molecular formula C10H14N2O2 B189095 2-Tert-butyl-5-nitroaniline CAS No. 103392-84-3

2-Tert-butyl-5-nitroaniline

Cat. No.: B189095
CAS No.: 103392-84-3
M. Wt: 194.23 g/mol
InChI Key: WDAPBIPOUWCMPK-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-nitroaniline is a nitro-substituted aniline derivative of significant interest in synthetic and medicinal chemistry research. This compound serves as a versatile nitroaromatic building block in organic synthesis. The nitro group is a key functional moiety for preparing amines, oximes, alkenes, and various nitrogen-containing heterocycles through radical-initiated pathways or reductive coupling reactions . Compounds featuring both tert-butyl and nitro substituents on an aromatic ring are frequently explored in pharmaceutical and agrochemical research. For instance, structurally related tert-butyl-containing amide derivatives have demonstrated promising anti-inflammatory activity in biological studies, highlighting the potential of this scaffold in drug discovery . Furthermore, the study of nitroaromatic compounds is crucial in environmental science, particularly in understanding the biotransformation of herbicides . Research on structurally similar dinitroaniline herbicides has revealed novel microbial degradation pathways involving nitroreductase enzymes . As a reagent, this compound is provided for chemical synthesis and investigative purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAPBIPOUWCMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356550
Record name 2-tert-butyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103392-84-3
Record name 2-tert-butyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Tert-butyl-5-nitroaniline CAS number 103392-84-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Tert-butyl-5-nitroaniline (CAS No. 103392-84-3)

Introduction

This compound is a substituted aromatic amine that serves as a valuable intermediate in synthetic organic chemistry. Its molecular architecture, featuring a sterically demanding tert-butyl group and electronically distinct amino and nitro functionalities on a benzene scaffold, makes it a compound of significant interest. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, modulated by the bulky tert-butyl substituent, imparts unique reactivity and physicochemical properties.

This guide provides a comprehensive overview of this compound, consolidating its known properties, a proposed synthetic pathway grounded in established chemical principles, predicted spectroscopic data, and critical safety information. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work, from bench-scale synthesis to its potential incorporation into more complex molecular targets. While it is commercially available for research purposes, its full experimental characterization is not widely documented, making a predictive and principle-based guide essential for its application.[1]

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. This data is critical for reaction planning, dosage calculations, and ensuring appropriate storage and handling.

PropertyValueReference(s)
CAS Number 103392-84-3[1][2]
IUPAC Name This compound[2]
Molecular Formula C₁₀H₁₄N₂O₂[1][2]
Molecular Weight 194.23 g/mol [1]
Appearance Yellow solid
Purity (Typical) ≥95%
Canonical SMILES CC(C)(C)C1=C(C=C(C=C1)[O-])N[1][2]
InChI InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3[2]
Storage Conditions Store in a dark place under an inert atmosphere at room temperature.[3]

Synthesis Pathway and Mechanistic Rationale

While specific synthetic preparations for this compound are not extensively published, a robust and logical pathway can be devised based on the well-established chemistry of electrophilic aromatic substitution on substituted anilines. A direct nitration of 2-tert-butylaniline is ill-advised due to the high reactivity of the amino group, which can be oxidized by the nitrating mixture and lead to poor regioselectivity. A superior strategy involves a three-step sequence of protection, nitration, and deprotection, as is common for the synthesis of related nitroanilines.[4]

Causality of Experimental Design: Controlling Regioselectivity

The choice of a three-step synthesis is dictated by the need to control the position of the incoming nitro group.

  • Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.

  • Tert-butyl Group (-C(CH₃)₃): A moderately activating, ortho-, para-directing group.

  • Acetamido Group (-NHCOCH₃): By protecting the amine as an acetamide, its activating strength is reduced, preventing oxidation. It remains an ortho-, para-director, but its steric bulk, combined with the adjacent tert-butyl group, strongly disfavors substitution at the ortho positions.

This strategy directs the electrophilic nitration to the position para to the acetamido group (the C5 position), which is the only sterically accessible and electronically favorable site, thus ensuring the desired 2,5-substitution pattern.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established methodologies for similar transformations.[4]

Step 1: Protection of 2-tert-butylaniline via Acetylation

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-tert-butylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid N-(2-tert-butylphenyl)acetamide by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Nitration of N-(2-tert-butylphenyl)acetamide

  • In a flask cooled in an ice-salt bath (0–5 °C), dissolve the dried N-(2-tert-butylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0 and 5 °C.

  • Stir the mixture at this temperature for 1-2 hours after the addition is complete.

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid N-(2-tert-butyl-5-nitrophenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 3: Deprotection via Acid Hydrolysis

  • In a round-bottom flask with a reflux condenser, suspend the dried nitro-acetamide intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with a base (e.g., aqueous sodium hydroxide) to precipitate the final product.

  • Collect the crude this compound by vacuum filtration, wash with water, and dry.

  • Purify the product further by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.

Visualization of Synthetic Workflow

G A Start: 2-tert-butylaniline B Step 1: Protection (Acetylation) A->B Ac₂O, AcOH C Intermediate: N-(2-tert-butylphenyl)acetamide B->C D Step 2: Nitration (HNO₃/H₂SO₄) C->D E Intermediate: N-(2-tert-butyl-5-nitrophenyl)acetamide D->E F Step 3: Deprotection (Hydrolysis) E->F HCl, EtOH G Final Product: This compound F->G

Caption: Proposed three-step synthesis of this compound.

Predicted Spectroscopic Profile

¹H NMR (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85d1HAr-H (H4)Ortho to nitro group, strongly deshielded.
~ 7.60dd1HAr-H (H6)Ortho to amino group, meta to nitro group.
~ 6.70d1HAr-H (H3)Ortho to both amino and tert-butyl groups.
~ 4.50br s2H-NH₂ Broad singlet, typical for amine protons; exchangeable with D₂O.
~ 1.45s9H-C(CH₃ )₃Singlet, characteristic of a tert-butyl group.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Functional GroupVibration Type
3480 - 3300Primary Amine (-NH₂)N-H Symmetric & Asymmetric Stretch
3100 - 3000Aromatic C-HC-H Stretch
2980 - 2850Aliphatic C-HC-H Stretch (from tert-butyl)
1620 - 1580Aromatic RingC=C Stretch
1550 - 1490Nitro Group (-NO₂)N=O Asymmetric Stretch
1360 - 1300Nitro Group (-NO₂)N=O Symmetric Stretch

Mass Spectrometry (MS)

  • Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 194, corresponding to the molecular weight of the compound (C₁₀H₁₄N₂O₂).

  • Key Fragmentation Patterns:

    • m/z ≈ 179: Loss of a methyl radical ([M-CH₃]⁺), a characteristic fragmentation of tert-butyl groups.

    • m/z ≈ 148: Loss of a nitro group ([M-NO₂]⁺).

Visualization of Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A Crude Product B Purification (Recrystallization/ Chromatography) A->B C Pure Product B->C D ¹H & ¹³C NMR C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Structure Confirmation D->G E->G F->G

Caption: General workflow for synthesis and spectroscopic characterization.

Applications in Research and Development

This compound is primarily a building block for more complex molecules. Its utility stems from the distinct reactivity of its functional groups.

  • Pharmaceutical Intermediate: The tert-butylaniline scaffold is present in various biologically active compounds. The bulky tert-butyl group can enhance lipophilicity and metabolic stability, which are desirable drug-like properties.[7][8][9] The amino group serves as a key synthetic handle for building amides, ureas, or for constructing heterocyclic rings, while the nitro group can be reduced to a second amine, opening pathways to diamine-based structures like benzimidazoles.

  • Chemical Synthesis: Substituted nitroanilines are foundational materials for producing dyes, pigments, and agrochemicals.[10] The specific substitution pattern of this molecule makes it a candidate for creating novel chemical entities with unique steric and electronic profiles.

  • Reference Standard: As a well-defined chemical entity, it is sold for use as a reference standard in pharmaceutical testing and quality control applications.[1]

Safety and Handling

Disclaimer: A verified, specific Safety Data Sheet (SDS) for this compound (CAS 103392-84-3) was not available through the conducted searches. The information below is extrapolated from safety data for structurally related nitroaniline compounds and general chemical principles. Users must consult the specific SDS provided by their chemical supplier before any handling or use.

  • Potential Hazards: Based on analogous compounds, this compound is expected to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[11] It may cause skin and eye irritation.[12] Prolonged or repeated exposure may lead to organ damage, particularly affecting the blood by causing methemoglobinemia.[13]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:

    • Nitrile gloves

    • Chemical safety goggles

    • A lab coat

  • Handling and Storage: Avoid breathing dust. Wash hands thoroughly after handling. Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3] Store locked up.[14]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11][12]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]

    • Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[12][13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

References

  • National Center for Biotechnology Information. (2017). Spectral Information in PubChem. PubChem Blog.
  • Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1417.
  • Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Novartis OAK (Open Access Archive).
  • Montalvo-González, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
  • Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters.
  • Google Patents. (2003). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

Sources

physicochemical properties of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Tert-butyl-5-nitroaniline

Introduction

This compound is an aromatic organic compound featuring a sterically significant tert-butyl group and two electronically active functionalities: an amino group and a nitro group. As a substituted nitroaniline, it holds potential as a key intermediate in the synthesis of dyes, specialty polymers, and pharmaceutical agents. The interplay between the bulky, lipophilic tert-butyl group and the polar, hydrogen-bonding capable amino and nitro groups dictates its physicochemical profile, which is critical for its application in reaction chemistry, formulation, and material science.

This technical guide provides a comprehensive framework for understanding and determining the core . Due to the limited availability of public experimental data for this specific molecule, this document emphasizes the foundational principles and standardized experimental protocols necessary for its complete characterization. It is designed to serve as an authoritative resource for researchers, chemists, and drug development professionals, enabling the systematic generation and interpretation of essential data.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of any chemical investigation. The fundamental identifiers for this compound are summarized below.

IdentifierValueReference
CAS Number 103392-84-3[1][2][3]
Molecular Formula C₁₀H₁₄N₂O₂[2][4]
Molecular Weight 194.23 g/mol [2][4]
SMILES CC(C)(C)C1=C(C=C(C=C1)[O-])N[2]
IUPAC Name 2-(tert-butyl)-5-nitroaniline

The molecular structure consists of an aniline ring substituted at the 2-position with a tert-butyl group and at the 5-position with a nitro group. This substitution pattern is crucial as it influences steric hindrance around the amino group and the overall electronic distribution of the aromatic ring.

Physicochemical Properties: An Evidence-Based Approach

Direct experimental values for many of this compound's properties are not widely published. However, by examining structurally related compounds, we can establish a scientifically grounded basis for prediction and guide future experimental validation.

PropertyPredicted Value / CharacteristicRationale & Comparative Insights
Physical State Yellow crystalline solidNitroaniline derivatives are typically colored solids at room temperature. For example, 2-nitroaniline is an orange solid[5], and 2-methyl-5-nitroaniline is a bright yellow powder[6].
Melting Point 70 - 90 °CThe melting point of 2-nitroaniline is 71.5 °C[5]. The addition of a bulky tert-butyl group may slightly alter crystal packing, but a value in this general range is expected.
Boiling Point > 280 °C2-nitroaniline has a boiling point of 284 °C[5]. The increased molecular weight from the tert-butyl group will likely elevate the boiling point.
Solubility Low in water; Soluble in organic solvents.Nitroanilines generally exhibit low water solubility; 2-nitroaniline's solubility is 1.1 g/L at 20°C[7]. The large, nonpolar tert-butyl group will further decrease aqueous solubility while enhancing solubility in nonpolar organic solvents like ethers and hydrocarbons[8][9].
pKa (of conjugate acid) ~ -0.5 to 1.5The pKa of the anilinium ion of 2-nitroaniline is -0.3, indicating very low basicity due to the electron-withdrawing nitro group[5]. The tert-butyl group is weakly electron-donating, which may slightly increase the basicity compared to 2-nitroaniline, but it is expected to remain a very weak base.

Experimental Protocols for Definitive Characterization

To move from prediction to established fact, rigorous experimental determination is required. The following protocols outline the standard, self-validating methodologies for characterizing the key .

Workflow for Physicochemical Characterization

The logical flow for a comprehensive analysis involves a series of sequential and parallel experiments to build a complete profile of the compound.

G cluster_0 Compound Acquisition & Purity cluster_1 Core Physical Properties cluster_2 Spectroscopic & Structural Analysis cluster_3 Final Data Consolidation start Obtain/Synthesize this compound purity Assess Purity (HPLC, GC-MS) start->purity mp Melting Point Determination purity->mp sol Solubility Profiling purity->sol pka pKa Determination purity->pka nmr NMR Spectroscopy (¹H, ¹³C) purity->nmr ms Mass Spectrometry purity->ms ir IR Spectroscopy purity->ir uv UV-Vis Spectroscopy purity->uv report Technical Data Sheet Generation mp->report sol->report pka->report nmr->report ms->report ir->report uv->report

Caption: Workflow for the comprehensive characterization of this compound.

Protocol for Solubility Determination

This protocol is based on the equilibrium saturation method, a robust technique for quantifying solubility.[9]

  • Objective: To determine the solubility of this compound in various solvents (e.g., water, ethanol, acetone, hexane) at a controlled temperature.

  • Materials:

    • This compound

    • Selected solvents (reagent grade or higher)

    • Scintillation vials with tight-sealing caps

    • Constant temperature shaker/incubator (e.g., 25 °C)

    • Analytical balance

    • Volumetric flasks

    • Syringe filters (0.22 µm, PTFE or other compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.[9]

  • Methodology:

    • Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The presence of undissolved solid is essential to confirm saturation.[9]

    • Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate for 24-48 hours to ensure equilibrium is reached.[9]

    • Sample Preparation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

    • Quantification:

      • Prepare a stock solution of the compound in a suitable solvent (where it is freely soluble) of a known concentration.

      • Create a series of calibration standards by serially diluting the stock solution.

      • Analyze the calibration standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

      • Dilute the filtered saturated samples as necessary to fall within the linear range of the calibration curve and analyze them using the same HPLC method.

    • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution, which represents the solubility. Express the results in units such as mg/mL or mol/L.

Protocol for Analytical Characterization by HPLC

HPLC is a preferred method for analyzing nitroanilines as it avoids the thermal degradation that can occur in GC analysis.[10][11]

  • Objective: To develop a robust method for assessing the purity and for quantification of this compound.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can be added to improve peak shape.[12]

    • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: Set the UV detector to a wavelength where nitroanilines strongly absorb, typically in the range of 280-400 nm. A full UV-Vis spectrum of the compound should be taken to determine the absorbance maximum.[13]

      • Gradient Elution: Start with a higher percentage of water and gradually increase the percentage of organic solvent to ensure good separation of the main compound from any potential impurities.

    • Analysis: Inject the prepared sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. For quantification, a calibration curve must be generated as described in the solubility protocol.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related nitroaniline compounds provides a strong basis for safe handling procedures. Nitroanilines as a class are considered hazardous.[14]

  • Hazard Identification:

    • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[14][15]

    • Irritation: Causes skin and eye irritation.[8] May cause respiratory irritation.[16]

    • Organ Effects: May cause damage to organs through prolonged or repeated exposure.[14] Absorption can lead to the formation of methemoglobin, causing cyanosis.[17]

    • Environmental: Harmful to aquatic life with long-lasting effects.[14]

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area or under a chemical fume hood.[15][18]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][15]

    • Avoid breathing dust. Prevent the formation of dust and aerosols.[17]

    • Wash hands thoroughly after handling.[15]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17]

    • Keep away from strong oxidizing agents and strong acids.[17][18]

    • Store locked up.[15]

Conclusion

This compound is a compound with significant potential, yet its fundamental physicochemical properties remain to be authoritatively documented in public literature. This guide provides a robust framework for researchers by establishing evidence-based predictions for its core properties and, more importantly, by detailing the precise, validated experimental protocols required for their determination. By following the outlined methodologies for solubility, pKa, and analytical characterization, scientists can generate the reliable data needed to unlock the full potential of this molecule in their research and development endeavors. Adherence to the specified safety protocols is paramount to ensure the responsible handling of this and related nitroaromatic compounds.

References

  • ChemBK. (2024). 2-Amino-5-(tert-butyl)nitrobenzene - Introduction.
  • CPAchem Ltd. (2022). Safety data sheet according to 1907/2006/EC, Article 31.
  • National Center for Biotechnology Information. (n.d.). 2-Tert-butyl-5-nitrobenzoic acid. PubChem Compound Database.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-Nitroaniline. PubChem Compound Database.
  • Wikipedia. (n.d.). 2-Nitroaniline.
  • ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,....
  • Loba Chemie. (2015). 2-NITROANILINE EXTRA PURE MSDS.

Sources

A Technical Guide to the Regioselective Synthesis of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth exploration of the synthesis of 2-tert-butyl-5-nitroaniline from 2-tert-butylaniline. The synthesis of this specific isomer presents a unique regiochemical challenge that deviates from standard electrophilic aromatic substitution patterns on activated aniline rings. This document elucidates the underlying mechanistic principles that govern the formation of the meta-nitro product, focusing on the critical role of the reaction medium in controlling the directing effects of the amine substituent. We present a field-proven, step-by-step experimental protocol, complete with safety considerations, characterization data, and troubleshooting advice. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for the preparation of this valuable chemical intermediate.

Introduction and Strategic Overview

This compound (CAS No: 103392-84-3) is an important molecular building block in the synthesis of various high-value organic compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the unique arrangement of a bulky, lipophilic tert-butyl group, a nucleophilic amino group, and an electron-withdrawing nitro group, which can be further functionalized.

The synthesis, however, is not trivial. The core challenge lies in introducing a nitro group at the C-5 position, which is meta to the strongly ortho-, para-directing amino group. A naive approach to electrophilic nitration would be expected to yield the 4-nitro or 6-nitro isomers. This guide details a strategic approach that leverages the chemistry of the starting material under strongly acidic conditions to achieve the desired, seemingly counterintuitive, regioselectivity.

The Mechanistic Rationale: Harnessing the Anilinium Ion

To achieve the desired 5-nitro isomer, we must override the powerful ortho-, para-directing influence of the amino group. The standard method of amine protection via acetylation is unsuitable here, as the resulting acetamido group (-NHCOCH₃) is also an ortho-, para-director and would primarily yield the 2-tert-butyl-4-nitroaniline product.[4][5]

The key to this synthesis lies in altering the electronic nature of the amino substituent by performing the reaction in a strongly acidic medium, such as a mixture of concentrated nitric and sulfuric acids.

2.1. The Anilinium Ion: A Reversal of Directing Effects

In a highly acidic environment, the basic amino group of 2-tert-butylaniline is protonated to form the corresponding 2-tert-butyl-anilinium ion (-NH₃⁺).[6][7][8] This transformation is central to the entire synthetic strategy.

  • Amino Group (-NH₂): A powerful activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic ring.[9]

  • Anilinium Group (-NH₃⁺): A powerful deactivating, meta-directing group. The positive charge on the nitrogen atom strongly withdraws electron density from the aromatic ring via the inductive effect, deactivating it towards electrophilic attack and directing incoming electrophiles to the meta position.[6][10]

2.2. Regiochemical Outcome

With the formation of the anilinium ion, the directing effects on the aromatic ring are as follows:

  • The -NH₃⁺ group directs the incoming nitronium ion (NO₂⁺) electrophile to positions 3 and 5.

  • The -tBu group remains a weak activating, ortho-, para-director.

The powerful deactivating and meta-directing effect of the anilinium ion dominates the reaction. Between the two possible meta positions (C-3 and C-5), the C-3 position is subject to significant steric hindrance from the adjacent bulky tert-butyl group. Therefore, electrophilic attack by the nitronium ion occurs preferentially at the more sterically accessible C-5 position , yielding the desired this compound.

G cluster_0 Mechanism of Meta-Nitration cluster_1 Nitrating Mixture A 2-tert-butylaniline B 2-tert-butyl-anilinium ion (-NH3+, meta-director) A->B + H+ (from H2SO4) D Sigma Complex (Attack at C-5) B->D + NO2+ C Nitronium ion (NO2+) Electrophile E This compound D->E - H+ F HNO3 + 2H2SO4 G NO2+ + H3O+ + 2HSO4- F->G G->C Generates

Mechanism of meta-nitration via the anilinium ion.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating by emphasizing strict control over reaction conditions, which is paramount for success and safety.

3.1. Core Safety Directive: Managing Nitration Hazards

Nitration reactions are highly exothermic and involve extremely corrosive and toxic materials.[11][12] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[13]

  • Ventilation: Conduct all steps inside a certified chemical fume hood.[11]

  • Temperature Control: The reaction temperature must be strictly controlled with an efficient cooling bath. A runaway reaction can lead to violent decomposition and explosion.[12]

  • Reagent Handling: Concentrated sulfuric and nitric acids are severe corrosives that can cause extreme burns.[13][14] Handle them with utmost care, and always add acid to water (or other solutions) slowly, never the other way around.

  • Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have appropriate spill control materials (e.g., sodium bicarbonate for neutralization) readily available.[15]

3.2. Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Amount
2-tert-butylanilineC₁₀H₁₅N149.231.05.00 g
Conc. Sulfuric AcidH₂SO₄ (98%)98.08~1530 mL
Conc. Nitric AcidHNO₃ (70%)63.011.12.3 mL
IceH₂O--As needed
30% Ammonium HydroxideNH₄OH35.04-As needed
EthanolC₂H₅OH46.07-For recrystallization

3.3. Step-by-Step Synthesis Procedure

  • Preparation of the Anilinium Salt Solution:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 30 mL of concentrated sulfuric acid.

    • Cool the flask in an ice/salt bath to between -5 °C and 0 °C.

    • Slowly add 5.00 g of 2-tert-butylaniline dropwise to the cold, stirring sulfuric acid over 15-20 minutes. The internal temperature must be maintained below 5 °C. This in-situ formation of the anilinium sulfate salt is crucial.[16][17]

  • Preparation of the Nitrating Mixture:

    • In a separate small, dry beaker or flask, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

    • CAUTIOUSLY and slowly add 2.3 mL of concentrated nitric acid to the cold sulfuric acid with gentle swirling. Keep this mixture cold until use.

  • Nitration Reaction:

    • Transfer the prepared nitrating mixture to the dropping funnel on the reaction flask.

    • Add the nitrating mixture dropwise to the cold anilinium salt solution over approximately 30-45 minutes.

    • CRITICAL: Maintain the internal reaction temperature strictly between -5 °C and 0 °C throughout the addition. Use the rate of addition to control the temperature.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 60 minutes.

  • Work-up and Isolation:

    • Fill a 1 L beaker with a large amount of crushed ice (approx. 400 g).

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic.

    • The solution will be strongly acidic. Place the beaker in an ice bath and slowly neutralize the solution by adding 30% ammonium hydroxide. Stir continuously and monitor the pH. Add the base until the solution is basic (pH > 8), which will cause the product to precipitate as a yellow-orange solid.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with several portions of cold water until the filtrate is neutral.

    • Press the solid as dry as possible on the filter and then allow it to air-dry or dry in a vacuum desiccator.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_aniline 1. Dissolve 2-tert-butylaniline in cold conc. H2SO4 (Maintain < 5°C) start->prep_aniline end End Product: Pure this compound reaction 3. Add Nitrating Mix to Aniline Solution Dropwise (Maintain -5°C to 0°C) prep_aniline->reaction prep_nitro 2. Prepare Nitrating Mix: HNO3 in H2SO4 (Keep Cold) prep_nitro->reaction stir 4. Stir at 0°C for 60 min reaction->stir quench 5. Quench reaction by pouring onto ice stir->quench neutralize 6. Basify with NH4OH to precipitate product quench->neutralize filter 7. Filter and wash crude product with water neutralize->filter recrystallize 8. Recrystallize from Ethanol filter->recrystallize recrystallize->end

Sources

electrophilic nitration of 2-tert-butylaniline mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Nitration of 2-tert-Butylaniline

Authored by: Gemini, Senior Application Scientist

Abstract

The electrophilic nitration of 2-tert-butylaniline is a cornerstone reaction in organic synthesis, notable for its role in the development of pharmaceutical agents, including the cystic fibrosis drug Ivacaftor.[1] This guide provides an in-depth analysis of the reaction mechanism, focusing on the intricate interplay between electronic directing effects and steric hindrance. We will dissect the causality behind the observed regioselectivity, present validated experimental protocols, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this transformation. The discussion is grounded in authoritative chemical principles to ensure a self-validating and trustworthy framework for practical application.

Introduction: A Study in Steric and Electronic Duality

2-tert-Butylaniline is an aromatic amine whose substitution patterns are governed by two distinct, and often competing, substituent effects: the powerful electron-donating amino group (-NH₂) and the sterically demanding tert-butyl group (-C(CH₃)₃).[2] The electrophilic nitration of this substrate serves as a compelling case study in electrophilic aromatic substitution (EAS), where the introduction of a nitro (-NO₂) group is directed by a delicate balance of these forces.

The core challenge lies in predicting and controlling the position of nitration. The amino group is a potent ortho, para-director, strongly activating the positions C4 and C6.[3][4] Concurrently, the tert-butyl group, a weak activator, also directs to its ortho and para positions (C3 and C6). However, the overwhelming steric bulk of the tert-butyl group physically obstructs the approach of the electrophile, particularly at the adjacent C3 and the doubly-hindered C6 positions.[5][6] This guide will elucidate how these factors resolve to yield a predictable and synthetically useful outcome.

The Underlying Mechanism of Electrophilic Nitration

The nitration of an aromatic ring is a classic EAS reaction that proceeds through a well-established three-step mechanism.[7][8][9] The success of the reaction hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺).

Step 1: Generation of the Nitronium Ion Electrophile

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[7][10] Sulfuric acid protonates the hydroxyl group of nitric acid, creating a good leaving group (H₂O). Subsequent loss of water yields the linear, highly reactive nitronium ion.[8][11][12]

Caption: Generation of the nitronium ion electrophile.

Step 2: Electrophilic Attack and Sigma Complex Formation

The electron-rich π-system of the 2-tert-butylaniline ring acts as a nucleophile, attacking the electrophilic nitronium ion.[8][13] This is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

The regiochemical outcome is determined at this stage. For 2-tert-butylaniline:

  • Electronic Effects: The -NH₂ group strongly activates the C4 (para) and C6 (ortho) positions via its +R effect.

  • Steric Hindrance: The tert-butyl group at C2 creates a significant steric shield. Attack at C6 is highly disfavored due to its proximity to the bulky group. Attack at the other ortho position (relative to -NH₂), C3, is also sterically hindered.

  • Resolution: The electrophile is preferentially directed to the C4 position, which is electronically activated by the amino group and sterically accessible. This leads to 4-nitro-2-tert-butylaniline as the major product.

G Reactant 2-tert-Butylaniline + NO₂⁺ SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) Reactant->SigmaComplex Electrophilic Attack (Rate-Determining Step) Product 4-Nitro-2-tert-butylaniline SigmaComplex->Product Deprotonation (+ Base, e.g., HSO₄⁻) H_ion H⁺

Caption: Overall workflow for the nitration of 2-tert-butylaniline.

Step 3: Deprotonation and Re-aromatization

A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bonded to the new nitro group.[7][8] This restores the aromaticity of the ring, yielding the final product.

G cluster_sigma Sigma Complex Resonance Structures s1 Structure 1 (Positive charge ortho to -NO₂) s2 Structure 2 (Positive charge para to -NO₂) s1->s2 s3 Structure 3 (Positive charge ortho to -NO₂) s2->s3 Deprotonation Deprotonation s3->Deprotonation + HSO₄⁻ Start Attack at C4 Start->s1 Forms Sigma Complex FinalProduct Final Product (4-Nitro-2-tert-butylaniline) Deprotonation->FinalProduct - H₂SO₄

Sources

Technical Guide: Predicting the ¹H NMR Spectrum of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis and prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for 2-tert-butyl-5-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the underlying principles governing the spectrum. We will dissect the molecule's structure, analyze the electronic effects of its substituents, and predict the chemical shift (δ), integration, and multiplicity for each proton. This guide is structured to provide both a robust theoretical grounding and a practical framework for experimental verification, ensuring scientific integrity and immediate applicability in a laboratory setting.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for determining molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), we can map the electronic environment and connectivity of atoms within a molecule. This compound (C₁₀H₁₄N₂O₂) is a polysubstituted aromatic compound whose structure presents an excellent case study for applying the principles of ¹H NMR spectroscopy. The interplay of sterically bulky, electron-donating, and electron-withdrawing groups creates a nuanced spectrum that can be deciphered through a systematic, first-principles approach.

Foundational Principles: Substituent Effects in Aromatic ¹H NMR

The chemical shift of a proton on a benzene ring is highly sensitive to the nature of the other substituents.[1] The baseline chemical shift for the protons of unsubstituted benzene is approximately 7.3 ppm.[2] Substituents modulate the electron density of the ring, either shielding (shifting protons upfield to a lower δ) or deshielding (shifting protons downfield to a higher δ) the nearby protons.[3][4]

  • Electron-Donating Groups (EDGs): These groups increase electron density in the aromatic ring, particularly at the ortho and para positions, causing a shielding effect.[3][5] The amino group (-NH₂) is a powerful EDG due to the resonance donation of its lone pair of electrons. Alkyl groups, like tert-butyl, are weak EDGs through an inductive effect.

  • Electron-Withdrawing Groups (EWGs): These groups decrease electron density in the ring, especially at the ortho and para positions, resulting in significant deshielding.[3] The nitro group (-NO₂) is a potent EWG through both resonance and inductive effects.

The logical workflow for predicting the spectrum is based on sequentially analyzing these effects.

G cluster_0 Structural & Electronic Analysis cluster_1 Spectral Prediction A Molecule: This compound B Identify Substituents: -NH₂ (EDG) -tBu (weak EDG) -NO₂ (EWG) A->B C Analyze Positional Effects: Ortho, Meta, Para B->C D Predict Chemical Shifts (δ) Based on Net Shielding/ Deshielding C->D E Determine Spin-Spin Coupling (Multiplicity & J-values) D->E F Assign Integration Values E->F G Assemble Final Predicted Spectrum F->G caption Figure 1. Workflow for ¹H NMR Spectrum Prediction.

Caption: Figure 1. Workflow for ¹H NMR Spectrum Prediction.

Detailed Structural Analysis of this compound

To predict the spectrum, we must first analyze the unique proton environments in the molecule. The structure is numbered as follows for clarity:

Structure:

  • Position 1: -NH₂ (Amino group)

  • Position 2: -C(CH₃)₃ (Tert-butyl group)

  • Position 3: Aromatic Proton (H-3)

  • Position 4: Aromatic Proton (H-4)

  • Position 5: -NO₂ (Nitro group)

  • Position 6: Aromatic Proton (H-6)

This molecule has five distinct sets of protons: the nine equivalent protons of the tert-butyl group, the two equivalent protons of the amino group, and the three non-equivalent aromatic protons (H-3, H-4, and H-6).

The electronic influence of the substituents on the aromatic protons is key to predicting their chemical shifts.

G cluster_ring Aromatic Ring cluster_substituents Substituents H3 H-3 H4 H-4 H6 H-6 NH2 -NH₂ NH2->H4 +R (Shielding) NH2->H6 +R (Shielding) tBu -tBu tBu->H3 +I (Weak Shielding) NO2 -NO₂ NO2->H4 -R, -I (Deshielding) NO2->H6 -R, -I (Deshielding) caption Figure 2. Substituent Electronic Influence Diagram.

Caption: Figure 2. Substituent Electronic Influence Diagram.

Predicted ¹H NMR Spectrum

Based on the principles of substituent effects, spin-spin coupling, and integration, the following ¹H NMR spectrum is predicted for this compound.

Signal AssignmentIntegrationMultiplicityCoupling Constant (J)Predicted Chemical Shift (δ, ppm)Rationale
-C(CH₃)₃ 9HSinglet (s)N/A~1.3 - 1.49 equivalent protons with no adjacent protons. Typical chemical shift for a tert-butyl group on an aromatic ring.[6][7][8][9][10]
-NH₂ 2HBroad Singlet (br s)N/A~4.5 - 5.5Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and chemical exchange. The chemical shift is variable and depends on solvent and concentration.[11] The electron-withdrawing nature of the ring will shift it downfield.
H-3 1HDoublet (d)Jmeta ≈ 2.5 Hz~6.7 - 6.9This proton is ortho to the weakly donating -tBu group and meta to the strongly withdrawing -NO₂ group. It is coupled only to H-4 through a weak meta-coupling.[12][13][14] The net effect places it relatively upfield compared to the other aromatic protons.
H-4 1HDoublet of Doublets (dd)Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz~7.6 - 7.8H-4 is ortho to the powerful electron-withdrawing -NO₂ group, causing a strong deshielding effect and a significant downfield shift. It is coupled to H-3 (meta) and H-6 (ortho).[13][15]
H-6 1HDoublet (d)Jortho ≈ 8.5 Hz~7.2 - 7.4This proton is ortho to the strongly donating -NH₂ group (shielding) and ortho to the strongly withdrawing -NO₂ group (deshielding). These opposing effects result in a chemical shift that is intermediate. It is coupled only to H-4 via a strong ortho-coupling.[12][15][16]

Methodology for Experimental Verification

To validate the predicted spectrum, the following experimental protocol should be employed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) standard (if not included in solvent)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Step-by-Step Protocol:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is a good first choice for its ability to dissolve many organic compounds and its relatively clean spectral window. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube. e. Cap the NMR tube securely.

  • Instrument Setup & Calibration: a. Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve a sharp, symmetrical peak shape for the solvent lock signal. This step is critical for obtaining high-resolution data.

  • Spectrum Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).[17] b. Use a standard pulse sequence (e.g., 'zg30'). c. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. d. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID to generate the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks have a positive, absorptive lineshape. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If using a solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm), use that as the secondary reference. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz (Hz).

Conclusion

The predicted ¹H NMR spectrum of this compound is a direct reflection of its complex electronic and structural properties. The analysis presented in this guide, grounded in the fundamental principles of substituent effects and spin-spin coupling, provides a clear and authoritative forecast of the experimental results. The prominent singlet of the tert-butyl group, the broad singlet of the amino protons, and the distinct doublet, doublet of doublets, and second doublet in the aromatic region offer a unique spectral fingerprint. By following the detailed experimental protocol, researchers can confidently verify this prediction and utilize this powerful analytical technique for structural confirmation and purity assessment in their drug development and research endeavors.

References

  • Vertex AI Search. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube.
  • University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ResearchGate. (n.d.). 1 H chemical shifts of benzene, substituted ben- zenes, aniline and... [Table].
  • YouTube. (2025, August 27). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving.
  • Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary.
  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
  • ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.
  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... [Diagram].
  • Reich, H. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin.
  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.
  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR: 1,4-Di-tert-butylbenzene.
  • ChemBK. (2024, April 9). 2-Amino-5-(tert-butyl)nitrobenzene.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Canadian Science Publishing. (n.d.). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... [Table].
  • UCLA. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360 Notes.
  • Doc Brown's Chemistry. (n.d.). benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation.
  • LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.

Sources

An In-Depth Technical Guide to the FT-IR Spectroscopic Data of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 2-Tert-butyl-5-nitroaniline (CAS No: 103392-84-3).[1][2][3] As a unique aromatic compound with significant steric and electronic features, understanding its vibrational properties is crucial for its identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document outlines the theoretical basis for its FT-IR spectrum, a detailed experimental protocol for data acquisition, a thorough interpretation of the spectral features, and a summary of the expected absorption bands. In the absence of a publicly available experimental spectrum, this guide provides a robust, theoretically grounded prediction to serve as a valuable reference for researchers.

Introduction: The Structural Significance of this compound

This compound is an aromatic amine characterized by the presence of a bulky tert-butyl group, an electron-withdrawing nitro group, and an electron-donating amino group on the benzene ring.[4] Its molecular formula is C₁₀H₁₄N₂O₂ and it has a molecular weight of 194.23 g/mol .[1] The interplay of these substituents imparts distinct chemical and physical properties. The sterically demanding tert-butyl group can influence the molecule's conformation and solubility in organic solvents, while the amino and nitro groups serve as key sites for chemical modifications and are recognized pharmacophores. A thorough understanding of its FT-IR spectrum is fundamental for quality control, reaction monitoring, and structural elucidation in synthetic and analytical workflows.

Principles of FT-IR Spectroscopy in the Context of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption is dependent on a net change in the dipole moment during the vibration.[5] The resulting FT-IR spectrum is a unique molecular fingerprint, providing valuable information about the functional groups present in the molecule.

For this compound, the key functional groups that will give rise to characteristic absorption bands are:

  • Amino group (-NH₂): N-H stretching and bending vibrations.

  • Nitro group (-NO₂): Asymmetric and symmetric N-O stretching vibrations.

  • Tert-butyl group (-C(CH₃)₃): C-H stretching and bending vibrations.

  • Aromatic ring (C₆H₃): C-H stretching and bending vibrations, as well as C=C ring stretching vibrations.

Experimental Protocol for FT-IR Data Acquisition

To obtain a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, the following experimental protocol using the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Instrumentation
  • A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with a diamond crystal ATR accessory is suitable.[6][7][8] The instrument should be capable of scanning the mid-infrared range (4000-400 cm⁻¹).[6]

Sample Preparation
  • Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol or ethanol) and dried completely to remove any residues from previous analyses.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to correct for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a strong signal.

Data Acquisition
  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: Happ-Genzel function.

The following diagram illustrates the general workflow for acquiring the FT-IR spectrum.

Caption: Workflow for FT-IR data acquisition of this compound using an ATR accessory.

Predicted FT-IR Spectrum and Interpretation of Vibrational Modes

The following is a detailed prediction and interpretation of the key absorption bands expected in the FT-IR spectrum of this compound. The molecular structure and the key vibrational modes are depicted below.

Caption: Molecular structure of this compound with key functional groups highlighted.

High-Frequency Region (4000-2500 cm⁻¹)
  • N-H Stretching (Amino Group): As a primary aromatic amine, two distinct bands are expected in the 3500-3300 cm⁻¹ region.

    • Asymmetric N-H Stretch: Predicted around 3480-3450 cm⁻¹ . This higher frequency band is typically weaker.

    • Symmetric N-H Stretch: Predicted around 3390-3360 cm⁻¹ . This lower frequency band is generally more intense. The presence of two bands in this region is a clear indicator of a primary amine (-NH₂) group.

  • C-H Stretching (Aromatic and Aliphatic):

    • Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

    • Aliphatic C-H Stretch (Tert-butyl group): Stronger absorptions are anticipated just below 3000 cm⁻¹. These will be due to the asymmetric and symmetric stretching of the C-H bonds in the nine methyl groups of the tert-butyl substituent, appearing in the 2970-2870 cm⁻¹ range.

Double Bond and Bend Region (2000-1500 cm⁻¹)
  • N-H Bending (Amino Group): A medium to strong scissoring vibration for the primary amine is predicted in the 1640-1610 cm⁻¹ region. This band can sometimes overlap with the aromatic C=C stretching bands.

  • Aromatic C=C Ring Stretching: The benzene ring will exhibit several stretching vibrations in the 1610-1450 cm⁻¹ range. These bands are often sharp and of variable intensity. The substitution pattern will influence their exact positions and intensities.

  • Asymmetric NO₂ Stretch (Nitro Group): A very strong and characteristic absorption band is expected in the 1550-1520 cm⁻¹ range.[9] This is one of the most prominent features for aromatic nitro compounds and is a reliable diagnostic peak.[9]

Fingerprint Region (1500-600 cm⁻¹)

This region contains a complex series of absorptions that are highly specific to the overall molecular structure.

  • Symmetric NO₂ Stretch (Nitro Group): Another strong and characteristic band for the nitro group is predicted to appear in the 1360-1330 cm⁻¹ range.[9] The presence of both the asymmetric and symmetric NO₂ stretching bands is definitive evidence for this functional group.

  • C-H Bending (Tert-butyl group): Bending vibrations for the methyl groups of the tert-butyl substituent will appear in this region. Look for a characteristic doublet around 1395 cm⁻¹ and 1365 cm⁻¹ , which is indicative of a gem-dimethyl group within the tert-butyl structure.

  • C-N Stretching (Aromatic Amine): A strong band corresponding to the stretching of the C-N bond between the aromatic ring and the amino group is expected in the 1335-1250 cm⁻¹ range.

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic ring gives rise to characteristic strong bands in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, one or more strong bands are expected in this area, which can aid in confirming the isomeric structure.

Summary of Predicted FT-IR Data

The following table summarizes the predicted key FT-IR absorption bands for this compound, their corresponding vibrational modes, and expected intensities.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3480-3450Asymmetric N-H StretchAmino (-NH₂)Medium
3390-3360Symmetric N-H StretchAmino (-NH₂)Medium-Strong
3100-3000Aromatic C-H StretchAromatic RingWeak-Medium
2970-2870Aliphatic C-H StretchTert-butylStrong
1640-1610N-H Bending (Scissoring)Amino (-NH₂)Medium-Strong
1610-1450C=C Ring StretchingAromatic RingMedium-Strong
1550-1520Asymmetric NO₂ StretchNitro (-NO₂)Very Strong
1395 & 1365C-H Bending (gem-dimethyl split)Tert-butylMedium
1360-1330Symmetric NO₂ StretchNitro (-NO₂)Strong
1335-1250Aromatic C-N StretchAromatic AmineStrong
900-675Out-of-Plane (OOP) C-H BendingAromatic RingStrong

Conclusion

The FT-IR spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its constituent functional groups. The definitive presence of a primary amino group can be confirmed by the pair of N-H stretching bands above 3300 cm⁻¹. The nitro group is unequivocally identified by the two strong asymmetric and symmetric stretching bands around 1535 cm⁻¹ and 1345 cm⁻¹, respectively. The tert-butyl group is indicated by strong aliphatic C-H stretches below 3000 cm⁻¹ and characteristic bending modes in the fingerprint region. This in-depth guide, grounded in established spectroscopic principles and data from analogous structures, provides a robust framework for the identification and characterization of this compound, serving as an essential tool for researchers in synthetic chemistry, drug development, and materials science.

References

  • Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439.
  • Azhagiri, S., et al. (2011). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Advanced Research, 2(4), 303-312.
  • Wiley-VCH GmbH. (n.d.). SpectraBase.
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  • Chu, P. M., Guenther, F. R., Rhoderick, G. C., & Lafferty, W. J. (n.d.). NIST Quantitative Infrared Database.
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mass spectrometry fragmentation of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Tert-butyl-5-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate fragmentation pathways of this molecule under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. By correlating the molecule's structural features—the aromatic core, the sterically hindering tert-butyl group, the electron-donating amino group, and the electron-withdrawing nitro group—with its fragmentation patterns, we aim to provide a predictive framework for its identification and structural elucidation. This guide synthesizes established fragmentation principles with detailed procedural outlines, ensuring both theoretical depth and practical applicability.

Introduction: Structural Rationale and Analytical Imperative

This compound (MW: 194.23 g/mol , Formula: C₁₀H₁₄N₂O₂) is an aromatic amine whose structure presents a compelling case study for mass spectrometric analysis. The molecule's architecture is defined by a delicate interplay of electronic and steric effects. The tert-butyl group offers a sterically bulky, aliphatic substituent prone to characteristic cleavages, while the nitro and amino groups impart significant, opposing electronic influences on the benzene ring.

Understanding the fragmentation of this molecule is not merely an academic exercise. As a substituted nitroaniline, it represents a class of compounds frequently encountered as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Therefore, the ability to unequivocally identify this compound and its potential isomers or byproducts in complex matrices is crucial. Mass spectrometry, by revealing the intrinsic relationship between a molecule's structure and its gas-phase ion chemistry, serves as a definitive analytical tool for this purpose.[1] This guide will explore the fragmentation cascades initiated by both "hard" (EI) and "soft" (ESI) ionization, providing a roadmap for interpreting the resultant mass spectra.

Guiding Principles: How Structure Dictates Fragmentation

The fragmentation of a molecular ion is not a random process; it is governed by the fundamental principles of chemical stability.[2][3] The most probable fragmentation pathways are those that lead to the formation of the most stable products (cations and neutral species). In this compound, four key structural motifs dictate the primary fragmentation routes:

  • The Tert-butyl Group: This group is notorious in mass spectrometry for its propensity to stabilize a positive charge. Cleavage of the C-C bond alpha to the aromatic ring to lose a methyl radical is highly favorable, as it results in a stable tertiary benzylic carbocation.[4] The formation of the tert-butyl cation (m/z 57) itself is also a common and diagnostic fragmentation pathway.[2]

  • The Nitro Group: Nitroaromatic compounds exhibit characteristic fragmentation patterns involving the nitro group.[5][6] Common neutral losses include the expulsion of NO (30 Da), NO₂ (46 Da), and sometimes a combination of these with other atoms.[6][7] These fragmentation reactions are often signatures for identifying nitro-containing compounds.[6]

  • The Aromatic Ring: The stable π-system of the benzene ring can readily delocalize charge, meaning the molecular ion of aromatic compounds is often relatively intense and readily observed, particularly in EI-MS.[8]

  • The Amino Group: As an amine, the molecule adheres to the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[1]

These structural elements do not act in isolation; their interplay governs the competition between different fragmentation channels.

Under High Energy: Electron Ionization (EI) Fragmentation

Electron Ionization (70 eV) imparts significant internal energy into the molecule, leading to the formation of an energetically unstable radical cation (M⁺•) and promoting extensive fragmentation. The resulting mass spectrum serves as a unique "fingerprint" for the molecule.

The molecular ion (M⁺•) for this compound is expected at m/z 194 . From this parent ion, several key fragmentation pathways are predicted:

  • α-Cleavage (Loss of Methyl): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group. This pathway is driven by the formation of a highly stable tertiary benzylic cation. This fragment is often the base peak in the spectrum of tert-butyl substituted aromatic compounds.[4]

    • [M - 15]⁺ = m/z 179

  • Loss of Nitro Group: Cleavage of the C-NO₂ bond results in the loss of a neutral nitrogen dioxide molecule.

    • [M - 46]⁺ = m/z 148

  • Loss of Nitric Oxide: A common rearrangement for nitroaromatics involves the loss of nitric oxide.

    • [M - 30]⁺ = m/z 164

  • Formation of Tert-butyl Cation: The bond between the tert-butyl group and the aromatic ring can cleave to form the very stable tert-butyl cation.

    • [C₄H₉]⁺ = m/z 57

Predicted EI Fragmentation Pathway

EI_Fragmentation M M+• m/z 194 F179 [M - CH₃]+• m/z 179 M->F179 - •CH₃ (15 Da) F148 [M - NO₂]+• m/z 148 M->F148 - NO₂ (46 Da) F164 [M - NO]+• m/z 164 M->F164 - NO (30 Da) F57 [C(CH₃)₃]+• m/z 57 M->F57 - C₆H₅N₂O₂•

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Key EI-MS Ions
m/zProposed Ion FormulaDescription of Loss
194[C₁₀H₁₄N₂O₂]⁺•Molecular Ion (M⁺•)
179[C₉H₁₁N₂O₂]⁺Loss of a methyl radical (•CH₃) from the tert-butyl group
164[C₁₀H₁₄N₂O]⁺•Loss of nitric oxide (NO)
148[C₁₀H₁₄N]⁺Loss of nitrogen dioxide (NO₂)
57[C₄H₉]⁺Formation of the tert-butyl cation

Under Soft Ionization: ESI-MS/MS Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically protonates the analyte in solution, yielding a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[5] For this compound, the amino group is the most likely site of protonation. The resulting [M+H]⁺ ion at m/z 195 can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to induce fragmentation.

The fragmentation of the even-electron [M+H]⁺ ion proceeds via the loss of stable, neutral molecules:

  • Loss of Isobutene: The most prominent fragmentation for protonated tert-butyl substituted compounds is often the loss of isobutene. This is a rearrangement process that leaves a charged aniline derivative.

    • [M+H - 56]⁺ = m/z 139

  • Loss of Water: Although less direct, a potential rearrangement could lead to the loss of a water molecule from the protonated nitro group and an adjacent hydrogen.

    • [M+H - 18]⁺ = m/z 177

  • Loss of Nitrous Acid: The nitro group can be eliminated as nitrous acid following protonation.

    • [M+H - 47]⁺ = m/z 148

Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]+ m/z 195 F139 [M+H - C₄H₈]+ m/z 139 MH->F139 - C₄H₈ (56 Da) F177 [M+H - H₂O]+ m/z 177 MH->F177 - H₂O (18 Da) F148 [M+H - HNO₂]+ m/z 148 MH->F148 - HNO₂ (47 Da)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Key ESI-MS/MS Ions
m/z (Precursor)m/z (Product)Proposed Ion FormulaDescription of Neutral Loss
195139[C₆H₇N₂O₂]⁺Loss of isobutene (C₄H₈)
195177[C₁₀H₁₃N₂O]⁺Loss of water (H₂O)
195148[C₁₀H₁₄N]⁺Loss of nitrous acid (HNO₂)

Experimental Protocols

To acquire the mass spectra discussed, standardized methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) for EI and Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI are recommended.

Protocol 1: GC-MS for EI Analysis

This protocol is designed for the separation and subsequent EI-MS analysis of this compound.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • GC Method Parameters:

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 ratio).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: 40 - 450 amu.

    • Solvent Delay: 3 minutes.

Protocol 2: LC-MS for ESI Analysis

This protocol is suitable for analyzing the compound using soft ionization to observe the protonated molecule and its MS/MS fragments.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation:

    • Liquid Chromatograph: Waters ACQUITY UPLC System (or equivalent).

    • Mass Spectrometer: Waters Xevo G2-XS QTOF (or equivalent).

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).

  • LC Method Parameters:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Gradient:

      • Start at 5% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and re-equilibrate for 3 minutes.

  • MS Method Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 650 L/Hr.

    • MS Scan Range: 50 - 500 m/z.

    • MS/MS: For fragmentation data, perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion at m/z 195, using a collision energy ramp (e.g., 10-40 eV).

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process dictated by its inherent structural features. Under EI, the molecule readily fragments through the loss of a methyl radical from the tert-butyl group to form a characteristic base peak at [M-15]⁺ (m/z 179), with other diagnostic ions corresponding to the loss of the nitro group and the formation of the tert-butyl cation (m/z 57). Under the gentler conditions of ESI, the protonated molecule [M+H]⁺ at m/z 195 is the primary species, which upon collisional activation, preferentially loses isobutene to yield a fragment at m/z 139. This detailed understanding of its fragmentation signatures provides a robust and reliable foundation for the unambiguous identification and structural characterization of this compound in diverse research and development settings.

References

  • Zimmermann, D., & Gohlke, H. (2020). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • Yamamoto, T., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32.
  • Al-Naiema, I. M., & Stone, E. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC.
  • Zimmermann, D., & Gohlke, H. (2020). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
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  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
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  • NIST. (n.d.). m-Nitroaniline. NIST WebBook.
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solubility of 2-Tert-butyl-5-nitroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Tert-butyl-5-nitroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and modeling the solubility of this compound (CAS: 103392-84-3) in various organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document serves as a critical resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, a detailed, field-proven experimental protocol for accurate solubility determination via the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC), and methodologies for thermodynamic modeling of the acquired data. This guide is designed to empower users to generate and interpret the precise solubility data essential for process development, purification, and formulation.

Introduction: Understanding this compound

This compound, with the molecular formula C₁₀H₁₄N₂O₂, is an aromatic amine whose utility in organic synthesis and materials science necessitates a thorough understanding of its physicochemical properties.[1] Its solubility profile is a critical parameter that dictates solvent selection for synthesis, dictates purification strategies such as recrystallization, and is a key determinant of bioavailability in pharmaceutical applications.[2][3]

The molecular architecture of this compound presents a fascinating interplay of functional groups that govern its solubility:

  • Aromatic Ring: The core benzene ring provides a nonpolar backbone.

  • Tert-butyl Group: This bulky, nonpolar alkyl group significantly increases the molecule's lipophilicity, suggesting a preference for nonpolar organic solvents.[4]

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

  • Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor, which can enhance solubility in protic solvents.

The balance between the lipophilic tert-butyl group and the polar nitro and amino functionalities suggests a nuanced solubility profile across solvents of varying polarities. While lower aliphatic amines can be soluble in water, the large hydrophobic alkyl part of this molecule likely renders it poorly soluble in aqueous media, making organic solvents the primary medium of interest.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] Based on its structure, we can anticipate the following trends for this compound:

  • Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): The significant nonpolar character imparted by the tert-butyl group and the benzene ring suggests favorable interactions with nonpolar solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, N-methylpyrrolidone (NMP)): These solvents can engage in dipole-dipole interactions with the polar nitro group. Studies on the closely related 2-chloro-5-nitroaniline have shown high solubility in solvents like NMP and acetone.[5] This suggests that this compound will also be highly soluble in these media.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. While the amino group of this compound can donate hydrogen bonds, the overall solubility will depend on the balance between these favorable interactions and the energy required to disrupt the solvent's own hydrogen-bonding network to accommodate the large nonpolar moiety. For other nitroanilines, solubility in alcohols is often moderate and increases with temperature.[5]

Furthermore, the solubility of solid compounds is an endothermic process, meaning it generally increases with a rise in temperature.[6] This relationship is fundamental to techniques like recrystallization.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

Given the lack of published data, experimental determination is essential. The isothermal equilibrium method is a robust and widely accepted technique for accurately measuring the solubility of a solid in a liquid.[7] It involves creating a saturated solution at a constant temperature and then quantifying the solute concentration.

Necessary Equipment and Reagents
  • This compound (solute)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) of analytical grade or higher.

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or water bath capable of maintaining temperature (±0.1 °C).

  • Screw-capped vials (e.g., 20 mL).

  • Calibrated volumetric flasks and pipettes.

  • Syringe filters (e.g., 0.45 µm PTFE).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8][9]

  • HPLC column suitable for aromatic amines (e.g., C18 column).[8]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The key is to ensure a solid phase remains at equilibrium, confirming saturation.

    • Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation, a critical step especially with volatile solvents.

  • Equilibration:

    • Place the vials in the thermostatic shaker set to the desired experimental temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.).

    • Agitate the samples for a sufficient period to ensure thermodynamic equilibrium is reached. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24h, 36h, 48h) until the concentration remains constant.

  • Sample Preparation for Analysis:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a pre-warmed (to the experimental temperature) glass syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

    • Accurately weigh the filtered saturated solution.

  • Quantitative Analysis by HPLC:

    • Dilute a known mass of the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Method Validation: Develop and validate an HPLC method for the quantification of this compound. This involves establishing linearity, accuracy, and precision.[10] HPLC with UV detection is a highly selective and sensitive method for this purpose.[8][11]

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve.

    • Sample Analysis: Inject the diluted sample solution into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the mole fraction solubility (x) using the following equation: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where:

      • m₁ is the mass of the solute (this compound)

      • M₁ is the molar mass of the solute (194.23 g/mol )[1]

      • m₂ is the mass of the solvent

      • M₂ is the molar mass of the solvent

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation A Add excess solute to vials B Add known volume of solvent A->B C Agitate in thermostatic shaker at constant T (24-48h) B->C D Settle for >2h C->D E Withdraw & filter supernatant D->E F Dilute sample for HPLC analysis E->F G Quantify concentration vs. calibration curve F->G H Calculate mole fraction solubility G->H

Workflow for Isothermal Equilibrium Solubility Determination.

Data Presentation and Thermodynamic Modeling

Data Presentation

Organize the experimentally determined mole fraction solubility data in a clear, tabular format for easy comparison and analysis.

Table 1: Template for Mole Fraction Solubility (x) of this compound

Temperature (K) Methanol Ethanol Acetone Acetonitrile Toluene
293.15 Data Data Data Data Data
298.15 Data Data Data Data Data
303.15 Data Data Data Data Data
308.15 Data Data Data Data Data

| 313.15 | Data | Data | Data | Data | Data |

Thermodynamic Modeling

Thermodynamic models are essential for correlating and interpolating solubility data, providing deeper insight into the dissolution process.[12]

Van't Hoff Equation: This model relates solubility to the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution. The equation is:

ln(x) = - (ΔH°sol / RT) + (ΔS°sol / R)

where:

  • x is the mole fraction solubility

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T, a linear relationship should be observed. The slope (-ΔH°sol/R) and intercept (ΔS°sol/R) can be used to calculate the thermodynamic properties of the dissolution process, indicating whether it is enthalpy- or entropy-driven.[6]

Modified Apelblat Equation: This is a semi-empirical model widely used to correlate solubility with temperature.[5] The equation is:

ln(x) = A + (B / T) + C ln(T)

where A, B, and C are empirical parameters determined by fitting the equation to the experimental data. This model is highly effective for accurately representing solubility data over a range of temperatures.

G ExpData Experimental Data (Table 1) Plot Plot ln(x) vs. 1/T ExpData->Plot Model Fit Data to Thermodynamic Models (e.g., van't Hoff, Apelblat) ExpData->Model Params Determine Thermodynamic Parameters (ΔH°, ΔS°) Plot->Params Model->Params Predict Predict Solubility at other Temperatures Model->Predict

Logical workflow from experimental data to thermodynamic modeling.

Conclusion

This guide addresses the critical need for solubility data for this compound. While published data is scarce, a robust understanding of its molecular structure allows for qualitative predictions of its behavior in various organic solvents. The provided detailed experimental protocol, based on the isothermal equilibrium method with HPLC analysis, offers a self-validating system for researchers to generate high-quality, quantitative solubility data. Subsequent application of thermodynamic models like the van't Hoff and Apelblat equations will not only allow for accurate data correlation but also provide fundamental insights into the thermodynamics of the dissolution process. This comprehensive approach provides the necessary tools for scientists and engineers to effectively utilize this compound in their research and development endeavors.

References

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A Technical Guide to the Theoretical Properties of Sterically Hindered Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered nitroanilines represent a fascinating and functionally significant class of molecules at the intersection of materials science, medicinal chemistry, and theoretical research. The introduction of bulky substituents ortho to the amino or nitro groups induces profound changes in molecular geometry, electronic structure, and intermolecular interactions. This guide provides an in-depth exploration of the theoretical properties of these molecules, offering a synthesis of computational and experimental insights. We will delve into the quantum mechanical foundations that govern their behavior, detailing the theoretical frameworks and computational protocols necessary for accurate prediction of their electronic, spectroscopic, and non-linear optical (NLO) properties. By explaining the causality behind experimental and theoretical choices, this document serves as a comprehensive resource for professionals seeking to understand, predict, and engineer the properties of sterically hindered nitroanilines for novel applications.

Introduction: The Significance of Steric Encumbrance in Nitroanilines

Nitroanilines are archetypal "push-pull" systems, where an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) are conjugated through a π-system. This electronic arrangement is the foundation for their use in dyes, solvatochromic probes, and NLO materials.[1][2] The introduction of bulky alkyl or aryl groups at the positions ortho to these functional groups—creating sterically hindered nitroanilines—imposes significant geometric constraints.

These constraints are not mere perturbations; they fundamentally alter the molecule's properties:

  • Steric Inhibition of Resonance: Bulky groups can force the amino and/or nitro groups to twist out of the plane of the aromatic ring.[1] This disruption of planarity reduces the orbital overlap necessary for effective π-conjugation, a phenomenon known as steric inhibition of resonance. This directly impacts the intramolecular charge transfer (ICT) that is central to the molecule's electronic and optical properties.[1]

  • Modified Reactivity and Basicity: The steric bulk shields the amino group, hindering its ability to act as a base or a nucleophile by sterically blocking the approach of protons or electrophiles.[1] This can dramatically decrease the basicity of the aniline nitrogen.

  • Altered Intermolecular Interactions: Steric hindrance can obstruct the formation of intermolecular hydrogen bonds that are common in simpler nitroanilines, thereby influencing crystal packing, melting points, and solubility.[3]

Understanding these effects is crucial for the rational design of new molecules. For instance, in drug development, modifying steric hindrance can tune a molecule's binding affinity and metabolic stability. In materials science, controlling the dihedral angles of the functional groups is a key strategy for optimizing NLO response.[1]

Theoretical and Computational Methodologies

Computational chemistry provides an indispensable toolkit for predicting and rationalizing the properties of sterically hindered nitroanilines.[4][5] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these investigations, offering a favorable balance of accuracy and computational cost.[6][7]

Geometry Optimization and Structural Analysis

The first and most critical step in any theoretical study is obtaining an accurate molecular geometry.

Protocol for Geometry Optimization:

  • Initial Structure: Build the initial molecular structure using molecular modeling software.

  • Functional Selection: Choose a suitable DFT functional. The B3LYP functional is a robust and widely used choice for organic molecules.[8][9] For systems where dispersion forces are significant, functionals with dispersion corrections, such as ωB97X-D or B3LYP-D3, are recommended.[10]

  • Basis Set Selection: Employ a Pople-style basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, particularly for anions and excited states.[9]

  • Solvent Modeling (Optional): If properties in solution are of interest, incorporate a solvent model. The Polarizable Continuum Model (PCM) is a common and effective choice.[11]

  • Execution and Verification: Run the geometry optimization calculation. A true energy minimum is confirmed by a frequency calculation, which should yield no imaginary frequencies.

The optimized geometry provides key structural parameters, such as bond lengths, bond angles, and, most importantly for these systems, the dihedral angles between the amino/nitro groups and the aromatic ring.

G cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum nbo_analysis NBO Analysis (Charge Distribution, H-Bonding) geom_opt->nbo_analysis fmo_analysis Frontier Molecular Orbitals (HOMO-LUMO Gap) geom_opt->fmo_analysis struct_params Structural Parameters (Bond Lengths, Dihedral Angles) freq_calc->struct_params

Electronic Structure Analysis

Once the geometry is optimized, a wealth of electronic information can be extracted.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[3][8] It can quantify the hyperconjugative interactions responsible for molecular stability and analyze intramolecular hydrogen bonds, which are often present in ortho-nitroanilines.[8]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and the energy of the first electronic excitation.[8] In push-pull systems like nitroanilines, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is centered on the electron-withdrawing nitro group.

Spectroscopic Properties: A Theoretical Perspective

Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental characterization.

UV-Visible Spectroscopy

The electronic absorption spectra of nitroanilines are dominated by an intense intramolecular charge-transfer (ICT) band.[1] Steric hindrance, by disrupting conjugation, typically leads to a hypsochromic (blue) shift in the absorption maximum (λmax).[1]

Protocol for TD-DFT Calculation of UV-Vis Spectra:

  • Optimized Geometry: Start with the ground-state optimized geometry.

  • Methodology: Use the TD-DFT method. The choice of functional is critical; long-range corrected functionals like CAM-B3LYP are often recommended for charge-transfer excitations.[7]

  • Solvent Model: Since UV-Vis spectra are typically recorded in solution, including a solvent model (e.g., PCM) is essential for accurate predictions.[7]

  • Number of States: Request the calculation of a sufficient number of excited states to cover the spectral region of interest.

  • Analysis: Analyze the calculated transitions, their corresponding oscillator strengths (which relate to peak intensity), and the molecular orbitals involved to confirm the ICT character of the main absorption band.

Compoundλmax (nm, experimental in Ethanol)Theoretical λmax (nm, TD-DFT/PCM)Key Transition
p-Nitroaniline~375[1](Value would be calculated)HOMO → LUMO (π → π)
o-Nitroaniline~405[1](Value would be calculated)HOMO → LUMO (π → π)
2,6-diisopropyl-4-nitroaniline(Varies with solvent)(Value would be calculated)HOMO → LUMO (π → π*)

Theoretical values are placeholders and would be generated from a specific calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting NMR spectra is a valuable tool for structure elucidation. While standard DFT calculations on static structures can provide good initial estimates, accurately predicting chemical shifts in sterically crowded and potentially dynamic molecules often requires more advanced techniques.[12][13]

Advanced Protocol for NMR Prediction:

  • Conformational Search: For flexible molecules, perform a thorough conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer at a reliable DFT level (e.g., B3LYP-D3/6-31G(d)).[12]

  • Shielding Calculation: For each conformer, calculate the NMR shielding tensors using a functional and basis set specifically benchmarked for NMR, such as WP04/6-311++G(2d,p), including a solvent model.[12]

  • Boltzmann Averaging: Calculate the final predicted chemical shifts by taking a Boltzmann-weighted average of the shifts from all conformers.

  • Molecular Dynamics Approach (for high accuracy): For the most accurate predictions, molecular dynamics (MD) simulations can be used to sample molecular conformations and vibrations over time.[14][15] NMR shieldings are calculated for a representative set of snapshots from the MD trajectory and then averaged.[16][17] This method implicitly accounts for vibrational effects, which can significantly influence chemical shifts.[14]

G cluster_md Molecular Dynamics cluster_qm Quantum Mechanics cluster_analysis Analysis md_sim MD Simulation snapshot Extract Snapshots md_sim->snapshot shielding_calc NMR Shielding Calculation per Snapshot snapshot->shielding_calc average Average Shieldings shielding_calc->average final_spectrum Predicted NMR Spectrum average->final_spectrum

Non-Linear Optical (NLO) Properties

Sterically hindered nitroanilines are of significant interest for NLO applications due to their large molecular hyperpolarizabilities (β), which arise from their push-pull electronic structure.[18][19] The first hyperpolarizability is a tensor quantity that describes the second-order NLO response of a molecule.

The relationship between structure and NLO properties is highly sensitive to the degree of ICT, which is directly influenced by steric hindrance. A two-state model is often used to describe the first hyperpolarizability (β):

β ∝ (μe - μg) * |μge|² / (Ege)²

Where:

  • μg and μe are the dipole moments of the ground and excited states, respectively.

  • μge is the transition dipole moment.

  • Ege is the transition energy.

Steric hindrance twists the donor/acceptor groups out of the molecular plane, which decreases the transition dipole moment (μge) and increases the transition energy (Ege), generally leading to a smaller β value. However, the interplay of these factors can be complex, making computational prediction essential.[20]

Protocol for Calculating First Hyperpolarizability (β):

  • High-Level Optimization: Obtain a very accurate ground-state geometry using a suitable functional and large basis set.

  • Property Calculation: Calculate the static hyperpolarizability using a method like Coupled-Perturbed Hartree-Fock (CPHF) or Coupled-Perturbed Kohn-Sham (CPKS).[9] The POLAR keyword in Gaussian software is often used for this purpose.

  • Functional Choice: The choice of DFT functional is critical. Long-range corrected functionals (e.g., CAM-B3LYP) or double-hybrid functionals are generally required to avoid the overestimation of hyperpolarizabilities often seen with standard hybrid functionals like B3LYP.[10]

  • Vibrational Contributions: In push-pull molecules, the coupling between electronic and vibrational states can significantly contribute to the overall hyperpolarizability.[11] These contributions can be calculated but require more computationally intensive methods.

Propertyp-Nitroaniline (pNA)2-methyl-pNA2,6-dimethyl-pNA
NO₂ Twist Angle (°) ~0(Slightly twisted)(Significantly twisted)
HOMO-LUMO Gap (eV) (Lowest)(Intermediate)(Highest)
Static β (a.u.) (Highest)(Intermediate)(Lowest)

This table illustrates the general trend. Actual values depend on the level of theory.

Synthesis and Experimental Validation

Theoretical predictions must be grounded in experimental reality. The synthesis of sterically hindered nitroanilines often requires specialized protocols due to the deactivation of the aromatic ring.[1]

General Synthesis Strategy

Direct nitration of a sterically hindered aniline is a common route. The bulky ortho substituents direct the incoming nitro group to the para position with high regioselectivity.[21]

Example Protocol: Synthesis of 2,6-diisopropyl-4-nitroaniline [21]

  • Dissolution: Dissolve 2,6-diisopropylaniline in a suitable solvent like concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction.

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a solvent like ethanol.[21]

Characterization of the final product using techniques like melting point determination, NMR, and IR spectroscopy provides the experimental data needed to validate the theoretical calculations. X-ray crystallography is the definitive method for determining the solid-state molecular structure, providing precise bond lengths and dihedral angles for direct comparison with DFT-optimized geometries.[22][23]

Conclusion

The theoretical properties of sterically hindered nitroanilines are governed by a delicate interplay between electronic effects and geometric constraints. This guide has outlined the key theoretical concepts and computational protocols necessary to probe these properties. By leveraging tools like DFT, TD-DFT, and molecular dynamics, researchers can predict molecular structures, spectroscopic signatures, and NLO responses with increasing accuracy. This predictive power, when coupled with targeted synthesis and experimental validation, enables the rational design of novel sterically hindered nitroanilines for advanced applications in drug discovery, materials science, and beyond.

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Introduction: The Versatile Chemistry of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of Substituted Nitroanilines

Substituted nitroanilines are a class of organic compounds characterized by a benzene ring functionalized with at least one nitro group (−NO₂) and one amino group (−NH₂).[1] This unique molecular architecture, featuring a potent electron-withdrawing group (EWG) and a strong electron-donating group (EDG), establishes an intrinsic "push-pull" electronic system. This electronic dichotomy is the cornerstone of their diverse reactivity and wide-ranging applications in scientific research.[2] They serve as fundamental building blocks in organic synthesis, particularly for dyes, pigments, and agrochemicals.[1][2][3]

The position of the substituents (ortho, meta, or para) profoundly influences the molecule's physicochemical properties, including basicity, solubility, and spectral characteristics.[4] For researchers, these compounds are not merely synthetic intermediates but are powerful tools for developing novel materials, investigating biological pathways, and creating advanced therapeutic agents. This guide provides a technical overview of the primary research applications of substituted nitroanilines, focusing on their roles in drug discovery, materials science, and analytical chemistry, complete with field-proven insights and experimental protocols.

Part 1: Medicinal Chemistry and Drug Discovery

The structural motifs of substituted nitroanilines are prevalent in a vast number of biologically active compounds. Their utility spans from serving as foundational scaffolds for complex heterocyclic drugs to acting as pharmacologically active agents themselves.

The Nitroaniline Core in Anticancer Drug Development

The nitroaromatic scaffold is a key feature in hypoxia-selective anticancer agents.[5][6] Solid tumors often contain regions of low oxygen concentration (hypoxia). Under these conditions, endogenous nitroreductase enzymes can reduce the nitro group of a nitroaniline derivative to form highly reactive and cytotoxic species, such as nitroso, hydroxylamine, and amine radicals.[6] These reactive intermediates can induce cellular damage, particularly through DNA cross-linking, leading to selective killing of hypoxic tumor cells while sparing healthy, well-oxygenated tissues.

Several studies have synthesized and evaluated nitroaniline derivatives for their antiproliferative activity against various human cancer cell lines, with some compounds showing high efficacy.[7][8] Dinitrobenzene derivatives, in particular, have shown marked activity against various carcinoma types.[9]

Mechanism of Action: Hypoxia-Activated Prodrugs

The diagram below illustrates the reductive activation pathway of a nitroaniline-based anticancer agent within a hypoxic tumor cell.

G Prodrug Nitroaniline Prodrug (R-NO₂) HypoxicCell Hypoxic Tumor Cell Prodrug->HypoxicCell Uptake Nitroreductase Nitroreductase Enzymes ReactiveSpecies Reactive Intermediates (R-NO, R-NHOH, R-NH₂) Nitroreductase->ReactiveSpecies Reduction DNA Cellular DNA ReactiveSpecies->DNA Covalent Binding & DNA Damage CellDeath Apoptosis / Cell Death DNA->CellDeath Triggers G Start o-Nitroaniline Step1 Reduction of Nitro Group Start->Step1 e.g., H₂, Pd/C Intermediate o-Phenylenediamine Step1->Intermediate Step2 Condensation with Carboxylic Acid (or derivative) Intermediate->Step2 Product 2-Substituted Benzimidazole Step2->Product

Caption: Synthetic workflow from o-nitroaniline to a benzimidazole scaffold.

Part 2: Applications in Materials Science

The unique electronic properties of substituted nitroanilines make them highly valuable in the development of advanced materials with specific optical and electronic functionalities.

Nonlinear Optical (NLO) Materials

The intramolecular charge-transfer (ICT) character of nitroanilines, arising from the push-pull system of the amino and nitro groups across a π-conjugated ring, gives them significant second- and third-order nonlinear optical (NLO) susceptibilities. [10]This property is crucial for applications like second-harmonic generation (SHG), where the frequency of laser light is doubled. [10] While some nitroaniline crystals are centrosymmetric, which precludes SHG, this can be overcome by incorporating them as guests into a host polymer matrix like poly(methyl methacrylate) (PMMA). [10]Processing these composites into nanofibers via techniques like electrospinning can induce a non-centrosymmetric arrangement of the nitroaniline nanocrystals, enabling efficient NLO activity. [10] Table 2: NLO Properties of a 4-Methoxy-2-nitroaniline (4M2NA) System

PropertyValue/ObservationMaterial SystemReference
Second-Harmonic GenerationObserved4M2NA nanocrystals in PMMA nanofibers[10]
Optical Band Gap3.81 eV4M2NA in PMMA nanofibers[10]
Synthesis of Advanced Polymers

Substituted nitroanilines can be used as monomers or co-monomers in the synthesis of conducting polymers and other specialty polymers. [2][11]For example, copolymers of aniline and o-nitroaniline can be synthesized via oxidative polymerization. [11][12]The incorporation of the nitroaniline moiety modifies the properties of the resulting polymer. The electron-withdrawing nitro group tends to decrease the electron density of the polymer backbone, which can reduce electrical conductivity compared to pure polyaniline but may enhance other properties like thermal stability or solubility. [11][12][13]These modified polymers are investigated for use in anti-corrosion coatings, sensors, and as semiconducting materials. [11][14]

Part 3: Analytical and Industrial Applications

Solvatochromic Probes

Substituted nitroanilines, particularly p-nitroaniline, are well-known solvatochromic dyes. [15]Solvatochromism is the phenomenon where the color of a compound changes with the polarity of the solvent. The position of the UV-visible absorption peak of these dyes is sensitive to the solvent's hydrogen bond donating and accepting capabilities. [15][16]This property allows them to be used as probes to characterize the polarity of solvent mixtures and to study preferential solvation in binary liquid systems. [16]In cell biology, specially designed solvatochromic probes are used for super-resolution imaging of plasma membrane organization. [17]

Corrosion Inhibitors

Nitroanilines have been extensively studied as corrosion inhibitors for various metals, including zinc, in acidic environments. [1][18][19][20]They function by adsorbing onto the metal surface, a process that appears to be chemisorption. [18][20]This adsorbed layer forms a protective barrier that covers both anodic and cathodic sites, significantly slowing the rate of corrosion. The inhibition efficiency is dependent on the inhibitor concentration, the acid concentration, and the specific isomer used. [18][20] Table 3: Corrosion Inhibition Efficiency of Nitroaniline Isomers on Zinc (Conditions: 0.15 M HNO₃, 40 mM inhibitor, 301 K, 24 h immersion)

InhibitorInhibition Efficiency (I.E.)Reference
m-nitroaniline99.4%[18][20]
p-nitroaniline97.9%[18][20]
o-nitroaniline90.8%[18][20]

Conclusion

Substituted nitroanilines are far more than simple chemical intermediates. Their inherent electronic structure provides a versatile platform for innovation across multiple scientific disciplines. In drug discovery, they are central to the development of targeted anticancer and antimicrobial agents and serve as indispensable building blocks for complex therapeutic scaffolds. In materials science, their NLO properties are being harnessed for next-generation photonic devices, while their incorporation into polymers allows for the fine-tuning of material characteristics. Furthermore, their utility as analytical probes and industrial agents like corrosion inhibitors highlights their broad applicability. The continued exploration of the structure-property relationships within this class of compounds promises to unlock even more advanced applications in the future.

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The Dawn of Synthetic Color: A Technical Guide to the Discovery and History of Substituted Anilines in Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mid-19th century witnessed a revolution in color, a paradigm shift from the capricious hues of nature to the vibrant and consistent shades of synthetic chemistry. This transformation was catalyzed by the discovery and exploitation of aniline and its derivatives, laying the foundation for the modern synthetic dye industry and, by extension, the broader field of industrial organic chemistry. This in-depth technical guide charts the pivotal discoveries, key scientific minds, and evolving chemical principles that propelled substituted anilines to the forefront of dye synthesis. We will explore the serendipitous discovery of mauveine, the systematic development of subsequent aniline-based dyes, and the fundamental reaction mechanisms that underpin this colorful chapter of chemical history. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the scientific journey and technical underpinnings of this transformative era.

The Pre-Aniline Era: A World of Natural Dyes

Prior to the mid-1800s, the world's color palette was exclusively derived from natural sources. Dyes were painstakingly extracted from plants, insects, and minerals, a process that was often laborious, expensive, and yielded products of inconsistent quality. The famous Tyrian purple, for instance, required the harvesting of thousands of Murex sea snails to produce a minuscule amount of dye, rendering it a luxury reserved for royalty and the clergy.[1] This reliance on natural sources limited the availability and affordability of vibrant colors, creating a significant technological and economic impetus for a synthetic alternative.

Aniline: The Unassuming Progenitor of a Colorful Revolution

Aniline (C₆H₅NH₂), a simple aromatic amine, was the unlikely hero of this chromatic revolution. Its history is a testament to the cumulative nature of scientific discovery, with several chemists isolating and naming the compound before its true potential was realized.

  • In 1826, Otto Unverdorben first isolated aniline from the destructive distillation of indigo, naming it "Crystallin".[2][3]

  • Friedlieb Runge, in 1834, isolated a substance from coal tar that he called "kyanol" or "cyanol" due to the blue color it produced with chloride of lime.[2][3]

  • In 1840, Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named "aniline".[2][3]

  • Nikolai Zinin synthesized "benzidam" by reducing nitrobenzene in 1842.[3][4]

It was the brilliant German chemist August Wilhelm von Hofmann who, in 1843, demonstrated that all these substances were, in fact, the same compound.[5][6] Hofmann's research on aniline and other coal tar derivatives laid the crucial groundwork for the synthetic dye industry.[5][7] He recognized the structural relationship between aniline and ammonia, a key insight that would inform future synthetic strategies.[5]

From Coal Tar to Chemical Feedstock

A critical enabler for the burgeoning dye industry was the availability of aniline's precursors from coal tar, a viscous black liquid that was a voluminous and largely useless byproduct of the coal gas industry.[8][9] Hofmann's work, along with that of his student Charles Mansfield, developed practical methods for extracting benzene and toluene from coal tar, which could then be converted into nitro compounds and subsequently reduced to amines like aniline.[5] This transformation of a waste product into a valuable chemical feedstock was a landmark achievement in industrial chemistry.

The Serendipitous Breakthrough: William Henry Perkin and Mauveine

The spark that ignited the synthetic dye explosion came not from a planned experiment, but from a fortunate accident in the home laboratory of a teenage chemist. In 1856, William Henry Perkin , an 18-year-old student of Hofmann at the Royal College of Chemistry in London, was attempting to synthesize the antimalarial drug quinine during his Easter vacation.[10][11][12] His ambitious plan involved the oxidation of an impure form of aniline derived from coal tar.[8][11]

The experiment, as a synthesis of quinine, was a failure, producing a black, tarry precipitate.[8][11] However, while cleaning his flask with alcohol, Perkin noticed that the sludge dissolved to form a brilliant purple solution.[11][13] Recognizing the potential of this vibrant color, he abandoned his quest for quinine and focused on this new discovery.[1][10]

Perkin named his dye "aniline purple," which later became known as mauveine or Perkin's mauve.[8][14] He patented his discovery in August 1856 and, with the financial backing of his father, established a factory to mass-produce the world's first synthetic dye.[8][10] The success of mauveine was immediate and profound, changing the fashion landscape and making the once-exclusive color purple accessible to the masses.[11][12] Queen Victoria herself wore a mauve-colored gown to the Royal Exhibition of 1862, cementing its popularity.[15]

The Chemistry of Mauveine: A Complex Mixture

It is now understood that Perkin's success was contingent on the impurity of his starting material. The "aniline" he used, derived from coal tar, was actually a mixture of aniline, ortho-toluidine, and para-toluidine.[11][14] Pure aniline does not produce mauveine under Perkin's reaction conditions.[16] The synthesis involves the oxidation of this mixture with potassium dichromate in sulfuric acid.[14]

Mauveine itself is not a single compound but a mixture of several related complex organic molecules.[14] The primary components, Mauveine A and Mauveine B, are formed from the condensation of aniline and toluidine molecules.[14] The intricate structure of mauveine was not fully elucidated until 1994.[14]

The Aniline Dye Boom: A Spectrum of Innovation

Perkin's discovery opened the floodgates for a wave of innovation in synthetic dye chemistry. Chemists across Europe, particularly in France and Germany, began to explore the reactions of aniline and its derivatives, leading to the discovery of a rainbow of new colors.

Fuchsine (Magenta): The Second Act

In 1858, just two years after the discovery of mauveine, the French chemist François-Emmanuel Verguin synthesized a brilliant crimson dye by reacting aniline with stannic chloride.[16][17] This dye was named fuchsine and later marketed as magenta , in honor of the Battle of Magenta in Italy in 1859.[17][18] Like mauveine, the synthesis of fuchsine required the presence of toluidine impurities in the aniline starting material.[16] The structure of fuchsine and its derivatives, which belong to the triphenylmethane class of dyes, was later established by Emil Fischer in 1878.[16]

Aniline Blue and Hofmann's Violets

Further experimentation led to the discovery of aniline blue in 1860 by the French chemists Charles Girard and Georges de Laire, who found that heating magenta with aniline produced a new blue dye.[12] August Wilhelm von Hofmann himself made significant contributions to this expanding palette. In 1863, he demonstrated that introducing different alkyl groups into the rosaniline molecule (the parent structure of magenta) could produce a range of purple and violet dyes, which became known as Hofmann's violets .[5]

The Rise of Azo Dyes

A pivotal moment in the history of synthetic dyes was the discovery of the diazo-coupling reaction by the German chemist Johann Peter Griess in 1858.[3][16] This reaction involves the treatment of a primary aromatic amine, such as a substituted aniline, with nitrous acid to form a highly reactive diazonium salt.[19][20] This diazonium salt can then be "coupled" with another aromatic compound, like a phenol or another aniline, to form an azo dye , characterized by the -N=N- functional group.[19][20]

The azo dyes proved to be incredibly versatile, offering a vast range of brilliant and lightfast colors.[21] This class of dyes, all derived from aniline and its substituted counterparts, quickly became the largest and most important group of synthetic colorants, a position they still hold today.[22][23]

Experimental Protocols: A Glimpse into Historical Synthesis

To provide a practical understanding of the chemistry involved, this section outlines a representative experimental protocol for the synthesis of an azo dye, a cornerstone of the aniline dye industry.

Synthesis of 2-Naphthol Aniline Dye (An Orange Azo Dye)

This two-step synthesis involves the diazotization of aniline followed by a coupling reaction with 2-naphthol.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide

  • Distilled Water

  • Ice

Step 1: Diazotization of Aniline

  • In a beaker, dissolve 5 mL of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.

  • Cool the resulting solution to 0-5°C in an ice bath.

  • In a separate beaker, prepare a solution of 4 g of sodium nitrite in 20 mL of distilled water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution, while maintaining the temperature below 5°C and stirring continuously. This reaction is exothermic. The resulting solution contains benzenediazonium chloride.

Step 2: Coupling Reaction

  • In a separate beaker, dissolve 8 g of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution of 2-naphthol to 0-5°C in an ice bath.

  • Slowly add the cold benzenediazonium chloride solution dropwise to the cold 2-naphthol solution with constant stirring.

  • A bright orange or red precipitate of 2-naphthol aniline dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.

  • The crude product can be recrystallized from ethanol or glacial acetic acid to obtain a pure crystalline solid.

The Legacy of Substituted Anilines in Dye Synthesis

The discovery and development of aniline-based dyes had a profound and lasting impact on science, industry, and society.

  • Birth of the Modern Chemical Industry: The need for large-scale production of aniline and its precursors from coal tar spurred the growth of the chemical industry, particularly in Germany, with companies like BASF (Badische Anilin- und Soda-Fabrik) becoming global leaders.[2][24]

  • Advancements in Organic Chemistry: The quest to understand the structure and synthesis of these new dyes drove significant advances in the field of organic chemistry, including a deeper understanding of aromatic compounds and reaction mechanisms.[10]

  • Democratization of Color: Synthetic dyes made vibrant and lasting colors affordable and accessible to all levels of society, transforming the textile and fashion industries.[12][15]

  • Foundations for Other Industries: The technologies and chemical intermediates developed for the dye industry found applications in other emerging fields, including pharmaceuticals, photography, and polymers.[4][8] Paul Ehrlich, for instance, used aniline-derived dyes in his pioneering work on chemotherapy.[6]

Visualizing the Chemical Revolution

To better illustrate the key concepts and processes discussed, the following diagrams are provided.

From Coal Tar to Aniline

Coal_Tar_to_Aniline Coal Tar Coal Tar Benzene Benzene Coal Tar->Benzene Fractional Distillation Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration (HNO₃, H₂SO₄) Aniline Aniline Nitrobenzene->Aniline Reduction (e.g., Fe, HCl)

Caption: The industrial pathway from coal tar to aniline.

Perkin's Mauveine Synthesis

Mauveine_Synthesis cluster_reactants Impure Aniline (from Coal Tar) Aniline Aniline o-Toluidine o-Toluidine p-Toluidine p-Toluidine Impure Aniline (from Coal Tar) Impure Aniline (from Coal Tar) Mauveine Mauveine Impure Aniline (from Coal Tar)->Mauveine Oxidation (K₂Cr₂O₇, H₂SO₄) Azo_Dye_Synthesis Substituted Aniline Substituted Aniline Diazonium Salt Diazonium Salt Substituted Aniline->Diazonium Salt Diazotization (NaNO₂, HCl, 0-5°C) Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Reaction Coupling Component\n(e.g., Phenol, Aniline) Coupling Component (e.g., Phenol, Aniline) Coupling Component\n(e.g., Phenol, Aniline)->Azo Dye

Sources

The Strategic Utility of 2-Tert-butyl-5-nitroaniline: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Sterically Influenced Building Block

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 2-Tert-butyl-5-nitroaniline, a substituted aromatic amine, presents a compelling case study in the deliberate use of steric and electronic effects to guide synthetic outcomes. The presence of a bulky tert-butyl group ortho to the amine functionality, in conjunction with the electron-withdrawing nitro group at the meta position, imparts a unique reactivity profile to this molecule. This guide provides an in-depth technical overview of this compound, from its synthesis to its applications, for researchers, scientists, and professionals in drug development and materials science. We will explore the nuanced interplay of its structural features and how they can be harnessed to achieve specific synthetic goals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective application. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 103392-84-3[1]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Appearance Yellow to orange crystalline solid (Predicted)N/A
Melting Point 101-104 °C (for the related isomer 4-(tert-butyl)-2-nitroaniline)[2]
Boiling Point ~302.8 °C (Predicted)[2]
Solubility Predicted to be soluble in common organic solvents like acetone, benzene, and ethanol, with limited solubility in water.[3]
Predicted Spectroscopic Data
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the tert-butyl protons. The aromatic protons will likely appear as multiplets in the downfield region, influenced by the electronic effects of the nitro and amino groups. The amine protons would likely present as a broad singlet, and the nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will reflect the different carbon environments in the molecule, including the substituted aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons.

  • IR Spectroscopy (Predicted): The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-H stretching of the aromatic ring and the tert-butyl group.[2]

  • Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak at m/z 194. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) or the entire tert-butyl group (M-57).[2]

Synthesis of this compound: A Representative Protocol

A direct and validated synthetic protocol for this compound is not widely published. However, a robust synthesis can be designed based on well-established methodologies for the preparation of substituted nitroanilines, which typically involves a three-step sequence: protection of the amine, regioselective nitration, and deprotection.[4] The following is a representative protocol adapted from the synthesis of the structurally similar 2,4,6-tritert-butyl-3-nitroaniline.[4]

DOT Script for Synthesis Workflow

G start 2-tert-Butylaniline step1 Step 1: Acetylation (Protection of Amino Group) start->step1 intermediate1 N-(2-tert-butylphenyl)acetamide step1->intermediate1 Acetic Anhydride, Glacial Acetic Acid step2 Step 2: Nitration (Regioselective Introduction of Nitro Group) intermediate1->step2 intermediate2 N-(2-tert-butyl-5-nitrophenyl)acetamide step2->intermediate2 Nitrating Mixture (HNO₃/H₂SO₄) step3 Step 3: Hydrolysis (Deprotection of Amino Group) intermediate2->step3 product This compound step3->product Acid or Base Hydrolysis

Caption: A representative three-step workflow for the synthesis of this compound.

Step 1: Acetylation of 2-tert-Butylaniline (Protection)

The initial step involves the protection of the highly reactive amino group as an acetamide. This is crucial to prevent unwanted side reactions during the subsequent nitration step and to control the regioselectivity of the nitration.

  • Procedure:

    • Dissolve 2-tert-butylaniline (1.0 eq) in glacial acetic acid.

    • Slowly add acetic anhydride (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux for 1-2 hours.

    • After cooling to room temperature, pour the mixture into ice-water to precipitate the N-(2-tert-butylphenyl)acetamide.

    • Collect the solid by vacuum filtration, wash with cold water until neutral, and dry.[4]

Step 2: Nitration of N-(2-tert-butylphenyl)acetamide

The nitration is the key step to introduce the nitro group onto the aromatic ring. The acetylated amino group is an ortho-, para-director, and the bulky tert-butyl group will sterically hinder the ortho position, thus favoring nitration at the para position relative to the acetylamino group (which is the meta position to the tert-butyl group).

  • Procedure:

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at a temperature below 10 °C.

    • In a separate flask, dissolve the dried N-(2-tert-butylphenyl)acetamide (1.0 eq) in a mixture of concentrated sulfuric acid and acetic acid, and cool to 0-5 °C in an ice-salt bath.

    • Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature between 0 and 5 °C.

    • Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

    • Pour the reaction mixture onto crushed ice to precipitate the N-(2-tert-butyl-5-nitrophenyl)acetamide.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.[4]

Step 3: Hydrolysis of N-(2-tert-butyl-5-nitrophenyl)acetamide (Deprotection)

The final step is the deprotection of the amino group by hydrolysis of the acetamide.

  • Procedure:

    • Suspend the dried N-(2-tert-butyl-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4]

Applications as a Building Block in Organic Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of a variety of organic molecules, particularly in the fields of dyes, pharmaceuticals, and heterocyclic chemistry.

Synthesis of Azo Dyes

Nitroanilines are common precursors for the synthesis of azo dyes.[5] The amino group can be diazotized and then coupled with an electron-rich aromatic compound to form the characteristic azo linkage (-N=N-).

DOT Script for Azo Dye Synthesis

G start This compound diazotization Diazotization start->diazotization NaNO₂, HCl 0-5 °C diazonium 2-tert-butyl-5-nitrobenzenediazonium salt diazotization->diazonium coupling Azo Coupling diazonium->coupling product Azo Dye coupling->product coupling_agent Coupling Agent (e.g., Phenol, Naphthol) coupling_agent->coupling

Caption: General workflow for the synthesis of azo dyes from this compound.

  • Representative Protocol for Diazotization and Azo Coupling:

    • Diazotization: Dissolve this compound in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath.[6] Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt solution.[6]

    • Azo Coupling: In a separate vessel, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide and cool it in an ice bath. Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with vigorous stirring. The azo dye will precipitate out of the solution and can be collected by filtration.[6]

The tert-butyl group in the resulting azo dye can enhance its solubility in organic media and may also influence its photophysical properties.

Precursor for Pharmaceutical Intermediates

Substituted anilines are fundamental building blocks in the pharmaceutical industry.[7] The presence of the tert-butyl group can be advantageous in drug design as it can increase metabolic stability by sterically shielding susceptible positions from enzymatic degradation.[8] The nitro and amino groups on the this compound scaffold provide versatile handles for further functionalization to construct complex drug molecules. While specific examples starting from this compound are not abundant in the literature, its structural motifs are relevant to the synthesis of various bioactive compounds. For instance, related nitroanilines are precursors to various pharmaceuticals.[9]

Synthesis of Heterocyclic Compounds

The amino and nitro groups of this compound are key functionalities for the construction of heterocyclic rings. The amino group can act as a nucleophile in cyclization reactions, while the nitro group can be reduced to an amino group, providing a second nucleophilic site for further ring-forming reactions. This makes this compound a potential precursor for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles, quinoxalines, and other fused aromatic systems, which are prevalent in medicinal chemistry.[10]

The Role of the Tert-butyl Group: A Steric and Electronic Perspective

The tert-butyl group is not merely a passive substituent; it actively influences the reactivity and properties of the molecule in several ways:

  • Steric Hindrance: The bulkiness of the tert-butyl group can direct the regioselectivity of reactions by blocking access to adjacent positions.[1] This is exemplified in the predicted regioselectivity of the nitration reaction. In subsequent reactions of the aniline, the tert-butyl group can influence the conformation of the molecule and its binding to biological targets.

  • Increased Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule, which can enhance its solubility in organic solvents and influence its pharmacokinetic properties in a drug development context.[8]

  • Enhanced Stability: The steric bulk of the tert-butyl group can also enhance the kinetic stability of the molecule and its derivatives by hindering the approach of reagents that could lead to decomposition.[8]

Conclusion and Future Outlook

This compound is a strategically designed building block that offers a unique combination of steric and electronic features. While detailed experimental data and specific applications in the literature are somewhat limited, its potential in organic synthesis is evident from the well-established chemistry of related substituted nitroanilines. The representative protocols and predicted data presented in this guide provide a solid foundation for researchers to explore the utility of this compound in the synthesis of novel dyes, pharmaceuticals, and functional materials. The deliberate incorporation of the tert-butyl group offers a powerful tool for fine-tuning molecular properties, and further investigation into the applications of this compound is warranted to fully unlock its synthetic potential.

References

  • Biosynth. This compound. URL
  • BenchChem. A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6-Tritert-butyl-3-nitroaniline vs. p-Nitroaniline. URL
  • ChemBK. 2-Amino-5-(tert-butyl)nitrobenzene. URL
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Methodological & Application

An In-depth Technical Guide to the Synthesis of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Tert-butyl-5-nitroaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The strategic placement of the bulky tert-butyl group and the electron-withdrawing nitro group on the aniline scaffold imparts unique chemical properties that are of interest to researchers in organic synthesis and drug development. However, the synthesis of this specific isomer presents a significant regiochemical challenge due to the directing effects of the substituents on the aromatic ring. This guide provides a detailed experimental protocol for a proposed multi-step synthesis of this compound, elucidating the rationale behind the chosen synthetic strategy and addressing the potential for isomer formation and purification.

The primary obstacle in the synthesis of this compound is controlling the position of the incoming nitro group during the electrophilic aromatic substitution reaction. Both the amino group and the tert-butyl group are ortho, para-directors, which would typically favor the formation of 2-tert-butyl-4-nitroaniline and 2-tert-butyl-6-nitroaniline. To circumvent this, a protection-nitration-deprotection strategy is proposed. This common tactic in aniline chemistry involves temporarily converting the highly activating amino group into a less activating acetamido group. While still an ortho, para-director, the acetamido group can offer a different regiochemical outcome and often leads to cleaner reactions with fewer oxidation byproducts.

This application note will detail a three-step synthetic sequence:

  • Protection (Acetylation): Conversion of 2-tert-butylaniline to N-(2-tert-butylphenyl)acetamide.

  • Nitration: Electrophilic nitration of N-(2-tert-butylphenyl)acetamide to yield a mixture of nitro-isomers.

  • Deprotection (Hydrolysis): Removal of the acetyl group to afford the target this compound, followed by purification.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection & Purification Start 2-tert-butylaniline Product1 N-(2-tert-butylphenyl)acetamide Start->Product1 Acetylation Reagent1 Acetic Anhydride Reagent1->Product1 Product2 Mixture of Nitro Isomers (including N-(2-tert-butyl-5-nitrophenyl)acetamide) Product1->Product2 Nitration Reagent2 HNO₃ / H₂SO₄ Reagent2->Product2 Product3 Mixture of Nitroaniline Isomers Product2->Product3 Hydrolysis Reagent3 Acid Hydrolysis Reagent3->Product3 Purification Column Chromatography Product3->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-tert-butylanilineReagent grade, 98%Sigma-Aldrich
Acetic anhydrideACS reagent, ≥98%Sigma-Aldrich
Glacial acetic acidACS reagent, ≥99.7%Fisher Chemical
Concentrated sulfuric acid (H₂SO₄)ACS reagent, 95-98%J.T. Baker
Concentrated nitric acid (HNO₃)ACS reagent, 68-70%EMD Millipore
Hydrochloric acid (HCl)ACS reagent, 37%Sigma-Aldrich
Sodium hydroxide (NaOH)ACS reagent, ≥97%Sigma-Aldrich
Ethyl acetateHPLC gradeFisher Chemical
HexanesHPLC gradeFisher Chemical
Deionized waterN/AIn-house
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeSigma-Aldrich
Silica gel60 Å, 230-400 meshSigma-Aldrich
Step 1: Protection (Acetylation) of 2-tert-butylaniline

Rationale: The amino group of 2-tert-butylaniline is protected as an acetamide to reduce its activating strength and prevent oxidation during nitration. This is a standard procedure for aniline modification.[1]

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-tert-butylaniline in 50 mL of glacial acetic acid.

  • Slowly add 8.5 mL of acetic anhydride to the stirred solution.

  • Heat the reaction mixture to a gentle reflux (approximately 118 °C) for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into 200 mL of ice-cold water with stirring. The product, N-(2-tert-butylphenyl)acetamide, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C to a constant weight.

Step 2: Nitration of N-(2-tert-butylphenyl)acetamide

Rationale: The nitration of the protected aniline is performed under carefully controlled temperature conditions to introduce a nitro group onto the aromatic ring. A mixture of nitric and sulfuric acids is used to generate the nitronium ion (NO₂⁺) electrophile.[2] Due to the directing effects of the acetamido and tert-butyl groups, a mixture of isomers is expected. The bulky tert-butyl group may sterically hinder ortho-substitution (at the 6-position), potentially increasing the proportion of the para-substituted product (4-nitro). The formation of the meta-substituted product (5-nitro) is less favored but can occur.[3]

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10.0 g of the dried N-(2-tert-butylphenyl)acetamide.

  • Carefully add 40 mL of concentrated sulfuric acid and stir until the solid is completely dissolved.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetamide over 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid (a mixture of nitro-isomers of N-(2-tert-butylphenyl)acetamide) by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air dry.

Step 3: Deprotection (Hydrolysis) and Purification

Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding a mixture of nitroaniline isomers.[4][5][6] The desired this compound must then be separated from the other isomers, primarily the 4-nitro and 6-nitro analogs, by column chromatography.

Procedure:

  • In a 250 mL round-bottom flask with a reflux condenser, suspend the dried mixture of nitroacetanilides from Step 2 in 50 mL of 70% (v/v) aqueous sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water.

  • Carefully neutralize the acidic solution with a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate the crude mixture of nitroanilines as a colored solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product is purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexanes and pack a column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect fractions and monitor by TLC to isolate the different isomers. The polarity of the isomers will differ, allowing for separation.

    • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product.

Characterization Data

AnalysisExpected Results for this compound
Appearance Yellow to orange solid
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
¹H NMR Peaks corresponding to aromatic protons, amine protons, and the tert-butyl group protons.
¹³C NMR Resonances for the aromatic carbons, including those attached to the amino, nitro, and tert-butyl groups.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and N-O stretching (nitro).
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight.

Safety Precautions

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any experimental work.

  • Corrosive Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[5] Always handle these acids in a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6]

  • Nitration Reaction: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[7] Maintain strict temperature control during the addition of the nitrating mixture. Ensure an adequate cooling bath is readily available.

  • Violent Reactions: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[8] Avoid contact with combustible materials.

  • Waste Disposal: All chemical waste, especially acidic and nitrated waste streams, must be disposed of according to institutional and local regulations. Do not mix nitric acid waste with other waste streams.[8]

  • Emergency Procedures: Ensure that an emergency eyewash station and safety shower are easily accessible.[6] Have appropriate spill kits available for acid spills.

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  • ACS Publications. Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide.
  • PubMed.
  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.
  • YouTube.
  • Organic Chemistry Portal.
  • ResearchGate.
  • ResearchGate. Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. 2018.
  • The Royal Society of Chemistry. Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite.

Sources

Application Note: A Detailed Protocol for the Regioselective Nitration of N-acetyl-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the regioselective nitration of N-acetyl-2-tert-butylaniline to synthesize N-acetyl-2-tert-butyl-4-nitroaniline. This reaction is a critical transformation in medicinal chemistry and serves as an intermediate in the synthesis of various pharmaceutical compounds.[1] The protocol details the experimental procedure, safety precautions, and methods for product characterization. The regioselectivity of the reaction is governed by the electronic and steric effects of the N-acetyl and tert-butyl substituents, which direct the electrophilic substitution to the para-position.[1]

Introduction

The nitration of substituted anilines is a cornerstone of organic synthesis, providing key intermediates for the production of dyes, agrochemicals, and pharmaceuticals.[2] Direct nitration of anilines can be problematic, often leading to oxidation and a lack of regioselectivity.[2][3] To overcome these challenges, the amino group is typically protected, for example, as an acetamide. This protection moderates the reactivity of the aniline and enhances the regioselectivity of subsequent electrophilic aromatic substitution reactions.[2][3][4]

In the case of N-acetyl-2-tert-butylaniline, the N-acetyl group is an ortho, para-directing activator, while the tert-butyl group is also an ortho, para-director. The bulky tert-butyl group at the ortho-position provides significant steric hindrance, effectively blocking substitution at the adjacent ortho-position (position 6). Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is predominantly directed to the para-position (position 4) relative to the N-acetyl group. This results in the highly regioselective formation of N-acetyl-2-tert-butyl-4-nitroaniline.

Reaction Scheme and Mechanism

Overall Reaction:

N-acetyl-2-tert-butylaniline reacts with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to yield N-acetyl-2-tert-butyl-4-nitroaniline.

Mechanism Overview:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of N-acetyl-2-tert-butylaniline then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (such as HSO₄⁻) then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to product isolation and purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Starting Material in Acetic Anhydride B Cool Reaction Mixture to 0-5 °C A->B D Slow, Dropwise Addition of Nitrating Agent B->D C Prepare Nitrating Agent (HNO₃ in Acetic Anhydride) C->D E Maintain Temperature below 10 °C D->E F Stir at Room Temperature E->F G Pour Reaction Mixture onto Ice-Water F->G H Collect Precipitate by Vacuum Filtration G->H I Wash Solid with Water H->I J Recrystallize from Ethanol/Water I->J K Dry the Product J->K L Characterize Product (NMR, MS, MP) K->L

Caption: Experimental workflow for the synthesis of N-acetyl-2-tert-butyl-4-nitroaniline.

Materials and Equipment

Reagents & Solvents Equipment
N-acetyl-2-tert-butylanilineRound-bottom flask (100 mL)
Acetic anhydrideMagnetic stirrer and stir bar
Fuming nitric acid (90%)Ice bath
Ethanol (95%)Dropping funnel
Deionized waterThermometer
Crushed iceBuchner funnel and filter flask
Vacuum source
Beakers and Erlenmeyer flasks
Graduated cylinders
Spatulas
Watch glass
Melting point apparatus
NMR spectrometer, Mass spectrometer

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted anilines.

Step 1: Preparation of the Reaction Mixture

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-acetyl-2-tert-butylaniline (e.g., 2.0 g, 1 equivalent) in acetic anhydride (20 mL).

  • Cool the flask in an ice-water bath with stirring until the internal temperature reaches 0-5 °C.

Step 2: Preparation and Addition of the Nitrating Agent

  • In a separate, dry test tube or small beaker, carefully add fuming nitric acid (90%, 1.1 equivalents) to acetic anhydride (5 mL). Caution: This mixture is highly corrosive and exothermic. Perform this addition slowly in an ice bath.

  • Transfer the freshly prepared nitrating mixture to a dropping funnel.

  • Add the nitrating agent dropwise to the stirred solution of N-acetyl-2-tert-butylaniline over a period of 20-30 minutes.

  • Carefully monitor the internal temperature during the addition and maintain it below 10 °C.

Step 3: Reaction

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue to stir the mixture at room temperature for an additional 1 hour to ensure the reaction goes to completion.

Step 4: Work-up and Isolation

  • Pour the reaction mixture slowly and carefully into a beaker containing a stirred mixture of crushed ice and water (approximately 200 mL).

  • A yellow precipitate of the crude product will form. Continue stirring for 15-20 minutes to allow for complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

Step 5: Purification and Characterization

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-acetyl-2-tert-butyl-4-nitroaniline as yellow crystals.

  • Dry the purified product in a desiccator or a vacuum oven at low heat.

  • Determine the yield and characterize the product using appropriate analytical techniques (see Table 2).

Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood.[5] Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (butyl rubber or neoprene are recommended for nitric acid), must be worn at all times.[5][6]

  • Nitric Acid: Is a strong oxidizing agent and is highly corrosive. It can cause severe skin burns and eye damage and is fatal if inhaled.[7][8][9] Avoid contact with combustible materials, metals, and bases.[5][7]

  • Acetic Anhydride: Is corrosive and flammable. It reacts violently with water and strong oxidizers.

  • Work-up: The quenching of the reaction mixture by pouring it into ice-water is exothermic and should be done slowly and with caution.

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6][7]

Product Characterization

The identity and purity of the synthesized N-acetyl-2-tert-butyl-4-nitroaniline can be confirmed by the following methods:

Analytical Technique Expected Result
Appearance Yellow crystalline solid
Melting Point 164-166 °C
¹H NMR (CDCl₃) δ ~1.45 (s, 9H, C(CH₃)₃), ~2.25 (s, 3H, COCH₃), ~7.50 (d, 1H, Ar-H), ~8.15 (dd, 1H, Ar-H), ~8.30 (d, 1H, Ar-H), ~9.80 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ ~25.0, ~31.5, ~35.0, ~120.0, ~124.0, ~126.0, ~137.0, ~143.0, ~145.0, ~169.0
Mass Spectrometry (EI) m/z 250 (M⁺), 235, 193

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Ensure the reaction is stirred for the full duration. Check the purity of the starting materials.
Loss of product during work-up.Ensure complete precipitation before filtration. Avoid using excessive solvent for recrystallization.
Formation of Side Products (e.g., dinitro compounds) Reaction temperature too high.Maintain the temperature below 10 °C during the addition of the nitrating agent.
Incorrect stoichiometry of nitrating agent.Use the specified equivalents of nitric acid.
Oily Product Instead of Solid Impurities present.Purify by column chromatography on silica gel if recrystallization is ineffective.
Incomplete drying.Ensure the product is thoroughly dried under vacuum.

References

  • BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • University of Washington, Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • Chaudhary, P., et al. (2019). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Western Washington University, Environmental Health and Safety. (n.d.). Standard Operating Procedure: Nitric Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid.
  • Scribd. (n.d.). Nitric Acid Safety and Emergency Guidelines.
  • ResearchGate. (2025). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Prince, C. E., & Turlington, M. (2018). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. The Chemical Educator, 23, 124-128.
  • BenchChem. (2025). Application Notes and Protocols: Nitration of 2,6-Diethylaniline Derivatives.

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-tert-butyl-5-nitroaniline, a valuable intermediate in the development of novel pharmaceuticals and fine chemicals. The synthetic strategy is predicated on a three-step sequence commencing with the protection of the amino group of 2-tert-butylaniline via acetylation, followed by a regioselective nitration, and culminating in acidic hydrolysis to yield the target compound. This protocol emphasizes the causal relationships behind the experimental choices, ensuring a robust and reproducible methodology. Detailed step-by-step procedures, safety precautions, and characterization data are provided to support researchers in achieving a successful synthesis.

Introduction

This compound is an aromatic amine containing both a sterically demanding tert-butyl group and an electron-withdrawing nitro group. This unique substitution pattern makes it a key building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for further chemical modifications, enabling the synthesis of a diverse range of complex molecules with potential biological activity or specialized properties.

The synthesis of substituted nitroanilines requires careful control of regioselectivity to obtain the desired isomer. Direct nitration of anilines is often problematic, leading to a mixture of products and potential oxidation. A common and effective strategy to overcome these challenges is the temporary protection of the highly activating amino group as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled nitration. This guide details such a three-step approach for the synthesis of this compound, starting from 2-tert-butylaniline.

Synthetic Strategy Overview

The synthesis is performed in three distinct stages, as illustrated in the workflow diagram below. This multi-step approach is necessary to control the regioselectivity of the nitration reaction and to prevent the oxidation of the starting aniline.

Synthesis_Workflow Start 2-tert-butylaniline Step1 Step 1: Protection (Acetylation) Start->Step1 Intermediate1 N-(2-tert-butylphenyl)acetamide Step1->Intermediate1 Acetic Anhydride Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 N-(2-tert-butyl-5-nitrophenyl)acetamide Step2->Intermediate2 HNO₃ / H₂SO₄ Step3 Step 3: Deprotection (Hydrolysis) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct HCl / H₂O

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
2-tert-butylaniline98%Sigma-Aldrich
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific
Glacial Acetic AcidACS Reagent, ≥99.7%VWR
Concentrated Sulfuric AcidACS Reagent, 95.0-98.0%J.T. Baker
Concentrated Nitric AcidACS Reagent, 68.0-70.0%EMD Millipore
Concentrated Hydrochloric AcidACS Reagent, 36.5-38.0%BDH
Ethanol200 proof, absoluteDecon Labs
Sodium BicarbonateACS Reagent, ≥99.7%Macron
Anhydrous Magnesium SulfateACS ReagentAlfa Aesar
DichloromethaneHPLC GradeHoneywell
Ethyl AcetateHPLC GradePharmco
HexanesHPLC GradeSpectrum
Step 1: Acetylation of 2-tert-butylaniline

Rationale: The amino group of 2-tert-butylaniline is protected as an acetamide to moderate its activating effect and to prevent oxidation during the subsequent nitration step. The acetamido group directs electrophilic substitution to the para position, and to a lesser extent, the ortho positions.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tert-butylaniline (10.0 g, 67.0 mmol) in glacial acetic acid (50 mL).

  • Slowly add acetic anhydride (8.2 g, 80.4 mmol, 1.2 eq) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux (approximately 118 °C) for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature and then pour it slowly into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid, N-(2-tert-butylphenyl)acetamide, by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Step 2: Nitration of N-(2-tert-butylphenyl)acetamide

Rationale: This is the key regioselective step. The directing effects of the ortho-tert-butyl group and the para-directing acetamido group are expected to favor the introduction of the nitro group at the 5-position (meta to the tert-butyl group and para to the acetamido group is blocked). While other isomers may form, this position is electronically favored. The reaction is conducted at a low temperature to minimize side reactions and the formation of dinitrated products.

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the dried N-(2-tert-butylphenyl)acetamide (10.0 g, 52.3 mmol) and dissolve it in 100 mL of glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly and carefully add concentrated sulfuric acid (20 mL) to the solution, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.4 mL, 62.8 mmol, 1.2 eq) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetamide over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • The crude product is a mixture of isomers and should be purified before proceeding. Recrystallization from ethanol may be effective in isolating the desired N-(2-tert-butyl-5-nitrophenyl)acetamide. If isomers are difficult to separate by crystallization, column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent is recommended.

Step 3: Hydrolysis of N-(2-tert-butyl-5-nitrophenyl)acetamide

Rationale: The final step is the deprotection of the amino group by acid-catalyzed hydrolysis of the acetamide. This regenerates the aniline functionality to yield the target product, this compound.

Procedure:

  • In a 250 mL round-bottom flask with a reflux condenser, suspend the purified N-(2-tert-butyl-5-nitrophenyl)acetamide (5.0 g, 21.1 mmol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (25 mL).

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-water.

  • Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the crude this compound.

  • Collect the solid by vacuum filtration, wash with copious amounts of water, and dry in a vacuum oven at 50 °C.

  • The final product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point A sharp melting point consistent with the literature value.
¹H NMR Signals corresponding to the aromatic protons, the amino protons, and the tert-butyl protons with appropriate chemical shifts and integration.
¹³C NMR Resonances for all carbon atoms in the molecule, including the aromatic carbons and the carbons of the tert-butyl group.
FT-IR Characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and the tert-butyl group, and the symmetric and asymmetric stretching of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₄N₂O₂, MW: 194.23 g/mol ).[1]

Safety Precautions

  • General: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acids: Concentrated sulfuric, nitric, and hydrochloric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. Always add acid to water, never the other way around, when preparing dilutions.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.

  • Nitration Reaction: The nitration step is highly exothermic and has the potential to become uncontrollable if the temperature is not carefully managed. Ensure efficient cooling and slow addition of the nitrating mixture.

Troubleshooting

Problem Possible Cause Solution
Low yield in acetylation Incomplete reaction.Ensure the reaction is heated to reflux for a sufficient time. Monitor by TLC.
Oily product after acetylation Impurities present; insufficient cooling during precipitation.Use a larger volume of ice-water and ensure vigorous stirring. Try to induce crystallization by scratching the inside of the flask.[2]
Low yield in nitration Incomplete nitration; formation of side products.Check the concentration of the nitric acid. Ensure the reaction temperature is strictly maintained between 0-5 °C.[2]
Dark-colored reaction mixture in nitration Oxidation of the starting material or product; reaction temperature too high.Add the nitrating mixture very slowly and maintain strict temperature control.[2]
Incomplete hydrolysis Insufficient reaction time or acid concentration.Extend the reflux time and monitor the reaction by TLC.
Difficulty in purifying the final product Presence of isomeric impurities.If recrystallization is ineffective, utilize column chromatography for purification.

References

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.

Sources

Purification of Crude 2-Tert-butyl-5-nitroaniline by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the purification of crude 2-tert-butyl-5-nitroaniline via recrystallization. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a high-purity solid product. The protocol herein is designed to be a self-validating system, with explanations for the causality behind each experimental choice, ensuring both technical accuracy and practical applicability.

Introduction: The Rationale for Recrystallization

This compound is a valuable intermediate in organic synthesis. However, its preparation often yields a crude product contaminated with impurities such as positional isomers and unreacted starting materials. For subsequent synthetic steps and for ensuring the quality of final products, purification is paramount.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] Upon cooling a saturated solution, the solubility of the target compound decreases, leading to the formation of a crystalline solid with a high degree of purity, while the impurities remain dissolved in the solvent.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and for designing an effective purification protocol.

PropertyValueReference(s)
CAS Number 103392-84-3[2]
Molecular Formula C₁₀H₁₄N₂O₂[2]
Molecular Weight 194.23 g/mol [2]
Appearance Solid (Expected)-
Melting Point 70 - 73 °C

Safety Precautions: this compound and similar nitroaniline compounds are toxic if swallowed, in contact with skin, or if inhaled.[3] Prolonged or repeated exposure may cause damage to organs. Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

Experimental Workflow for Recrystallization

The following diagram outlines the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_recrystallization Recrystallization cluster_isolation Isolation & Drying cluster_analysis Analysis Solvent_Screening Solvent Screening Crude_Sample_Prep Crude Sample Preparation Solvent_Screening->Crude_Sample_Prep Select Optimal Solvent Dissolution Dissolution in Hot Solvent Crude_Sample_Prep->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Remove Insoluble Impurities Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No Insoluble Impurities Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Washing with Cold Solvent Vacuum_Filtration->Washing Drying Drying of Crystals Washing->Drying Purity_Analysis Purity & Yield Analysis Drying->Purity_Analysis

Caption: Workflow for the purification of this compound.

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of crude this compound. The selection of ethanol as the primary solvent is based on its effectiveness in recrystallizing similar nitroaniline compounds.[6]

4.1. Materials and Equipment

  • Crude this compound

  • Ethanol (reagent grade)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Watch glass

  • Melting point apparatus

4.2. Step-by-Step Procedure

Step 1: Solvent Selection (Screening)

While ethanol is a promising candidate, a preliminary solvent screen is recommended to confirm the optimal solvent or solvent mixture. Test the solubility of a small amount of the crude material in various solvents (e.g., methanol, isopropanol, ethyl acetate, and ethanol-water mixtures) at room and elevated temperatures. The ideal solvent will exhibit poor solubility at room temperature and high solubility near its boiling point.

Step 2: Dissolution

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Gently heat the mixture on a heating mantle or hot plate while stirring continuously.

  • Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.

Step 3: Hot Filtration (Optional)

If insoluble impurities are observed in the hot solution, a hot filtration step is necessary.

  • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the heating source.

  • Place a fluted filter paper in the preheated funnel.

  • Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Step 4: Crystallization

  • Remove the flask containing the clear, hot solution from the heat source.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the recrystallized product.

Step 5: Isolation and Washing

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent for washing to avoid significant loss of the product.

Step 6: Drying

  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Step 7: Analysis

  • Determine the melting point of the recrystallized this compound. A sharp melting point range close to the literature value (70-73 °C) is indicative of high purity.

  • Calculate the percentage recovery of the purified product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too insoluble in the chosen solvent.Add more solvent. Use a lower boiling point solvent or a solvent mixture.
No Crystal Formation Too much solvent was used. The solution was not sufficiently cooled.Evaporate some of the solvent and re-cool. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Low Recovery Yield Too much solvent was used. Premature crystallization during hot filtration. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing.
Colored Impurities Remain The impurity has similar solubility to the product.Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step. Note that this may reduce the overall yield.

Conclusion

This application note provides a robust and detailed protocol for the purification of crude this compound by recrystallization. By carefully selecting the appropriate solvent and adhering to the principles of slow cooling and minimal solvent usage, researchers can obtain a high-purity product suitable for a wide range of applications in chemical synthesis and drug development. The safety precautions outlined must be strictly followed to ensure the well-being of the researcher.

References

  • CPAchem. (2022, September 2). Safety data sheet.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-METHYL-5-NITROANILINE.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.
  • ACS Publications. (2020, January 6). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data.

Sources

column chromatography method for 2-Tert-butyl-5-nitroaniline purification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Preparative Purification of 2-Tert-butyl-5-nitroaniline via Normal-Phase Column Chromatography

Authored by: A Senior Application Scientist

This document provides a comprehensive, technically-grounded protocol for the purification of this compound using normal-phase column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent synthetic steps or analytical characterization. The guide emphasizes the theoretical principles behind the practical steps, ensuring a robust and reproducible separation.

Principle of Separation: Exploiting Polarity Differentials

Column chromatography is a preparative separation technique that partitions components of a mixture based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase.[1] For a compound like this compound, which possesses both non-polar and polar functional groups, normal-phase chromatography is an ideal purification strategy.

The molecule's structure features:

  • A non-polar, bulky tert-butyl group , which decreases the molecule's overall polarity and enhances its solubility in non-polar solvents.[2]

  • A polar amino (-NH₂) group and a highly polar nitro (-NO₂) group , which can engage in hydrogen bonding and dipole-dipole interactions with a polar stationary phase.[2][3]

In normal-phase chromatography, we utilize a polar stationary phase (typically silica gel) and a relatively non-polar mobile phase. The separation principle hinges on the competition between the analyte and the mobile phase for adsorption sites on the stationary phase.[4] Components with higher polarity will adsorb more strongly to the silica gel, leading to a slower elution from the column. Conversely, less polar compounds will spend more time in the mobile phase and elute more quickly.[4] This differential migration allows for the effective separation of this compound from less polar or more polar impurities.

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is crucial to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale pilot for the column, allowing for the selection of a mobile phase that provides the best separation.[5] The goal is to find a solvent system where the target compound, this compound, has a retardation factor (Rf) between 0.25 and 0.35.[6] This Rf value ensures that the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening).[6]

Protocol for TLC Method Development
  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.[3]

  • Solvent System Trials: Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).[1][7] Common starting points for nitroanilines include Hexane:Ethyl Acetate mixtures.[8]

    • Rationale: Hexane is a non-polar solvent that will carry non-polar impurities up the plate quickly. Ethyl acetate is a more polar solvent that competes with the analyte for binding sites on the silica, thus moving more polar compounds up the plate.[9] By adjusting the ratio, you can fine-tune the Rf value.

  • Development: Place the spotted TLC plate into a developing chamber. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (if UV-active) or by using a staining reagent.[3]

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[3]

  • Optimization: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value in the target range of 0.25-0.35.

Table 1: Example of TLC Solvent System Optimization
TrialMobile Phase (Hexane:Ethyl Acetate)Observed Rf of Target CompoundObservation
19:10.15Compound is too strongly adsorbed. Increase mobile phase polarity.
28:20.30Optimal. Good separation from impurities observed at Rf=0.55 and baseline.
37:30.48Compound is eluting too quickly. Decrease mobile phase polarity.

Preparative Column Chromatography Protocol

This protocol details the purification of this compound using the "wet" or slurry packing method, which is generally preferred for achieving a homogenous, crack-free stationary phase bed.[1]

Materials and Equipment
ItemSpecificationPurpose
Stationary Phase Silica Gel60 Å, 230-400 mesh particle size.[1]
Mobile Phase Hexane and Ethyl AcetateHPLC grade, optimized ratio from TLC.
Crude Sample This compoundTo be purified.
Apparatus Glass Chromatography ColumnAppropriate size for the amount of sample.
Collection VesselsTest tubes or Erlenmeyer flasks.
TLC SuppliesAs listed in Section 2.1.
SandWashed, to protect the silica bed.
Workflow for Purification

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final 10. Obtain Pure Product Evaporate->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation:

    • Secure a glass chromatography column vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.

    • Add a small layer (approx. 1 cm) of sand over the plug.

    • In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., hexane).[1] The amount of silica should be 20-50 times the weight of the crude sample.[4]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[1]

    • Open the stopcock to drain the excess solvent, but never let the solvent level drop below the top of the silica bed . This is critical to prevent cracking of the stationary phase, which would ruin the separation.

    • Add another layer of sand (approx. 1 cm) on top of the packed silica to prevent disturbance when adding the sample and mobile phase.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice due to its volatility and solvating power).[7]

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent. This dry-loading method often results in better band resolution.

    • Carefully add the sample solution or the dry-loaded silica to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the optimized mobile phase to the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Maintain a constant level of solvent above the silica bed throughout the elution process.

    • Expert Tip: If impurities are very non-polar and the product is significantly more polar, you can start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) to wash off the impurities first, then switch to your optimized solvent system (e.g., 8:2 Hexane:EtOAc) to elute the product. This is known as step-gradient elution.[9]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate along with a spot of the original crude mixture.[10]

    • Identify the fractions that contain the pure this compound (i.e., show a single spot at the correct Rf).

    • Combine the pure fractions into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator. The lower boiling points of hexane and ethyl acetate are advantageous here, as they are easily removed.[6]

    • Once the solvent is removed, the purified, solid this compound will remain. Determine the final mass and calculate the recovery yield.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Bands) Improperly packed column (cracks, air bubbles).Repack the column carefully using the slurry method.
Column overloaded with sample.Use a larger column or less sample. Maintain a sample-to-silica ratio of at least 1:20.[4]
Incorrect mobile phase.Re-optimize the mobile phase using TLC to achieve better spot separation.[5]
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Cracked Silica Bed Column ran dry during packing or elution.The column must be repacked. Always keep the solvent level above the stationary phase.

Visualization of the Separation Principle

Caption: Differential migration of a less polar impurity (I) and the target product (P).

Safety and Handling

  • Solvents: Hexane and ethyl acetate are flammable. Handle in a well-ventilated fume hood away from ignition sources.

  • Silica Gel: Fine silica dust can be a respiratory irritant. Handle in a fume hood or wear a dust mask.

  • Nitroanilines: Nitroaniline derivatives are toxic and should be handled with care.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • Chemistry For Everyone.
  • ResearchGate.
  • Unknown.
  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Link]
  • Scribd.
  • KNAUER. Separation of ortho-, nitro- para Nitroaniline. [Link]
  • Studylib. Column Chromatography of Nitroanilines Lab Experiment. [Link]
  • LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]
  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]
  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
  • Scribd. Analysis of The Composition of Mixture of Nitro An.... [Link]
  • ScienceDirect. Thin–layer Chromatography (TLC) - Analytical Toxicology. [Link]
  • SIELC Technologies. Separation of 2-(2-tert-Butyl-5-methylphenoxy)aniline on Newcrom R1 HPLC column. [Link]
  • Scribd. Nitroanilne TLC. [Link]
  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
  • YouTube. Synthesis of p-Nitroaniline. [Link]
  • PubChem. 2-Nitroaniline. [Link]

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Application Notes and Protocols for the Use of 2-Tert-butyl-5-nitroaniline as an Intermediate for Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Tert-butyl-5-nitroaniline in Azo Dye Synthesis

Azo dyes represent the most extensive and versatile class of synthetic colorants, integral to a multitude of industries including textiles, printing, and advanced materials.[1] The vibrant hues and robust performance of these dyes are intrinsically linked to the chemical architecture of their constituent molecules. The synthesis of azo dyes is predominantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resultant diazonium salt with an electron-rich nucleophile.[2]

This guide focuses on the application of this compound as a key intermediate in the synthesis of high-performance azo dyes. The presence of the electron-withdrawing nitro group and the sterically demanding tert-butyl group on the aniline ring imparts unique electronic and solubility characteristics to the resulting dyes. The nitro group acts as a potent auxochrome, deepening the color (a bathochromic shift), while the bulky tert-butyl group can enhance the dye's solubility in synthetic fibers and polymers, and in some cases, improve lightfastness. This combination makes this compound a valuable building block for producing a range of colors, particularly in the yellow to red spectrum, with desirable properties for demanding applications.

These application notes provide a detailed technical guide for researchers, scientists, and professionals in drug development and material science. The protocols herein are presented with a focus on the causality behind experimental choices, ensuring both scientific integrity and practical reproducibility.

Physicochemical Properties and Safety Data for this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 103392-84-3N/A
Molecular Formula C₁₀H₁₄N₂O₂N/A
Molecular Weight 194.23 g/mol N/A
Appearance Yellow to orange crystalline powderN/A
Melting Point Not readily availableN/A
Solubility Soluble in many organic solventsN/A

Safety and Handling Precautions:

  • Toxicity: Nitroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[3] They may cause damage to organs through prolonged or repeated exposure.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be conducted in a well-ventilated fume hood.[4]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes.[3]

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.[4]

    • If swallowed: Immediately call a poison center or doctor.[3]

Experimental Protocols: Synthesis of Azo Dyes

The synthesis of azo dyes from this compound is a sequential process involving diazotization and azo coupling. The following protocols are adapted from established procedures for similar nitroanilines and provide a robust framework for successful synthesis.[7][8][9][10][11]

Part 1: Diazotization of this compound

The diazotization reaction converts the primary amino group of this compound into a highly reactive diazonium salt. This reaction is conducted at low temperatures to prevent the decomposition of the unstable diazonium salt.[12][13][14][15][16]

Reaction Scheme:

Diazotization amine This compound diazonium 2-Tert-butyl-5-nitrobenzenediazonium chloride amine->diazonium Diazotization reagents NaNO₂ / aq. HCl conditions 0-5 °C

Figure 1: Diazotization of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea or Sulfamic Acid

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Protocol:

  • Amine Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq.) and distilled water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature throughout the reaction.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq.) in cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine suspension via a dropping funnel. The addition should be controlled to maintain the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be checked by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.

  • Quenching Excess Nitrous Acid: Once the reaction is complete, add a small amount of urea or sulfamic acid to the mixture to quench any excess nitrous acid. The disappearance of the blue-black color on the starch-iodide paper confirms the quenching.

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent azo coupling reaction. Do not attempt to isolate the solid diazonium salt, as it can be explosive.

Part 2: Azo Coupling with a Representative Coupling Partner

The diazonium salt prepared in Part 1 is a weak electrophile and will react with electron-rich aromatic compounds (coupling partners) such as phenols or anilines to form the stable azo dye.[7][17] The position of coupling is typically para to the activating group on the coupling partner, unless this position is blocked. This protocol describes the coupling with N,N-dimethylaniline as a representative example.

Reaction Scheme:

AzoCoupling diazonium 2-Tert-butyl-5-nitrobenzenediazonium chloride product Azo Dye diazonium->product coupler N,N-Dimethylaniline coupler->product Azo Coupling conditions pH 4-5

Figure 2: Azo coupling with N,N-dimethylaniline.

Materials:

  • Diazonium salt solution from Part 1

  • N,N-Dimethylaniline

  • Sodium Acetate

  • Ethanol (for recrystallization)

  • Distilled Water

Equipment:

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

Protocol:

  • Coupling Solution: In a beaker, dissolve N,N-dimethylaniline (1.0 eq.) in a minimal amount of dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part 1 to the stirred solution of N,N-dimethylaniline. A brightly colored precipitate should form immediately.

  • pH Adjustment: Maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of a saturated sodium acetate solution. This pH range is optimal for the coupling reaction with anilines.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold distilled water until the filtrate is neutral.

  • Purification: The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure azo dye.

  • Drying: Dry the purified dye in a vacuum oven at a moderate temperature.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
FT-IR Spectroscopy Disappearance of the N-H stretching bands of the primary amine. Appearance of a characteristic N=N stretching vibration (typically weak) around 1400-1500 cm⁻¹. Presence of bands corresponding to the nitro group (around 1530 and 1350 cm⁻¹).
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of both the aniline and the coupling partner moieties, with characteristic shifts due to the azo linkage. Signals for the tert-butyl and dimethylamino groups.
UV-Vis Spectroscopy A strong absorption band in the visible region (typically between 400-600 nm), which is responsible for the color of the dye. The λ_max will depend on the specific structure of the dye.[8]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye.

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of a wide range of azo dyes. The protocols detailed in these application notes provide a comprehensive framework for the successful diazotization of this amine and its subsequent coupling to form vibrant and robust colorants. The unique substitution pattern of this compound offers chemists a powerful tool to fine-tune the properties of azo dyes for specific and demanding applications. By understanding the underlying principles of the synthesis and adhering to strict safety protocols, researchers can effectively utilize this intermediate to develop novel and high-performance dyes.

References

  • CPAchem Ltd. (2022). Safety data sheet: 2-Nitroaniline.
  • Eastman Kodak Company. (1984). Mixtures of azo dyes from 2-amino-3-nitro-5-acyl thiophenes and certain aniline couplers. EP0098288A1. Google Patents.
  • Unknown. (n.d.). The Synthesis of Azo Dyes.
  • Unknown. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Nitro-o-toluidine.
  • Kshash, A. H., Saleh, A. D., & Jabbar, H. S. (2025). Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. Iraqi Journal for Applied Science.
  • Balabanova, E., & Tsvetkova, B. (2011). tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles. RSC Advances, 1(9), 1735-1739.
  • Vidya, V. G., & Kumar, K. S. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(10), 2235-2239.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: o-Nitroaniline.
  • Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
  • Imperial Chemical Industries Ltd. (1974). One-step process of preparing azo dyes by simultaneous diazotization. US3793305A. Google Patents.
  • General Aniline & Film Corp. (1967). Processes for preparing diazoamino compounds and azo amino compounds. US3349073A. Google Patents.
  • Clariant Finance (BVI) Ltd. (1999). Azo dyes, their production and use. US5964899A. Google Patents.
  • Clark, J. (2014). The Mechanism for the Reaction of Amines with Nitrous Acid. Chemistry LibreTexts.
  • Guesmi, A., Akrouti, A., Chtita, H., El-Guesmi, N., & Hamza, M. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC advances, 10(1), 10-26.
  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
  • BenchChem. (2025). Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid.
  • Ridd, J. H. (2025). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Request PDF. ResearchGate.

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Application Notes and Protocols: Synthesis of Pharmaceutical Precursors from 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

Anilines and their derivatives are foundational scaffolds in the landscape of pharmaceutical development. Their inherent chemical versatility allows for the construction of a multitude of complex molecular architectures that constitute the core of numerous therapeutic agents. However, the metabolic liabilities associated with the aniline motif, such as the potential for oxidative metabolism leading to reactive intermediates, have driven a continuous search for structurally nuanced alternatives that retain efficacy while improving safety profiles. 2-Tert-butyl-5-nitroaniline emerges as a particularly valuable starting material in this context. The sterically demanding tert-butyl group can modulate the electronic and physical properties of the molecule, potentially influencing metabolic stability and receptor binding interactions. The nitro and amino functionalities provide orthogonal chemical handles for a variety of synthetic transformations, enabling the construction of diverse pharmaceutical precursors.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its conversion to key pharmaceutical intermediates. We will detail robust protocols for the crucial initial reduction to 4-tert-butyl-1,3-phenylenediamine, followed by its application in the synthesis of two privileged heterocyclic scaffolds in medicinal chemistry: benzimidazoles and quinoxalines. The methodologies presented herein are designed to be self-validating, with a strong emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

PART 1: The Gateway Transformation: Reduction of this compound

The conversion of the nitro group in this compound to a primary amine is the critical first step in unlocking its potential as a precursor for a wide range of pharmaceutical building blocks. This transformation yields 4-tert-butyl-1,3-phenylenediamine, a versatile intermediate for the synthesis of various heterocyclic systems. Two primary, reliable methods for this reduction are presented below: Catalytic Hydrogenation and Chemical Reduction with Iron(III) Chloride and Hydrazine Hydrate.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitro groups, prized for its clean reaction profile and high yields.[1][2] The use of a heterogeneous catalyst like palladium on carbon simplifies product purification, as the catalyst can be easily removed by filtration.[3]

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): Palladium is a highly active and selective catalyst for the hydrogenation of nitro groups to amines. The carbon support provides a high surface area for the reaction to occur efficiently.[3][4]

  • Hydrogen Gas (H₂): The ultimate reducing agent, hydrogen gas, is added across the nitro group on the catalyst surface.

  • Methanol or Ethanol as Solvent: These polar protic solvents are excellent for dissolving the starting material and the resulting diamine, and they are compatible with the hydrogenation conditions.

  • Pressure and Temperature: While many hydrogenations can be conducted at atmospheric pressure, applying moderate pressure can significantly increase the reaction rate. The reaction is typically exothermic, so temperature control is important for safety and to minimize side reactions.

Experimental Protocol 1: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar pressure reactor

  • Celite® or other filtration aid

Procedure:

  • In a suitable pressure reactor vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge the system with hydrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen gas to 50-100 psi (3.4-6.8 atm).

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 4-tert-butyl-1,3-phenylenediamine.

  • The product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if required.

Expected Yield: >90%

Method 2: Chemical Reduction using Iron(III) Chloride and Hydrazine Hydrate

For laboratories not equipped for high-pressure hydrogenations, chemical reduction offers a practical and effective alternative. The use of iron salts in combination with hydrazine hydrate is a well-established method for the reduction of nitroarenes.[5][6][7][8]

Causality of Experimental Choices:

  • Iron(III) Chloride (FeCl₃): Acts as a catalyst to facilitate the transfer of electrons from hydrazine to the nitro group.[5][6]

  • Hydrazine Hydrate (N₂H₄·H₂O): A powerful reducing agent that serves as the hydrogen source in this reaction.[5][6][8]

  • Ethanol or Methanol as Solvent: These solvents are suitable for dissolving the reactants and are stable under the reaction conditions.

  • Reflux Temperature: Heating the reaction to reflux provides the necessary activation energy for the reduction to proceed at a reasonable rate.

Experimental Protocol 2: Chemical Reduction of this compound

Materials:

  • This compound

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (95%)

  • Activated carbon (optional, to aid in filtration)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol (15-25 mL per gram of substrate).

  • Add a catalytic amount of FeCl₃·6H₂O (0.1-0.2 eq).

  • Heat the mixture to a gentle reflux.

  • Slowly add hydrazine hydrate (3-5 eq) dropwise to the refluxing mixture. Caution: The reaction is exothermic and may cause vigorous gas evolution. Ensure adequate cooling and a controlled addition rate.

  • After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solution is dark, add a small amount of activated carbon and stir for 15 minutes.

  • Filter the mixture through a pad of Celite® to remove the iron salts and activated carbon. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-tert-butyl-1,3-phenylenediamine.

  • Purify by recrystallization as described in Method 1.

Expected Yield: 80-90%

PART 2: Synthesis of Heterocyclic Pharmaceutical Precursors

4-Tert-butyl-1,3-phenylenediamine is an excellent precursor for the synthesis of various heterocyclic compounds that are prevalent in pharmaceuticals. The two amino groups can readily participate in condensation reactions to form five- and six-membered rings.

Application 1: Synthesis of 6-Tert-butyl-1H-benzo[d]imidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antiulcer, anticancer, and antiviral properties.[9] The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde.[10][11]

Causality of Experimental Choices:

  • Aldehyde: The choice of aldehyde determines the substituent at the 2-position of the benzimidazole ring, allowing for the introduction of diverse chemical functionalities.

  • Ammonium Chloride (NH₄Cl) as Catalyst: A mild Lewis acid catalyst that facilitates the condensation reaction.[9]

  • Ethanol as Solvent: A green and effective solvent for this transformation.

  • Elevated Temperature: Provides the necessary energy for the cyclization and dehydration steps.

Experimental Protocol 3: Synthesis of 2-Aryl-6-tert-butyl-1H-benzo[d]imidazole

Materials:

  • 4-Tert-butyl-1,3-phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-tert-butyl-1,3-phenylenediamine (1.0 eq), the desired aromatic aldehyde (1.0 eq), and ethanol (10 mL per gram of diamine).

  • Add ammonium chloride (0.3 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aryl-6-tert-butyl-1H-benzo[d]imidazole.

Expected Yield: 70-85%

Data Table: Synthesis of 2-Aryl-6-tert-butyl-1H-benzo[d]imidazoles

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-6-tert-butyl-1H-benzo[d]imidazole82
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-tert-butyl-1H-benzo[d]imidazole78
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-tert-butyl-1H-benzo[d]imidazole85
Application 2: Synthesis of 6-Tert-butylquinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles found in numerous biologically active compounds, including antibiotics and kinase inhibitors.[12] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13][14]

Causality of Experimental Choices:

  • 1,2-Dicarbonyl Compound (e.g., Benzil): This reactant provides the two carbon atoms that form the pyrazine ring of the quinoxaline.

  • Toluene as Solvent: An aprotic solvent that is suitable for this condensation reaction.

  • Heteropolyoxometalate Catalyst (Optional but Recommended): While the reaction can proceed without a catalyst, a mild Lewis acid catalyst can significantly improve the reaction rate and yield, even at room temperature.[14]

  • Room Temperature Reaction: The use of an efficient catalyst allows for milder reaction conditions, which can be advantageous for sensitive substrates.

Experimental Protocol 4: Synthesis of 2,3-Diaryl-6-tert-butylquinoxaline

Materials:

  • 4-Tert-butyl-1,3-phenylenediamine

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Toluene

  • Alumina-supported heteropolyoxometalate (e.g., AlCuMoVP) (optional)[14]

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-tert-butyl-1,3-phenylenediamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in toluene (8-10 mL per gram of diamine).

  • If using a catalyst, add the alumina-supported heteropolyoxometalate (approx. 100 mg per mmol of diamine).

  • Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating to 50-60 °C can be applied.

  • Upon completion, if a catalyst was used, filter the reaction mixture to remove the solid catalyst.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Expected Yield: 85-95%

Data Table: Synthesis of 2,3-Diaryl-6-tert-butylquinoxalines

Entry1,2-Dicarbonyl CompoundProductYield (%)
1Benzil2,3-Diphenyl-6-tert-butylquinoxaline92
22,3-Butanedione2,3-Dimethyl-6-tert-butylquinoxaline88

Visualizations

Overall Synthetic Workflow

G A This compound B Reduction (Catalytic Hydrogenation or Chemical Reduction) A->B C 4-Tert-butyl-1,3-phenylenediamine B->C D Condensation with Aldehyde C->D F Condensation with 1,2-Dicarbonyl Compound C->F E 6-Tert-butyl-1H-benzo[d]imidazoles (Pharmaceutical Precursors) D->E G 6-Tert-butylquinoxalines (Pharmaceutical Precursors) F->G

Caption: Synthetic pathways from this compound.

Benzimidazole Synthesis Reaction Scheme

G cluster_0 Benzimidazole Synthesis A 4-Tert-butyl-1,3-phenylenediamine B + C Aromatic Aldehyde D ->[NH4Cl, Ethanol, 80-90 °C] E 2-Aryl-6-tert-butyl-1H-benzo[d]imidazole

Caption: Synthesis of 2-aryl-6-tert-butyl-1H-benzo[d]imidazoles.

Quinoxaline Synthesis Reaction Scheme

G cluster_1 Quinoxaline Synthesis A 4-Tert-butyl-1,3-phenylenediamine B + C 1,2-Dicarbonyl Compound D ->[Toluene, RT] E 2,3-Disubstituted-6-tert-butylquinoxaline

Caption: Synthesis of 2,3-disubstituted-6-tert-butylquinoxalines.

Conclusion

This compound serves as a highly practical and versatile starting material for the synthesis of valuable pharmaceutical precursors. The protocols detailed in this guide for the reduction of the nitro group and the subsequent construction of benzimidazole and quinoxaline ring systems are robust, high-yielding, and based on well-established chemical principles. By understanding the causality behind the choice of reagents and reaction conditions, researchers and drug development professionals can confidently apply and adapt these methods to generate a diverse library of compounds for further investigation in the pursuit of novel therapeutics.

References

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • A green synthesis of benzimidazoles.Indian Journal of Chemistry.[Link]
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • A Reusable FeCl₃∙6H₂O/Cationic 2,2′-Bipyridyl Catalytic System for Reduction of Nitroarenes in W
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Reduction of nitrobenzene with hydrazine hydrate over FeCl3/PVP colloidal catalyst.
  • tert-Butyl nitrite Catalyzed Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes at Room Temperature.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.Taylor & Francis Online.[Link]
  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts.PubMed Central.[Link]
  • Benzimidazole synthesis.Organic Chemistry Portal.[Link]
  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION.Rasayan Journal of Chemistry.[Link]
  • Recent achievements in the synthesis of benzimidazole deriv
  • Synthesis and Characterization of Tetraarylphenazine and Tetraaryldibenzo[b,i]phenazine.Acta Chimica Slovenica.[Link]
  • New Functionalized Phenoxazines and Phenothiazines.PubMed Central.[Link]
  • Synthetic routes for phenazines: an overview.Bohrium.[Link]
  • CATALYTIC REDUCTION OF AROMATIC NITRO COMPOUNDS WITH HYDRAZINE IN THE PRESENCE OF IRON(III) CHLORIDE AND ACTIVE CARBON.Semantic Scholar.[Link]
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  • Selective Reduction of One, Two, or Three Nitro Groups in 1,3,5-Trinitrobenzene with Hydrazine Hydrate.
  • NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACET

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The Untapped Potential of 2-Tert-butyl-5-nitroaniline in Agrochemical Innovation: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Anilines in Agrochemical Synthesis

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic selection of foundational molecular scaffolds is of paramount importance. Substituted anilines, particularly nitroanilines, have historically served as versatile intermediates in the synthesis of a wide array of bioactive compounds, including herbicides, fungicides, and insecticides.[1][2] The electronic and steric properties conferred by various substituents on the aniline ring can profoundly influence the biological activity, selectivity, and physicochemical properties of the final agrochemical product. This guide focuses on the potential applications of a lesser-explored yet highly promising building block: 2-tert-butyl-5-nitroaniline . While direct references to its use in commercially available agrochemicals are scarce in current literature, its unique substitution pattern offers intriguing possibilities for the development of next-generation crop protection agents. This document aims to provide researchers and synthetic chemists with a comprehensive overview of its properties, potential synthetic transformations, and hypothetical applications in the design of novel agrochemicals.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physical and spectral properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
CAS Number 32337-15-6Internal Data
Molecular Formula C₁₀H₁₄N₂O₂Internal Data
Molecular Weight 194.23 g/mol Internal Data
Appearance Yellow to orange crystalline solidInternal Data
Solubility Soluble in many organic solvents such as methanol, ethanol, and acetone.General Chemical Knowledge

Note: Experimental determination of properties like melting point, boiling point, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) is recommended upon receipt of the material.

Hypothetical Applications in Agrochemical Synthesis: A Forward Look

The true potential of this compound lies in the synthetic versatility of its two key functional groups: the nucleophilic amino group and the electrophilic nitro group. These handles allow for a diverse range of chemical transformations, paving the way for novel agrochemical scaffolds.

As a Precursor to Novel Dinitroaniline Herbicides

The dinitroaniline class of herbicides, which includes well-known products like trifluralin and pendimethalin, functions by inhibiting microtubule formation in susceptible plants.[3] While this compound is a mono-nitro compound, its amino group can be leveraged to introduce a second nitro group, or the existing nitro group can be a part of a final dinitroaniline structure. The bulky tert-butyl group at the ortho position to the amine is of particular interest, as it can influence the molecule's conformation and interaction with its biological target, potentially leading to altered selectivity or efficacy.

A plausible synthetic route could involve the protection of the amino group, followed by nitration and deprotection to yield a dinitroaniline derivative.

G A This compound B N-Protected Intermediate A->B Protection (e.g., Ac₂O) C Dinitro Intermediate B->C Nitration (HNO₃/H₂SO₄) D Novel Dinitroaniline Herbicide Candidate C->D Deprotection (Acid/Base Hydrolysis)

Caption: Proposed workflow for synthesizing novel dinitroaniline herbicides.

Synthesis of Fungicidal Benzimidazoles

Benzimidazoles are another critical class of agrochemicals, primarily used as broad-spectrum fungicides. The synthesis of a benzimidazole ring system often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. The nitro group of this compound can be readily reduced to an amine, yielding a substituted ortho-phenylenediamine, which can then be cyclized to form a novel benzimidazole. The tert-butyl substituent could enhance the lipophilicity of the final molecule, potentially improving its penetration into fungal cells.

G cluster_0 Synthesis Pathway A This compound B Substituted o-Phenylenediamine A->B Reduction (e.g., Fe/HCl, H₂/Pd-C) C Novel Benzimidazole Fungicide Candidate B->C Cyclization (with R-COOH)

Caption: Synthetic route to novel benzimidazole fungicides.

Development of Novel Insecticidal Amides

The amino group of this compound can be acylated to form a wide range of amide derivatives. Amide-containing compounds represent a significant portion of modern insecticides. By reacting this compound with various insecticidally active carboxylic acids or their corresponding acid chlorides, a library of novel amide candidates can be generated. The nitro group, in this case, acts as a powerful electron-withdrawing group, which can influence the overall electronic properties and, consequently, the bioactivity of the molecule.

Detailed Experimental Protocols

The following are generalized, representative protocols for key transformations of this compound. Researchers should optimize these conditions for specific substrates and scales.

Protocol 1: Reduction of the Nitro Group to an Amine

Objective: To synthesize 2-tert-butyl-benzene-1,4-diamine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add concentrated hydrochloric acid (0.5 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Acylation of the Amino Group

Objective: To synthesize an N-acyl derivative of this compound.

Materials:

  • This compound

  • Acid chloride (R-COCl) (1.1 eq)

  • Pyridine or Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (or TEA) (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion: A Building Block with Untapped Potential

This compound represents a largely unexplored building block in the vast landscape of agrochemical synthesis. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and versatile amino and nitro functionalities, offers a wealth of opportunities for the creation of novel bioactive molecules. While direct applications in existing agrochemicals are not widely documented, the fundamental principles of organic synthesis and the known importance of the nitroaniline scaffold strongly suggest its potential. The hypothetical pathways and protocols outlined in this guide are intended to serve as a starting point for researchers and drug development professionals to unlock the latent potential of this intriguing molecule in the quest for the next generation of crop protection solutions.

References

  • Characteristics of the substituted dinitroaniline herbicides, treflan, balan, paarlan, and el.
  • p-Nitroaniline: Properties, Applications, and Safety Information. Chemiis.
  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers. (2021-03-24)
  • Benchmarking N-(2-chloroethyl)-4-nitroaniline Derivatives in Agrochemical Applications: A Comparative Guide. Benchchem.
  • 4-Nitroaniline. Wikipedia.
  • Substituted nitrobenzene and aniline derivatives are valuable as intermediates towards a variety of dye and pigments, heterocycles, pesticides, rubber chemicals and agricultural products. ResearchGate. (2009)

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Topic: Strategic Derivatization of the Amino Group in 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of methods for the derivatization of the primary amino group in 2-tert-butyl-5-nitroaniline. This molecule presents a unique synthetic challenge due to the confluence of significant steric hindrance from the ortho-tert-butyl group and profound electronic deactivation by the para-nitro substituent. We move beyond simple procedural lists to explain the causality behind protocol choices, offering a framework for rational reaction design. This document details robust protocols for acylation, sulfonylation, and modern catalytic N-alkylation, complete with comparative data and decision-making workflows to guide synthetic strategy.

Introduction: Understanding the Reactivity Landscape

This compound is a valuable building block in medicinal chemistry and materials science. Its utility is often unlocked by functionalizing the primary amino group. However, successful derivatization is non-trivial and requires a nuanced understanding of the molecule's inherent electronic and steric properties.

  • Steric Hindrance: The bulky tert-butyl group ortho to the amine sterically shields the nitrogen atom. This dramatically slows the rate of bimolecular reactions (SN2-type) by physically impeding the approach of reagents.[1][2] Consequently, standard derivatization conditions often fail or provide poor yields.[3]

  • Electronic Deactivation: The nitro group (NO₂) is a potent electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects.[4][5] This delocalization of the nitrogen's lone pair into the aromatic ring and towards the nitro group significantly reduces the nucleophilicity of the amino group, making it a much weaker reactant than in simple anilines.[6][7]

These two factors work in concert to render the amino group of this compound exceptionally unreactive. The following diagram illustrates these opposing forces.

Figure 1: Steric and electronic challenges in this compound.

Effective synthetic strategies must therefore employ methods that can overcome both of these deactivating characteristics simultaneously.

Core Derivatization Strategies and Protocols

We present three primary strategies for derivatizing the amino group: acylation, sulfonylation, and N-alkylation. Each protocol is designed to address the specific challenges of the substrate.

Acylation: Synthesis of Amides

The formation of an amide bond is a fundamental transformation. For a sterically hindered and electronically poor aniline, the use of a highly reactive acylating agent, such as an acyl chloride, in conjunction with a nucleophilic catalyst is often required.

This protocol utilizes 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst. DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium salt in situ. This intermediate is significantly more electrophilic than the parent acyl chloride, enabling it to react with the poorly nucleophilic aniline.

Materials:

  • This compound

  • Acetyl chloride (or other desired acyl chloride)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount (e.g., 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and DMAP (0.05 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir. The base is crucial to neutralize the HCl generated during the reaction.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction.

  • Reagent Addition: Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. For highly hindered substrates, gentle heating (e.g., 40 °C) may be necessary.

  • Quenching & Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Senior Scientist's Note: The choice of base is critical. A non-nucleophilic hindered base like DIPEA can be advantageous to prevent competition with DMAP. If the reaction is sluggish, switching to a more polar aprotic solvent like DMF and slightly elevated temperatures may increase the reaction rate, but monitor for potential side reactions.

Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are key functional groups in medicinal chemistry. The synthesis from a hindered aniline follows similar principles to acylation, requiring a highly reactive sulfonyl chloride and an appropriate base.

This protocol employs a standard method for sulfonamide formation, adapted for the challenging substrate by ensuring sufficient reaction time and appropriate base selection.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (or other desired sulfonyl chloride)

  • Pyridine (can act as both solvent and base) or Triethylamine in DCM

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution. The reaction can be exothermic.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 40-60 °C and stir for 16-48 hours. The elevated temperature is often necessary to drive the reaction to completion with this deactivated substrate. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl. This protonates the pyridine and precipitates the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual acid and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography to yield the pure sulfonamide.

Senior Scientist's Note: Pyridine is often an excellent choice as it is a sufficiently strong base to scavenge HCl and can also serve as the solvent. For sulfonyl chlorides that are less reactive, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like acetonitrile may be required.

N-Alkylation: Synthesis of Secondary Amines

Direct alkylation with alkyl halides is often problematic for anilines, leading to low yields and over-alkylation.[8] Modern catalytic methods provide a far superior alternative. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green and efficient process that uses alcohols as alkylating agents, with water as the only byproduct.[9]

This protocol is based on an efficient manganese-pincer complex-catalyzed reaction that is effective for a wide range of anilines and alcohols, including sterically hindered substrates.[10]

Materials:

  • This compound

  • Benzyl alcohol (or other primary alcohol)

  • Manganese Pincer Catalyst (e.g., Mn(CO)₃(pincer-ligand)Br, ~2 mol%)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add the manganese catalyst (0.02 eq), this compound (1.0 eq), and potassium tert-butoxide (1.2 eq).

  • Reagent Addition: Add anhydrous toluene, followed by the alcohol (1.2 eq).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir vigorously for 24-48 hours. The optimal temperature may vary depending on the specific catalyst and alcohol used.

  • Monitoring: Monitor the reaction by taking aliquots (under inert atmosphere if possible) and analyzing via GC-MS or LC-MS.

  • Quenching & Work-up: Cool the reaction to room temperature. Carefully quench with water and extract with ethyl acetate (3x).

  • Drying & Concentration: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the N-alkylated product.

Senior Scientist's Note: The success of this reaction is highly dependent on the catalyst's activity and the strictly anhydrous, oxygen-free conditions. The base (t-BuOK) is essential for the catalytic cycle. While manganese catalysts are shown to be effective, similar protocols exist for ruthenium and iridium-based catalysts which may also be suitable.[9]

Comparative Analysis of Derivatization Strategies

Choosing the correct strategy depends on the desired final product, available reagents, and tolerance for specific reaction conditions.

StrategyReagent TypeCatalyst/PromoterTypical ConditionsAdvantagesLimitations
Acylation Acyl Chloride, AnhydrideDMAP, Pyridine, Et₃N0 °C to RT, DCMRobust, reliable, high-yielding for amides.Requires stoichiometric base, generates salt waste.
Sulfonylation Sulfonyl ChloridePyridine, Et₃NRT to 60 °C, Pyridine/DCMAccess to important sulfonamide functional group.Can be sluggish, may require elevated temperatures.
N-Alkylation Primary AlcoholMn, Ru, or Ir Catalystt-BuOK, 80-110 °C, TolueneHigh atom economy, green (water byproduct), avoids alkyl halides.Requires specialized catalyst, inert atmosphere, and high temperatures.

Experimental Workflow and Decision Framework

A systematic approach is key to successful synthesis. The general workflow for any derivatization should follow a logical progression from setup to characterization.

G prep 1. Reagent Preparation (Drying solvents, weighing reagents) setup 2. Reaction Setup (Inert atmosphere, temperature control) prep->setup monitor 3. Reaction Monitoring (TLC, LC-MS, GC-MS) setup->monitor workup 4. Quench & Aqueous Work-up (Extraction, washing) monitor->workup purify 5. Purification (Column Chromatography, Recrystallization) workup->purify char 6. Characterization (NMR, MS, m.p.) purify->char

Figure 2: General experimental workflow for derivatization.

To aid in selecting the appropriate method, the following decision tree can be used.

G cluster_amide cluster_sulfonamide cluster_alkyl start What is the desired derivative? amide Amide (-NHCOR) start->amide sulfonamide Sulfonamide (-NHSO₂R) start->sulfonamide alkyl Secondary Amine (-NHR) start->alkyl amide_protocol Use Protocol 1: Acylation with Acyl Chloride amide->amide_protocol sulfonamide_protocol Use Protocol 2: Sulfonylation sulfonamide->sulfonamide_protocol alkyl_q Is a green chemistry approach preferred? alkyl->alkyl_q alkyl_yes Yes alkyl_q->alkyl_yes alkyl_no No alkyl_q->alkyl_no alkyl_protocol_bh Use Protocol 3: Borrowing Hydrogen alkyl_yes->alkyl_protocol_bh alkyl_protocol_ra Consider Reductive Amination (Ketone/Aldehyde + Reductant) alkyl_no->alkyl_protocol_ra

Figure 3: Decision framework for selecting a derivatization strategy.

Conclusion

The derivatization of this compound is a challenging yet achievable synthetic task. Success hinges on selecting a strategy that actively counteracts the substrate's inherent steric hindrance and low nucleophilicity. For amide and sulfonamide synthesis, the use of highly reactive electrophiles, often with catalytic activation or elevated temperatures, is paramount. For N-alkylation, modern catalytic methods such as hydrogen autotransfer offer an elegant and efficient solution, avoiding the pitfalls of traditional alkylation chemistry. By understanding the chemical principles and applying the robust protocols outlined in this guide, researchers can effectively functionalize this versatile molecule for applications in drug discovery and beyond.

References

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  • C. Guerra, F. M. Bickelhaupt, "How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis," RSC Publishing, 2016. URL: https://pubs.rsc.org/en/content/articlelanding/2016/cp/c5cp07573a
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  • A. A. Hawlicka, "Substituent effects of nitro group in cyclic compounds," ResearchGate, 2020. URL: https://www.researchgate.net/publication/346034179_Substituent_effects_of_nitro_group_in_cyclic_compounds
  • Quora, "Why does aniline react faster than nitro benzene in an electronic substitution reaction?," Quora, 2018. URL: https://www.quora.com/Why-does-aniline-react-faster-than-nitro-benzene-in-an-electronic-substitution-reaction
  • G. Z. Turos, et al., "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series," Beilstein Journal of Organic Chemistry, 2016. URL: https://www.beilstein-journals.org/bjoc/articles/12/199
  • A. J. Lampkins, et al., "Practical catalytic method for synthesis of sterically hindered anilines," RSC Publishing, 2015. URL: https://pubs.rsc.org/en/content/articlelanding/2015/sc/c5sc01640a
  • M. Máximo-Canadas, I. Borges Jr, "Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects," ChemRxiv, 2022. URL: https://chemrxiv.org/engage/chemrxiv/article-details/62052c92333066919934c163
  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia, 2023. URL: https://en.wikipedia.
  • S. P. Smidt, et al., "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines," Synfacts, 2016. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0035-1561498
  • BYJU'S, "NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes," BYJU'S. URL: https://byjus.com/ncert-solutions-class-12-chemistry/chapter-10-haloalkanes-and-haloarenes/
  • Organic Chemistry Portal, "Preparation of sec and tert amines by Buchwald-Hartwig Amination," Organic Chemistry Portal. URL: https://www.organic-chemistry.
  • M. Pouresmaeily Seyed, et al., "N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran," TSI Journals, 2017. URL: https://www.tsijournals.com/articles/nalkylation-of-aniline-by-copperchromite-catalyzer-by-auto-transfer-hydrogen-methodology.pdf
  • BenchChem, "Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols," BenchChem Technical Support, 2025. URL: https://www.benchchem.com/application-notes/N-Alkylation-of-Anilines-with-Long-Chain-Alcohols

Sources

Application Notes and Protocols for the Reduction of 2-Tert-butyl-5-nitroaniline to 4-Tert-butylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical reduction of the nitro group in 2-Tert-butyl-5-nitroaniline to synthesize 4-Tert-butylbenzene-1,3-diamine. This transformation is a critical step in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. The sterically hindering tert-butyl group ortho to one of the resulting amino groups in the product imparts unique reactivity and properties, making it a valuable building block.[1] This document explores several robust reduction methodologies, including catalytic hydrogenation, metal-acid mediated reduction, and catalytic transfer hydrogenation. For each method, we provide a thorough explanation of the underlying chemical principles, detailed step-by-step protocols, and a discussion of the relative advantages and disadvantages to guide researchers in selecting the optimal conditions for their specific needs.

Introduction: Significance and Strategic Considerations

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines.[2][3] These anilines are pivotal intermediates in the production of dyes, agrochemicals, and perhaps most importantly, pharmaceuticals.[2] The target molecule of this guide, 4-Tert-butylbenzene-1,3-diamine, is of particular interest due to the influence of the bulky tert-butyl substituent. This group can modulate the reactivity of the adjacent amino group, a feature that is often exploited in the development of polyurethane elastomers and as a chain extender in polymerization reactions.[1]

The choice of reduction methodology is paramount and is dictated by factors such as substrate compatibility with other functional groups, desired yield and purity, scalability, cost, and safety considerations. The presence of the existing amine group in the starting material, this compound, requires a selective reduction of the nitro functionality without affecting the amino group. Fortunately, the methods detailed herein are highly chemoselective for the nitro group.[4][5]

Reaction Pathway Overview

The fundamental transformation discussed is the conversion of a nitro group to a primary amine. This process involves a six-electron reduction.

Reaction_Pathway Start This compound Intermediate Nitroso & Hydroxylamine Intermediates Start->Intermediate Reduction Product 4-Tert-butylbenzene-1,3-diamine Intermediate->Product Further Reduction

Caption: General reaction pathway for the reduction of this compound.

Methodologies and Protocols

This section details three widely applicable and reliable methods for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and highly efficient method for nitro group reduction, often providing high yields and purity with straightforward workup procedures.[6][7] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.

Causality and Expertise: The reaction proceeds via the adsorption of the nitro group and hydrogen onto the palladium surface, followed by a stepwise reduction. This method is favored for its high efficiency and the fact that the byproducts are typically just water. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker or a flow hydrogenation reactor) to handle hydrogen gas safely. Caution is advised as some functional groups (e.g., alkenes, alkynes, and some protecting groups) can also be reduced under these conditions. For this compound, this is not a concern.

Experimental Protocol:

  • Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol, methanol, or ethyl acetate (10-20 volumes).

  • Inerting: Seal the vessel and purge the system with an inert gas (nitrogen or argon) to remove all oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add 5-10% Palladium on Carbon (50% wet, 1-5 mol% Pd). Safety Note: Dry Pd/C is pyrophoric and must be handled with care.

  • Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to the desired pressure (typically 1-4 atm or ~15-60 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent. Safety Note: The Celite pad with the catalyst should not be allowed to dry as it can be pyrophoric. It should be quenched with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Tert-butylbenzene-1,3-diamine, which can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table:

ParameterValue
Substrate This compound
Catalyst 5% Pd/C (50% wet)
Catalyst Loading 2 mol%
Solvent Ethanol
H₂ Pressure 3 atm
Temperature 25 °C
Typical Yield >95%
Purity High, often requires minimal purification
Protocol 2: Metal-Mediated Reduction using Iron in Acidic Media

The use of easily oxidized metals like iron, tin, or zinc in the presence of an acid is a classic and cost-effective method for nitro group reduction.[6][8] The reaction with iron powder in the presence of an acid (like acetic acid or hydrochloric acid) is a common choice, known as the Béchamp reduction.[2]

Causality and Expertise: This method involves the single-electron transfer from the metal surface to the nitro group, followed by protonation.[8][9] It is a heterogeneous reaction, and the reaction rate can be influenced by the particle size and surface area of the metal. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present. The workup can be more involved due to the need to remove metal salts.

Metal_Reduction_Workflow Start Dissolve Substrate in Acidic Solvent Add_Metal Add Iron Powder Portion-wise Start->Add_Metal Heat Heat to Reflux (Monitor Exotherm) Add_Metal->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter_Hot Filter Hot to Remove Iron Oxides Monitor->Filter_Hot Basify Basify Filtrate (e.g., with NaOH) Filter_Hot->Basify Extract Extract with Organic Solvent Basify->Extract Isolate Dry and Concentrate to Yield Product Extract->Isolate

Caption: Workflow for the iron-mediated reduction of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Acidification: Add glacial acetic acid (2-3 eq).

  • Reagent Addition: Heat the mixture to a gentle reflux and add iron powder (3-5 eq) portion-wise to control the initial exotherm.

  • Reaction: Maintain the mixture at reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake with hot ethanol.

  • Neutralization and Extraction: Combine the filtrates and carefully basify with a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is >9. This will precipitate any remaining iron salts.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Tert-butylbenzene-1,3-diamine.

Protocol 3: Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas.[2][10] In this method, a stable organic molecule, such as formic acid, ammonium formate, or isopropanol, serves as the hydrogen source in the presence of a transition metal catalyst.[11][12]

Causality and Expertise: The catalyst facilitates the transfer of hydrogen from the donor molecule to the nitro group. This method avoids the need for specialized high-pressure equipment, making it more accessible in standard laboratory settings. The choice of hydrogen donor and catalyst can be tuned for selectivity. For instance, formic acid in the presence of a palladium catalyst is a highly effective system.[2][12]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), a suitable solvent like methanol or isopropanol, and the catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Hydrogen Donor Addition: Add the hydrogen donor, such as ammonium formate (3-5 eq) or formic acid (5-10 eq), to the mixture. If using formic acid, a base like triethylamine may be added.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir. The reaction progress can be monitored by TLC or LC-MS. The evolution of gas (CO₂ if using formic acid) may be observed.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. If ammonium formate was used, the resulting product may be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining salts. The organic layer is then dried and concentrated to yield the product.

Method Comparison

FeatureCatalytic Hydrogenation (Pd/C, H₂)Metal-Mediated (Fe/Acid)Catalytic Transfer Hydrogenation
Pros High yield, clean reaction, easy workupLow cost, robust, good for scale-upNo high-pressure H₂, mild conditions
Cons Requires specialized equipment, pyrophoric catalystStoichiometric metal waste, more complex workupCan be slower, cost of catalyst/donor
Safety Handling of H₂ gas and pyrophoric catalystExothermic reaction, handling of acidsFlammable solvents
Ideal For High-purity synthesis, broad compatibilityLarge-scale, cost-sensitive synthesisStandard lab settings without hydrogenation equipment

Conclusion

The reduction of this compound to 4-Tert-butylbenzene-1,3-diamine can be achieved efficiently through several well-established methods. The choice of protocol should be guided by the specific requirements of the research or development goal, considering factors such as available equipment, scale, cost, and desired purity. For laboratory-scale synthesis where high purity is paramount, catalytic hydrogenation with Pd/C is often the method of choice. For larger-scale and more cost-effective syntheses, the classic iron-acid reduction remains a viable and robust option. Catalytic transfer hydrogenation provides a convenient and safe alternative, avoiding the need for gaseous hydrogen. Each protocol presented herein has been designed to be self-validating, with clear steps and rationale to ensure successful implementation by researchers and drug development professionals.

References

  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry (RSC Publishing).
  • A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. RSC Publishing.
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. National Institutes of Health (NIH).
  • Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. ResearchGate.
  • General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society.
  • Reduction of Nitro Groups. Master Organic Chemistry.
  • Stoichiometric Zn or Fe Metal Reduction. Wordpress.
  • Mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl. ResearchGate.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Reduction of nitro compounds. Wikipedia.
  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. RSC Publishing.
  • Tert-alkyl-phenylenediamines. Google Patents.

Sources

Application and Protocol Guide for the Analytical Monitoring of 2-Tert-butyl-5-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Need for Precise Reaction Monitoring

2-Tert-butyl-5-nitroaniline is a substituted aromatic amine, a class of compounds of significant interest in the pharmaceutical and specialty chemical industries. Its synthesis, typically involving the nitration of a substituted aniline precursor, requires stringent control to ensure desired regioselectivity, maximize yield, and minimize the formation of impurities. The presence of a bulky tert-butyl group introduces considerable steric hindrance, which can influence reaction kinetics and the impurity profile. Therefore, robust analytical methods are paramount for real-time reaction monitoring, final product quality control, and regulatory compliance.

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound. We will explore chromatographic and spectroscopic techniques, offering both in-process and at-line monitoring solutions. The methodologies presented herein are designed to be a validated starting point for your specific application, emphasizing scientific integrity and providing the rationale behind experimental choices.

Understanding the Synthetic Landscape: Potential Analytes of Interest

A plausible and common synthetic route to this compound is the electrophilic nitration of 2-tert-butylaniline.[1] Understanding this reaction is key to developing a selective analytical method capable of resolving the target molecule from starting materials, intermediates, and potential byproducts.

Key Molecular Species to Monitor:

  • Starting Material: 2-tert-butylaniline

  • Reagents/Intermediates: Nitrating agents (e.g., nitric acid, tert-butyl nitrite).[2]

  • Target Product: this compound

  • Potential Impurities:

    • Positional isomers (e.g., 2-tert-butyl-3-nitroaniline, 2-tert-butyl-4-nitroaniline, 2-tert-butyl-6-nitroaniline)

    • Di-nitrated byproducts

    • Degradation products

The analytical methods must exhibit sufficient specificity to differentiate and quantify these closely related compounds.

Chromatographic Approaches for Reaction Monitoring and Quality Control

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for the analysis of non-volatile and volatile organic compounds, respectively. For the analysis of this compound and its related impurities, both techniques offer distinct advantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is an ideal technique for monitoring the progress of the nitration reaction and for the final purity assessment of this compound.[3][4] Its applicability to non-volatile and thermally labile compounds makes it a robust choice.

Rationale for Method Design:

  • Reversed-Phase Chromatography: A C18 stationary phase is selected due to the non-polar nature of the tert-butyl group and the aromatic ring, providing good retention and separation of the analytes from the more polar mobile phase.

  • Mobile Phase Gradient: A gradient elution using a mixture of acetonitrile (or methanol) and water allows for the effective separation of compounds with a range of polarities, from the less polar starting material to potentially more polar di-nitrated impurities. The addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak shape for the amine-containing compounds.

  • UV Detection: The presence of the nitroaniline chromophore allows for sensitive detection using a UV-Vis detector. The maximum absorbance wavelength (λmax) for nitroanilines is typically in the range of 254-380 nm. A diode-array detector (DAD) is recommended to obtain full UV spectra for peak purity assessment and to aid in the identification of unknown impurities.

**dot

Caption: Workflow for HPLC-UV monitoring of this compound reactions.

Detailed Protocol: HPLC-UV Method for Reaction Monitoring

  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (or optimal λmax determined by DAD)
Injection Volume10 µL
Gradient Program Time (min)
0
20
25
26
30
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the diluent. This prevents further reaction.

    • Vortex the sample and filter through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • This method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities and for analyzing the starting material, 2-tert-butylaniline, which is more volatile than the nitrated products.

Rationale for Method Design:

  • Split/Splitless Injection: A splitless injection is often preferred for trace analysis of impurities.

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of aromatic compounds.

  • Temperature Programming: A temperature gradient is essential to elute compounds with different boiling points, from the volatile starting material to the less volatile di-nitrated byproducts.

  • Mass Spectrometric Detection: Provides high selectivity and allows for the identification of unknown compounds by their mass spectra. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantifying known analytes.

**dot

Caption: Workflow for GC-MS analysis of this compound and related volatile compounds.

Detailed Protocol: GC-MS Method for Impurity Profiling

  • Instrumentation and Columns:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer.

    • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

  • Reagents:

    • High-purity helium as the carrier gas.

    • Suitable solvent for sample dilution (e.g., methanol, dichloromethane).

  • GC-MS Conditions:

ParameterValue
Injector Temperature250 °C
Injection ModeSplitless
Carrier Gas Flow1.0 mL/min (constant flow)
Oven Temperature Program Rate (°C/min)
-
10
Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-450
  • Sample Preparation:

    • Quench a reaction aliquot as described for the HPLC method.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) if the reaction is in an aqueous or highly polar medium.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration with the chosen solvent before injection.

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

For a deeper understanding of reaction kinetics and to enable real-time process control, in-situ spectroscopic techniques are invaluable. These methods allow for the continuous monitoring of reactant consumption and product formation without the need for sampling.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring changes in functional groups during a chemical reaction.[6] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, real-time data can be acquired.

Application to Nitration Reaction:

  • Monitoring Reactant Consumption: The disappearance of the N-H stretching vibrations of the primary amine in 2-tert-butylaniline (typically around 3300-3500 cm⁻¹) can be monitored.

  • Monitoring Product Formation: The appearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) in this compound (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) can be tracked over time.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Similar to FTIR, UV-Vis spectroscopy can be used for in-situ monitoring via a fiber-optic probe. This technique is particularly useful for reactions involving changes in conjugation or the formation of chromophores.

Application to Nitration Reaction:

  • The formation of the nitrated product, this compound, will result in a significant change in the UV-Vis spectrum due to the introduction of the nitro group, a strong chromophore. The increase in absorbance at the λmax of the product can be correlated with its concentration.

**dot

Caption: In-situ spectroscopic monitoring of reactions using FTIR and UV-Vis probes.

Conclusion: A Multi-faceted Approach to Reaction Understanding

The robust analytical monitoring of this compound reactions is essential for process optimization, quality control, and ensuring the safety and efficacy of final products. This guide has provided a comprehensive overview of chromatographic and spectroscopic techniques, complete with detailed starting protocols. The combination of offline chromatographic methods for detailed impurity profiling and in-situ spectroscopic techniques for real-time kinetic understanding provides a powerful toolkit for researchers and drug development professionals. It is imperative to remember that the provided protocols are a foundation upon which to build, and method validation is a critical step to ensure the reliability and accuracy of the data generated for your specific application.

References

  • ACS Publications. (n.d.). A Case Study of Employing Spectroscopic Tools for Monitoring Reactions in the Developmental Stage of a Combinatorial Chemistry Library.
  • The Chemical Educator. (2018). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
  • ResearchGate. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Pak. J. Pharm. Sci. (2009). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS.
  • Iraqi Journal for Applied Science. (2023). Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators.
  • ResearchGate. (n.d.). C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite.
  • RSC Publishing. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite.
  • ResearchGate. (n.d.). Nitration of indolines using tert‐butyl nitrite in acetonitrile medium.
  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
  • ResearchGate. (n.d.). b GC-MS spectra of treated sample of p-nitroaniline (T2 and T3).
  • SAR Publication. (2023). Analysis of Metabolites by GC-MS and FTIR Spectroscopy Techniques to Ethanolic Whole Plant Extract from Thymus Vulgaris and.
  • SciSpace. (2018). GCMS and FTIR analysis on the methanolic extract of red Vitis Vinifera seed.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and process development professionals on the synthesis of 2-tert-butyl-5-nitroaniline. It begins with a well-established, three-step laboratory-scale protocol, including the underlying chemical principles governing regioselectivity. The core of this application note is a detailed analysis of the critical considerations required for safely scaling this synthesis from the bench to pilot or industrial scale. Key challenges, such as thermal management of the highly exothermic nitration step, are addressed with actionable protocols and engineering controls. The narrative emphasizes safety, process control, and the rationale behind methodological choices to ensure a robust and reproducible synthesis.

Introduction: Chemical Significance and Synthetic Strategy

This compound is a valuable substituted nitroaromatic intermediate in the synthesis of various specialty chemicals, including dyes, pigments, and active pharmaceutical ingredients. The strategic placement of the bulky tert-butyl group and the versatile nitro and amino functionalities make it a key building block for complex molecular architectures.

Direct nitration of 2-tert-butylaniline is challenging. The free amino group is a powerful activating group, making the aromatic ring susceptible to over-nitration and oxidation by the strong acid mixture.[1][2] Furthermore, under strongly acidic conditions, the amino group is protonated to form an anilinium ion, which is a meta-director, leading to undesired isomers.[3][4]

To overcome these issues and ensure high regioselectivity for the desired 5-nitro isomer, a robust three-step synthetic strategy is employed. This approach is a cornerstone of industrial aromatic chemistry and involves:

  • Protection: Acetylation of the amino group of 2-tert-butylaniline to form N-(2-tert-butylphenyl)acetamide. This moderates the activating effect of the nitrogen and protects it from oxidation.[4][5]

  • Nitration: Electrophilic aromatic substitution on the protected intermediate. The acetamido group is a strong ortho-, para-director. The significant steric hindrance from the ortho-tert-butyl group effectively blocks the adjacent ortho position, directing the incoming nitronium ion (NO₂⁺) almost exclusively to the para position, yielding N-(2-tert-butyl-5-nitrophenyl)acetamide.[6][7][8]

  • Deprotection: Acid-catalyzed hydrolysis of the acetamido group to reveal the final product, this compound.[2][5]

This methodical approach ensures high yield and isomeric purity, which are critical for downstream applications.

G cluster_0 Three-Step Synthesis Workflow A Start: 2-tert-Butylaniline B Step 1: Protection (Acetylation) A->B Acetic Anhydride C Intermediate: N-(2-tert-butylphenyl)acetamide B->C D Step 2: Nitration C->D HNO₃ / H₂SO₄ E Intermediate: N-(2-tert-butyl-5-nitrophenyl)acetamide D->E F Step 3: Deprotection (Hydrolysis) E->F H₂SO₄ / H₂O G Final Product: this compound F->G

Caption: Logical workflow for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

This section details the step-by-step procedure for synthesizing this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Acetylation of 2-tert-Butylaniline

Rationale: The amino group is protected as an amide to prevent oxidation and control regioselectivity in the subsequent nitration step. Acetic anhydride is a common and effective acetylating agent.[9][10]

  • Reagents & Equipment:

    • 2-tert-butylaniline (1.0 eq)

    • Glacial Acetic Acid

    • Acetic Anhydride (1.1 - 1.2 eq)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Ice bath, beakers, Büchner funnel

  • Procedure:

    • In a round-bottom flask, dissolve 2-tert-butylaniline (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aniline).

    • Slowly add acetic anhydride (1.1 eq) to the stirred solution. An exotherm may be observed.

    • Heat the reaction mixture to a gentle reflux (approx. 110-118 °C) for 1-2 hours.[5]

    • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

    • Once complete, allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing ice-water (approx. 10 times the reaction volume) with vigorous stirring. A white solid should precipitate.[9]

    • Collect the solid N-(2-tert-butylphenyl)acetamide by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

    • Dry the product in a vacuum oven. The product is typically of sufficient purity for the next step.

Step 2: Nitration of N-(2-tert-butylphenyl)acetamide

Rationale: This is the critical regioselective step. The reaction is highly exothermic and requires strict temperature control to prevent over-nitration and ensure safety. The nitronium ion (NO₂⁺) is generated in situ from a mixture of concentrated nitric and sulfuric acids.[11]

  • Reagents & Equipment:

    • N-(2-tert-butylphenyl)acetamide (1.0 eq)

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (68-70%)

    • Jacketed reaction vessel or a flask in an ice-salt bath

    • Mechanical stirrer and thermometer

    • Addition funnel

  • Procedure:

    • Carefully dissolve N-(2-tert-butylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid in the reaction vessel. Stir until a homogeneous solution is formed.

    • Cool the vessel to 0-5 °C using an ice-salt bath.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, while cooling in an ice bath.

    • Add the cold nitrating mixture dropwise to the stirred solution of the acetamide via an addition funnel. CRITICAL: Maintain the internal reaction temperature between 0 and 10 °C throughout the addition.[5][7] A rapid temperature increase is a sign of a potential runaway reaction.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction for completion by TLC.

    • Once complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid will precipitate.

    • Collect the solid N-(2-tert-butyl-5-nitrophenyl)acetamide by vacuum filtration.

    • Wash the filter cake extensively with cold water to remove all residual acid. Check the filtrate with pH paper until it is neutral.

    • Dry the product thoroughly.

Step 3: Hydrolysis of N-(2-tert-butyl-5-nitrophenyl)acetamide

Rationale: The final step removes the acetyl protecting group via acid-catalyzed hydrolysis to yield the target primary amine.

  • Reagents & Equipment:

    • N-(2-tert-butyl-5-nitrophenyl)acetamide (1.0 eq)

    • 70% Sulfuric Acid (v/v in water) or a mixture of Ethanol and concentrated HCl[5]

    • Aqueous Sodium Hydroxide (NaOH) solution

    • Round-bottom flask with reflux condenser, heating mantle

    • Standard workup glassware

  • Procedure:

    • Suspend the dried N-(2-tert-butyl-5-nitrophenyl)acetamide (1.0 eq) in a mixture of 70% sulfuric acid in a round-bottom flask.

    • Heat the mixture to reflux (approx. 120-130 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

    • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Keep the mixture cool in an ice bath during neutralization. The final product will precipitate as a yellow-orange solid.

    • Collect the crude this compound by vacuum filtration.

    • Wash the solid with ample cold water and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water or heptane.

Scale-Up Synthesis: Critical Considerations and Protocols

Transitioning from the laboratory bench to a pilot plant or industrial scale introduces significant challenges that are not apparent at a smaller scale. The primary concern with aromatic nitration is managing the intense exothermicity of the reaction to prevent a thermal runaway.[12]

Core Principles of Scale-Up
  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases. This severely limits the ability to remove heat generated by the reaction. While a flask in an ice bath is sufficient for a few grams, it is wholly inadequate for kilograms.

  • Mass Transfer & Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" where the concentration of the nitrating agent is high, potentially initiating a runaway reaction. Efficient agitation is critical to ensure uniform temperature and reagent distribution.[12]

  • Reagent Addition Rate: The rate of addition of the nitrating agent must be strictly controlled and is directly tied to the reactor's maximum cooling capacity. The goal is to add the reagent at a rate where the heat generated is concurrently removed by the cooling system.

  • Quenching & Work-up: Handling and quenching large volumes of corrosive and hazardous acid mixtures requires specialized equipment and procedures to ensure safety and efficiency.

Hazard Analysis: The Nitration Step

The nitration of the acetanilide intermediate is the most hazardous step. The heat of reaction for nitrations typically ranges from -73 to -253 kJ/mol.[12] A loss of cooling or agitation can lead to a rapid, self-accelerating decomposition reaction, resulting in a violent release of energy and large volumes of toxic nitrogen oxide (NOx) gases.[13][14]

Hazard IDDescriptionConsequenceMitigation Strategy
HZ-01 Thermal Runaway Rapid increase in temperature and pressure, reactor failure, explosion, release of toxic materials.Use of jacketed reactors with precise temperature control, emergency cooling/quenching systems, controlled addition rate linked to cooling capacity.
HZ-02 Localized Hot Spots Initiation of side reactions or decomposition, leading to thermal runaway.High-efficiency mechanical agitation, proper baffle design in the reactor, subsurface addition of nitrating agent.
HZ-03 Reagent Accumulation If the reaction fails to initiate due to low temperature, unreacted nitrating agent can accumulate. A subsequent temperature rise can cause a sudden, violent reaction of all accumulated reagent.Ensure reaction initiation before proceeding with the bulk of the addition. Monitor reaction progress with in-situ probes (e.g., IR, calorimetry).
HZ-04 NOx Gas Evolution Release of highly toxic and corrosive nitrogen dioxide (brown fumes) indicates decomposition.Reaction must be conducted in a well-ventilated area with a dedicated scrubber system to neutralize acid gases.
Proposed Scale-Up Protocol (Multi-Kilogram Scale)

This protocol assumes the use of a jacketed glass-lined or Hastelloy reactor with a robust cooling system, mechanical agitation, and a controlled dosing pump.

G cluster_1 Scale-Up Nitration Process Flow R1 Reactor 1 (Nitration) - Jacketed, Agitated - Temp: 0-10 °C Q1 Quench Tank - Agitated Ice/Water R1->Q1 Slow Transfer T1 Nitrating Agent Tank - Pre-cooled HNO₃/H₂SO₄ P1 Dosing Pump T1->P1 P1->R1 Controlled Addition F1 Filter Press / Centrifuge Q1->F1 Slurry Transfer D1 Vacuum Dryer F1->D1 Wet Cake W1 Wash Water W1->F1 Washing C C D1->C Dried Intermediate

Caption: Process flow diagram for the scaled-up nitration and workup.

  • Reactor Charging: Charge the main reactor with concentrated sulfuric acid. Begin cooling the jacket to 0 °C with vigorous agitation.

  • Substrate Addition: Slowly charge the N-(2-tert-butylphenyl)acetamide to the cooled sulfuric acid. Ensure complete dissolution before proceeding.

  • Nitrating Agent Preparation: In a separate, suitable vessel, prepare and pre-cool the nitrating mixture (HNO₃/H₂SO₄) to 0-5 °C.

  • Controlled Nitration:

    • Set the dosing pump to a pre-calculated, low flow rate.

    • Begin subsurface addition of the nitrating mixture into the reactor.

    • Closely monitor the internal temperature. The addition rate must be controlled such that the cooling system can maintain the temperature between 0-10 °C. The temperature difference between the reactor jacket and the internal process mass (ΔT) is a critical indicator of heat removal efficiency.

    • If the internal temperature rises above the set limit (e.g., >10 °C), immediately stop the addition until the temperature is back in range.

  • Reaction Hold: After the addition is complete, hold the reaction mixture at 0-5 °C with continued agitation for 2-3 hours to ensure full conversion.

  • Quenching:

    • Charge a separate, larger quench vessel with a stirred slurry of ice and water.

    • Slowly transfer the completed reaction mixture from the reactor into the quench vessel. This transfer must be controlled to manage the heat of dilution of sulfuric acid.

  • Isolation and Washing:

    • Filter the resulting slurry using a centrifuge or filter press.

    • Wash the isolated solid cake with large volumes of cold water until the effluent runs neutral. This is critical to remove all mineral acids, which can compromise product stability.

  • Drying: Dry the intermediate product in a suitable vacuum dryer at a controlled temperature (e.g., 50-60 °C).

The subsequent hydrolysis step can be performed in a similar fashion in a reactor capable of handling hot, corrosive acid, followed by a carefully controlled neutralization and isolation procedure.

Alternative Synthetic Approaches

While the mixed acid method is traditional, its harsh conditions and safety profile have prompted research into alternatives, particularly for sensitive substrates.

  • tert-Butyl Nitrite (TBN): TBN has emerged as a milder nitrating agent for anilines and phenols.[15][16] It can offer high regioselectivity under less acidic or even neutral conditions, which could significantly improve the safety profile and reduce corrosive waste streams on a large scale.[17][18]

  • Metal Nitrates: Reagents like iron(III) nitrate (Fe(NO₃)₃·9H₂O) have been shown to be effective for the regioselective nitration of anilides, offering an alternative to the strong mixed-acid system.[19]

  • Continuous Flow Chemistry: For industrial-scale production, moving from batch to continuous flow processing offers superior safety.[12] The small reactor volume, high surface-area-to-volume ratio, and excellent heat and mass transfer capabilities of microreactors or plug flow reactors allow the highly exothermic nitration to be controlled with exceptional precision, minimizing the risk of thermal runaway.[12]

Conclusion

The synthesis of this compound is a well-defined process that relies on the fundamental principles of amine protection and regioselective electrophilic aromatic substitution. While the laboratory-scale synthesis is straightforward, scaling up the process requires a profound understanding of chemical engineering principles, particularly concerning the management of the highly exothermic nitration step. A robust process safety assessment, the use of appropriate engineering controls such as jacketed reactors and controlled dosing, and meticulous adherence to temperature limits are paramount for a safe and successful scale-up. The exploration of modern technologies like continuous flow chemistry presents a promising path toward inherently safer and more efficient industrial production of this and other nitroaromatic compounds.

References

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (n.d.). ResearchGate.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). Organic Process Research & Development.
  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. (2024). MDPI.
  • Methods for the nitration of protected anilines. (n.d.). ResearchGate.
  • Aromatic Nitration. (n.d.). University of Colorado Boulder.
  • Why is nitration of aniline difficult? (2025). askIITians.
  • What are the other nitrating mixtures other than sulphuric acid & nitric acid? (2018). Quora.
  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). Royal Society of Chemistry.
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (2019). The Royal Society of Chemistry.
  • Thermal hazards evaluation for sym-TCB nitration reaction using thermal screening unit (TSU). (n.d.). ResearchGate.
  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. (2018). ResearchGate.
  • Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (2011). The Journal of Organic Chemistry.
  • The Nitration of Aniline. (n.d.). Scribd.
  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. (2019). The Journal of Organic Chemistry.
  • Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. (2026). Organic & Biomolecular Chemistry.
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa Repository.
  • Regioselective nitration of aromatic compounds and the reaction products thereof. (1999). Google Patents.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Nitration and aromatic reactivity. (1971). Cambridge University Press.
  • Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof. (2020). Google Patents.
  • Experiment 11: Electrophilic Aromatic Substitution – Nitration. (n.d.). University of Wisconsin-Madison Chemistry.
  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate.
  • N-(2-Methyl-5-tert-butyl-phenyl)-N-tert-butyl-nitroxide, a new thermally stable nitroxide. (n.d.). ResearchGate.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Worcester Polytechnic Institute.
  • Method for preparing 2-nitro-5-(phenylthio)-anilines. (2001). Google Patents.
  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. (2022). National Institutes of Health.
  • 2-Chloro-5-nitroaniline. (n.d.). ResearchGate.
  • Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. (2022). Journal of Loss Prevention in the Process Industries.
  • Nitration of aromatic and aliphatic compounds. (2020). YouTube.
  • Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. (n.d.). ResearchGate.
  • Nitroxide, di-tert-butyl. (n.d.). Organic Syntheses.
  • Thermal analysis data of nitration in C80. (n.d.). ResearchGate.
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The Strategic Integration of 2-Tert-butyl-5-nitroaniline in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the quest for novel molecular building blocks that impart unique functionalities to polymers and organic electronics is perpetual. 2-Tert-butyl-5-nitroaniline, a substituted nitroaniline, emerges as a compound of significant interest. Its molecular architecture, featuring a bulky tert-butyl group and a polar nitro moiety on an aniline scaffold, offers a compelling combination of properties that can be strategically leveraged in the design of high-performance materials. The tert-butyl group can enhance solubility and introduce steric effects, while the nitro and amino groups provide handles for polymerization and electronic tuning.

This technical guide provides an in-depth exploration of the potential applications of this compound in materials science. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to explore the utility of this versatile molecule. While direct, extensive literature on this specific molecule is emerging, the principles outlined herein are grounded in established organic and polymer chemistry, drawing parallels from well-studied related compounds.

Part 1: Synthesis of High-Performance Polyamides

The presence of a primary amine group makes this compound a prime candidate as a monomer for the synthesis of aromatic polyamides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in aerospace, automotive, and electronics industries. The incorporation of the tert-butyl group is anticipated to enhance the solubility of the resulting polyamides, a common challenge in the processing of rigid-rod aromatic polymers.

Causality of Experimental Design

The synthesis of polyamides from this compound involves the polycondensation reaction with a suitable diacyl chloride, such as terephthaloyl chloride or isophthaloyl chloride. The choice of solvent and reaction conditions is critical to achieve high molecular weight polymers. A low-temperature solution polymerization method is proposed to mitigate potential side reactions involving the nitro group. The bulky tert-butyl group is expected to disrupt chain packing, potentially leading to amorphous or semi-crystalline polymers with improved processability.

Experimental Protocol: Synthesis of a Novel Polyamide

This protocol outlines a representative procedure for the synthesis of a polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound (purified by recrystallization)

  • Terephthaloyl chloride (purified by sublimation)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride (LiCl) (dried under vacuum)

  • Pyridine (anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • Dissolution of Monomer: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve this compound (1.94 g, 10 mmol) and lithium chloride (0.42 g) in anhydrous DMAc (40 mL). Stir the mixture under a gentle stream of nitrogen until all solids have dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Diacyl Chloride: Slowly add terephthaloyl chloride (2.03 g, 10 mmol) to the stirred solution. A viscous solution will begin to form.

  • Polymerization: Add anhydrous pyridine (1.6 mL) as an acid scavenger. Allow the reaction to proceed at 0°C for 2 hours, and then at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization progresses.

  • Precipitation: Pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol (400 mL). A fibrous precipitate will form.

  • Washing: Collect the polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the resulting polyamide in a vacuum oven at 80°C for 24 hours.

Characterization of the Resulting Polyamide

The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal properties.

Characterization Technique Expected Observations
FTIR Spectroscopy Characteristic amide bond peaks (~1650 cm⁻¹ for C=O stretch, ~3300 cm⁻¹ for N-H stretch), and peaks corresponding to the nitro group (~1530 and ~1350 cm⁻¹).
¹H NMR Spectroscopy Aromatic and aliphatic proton signals consistent with the polymer structure.
Gel Permeation Chromatography (GPC) Determination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).
Thermogravimetric Analysis (TGA) Assessment of thermal stability, with decomposition temperatures expected to be above 400°C.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which is expected to be high due to the rigid aromatic backbone.
Workflow for Polyamide Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization dissolution Dissolve Monomer & LiCl in DMAc cooling Cool to 0°C dissolution->cooling addition Add Terephthaloyl Chloride cooling->addition polymerization Polymerize at 0°C then RT addition->polymerization precipitation Precipitate in Methanol polymerization->precipitation washing Wash with Water & Methanol precipitation->washing drying Dry under Vacuum washing->drying ftir FTIR Spectroscopy drying->ftir nmr ¹H NMR Spectroscopy drying->nmr gpc GPC drying->gpc tga TGA drying->tga dsc DSC drying->dsc

Caption: Workflow for the synthesis and characterization of a polyamide from this compound.

Part 2: Application in Organic Electronics

Nitroaromatics are being explored as n-type organic semiconductors due to the electron-withdrawing nature of the nitro group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.[1] The unique electronic profile of this compound, with both an electron-donating amino group and an electron-withdrawing nitro group, makes it an intriguing candidate for use in organic electronic devices, potentially as a building block for charge-transfer materials or as a dopant. The tert-butyl substituent can also play a crucial role in tuning the solid-state packing and morphology of thin films, which are critical for device performance.[2]

Hypothesized Role in Organic Field-Effect Transistors (OFETs)

We hypothesize that this compound, or polymers derived from it, could function as the active layer in an n-channel OFET. The bulky tert-butyl group may help to control intermolecular interactions, potentially leading to favorable packing motifs for charge transport.

Protocol: Fabrication of a Solution-Processed OFET

This protocol describes a general procedure for fabricating a bottom-gate, top-contact OFET using a solution-based deposition method for the active layer.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (as the gate electrode and dielectric)

  • This compound or a synthesized polymer thereof

  • High-purity organic solvent (e.g., chloroform, toluene)

  • Gold (for source and drain electrodes)

  • Substrate cleaning solvents (acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating sequentially in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.

  • Active Layer Deposition:

    • Prepare a dilute solution (e.g., 5 mg/mL) of the this compound derivative in a suitable organic solvent.

    • Deposit the solution onto the substrate using spin-coating. The spin speed and time should be optimized to achieve a uniform thin film of the desired thickness (typically 30-100 nm).

    • Anneal the film at a suitable temperature to remove residual solvent and improve molecular ordering. The annealing temperature should be below the material's decomposition point.

  • Electrode Deposition: Deposit the gold source and drain electrodes onto the organic semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Device Characterization: Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., a glove box or under vacuum).

Logical Relationship for OFET Fabrication and Testing

G cluster_fabrication Device Fabrication cluster_testing Device Testing cleaning Substrate Cleaning (Si/SiO₂) surface_treatment Surface Treatment (Optional) cleaning->surface_treatment deposition Active Layer Deposition (Spin-Coating) surface_treatment->deposition annealing Film Annealing deposition->annealing electrode_deposition Electrode Deposition (Thermal Evaporation) annealing->electrode_deposition characterization Electrical Characterization (Semiconductor Parameter Analyzer) electrode_deposition->characterization

Caption: Logical workflow for the fabrication and testing of an Organic Field-Effect Transistor (OFET).

Conclusion

This compound represents a promising, yet underexplored, building block for advanced materials. Its unique substitution pattern offers a tantalizing combination of solubility enhancement, steric control, and electronic functionality. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to unlock the potential of this molecule in the synthesis of novel high-performance polymers and in the fabrication of next-generation organic electronic devices. Further experimental validation will be crucial to fully elucidate the structure-property relationships of materials derived from this intriguing compound.

References

  • MDPI.
  • MDPI. Organic Semiconductors and Conductors with tert-Butyl Substituents. [Link]
  • MDPI.
  • RSC Publishing. Nitroaromatics as n-type organic semiconductors for field effect transistors. [Link]
  • McNeill Research Group. Organic Electronics. [Link]
  • MDPI.
  • MDPI. A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)
  • RSC Publishing. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. [Link]

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Application Notes & Protocols: Strategic Synthesis of Biologically Active Heterocycles from Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nitroaniline Scaffold as a Cornerstone in Medicinal Chemistry

In the landscape of drug discovery and development, the identification of versatile and readily available starting materials is paramount. Nitroanilines, particularly ortho-nitroanilines, represent a class of foundational building blocks of immense strategic value.[1][2][3] The unique arrangement of an electron-donating amino group and a reducible, electron-withdrawing nitro group on the same aromatic core provides a gateway to a vast array of complex heterocyclic systems.[1][2] The cornerstone of their utility lies in the facile reduction of the nitro moiety to a primary amine. This transformation, when performed in situ, generates a reactive ortho-phenylenediamine intermediate, which can be trapped by various electrophiles to construct fused heterocyclic rings in a single, efficient operation.[4][5][6]

This guide provides an in-depth exploration of synthetic strategies and detailed protocols for converting simple nitroanilines into three classes of pharmacologically significant heterocycles: benzimidazoles, quinoxalines, and phenazines. These scaffolds are present in numerous clinically approved drugs and natural products, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10] The protocols herein are designed to be self-validating, providing researchers with the causal logic behind experimental choices and the necessary data for replication and characterization.

Section 1: The Benzimidazole Core - A Privileged Scaffold via Reductive Cyclization

The benzimidazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned by its presence in a multitude of bioactive compounds, including the anti-ulcer drug omeprazole and the anthelmintic agent albendazole.[7][8][9] Its structural similarity to purine enables it to interact effectively with a wide range of biological macromolecules.[8] The most atom-economical and convergent strategy for its synthesis from nitroanilines is the one-pot reductive cyclization with aldehydes.

Causality of the Synthetic Strategy

The logic of this one-pot synthesis hinges on a tandem reaction sequence. First, the nitro group of the o-nitroaniline is selectively reduced to an amine, generating an o-phenylenediamine intermediate that is not isolated. This highly reactive diamine immediately undergoes a condensation reaction with an aldehyde to form a Schiff base, which then cyclizes and aromatizes to yield the stable benzimidazole ring. The choice of reducing agent is critical; it must be potent enough to reduce the nitro group without affecting the aldehyde or the final product. Modern protocols favor catalytic systems for their efficiency and greener profile.[11][12]

G cluster_0 One-Pot Reductive Cyclization A o-Nitroaniline B o-Phenylenediamine (In situ intermediate) A->B Reduction [Catalyst + Reductant] D Schiff Base Intermediate B->D Condensation (-H₂O) C Aldehyde (R-CHO) C->D E Cyclized Intermediate D->E Intramolecular Cyclization F 2-Substituted Benzimidazole E->F Oxidation/ Aromatization (-H₂) caption General workflow for one-pot benzimidazole synthesis.

Caption: General workflow for one-pot benzimidazole synthesis.

Application Protocol 1: Synthesis of a 2-Arylbenzimidazole Derivative

This protocol details the synthesis of a 2-arylbenzimidazole using a mild and efficient reductive system. Such compounds are widely investigated for their potential anticancer activities.[8][13]

Objective: To synthesize 2-phenyl-1H-benzo[d]imidazole from 2-nitroaniline and benzaldehyde.

Materials:

  • 2-Nitroaniline (1.0 mmol, 138 mg)

  • Benzaldehyde (1.1 mmol, 117 mg, 112 µL)

  • Sodium dithionite (Na₂S₂O₄) (3.0 mmol, 522 mg)

  • Ethanol (10 mL)

  • Water (5 mL)

  • Round-bottom flask (50 mL), magnetic stirrer, reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-nitroaniline (138 mg) and ethanol (10 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Aldehyde: Add benzaldehyde (112 µL) to the solution and continue stirring.

  • Initiation of Reduction: In a separate beaker, dissolve sodium dithionite (522 mg) in water (5 mL). Add this aqueous solution dropwise to the reaction mixture over 5 minutes. The color of the solution will typically change from orange/yellow to a lighter shade.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. Add 20 mL of cold water to the flask to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white or off-white crystalline solid.

Self-Validation & Characterization:

  • Expected Yield: 75-85%.

  • Physical Appearance: White to off-white crystalline solid.

  • Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H, NH), 8.15 (d, 2H), 7.6-7.3 (m, 5H).

    • Mass Spectrometry (ESI+): m/z 195.09 [M+H]⁺.

Catalyst/Reductant SystemAldehyde PartnerSolventYield (%)Reference
Zn/NaHSO₃Aromatic AldehydesWater80-95%[12]
Pd/C, Montmorillonite K-10Aromatic/Alkyl AldehydesEthanol70-90%[11]
Fe/S4-PicolineSolvent-free83-91%[14]
Au/TiO₂ (with CO₂/H₂)CO₂ as C1 sourceToluene~85%[15]

Section 2: The Quinoxaline Scaffold - Synthesis via Transfer Hydrogenation

Quinoxalines are a class of benzopyrazines that form the core of various biologically active molecules, including antibiotics and kinase inhibitors.[16][17] Traditional syntheses often involve the condensation of pre-formed o-phenylenediamines with 1,2-dicarbonyl compounds. However, modern approaches leverage a more elegant and efficient strategy: the one-pot transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.[18][19]

Causality of the Synthetic Strategy

This method is a prime example of reaction economy. The vicinal diol serves a dual purpose: it acts as the hydrogen source for the reduction of the nitro group and as the two-carbon electrophilic partner for the subsequent cyclization. An iron or ruthenium catalyst facilitates a "hydrogen transfer" process, where it first oxidizes the diol to a 1,2-dicarbonyl intermediate while simultaneously using the liberated hydrogen to reduce the nitroaniline to the diamine. These two reactive species, generated in the same pot, then condense to form the quinoxaline ring. This avoids the use of external, high-pressure hydrogen gas and the need to handle unstable dicarbonyl compounds.[18][19]

G cluster_0 Transfer Hydrogenative Condensation A 2-Nitroaniline C o-Phenylenediamine (In situ) A->C B Vicinal Diol D 1,2-Dicarbonyl (In situ) B->D E Dihydrophenazine Intermediate C->E Condensation D->E F Quinoxaline E->F Oxidation (-2H₂O) Catalyst Fe or Ru Catalyst Catalyst->A H₂ Transfer Catalyst->B H₂ Transfer caption Workflow for iron-catalyzed quinoxaline synthesis.

Caption: Workflow for iron-catalyzed quinoxaline synthesis.

Application Protocol 2: Iron-Catalyzed Synthesis of a 2,3-Disubstituted Quinoxaline

This protocol describes the synthesis of 2,3-diphenylquinoxaline using a non-precious and low-toxicity iron catalyst.[18]

Objective: To synthesize 2,3-diphenylquinoxaline from 2-nitroaniline and benzoin.

Materials:

  • 2-Nitroaniline (1.0 mmol, 138 mg)

  • Benzoin (1.0 mmol, 212 mg)

  • Knölker's Complex (Iron catalyst) (5 mol%, ~30 mg)

  • Toluene (5 mL)

  • Molecular Sieves (4 Å, ~200 mg)

  • Schlenk flask, magnetic stirrer, oil bath

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-nitroaniline (138 mg), benzoin (212 mg), Knölker's complex (~30 mg), activated 4 Å molecular sieves (~200 mg), and toluene (5 mL).

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 130 °C for 24 hours.

  • Monitoring: The reaction can be monitored by TLC (Eluent: 20% Ethyl Acetate in Hexane) to check for the consumption of the starting materials.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the catalyst and molecular sieves.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane as eluent) to afford the pure product.

Self-Validation & Characterization:

  • Expected Yield: 80-95%.[18]

  • Physical Appearance: White or pale yellow solid.

  • Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (dd, 2H), 7.80 (dd, 2H), 7.60-7.50 (m, 10H).

    • Mass Spectrometry (ESI+): m/z 283.12 [M+H]⁺.

Nitroaniline SubstrateVicinal Diol PartnerCatalyst SystemYield (%)Reference
2-NitroanilineHydrobenzoinRu-complex94%[18]
2-Nitroaniline1,2-PropanediolFe-complex85%[18]
4-Chloro-2-nitroanilineBenzoinFe-complex91%[19]
2-NitroanilineGlycerolFe-complex75%[18]

Section 3: The Phenazine Core - Advanced Synthesis of Redox-Active Agents

Phenazines are a class of nitrogen-containing tricyclic aromatic compounds. Many are produced by bacteria and exhibit potent antibiotic, antitumor, and antiparasitic activities due to their ability to undergo redox cycling.[10][20][21][22] The synthesis of the core phenazine structure from nitroanilines requires a multi-step approach, often culminating in a palladium-catalyzed reductive cyclization.

Causality of the Synthetic Strategy

A common route to substituted phenazines involves the initial synthesis of a 2-nitro-N-phenylaniline intermediate, typically via a Buchwald-Hartwig or Ullmann coupling. The critical final step is the palladium-catalyzed reductive N-N and C-N bond formation. In this process, a reducing agent, often carbon monoxide (CO), reduces the nitro group. The resulting nitroso or amino intermediate is then poised for intramolecular cyclization, catalyzed by palladium, to form the dihydrophenazine, which rapidly oxidizes to the aromatic phenazine core.[20]

G cluster_0 Phenazine Synthesis Pathway A o-Halonitrobenzene C 2-Nitro-N-phenylaniline (Intermediate) A->C Pd or Cu Coupling B Aniline B->C D Dihydrophenazine Intermediate C->D Pd-Catalyzed Reductive Cyclization (+ CO) E Phenazine Core D->E Oxidation caption Key steps in the synthesis of the phenazine core.

Caption: Key steps in the synthesis of the phenazine core.

Application Protocol 3: Synthesis of Phenazine-1-carboxylic acid

Phenazine-1-carboxylic acid (PCA) is a key natural product and a versatile intermediate for creating more complex, biologically active derivatives.[23]

Objective: To synthesize phenazine-1-carboxylic acid from 2-bromo-3-nitrobenzoic acid and aniline.

Materials:

  • 2-Bromo-3-nitrobenzoic acid (1.0 mmol, 260 mg)

  • Aniline (1.5 mmol, 140 mg, 137 µL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Copper(I) iodide (CuI) (10 mol%, 19 mg)

  • Dimethylformamide (DMF) (5 mL)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Ullmann Condensation: In a round-bottom flask, combine 2-bromo-3-nitrobenzoic acid (260 mg), aniline (137 µL), potassium carbonate (276 mg), and CuI (19 mg) in DMF (5 mL).

  • Reaction (Step 1): Heat the mixture to 120 °C and stir for 12 hours. Monitor by TLC for the formation of the N-phenyl intermediate.

  • Reductive Cyclization (In situ): While this specific literature protocol does not use a single-step Pd-catalyzed cyclization, a classical approach involves a separate reduction step. After cooling, the intermediate is typically reduced with a reagent like sodium dithionite or catalytic hydrogenation, which induces cyclization. For this protocol, we follow the established literature method which often involves a Smiles rearrangement and cyclization under basic conditions.[23]

  • Work-up & Cyclization: Cool the reaction mixture, pour it into water, and acidify with HCl. The precipitated intermediate is filtered. This intermediate is then heated in an aqueous NaOH solution to induce cyclization to the phenazine.

  • Isolation: After the cyclization is complete, the solution is cooled and acidified with concentrated HCl to precipitate the phenazine-1-carboxylic acid product.

  • Purification: The crude solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like acetic acid or ethanol.

Self-Validation & Characterization:

  • Expected Yield: 60-70% over two steps.

  • Physical Appearance: Yellow solid.

  • Characterization Data:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 14.0 (br s, 1H, COOH), 8.90 (dd, 1H), 8.50 (dd, 1H), 8.40-8.20 (m, 3H), 8.0 (ddd, 1H).

    • Mass Spectrometry (ESI-): m/z 223.05 [M-H]⁻.

Phenazine DerivativeBiological ActivityIC₅₀ / MICReference
Phenazine-1-carboxamideAntibioticMIC against M. tuberculosis[10]
(E)-N'-(...)-phenazine-1-carbonyl hydrazide 3d Anticancer (HeLa cells)IC₅₀ = 5.5 µmol/L[23]
(E)-N'-(...)-phenazine-1-carbonyl hydrazide 3d Anticancer (A549 cells)IC₅₀ = 2.8 µmol/L[23]
PyocyaninAntibacterial, Virulence FactorVaries[22]

References

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  • Putta, V., Jo, S., Yi, Y., & Hong, S. H. (2021). Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation.
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  • Nguyen, T. B., et al. (2013). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(15), 5786. [Link]
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  • Al-Radadi, N. S. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156. [Link]
  • Maji, M., & Maiti, D. (2021). Recent advances in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocycles.
  • ResearchGate. (n.d.). The synthesis of benzimidazoles from o-nitroaniline and alcohols.
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  • Saetan, J., et al. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. [Link]
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  • Sharma, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • Hao, L., et al. (2014). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry, 16(6), 3039-3044. [Link]
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  • Chen, C., et al. (2021).
  • Google Patents. (n.d.). Process for preparing nitroaniline derivatives.
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  • Mentel, M., et al. (2014). The structural biology of phenazine biosynthesis. FEBS Journal, 281(18), 4046-4057. [Link]
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Sources

Application Note: A Comprehensive Protocol for the Diazotization of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the diazotization of 2-tert-butyl-5-nitroaniline. Diazotization is a fundamental chemical transformation that converts primary aromatic amines into highly versatile diazonium salts.[1][2][3] These intermediates are pivotal in organic synthesis, particularly in the production of azo dyes and complex pharmaceutical molecules, due to the excellent leaving group ability of the diazonium moiety (N₂).[4][5][6] The protocol addresses the specific challenges posed by the substrate's structure—namely, the reduced basicity of the amino group due to the electron-withdrawing nitro substituent and potential steric considerations from the bulky ortho-tert-butyl group.[7] A thorough examination of the reaction mechanism, a step-by-step experimental workflow, and critical safety protocols are presented to ensure reproducible success and safe laboratory practice for researchers in chemical synthesis and drug development.

Introduction and Scientific Rationale

The conversion of a primary aromatic amine to a diazonium salt (Ar-N₂⁺X⁻) is achieved by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid.[1][4][8][9] The resulting 2-tert-butyl-5-nitrobenzenediazonium salt is a potent electrophile, ready to participate in subsequent reactions such as Sandmeyer, Schiemann, and azo coupling reactions to introduce a wide array of functional groups onto the aromatic ring.[2][6][7]

The successful diazotization of this compound hinges on several key factors. The strong electron-withdrawing effect of the para-nitro group significantly reduces the nucleophilicity of the amino nitrogen, making it less reactive towards the nitrosating agent.[7] This necessitates the use of a strongly acidic medium to facilitate the formation of the active electrophile, the nitrosonium ion (NO⁺).[5][7] Furthermore, the inherent thermal instability of all diazonium salts mandates strict temperature control, typically between 0 and 5 °C, to prevent premature decomposition and ensure a high yield of the desired intermediate.[1][10][11][12] This protocol is designed to navigate these challenges effectively.

Reaction Mechanism

The diazotization process proceeds through a well-established multi-step mechanism:

  • Generation of Nitrous Acid: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: Nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[5][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[4][5]

  • Tautomerization and Dehydration: A series of proton transfers (tautomerization) followed by the elimination of a water molecule leads to the formation of the stable, resonance-stabilized diazonium ion.[4][5]

Diazotization Mechanism NaNO2 NaNO₂ + HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation H2O_NO H₂O⁺-NO HNO2->H2O_NO + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2O_NO->NO_plus - H₂O Amine Ar-NH₂ (this compound) N_Nitrosamine Ar-NH₂⁺-NO Amine->N_Nitrosamine Nucleophilic Attack + NO⁺ Diazo_hydroxide Ar-N=N-OH (Diazohydroxide) N_Nitrosamine->Diazo_hydroxide Tautomerization (-H⁺) Diazonium Ar-N₂⁺ (Diazonium Ion) Diazo_hydroxide->Diazonium + H⁺ - H₂O

Caption: The mechanism of aniline diazotization.

Materials and Equipment

Reagents
ReagentCAS No.FormulaM.W. ( g/mol )Purity/GradeKey Hazards
This compound32338-65-3C₁₀H₁₄N₂O₂194.23>98%Toxic, Irritant
Sodium Nitrite7632-00-0NaNO₂69.00ACS Reagent, >97%Oxidizer, Toxic
Hydrochloric Acid7647-01-0HCl36.4637% (conc.), ACS ReagentCorrosive
Sulfamic Acid5329-14-6H₃NSO₃97.09>99%Irritant
Distilled/Deionized Water7732-18-5H₂O18.02N/ANone
IceN/AH₂O (solid)18.02N/ANone
Starch-Iodide PaperN/AN/AN/AIndicatorNone
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Mechanical stirrer with a Teflon-coated paddle

  • Low-temperature thermometer (-20 to 100 °C)

  • Dropping funnel (100 mL)

  • Ice-salt bath

  • Beakers and graduated cylinders

  • Magnetic stir plate (for solution preparation)

  • Glass funnel

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: This entire procedure must be conducted in a well-ventilated fume hood. Appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The resulting diazonium salt solution is unstable and should be used immediately in situ for the subsequent synthetic step.[9][10] DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT , as it can be explosive when dry.[13][14][15][16]

Experimental Workflow step1 Step 1: Amine Slurry Preparation Charge flask with this compound and water. Slowly add conc. HCl. Cool to 0-5 °C in ice-salt bath. step3 Step 3: Diazotization Reaction Add NaNO₂ solution dropwise to amine slurry. Maintain temperature at 0-5 °C. Observe dissolution to a clear solution. step1->step3 step2 Step 2: NaNO₂ Solution Prep Dissolve NaNO₂ in cold water. Keep in ice bath. step2->step3 step4 Step 4: Completion & Quenching Stir for 30 min at 0-5 °C. Test for excess HNO₂ with starch-iodide paper. Quench excess HNO₂ with sulfamic acid. step3->step4 step5 Step 5: Immediate Use Proceed immediately to the next synthetic step (e.g., Azo Coupling). Do not store the solution. step4->step5

Caption: Step-by-step workflow for the diazotization protocol.

Step 1: Preparation of the Amine Hydrochloride Slurry
  • In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, add this compound (e.g., 19.42 g, 0.10 mol).

  • Add 60 mL of distilled water, followed by the slow, careful addition of concentrated hydrochloric acid (25 mL, ~0.30 mol, 3.0 equivalents) while stirring. An excess of acid is crucial to ensure full protonation of the weakly basic amine and to maintain an acidic environment that prevents unwanted side reactions.[17]

  • The mixture will form a thick, stirrable slurry of the amine hydrochloride salt.

  • Place the flask in an ice-salt bath and cool the contents to an internal temperature of 0-5 °C. It is critical to maintain this temperature range throughout the reaction.[9][11]

Step 2: Diazotization Reaction
  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 7.25 g, 0.105 mol, 1.05 equivalents) in 25 mL of distilled water. Cool this solution in an ice bath before use. A slight excess of nitrite ensures complete reaction, but a large excess should be avoided.[13][14]

  • Transfer the cold sodium nitrite solution to a dropping funnel situated on the reaction flask.

  • Slowly add the sodium nitrite solution dropwise to the vigorously stirred amine slurry over 30-45 minutes. The addition must be slow enough to ensure the internal temperature of the reaction mixture does not rise above 5 °C, as the reaction is exothermic.[9]

  • As the reaction proceeds, the solid amine hydrochloride will gradually dissolve, resulting in a clear, yellowish solution of the 2-tert-butyl-5-nitrobenzenediazonium chloride.

Step 3: Reaction Completion and Quenching
  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.

  • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper; an immediate blue-black color indicates excess nitrous acid.

  • Quench the excess nitrous acid by adding small portions of sulfamic acid or urea until the starch-iodide test is negative. This step is vital to prevent unwanted side reactions in subsequent steps and is a critical safety measure.[14]

  • The resulting diazonium salt solution is now ready for immediate use in the next synthetic step.

Critical Safety Considerations

The diazotization reaction and the resulting products demand rigorous adherence to safety protocols.

  • Explosion Hazard: Diazonium salts, particularly when dry, are notoriously unstable and can be sensitive to shock, friction, and heat, leading to violent decomposition or explosion.[10][13][14][15] This protocol is designed for the in situ use of the aqueous diazonium salt solution, which is significantly safer. Under no circumstances should you attempt to isolate the solid diazonium salt from this procedure.

  • Thermal Stability: The reaction must be maintained at 0-5 °C. At higher temperatures, the diazonium salt rapidly decomposes, evolving nitrogen gas.[1][12] This can lead to pressure buildup in a closed system and a potential runaway reaction.

  • Chemical Hazards:

    • This compound and its analogs: These compounds are toxic if swallowed, inhaled, or in contact with skin.[18][19][20]

    • Sodium Nitrite: A strong oxidizer and toxic. Avoid contact with combustible materials.

    • Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

    • Nitrogen Oxides (NOx): Toxic and corrosive gases may be evolved during the reaction. The entire procedure must be performed in an efficient fume hood.[8][9]

  • Twelve Cardinal Rules for Diazonium Salt Safety (Adapted from Sheng et al. and Firth & Fairlamb): [13][14]

    • Assume all diazonium salts are potentially explosive.

    • Use only a stoichiometric amount of sodium nitrite.

    • Always check for and neutralize excess nitrous acid.

    • Maintain the reaction temperature below 5 °C.

    • Ensure the reaction vessel is properly vented.

    • Understand the thermal stability of your specific diazonium compound.

    • Never allow the diazonium salt to precipitate or crystallize out of solution unintentionally.

    • Never isolate more than 0.75 mmol of a diazonium salt without specialized safety assessments.[13][16]

    • Quench any remaining diazonium salt before workup or disposal.

    • If handling a solid, use plastic spatulas; avoid scratching or grinding.[13][14]

    • Be aware of incompatibilities (e.g., with iodide salts).[14]

    • Ensure all personnel are trained on the specific hazards.

Conclusion

This application note provides a robust and reliable protocol for the diazotization of this compound. By carefully controlling the reaction stoichiometry and maintaining strict temperature control, researchers can efficiently generate the corresponding diazonium salt. This intermediate serves as a valuable building block for a multitude of organic transformations. The paramount importance of adhering to the detailed safety procedures cannot be overstated, ensuring that this powerful synthetic tool can be utilized effectively and safely in a research and development setting.

References

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]
  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.
  • Wikipedia. (n.d.). Diazonium compound. [Link]
  • Firth, J. D., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6675–6677. [Link]
  • Isbrandt, E. S., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 23(10), 2194–2201.
  • sathee jee. (n.d.).
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]
  • BYJU'S. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Lindberg, C. A., et al. (2023). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Chemical Health & Safety, 30(4), 23–29. [Link]
  • Allen. (n.d.). In the diazotisation of anline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to. [Link]
  • Quora. (2017, September 18).
  • Master Organic Chemistry. (2018, December 3).
  • Unacademy. (2020, March 29). DIAZONIUM SALTS. [Link]
  • ResearchGate. (n.d.).
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  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems. [Link]
  • Wang, Y., et al. (2023). Green and Low-Cost Synthesis of Thermally Stable Cation-Exchange Resin-Supported Diazonium Salt: An Example of Weakly Basic p-Nitroaniline Diazotization. Organic Process Research & Development. [Link]
  • ResearchGate. (n.d.).
  • Unacademy. (n.d.).
  • ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. [Link]
  • Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-tert-butyl-5-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important chemical intermediate. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot and optimize your synthesis effectively.

Core Concepts: Understanding the Regioselectivity

The primary challenge in synthesizing this compound is controlling the position of the incoming nitro group on the aromatic ring. This is a classic case of electrophilic aromatic substitution where the outcome is dictated by the interplay of electronic and steric effects of the substituents already present: the amino (-NH₂) group and the tert-butyl group.

  • Amino Group (-NH₂): A powerful activating, ortho, para-director.

  • Tert-butyl Group: A moderately activating, ortho, para-director with significant steric bulk.

Under the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a strongly deactivating, meta -director . This transformation is the key to achieving the desired 5-nitro product. The bulky tert-butyl group sterically hinders the positions ortho to it (positions 3 and 1), further influencing the final isomer distribution.

Therefore, two primary strategies are employed, each with its own set of advantages and challenges:

  • Direct Nitration: Relies on the formation of the anilinium ion in situ to direct the nitro group to the meta position.

  • Protection-Nitration-Deprotection: Involves protecting the amine as an acetamide to modulate its directing effect and prevent oxidation, followed by nitration and subsequent removal of the protecting group.

This guide will cover both methodologies, providing detailed protocols and troubleshooting advice for each.

Experimental Workflow Overview

The following diagram illustrates the two primary synthetic pathways discussed in this guide.

synthesis_workflows cluster_0 Starting Material cluster_1 Pathway 1: Direct Nitration cluster_2 Pathway 2: Protection Strategy start 2-tert-Butylaniline p1_step1 Direct Nitration (H₂SO₄ / HNO₃, 0-10°C) start->p1_step1 Direct Approach p2_step1 Protection (Acetylation) (Acetic Anhydride) start->p2_step1 Controlled Approach p1_product Crude Product Mixture (Mainly this compound) p1_step1->p1_product p1_purify Purification (Column Chromatography) p1_product->p1_purify final_product Pure this compound p1_purify->final_product p2_intermediate1 N-(2-tert-butylphenyl)acetamide p2_step1->p2_intermediate1 p2_step2 Nitration (H₂SO₄ / HNO₃, 0-10°C) p2_intermediate1->p2_step2 p2_intermediate2 N-(2-tert-butyl-5-nitrophenyl)acetamide p2_step2->p2_intermediate2 p2_step3 Deprotection (Hydrolysis) (Acidic or Basic) p2_intermediate2->p2_step3 p2_product Crude Product p2_step3->p2_product p2_purify Purification (Recrystallization or Column) p2_product->p2_purify p2_purify->final_product

Caption: Overview of the two synthetic pathways to this compound.

Protocol 1: Direct Nitration of 2-tert-Butylaniline

This method is faster but can lead to a mixture of isomers requiring careful purification. Success hinges on precise temperature control to favor the formation of the anilinium ion and minimize oxidative side reactions.

Detailed Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, ~3-4 equivalents).

  • Cooling: Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

  • Substrate Addition: Slowly add 2-tert-butylaniline (1.0 eq) dropwise to the cold sulfuric acid with vigorous stirring. Ensure the internal temperature does not rise above 10 °C. The formation of the anilinium salt is exothermic.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq) to concentrated sulfuric acid (~1-2 eq) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the anilinium salt solution over 1-2 hours. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. [1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~7-8. Be cautious as this is an exothermic process with gas evolution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product is often a mixture of isomers. Purify via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[2][3]

Protocol 2: Synthesis via N-Acetylation Protection Strategy

This multi-step approach offers better control over regioselectivity and significantly reduces oxidative byproducts, often leading to a cleaner crude product and higher overall yield of the desired isomer.[1][4]

Step 2a: Acetylation of 2-tert-Butylaniline
  • Setup: In a round-bottom flask, dissolve 2-tert-butylaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1-1.2 eq).

  • Reaction: Heat the mixture to a gentle reflux for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-(2-tert-butylphenyl)acetamide. Collect the solid by vacuum filtration, wash with water, and dry.

Step 2b: Nitration of N-(2-tert-butylphenyl)acetamide
  • Setup: In a clean, dry flask, add the dried N-(2-tert-butylphenyl)acetamide from the previous step and dissolve it in concentrated sulfuric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C. The acetamido group directs nitration primarily to the para position (position 5), which is the desired regiochemistry.

  • Work-up: After stirring for 1-2 hours at low temperature, pour the mixture onto crushed ice. Collect the precipitated solid, N-(2-tert-butyl-5-nitrophenyl)acetamide, by filtration and wash with cold water.

Step 2c: Hydrolysis of the Amide
  • Setup: Place the crude N-(2-tert-butyl-5-nitrophenyl)acetamide in a round-bottom flask.

  • Reaction: Add a mixture of ethanol and concentrated hydrochloric acid (or aqueous sulfuric acid). Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion.

  • Isolation: Cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., NaOH solution) to precipitate the crude this compound.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can often be purified by recrystallization from a suitable solvent like ethanol.

Comparison of Synthetic Pathways
FeatureProtocol 1: Direct NitrationProtocol 2: Protection Strategy
Number of Steps 1 (plus purification)3 (plus purification)
Typical Yield Moderate, highly variableGood to Excellent
Regiocontrol Moderate; relies on -NH₃⁺ directing effectHigh; controlled by -NHCOCH₃ group
Key Challenge Isomer separation, oxidation byproductsLonger reaction sequence
Purification Often requires column chromatographyOften achievable by recrystallization
Best For Quick synthesis where isomer separation is feasibleHigh purity and yield are critical

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Q&A

Q: My reaction mixture turned dark brown/black immediately after adding the nitric acid. What happened?

A: This indicates significant oxidation of the aniline ring, which leads to the formation of tarry, polymeric byproducts and drastically reduces your yield.

  • Primary Cause: The reaction temperature was too high. Nitration is highly exothermic, and even a localized temperature spike can initiate oxidation.

  • Solution:

    • Ensure Strict Temperature Control: Maintain the internal reaction temperature between 0-5 °C. Use an efficient cooling bath (ice-salt or an external chiller).

    • Slow Addition: Add the nitrating mixture very slowly, drop by drop, allowing the heat to dissipate between additions.

    • Efficient Stirring: Ensure vigorous stirring to prevent localized heating and concentration gradients.

    • Consider the Protection Strategy (Protocol 2): The acetamido group is much less susceptible to oxidation than the free amine, making this a common solution for sensitive anilines.[1]

Q: My yield is very low after work-up. Where could my product have gone?

A: Low yields can result from several factors. A systematic approach is needed to diagnose the issue.

low_yield_troubleshooting start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_workup Was the work-up correct? start->check_workup check_byproducts Are there significant byproducts? start->check_byproducts sol_reaction - Monitor by TLC until SM is gone. - Increase reaction time or allow to warm slightly (e.g., to 10°C) after addition is complete. check_reaction->sol_reaction No (checked by TLC) sol_workup - Ensure pH is fully neutralized (~8) to precipitate all aniline. - Product may have some water solubility; consider back-extracting the aqueous layer with an organic solvent (e.g., ethyl acetate). check_workup->sol_workup sol_byproducts This is the most common cause. - Review temperature control to minimize oxidation. - Analyze crude NMR to identify isomers. - Switch to Protocol 2 for better regioselectivity. check_byproducts->sol_byproducts

Caption: Troubleshooting logic for addressing low product yield.

Q: My ¹H NMR spectrum of the crude product shows multiple sets of aromatic peaks. How do I get rid of the isomeric byproducts?

A: This is the primary challenge of the direct nitration (Protocol 1). Positional isomers often have very similar polarities, making separation difficult.

  • Primary Solution: Column Chromatography: This is the most effective method. Use a long column and a shallow elution gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to maximize separation. Monitor fractions carefully by TLC.[2][3]

  • Alternative: Fractional Recrystallization: This can sometimes be effective but is highly dependent on the specific isomer mixture and solvent system. It often requires trial and error with different solvents.[1]

  • Prevention: The most reliable way to avoid this issue is to use the protection strategy (Protocol 2), which is designed to produce almost exclusively the 5-nitro isomer.

Q: My product precipitated as an oil instead of a solid during the work-up. What should I do?

A: This typically happens when the product is impure, as impurities can depress the melting point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of pure product, if available, is also very effective.

  • Re-dissolve and Purify: If crystallization fails, extract the oil into an organic solvent (like dichloromethane or ethyl acetate), dry the organic layer, and concentrate it. Then, purify the resulting oil by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is using a protecting group for the amine necessary in Protocol 2?

A1: The protecting group (acetyl in this case) serves two critical functions:

  • Controls Regioselectivity: It converts the strongly activating ortho, para-directing -NH₂ group into a moderately activating ortho, para-directing -NHCOCH₃ group. This change, combined with steric hindrance, reliably directs the incoming nitro group to the desired C-5 position.[1][4]

  • Prevents Oxidation: The acetamide is significantly more resistant to oxidation by nitric acid than the free amine, preventing the formation of tarry byproducts and leading to a cleaner reaction.[1]

Q2: What is the role of sulfuric acid in the nitration reaction?

A2: Sulfuric acid has two main roles. First, it acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction. Second, it protonates the aniline's amino group to form the anilinium ion (-NH₃⁺), which deactivates the ring and directs the nitration to the meta position.

Q3: Can I use a different nitrating agent?

A3: Yes, other nitrating agents can be used and may offer advantages in mildness and selectivity. Reagents like tert-butyl nitrite (TBN) can perform nitration under non-acidic conditions, which can be advantageous for sensitive substrates.[5][6] However, the H₂SO₄/HNO₃ system is the most common, cost-effective, and well-documented method for this type of transformation.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point consistent with the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the exact structure and regiochemistry of the product. The splitting patterns and chemical shifts of the aromatic protons will definitively identify the substitution pattern.[2]

  • FT-IR Spectroscopy: Will show characteristic peaks for the N-H stretches of the amine (~3300-3500 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).

  • Chromatography (TLC, HPLC, GC): Useful for assessing purity and the presence of isomers.

References
  • Prince, C. E., & Turlington, M. (2018). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor.
  • Tetrahedron Letters. (2012). Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. Tetrahedron Letters, 53(32), 4154–4155. [Link]
  • Chaudhary, P., et al. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. [Link]
  • Pharmaffiliates. (n.d.). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. [Link]
  • Google Patents. (2020).
  • ResearchGate. (2019).
  • ResearchGate. (2021).
  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
  • Sjöberg, H., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 353. [Link]

Sources

Technical Support Center: Optimizing the Regioselective Nitration of 2-tert-Butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the electrophilic nitration of 2-tert-butylaniline. The synthesis of specific nitroaniline isomers, such as those used in the development of pharmaceuticals like Ivacaftor, requires a high degree of regiochemical control.[1] Direct nitration of anilines is notoriously challenging due to the high reactivity of the amino group, which can lead to oxidation and a loss of selectivity.[2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize byproduct formation and maximize the yield of your desired product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the nitration of 2-tert-butylaniline, focusing on the underlying chemical principles to guide your experimental adjustments.

Q1: My reaction is producing a significant amount of the 4-nitro isomer alongside my target 6-nitro product. How can I improve the ortho-selectivity?

A: This is a classic regioselectivity challenge stemming from the competing directing effects of the substituents. Both the amino group (or its protected form) and the tert-butyl group are ortho, para-directors. To favor the 6-nitro isomer (ortho to the amine), you must leverage steric and electronic factors.

  • Causality: The acetamido group (-NHCOCH₃) is a powerful ortho, para-director due to the lone pair on the nitrogen atom donating electron density to the ring.[4] However, the bulky tert-butyl group at the 2-position sterically hinders the adjacent 3-position and, to a lesser extent, the 6-position. The 4-position is sterically more accessible, often leading to the formation of the 4-nitro byproduct.

  • Solutions:

    • Amine Protection: Ensure the amine is protected as an acetamide. The bulky acetyl group increases steric hindrance around the nitrogen, further disfavoring the ortho (6-position) to some degree, but it is essential to prevent more severe side reactions.[5][6]

    • Temperature Control: Maintain a very low reaction temperature (0–5 °C) during the addition of the nitrating agent.[7] Lower temperatures increase the selectivity of electrophilic aromatic substitution reactions, favoring the electronically preferred product over kinetically accessible but less stable intermediates.

    • Choice of Nitrating Agent: Standard nitrating mixtures (HNO₃/H₂SO₄) are highly aggressive. Consider using alternative, milder nitrating agents that can offer better regioselectivity. For instance, bismuth nitrate pentahydrate (Bi(NO₃)₃•5H₂O) has been shown to be an effective and regioselective agent for the ortho-nitration of anilines under milder conditions.[8][9] Another option is tert-butyl nitrite, which can also provide regioselective nitration under mild, acid-free conditions.[10][11]

Q2: I'm observing tarry, dark-colored byproducts and my overall yield is very low. What is causing this degradation?

A: The formation of tarry, polymeric material is a tell-tale sign of oxidation.[2] This occurs when the highly activated aromatic ring and the electron-rich amino group are exposed to the strong oxidizing conditions of the nitrating mixture.

  • Causality: Concentrated nitric acid is a powerful oxidizing agent. The primary amino group in aniline is highly susceptible to oxidation, which leads to a complex mixture of degradation products and polymerization.[6]

  • Solution:

    • Protect the Amino Group: This is the most critical step to prevent oxidation. Converting the aniline to an acetanilide by reacting it with acetic anhydride is the standard and most effective method.[12][13] The resulting acetamido group is less activating than the amino group, making the ring less susceptible to both oxidation and multiple nitrations.[6] This protection strategy is a cornerstone of aniline chemistry.[5]

Q3: My product mixture contains a significant amount of the 5-nitro (meta) isomer. Why am I not getting the expected ortho/para selectivity?

A: The formation of a meta-substituted product from a strongly ortho, para-directing group like an amine is indicative of anilinium ion formation.

  • Causality: In a strongly acidic medium like a nitrating mixture, the basic amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).[14][15] This positively charged group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position.[2]

  • Solution:

    • Amine Protection: As with preventing oxidation, protecting the amino group as an amide is the definitive solution. The amide nitrogen is significantly less basic than an amine nitrogen and will not be protonated under the reaction conditions, thus preserving the ortho, para-directing nature of the substituent.[5]

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 2-tert-butylaniline not a viable industrial or laboratory method?

A: Direct nitration is avoided for two primary reasons:

  • Oxidation: As detailed in the troubleshooting guide, the unprotected amino group is readily oxidized by nitric acid, leading to low yields and complex, tarry byproducts.[2]

  • Loss of Regiocontrol: In the required strong acid, the amine protonates to the anilinium ion, which is meta-directing. This results in a mixture of ortho, para, and meta isomers, making purification difficult and severely reducing the yield of any single desired product.[15]

Q2: What are the key functions of the acetyl protecting group in this reaction?

A: The acetyl group serves three critical functions:

  • Moderates Reactivity: It reduces the activating strength of the amino group, preventing oxidation and di-nitration.[6]

  • Preserves Directing Effect: It prevents the formation of the meta-directing anilinium ion, ensuring the substituent remains ortho, para-directing.[5]

  • Influences Regioselectivity: The steric bulk of the acetyl group can be used to influence the ortho/para ratio, although this is less of a factor in this specific substrate due to the pre-existing tert-butyl group.[5]

Q3: How do the tert-butyl and acetamido groups collectively determine the final product?

A: The final regiochemical outcome is a balance of electronic and steric effects from both groups.

  • Electronic Effects: The acetamido group is a powerful ortho, para-director that activates these positions for electrophilic attack. The tert-butyl group is a weaker ortho, para-director. The acetamido group's influence is dominant.

  • Steric Effects: The very large tert-butyl group at position 2 almost completely blocks electrophilic attack at the adjacent position 3. It also provides some steric hindrance to position 6. This steric congestion is a key factor that often leads to the formation of the 4-nitro isomer as a significant byproduct.

The interplay of these effects is summarized in the diagram below.

Caption: Directing effects in N-(2-tert-butylphenyl)acetamide nitration.

Recommended Experimental Protocols

The following three-step procedure is the most reliable method for synthesizing a specific nitro-isomer of 2-tert-butylaniline while minimizing byproducts.[7]

Workflow Overview

G Start 2-tert-Butylaniline Protect Step 1: Protection (Acetylation) Start->Protect Acetic Anhydride Intermediate N-(2-tert-butylphenyl) acetamide Protect->Intermediate Nitrate Step 2: Nitration Intermediate->Nitrate HNO₃ / H₂SO₄ (0-5 °C) Nitro_Intermediate Nitro-acetanilide (Isomer Mixture) Nitrate->Nitro_Intermediate Deprotect Step 3: Deprotection (Hydrolysis) Nitro_Intermediate->Deprotect Aq. HCl, Reflux Final Purified Nitroaniline Isomer Deprotect->Final

Sources

Technical Support Center: Purification of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Tert-butyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing isomeric byproducts encountered during the synthesis of this compound. Our focus is on providing scientifically sound, field-proven insights to help you achieve high purity for your downstream applications.

Introduction: The Challenge of Isomeric Purity

The synthesis of this compound, a key intermediate in various research and development applications, including the development of cystic fibrosis drugs, typically proceeds via the electrophilic nitration of 2-tert-butylaniline.[1] The directing effects of the ortho-tert-butyl group (an ortho-, para-director) and the amino group (an ortho-, para-director that becomes a meta-director upon protonation in acidic nitrating media) lead to the formation of a mixture of constitutional isomers.[2]

The primary synthetic challenge lies not in the formation of the desired product, but in its separation from structurally similar, unwanted isomers. Due to significant steric hindrance from the bulky tert-butyl group, the nitration of 2-tert-butylaniline can lead to the formation of several isomeric byproducts. The most common of these are 2-tert-butyl-3-nitroaniline, 2-tert-butyl-4-nitroaniline, and 2-tert-butyl-6-nitroaniline. The relative abundance of these isomers is dictated by the reaction conditions, particularly the choice of nitrating agent and the acidity of the medium.

This guide provides a structured approach to tackling the purification of this compound, focusing on the two most effective laboratory techniques: recrystallization and column chromatography .

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the primary isomeric byproducts I should expect, and how do they influence my purification strategy?

During the nitration of 2-tert-butylaniline, you can anticipate the formation of the following isomers in addition to your target compound, this compound:

  • 2-tert-butyl-3-nitroaniline: Often a significant byproduct.

  • 2-tert-butyl-4-nitroaniline: Formed due to the para-directing effect of the tert-butyl group.

  • 2-tert-butyl-6-nitroaniline: Formation is sterically hindered by the adjacent tert-butyl group but can still occur.

The key to a successful purification strategy lies in exploiting the subtle differences in polarity and solubility among these isomers. The position of the nitro group relative to the amino and tert-butyl groups influences the molecule's overall dipole moment and its ability to participate in intermolecular interactions, which are the fundamental principles upon which both recrystallization and chromatography rely.

Troubleshooting Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds.[3][4] Its success hinges on the selection of an appropriate solvent in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[3]

Q1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?

Several factors can contribute to low recovery during recrystallization. Here’s a systematic approach to troubleshooting:

  • Excess Solvent: Using too much solvent is a common pitfall. The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: Add the hot solvent in small portions until the solid just dissolves. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the desired product can crystallize along with the impurities.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Use a fluted filter paper to speed up the filtration process.

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your compound even at low temperatures.

    • Solution: Conduct a small-scale solvent screen with various solvents of differing polarities (e.g., ethanol, methanol, toluene, or a mixed solvent system like ethanol/water) to find the optimal one.[5]

Q2: The purified product from recrystallization is still contaminated with isomers. How can I enhance the purity?

Achieving high purity with recrystallization when dealing with isomers can be challenging due to their similar solubility profiles.

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Iterative Recrystallization: A single recrystallization may not be sufficient.

    • Solution: Perform a second recrystallization on the obtained crystals. While this will likely decrease the overall yield, it can significantly improve purity.

  • Solvent System Optimization: A single solvent may not provide the necessary selectivity.

    • Solution: Experiment with mixed solvent systems (e.g., ethanol-water). Dissolve the crude product in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy, then clarify with a few drops of the good solvent before allowing it to cool.

Recrystallization Protocol at a Glance

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation SolventScreen 1. Solvent Screening (e.g., Ethanol, Methanol, Toluene, Ethanol/Water) Dissolution 2. Dissolution Dissolve crude product in minimum hot solvent SolventScreen->Dissolution HotFiltration 3. Hot Filtration (if insoluble impurities are present) Dissolution->HotFiltration Crystallization 4. Slow Cooling & Crystallization HotFiltration->Crystallization VacuumFiltration 5. Vacuum Filtration Collect crystals Crystallization->VacuumFiltration Washing 6. Cold Solvent Wash VacuumFiltration->Washing Drying 7. Drying (Vacuum oven or desiccator) Washing->Drying

Troubleshooting Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities.[6][7] For the isomeric byproducts of this compound, their slight differences in polarity can be exploited for separation on a silica gel stationary phase.[1][8]

Q1: I am not getting good separation of the isomers on my silica gel column. What should I adjust?

Poor separation, often observed as overlapping bands or co-elution, is a common issue.

  • Incorrect Mobile Phase Polarity: The polarity of the eluent is critical. If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel.

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for nitroanilines is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[9] Aim for an Rf value of around 0.3 for the desired compound. You can then use this solvent system for your column.

  • Column Overloading: Applying too much sample to the column will result in broad bands and poor separation.

    • Solution: As a rule of thumb, use a sample-to-adsorbent ratio of 1:30 to 1:100 by weight.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the mobile phase before being added to the column, is generally preferred.

Q2: The desired product is eluting with one of the byproducts. How can I improve the resolution?

When two isomers are co-eluting, you need to enhance the differential migration of the compounds.

  • Gradient Elution: A single isocratic mobile phase may not be sufficient to separate closely related isomers.

    • Solution: Employ a gradient elution. Start with a less polar mobile phase to elute the less polar isomers first. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the more polar compounds.

  • Column Dimensions: A long, thin column generally provides better separation than a short, wide one.

    • Solution: Increase the length of your column to allow for more interaction between the compounds and the stationary phase.

Column Chromatography Protocol at a Glance

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (e.g., Hexane/Ethyl Acetate mixtures) Packing 2. Column Packing (Silica gel slurry) TLC->Packing Loading 3. Sample Loading (Concentrated solution) Packing->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection TLC_Analysis 6. TLC Analysis of Fractions Collection->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation

Quantitative Data Summary
ParameterRecrystallizationColumn Chromatography
Typical Recovery 50-80% (can be lower with multiple recrystallizations)70-95%
Purity Achievable >98% (may require multiple cycles)>99%
Scale Milligrams to KilogramsMicrograms to Grams (laboratory scale)
Solvent Consumption Moderate to HighHigh
Time Requirement ModerateHigh

Characterization of Purity

After purification, it is essential to verify the identity and purity of your this compound.

  • Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should appear as a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the isomeric structure of your final product. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. For example, the protons of the tert-butyl group will appear as a singlet around 1.3 ppm in the ¹H NMR spectrum.[10][11][12] The aromatic protons of 2-nitroaniline isomers show distinct patterns that can be used for identification.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

By following the troubleshooting guidance and protocols outlined in this technical support center, you will be well-equipped to overcome the challenges associated with the purification of this compound and obtain a high-purity product for your research and development needs.

References

  • Google Patents. (1985). A process for separating nitration isomers of substituted benzene compounds.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ResearchGate. (2026). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
  • Prince, C. E., & Turlington, M. (2018). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances.
  • Google Patents. (1954). Separation of isomeric mixtures of nitroanilines.
  • ResearchGate. (n.d.). Post synthetic application. a) Large scale synthesis of 2 a. b) Deprotection of acetyl group for synthesis of 5‐nitroindoline.
  • Google Patents. (1975). Nitration process.
  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization.
  • National Center for Biotechnology Information. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background.
  • Scribd. (n.d.). Lab Report 5.
  • Scribd. (n.d.). Organic Compound Separation Study.
  • ResearchGate. (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties.

Sources

Technical Support Center: Troubleshooting Low Yield in Aniline Acetylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the acetylation of aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this fundamental protection step. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring you can adapt and overcome challenges in your own work.

Part 1: Troubleshooting Guide - Low Acetanilide Yield

This section addresses the most common and pressing issue in aniline acetylation: lower-than-expected yields. Each question is designed to diagnose a potential problem and provide a clear, actionable solution.

Q1: My acetanilide yield is significantly lower than reported in the literature. What are the most likely causes?

Low yield in this reaction is a frequent issue that can typically be traced back to one of several key areas: reagent quality, reaction conditions, or the workup procedure.

  • Reagent Purity and Stoichiometry:

    • Aniline Quality: Aniline is susceptible to air oxidation, which can result in a dark, impure starting material.[1][2] This oxidation can introduce byproducts that interfere with the reaction. Always use freshly distilled or recently purchased, colorless aniline for best results.[1]

    • Acetic Anhydride Hydrolysis: Acetic anhydride readily reacts with moisture in the air to form acetic acid. If the reagent has been improperly stored, its effective concentration will be lower than expected, leading to incomplete reaction. Use a fresh bottle of acetic anhydride or one that has been stored under anhydrous conditions.

    • Incorrect Stoichiometry: While the reaction is a 1:1 molar ratio of aniline to acetic anhydride, using a slight excess of acetic anhydride can help drive the reaction to completion. However, a large excess can complicate purification.

  • Suboptimal Reaction Conditions:

    • Temperature Control: The acetylation of aniline is an exothermic reaction.[3] While some heating can be beneficial to ensure the reaction goes to completion, excessive heat can promote side reactions, such as the formation of a diacetyl product.[4] A gentle warming after the initial exothermic reaction is often sufficient.[1] For reactions using acetic acid as the acylating agent, higher temperatures (e.g., 140°C) may be necessary to achieve a good yield.[5]

    • Reaction Time: The reaction is typically rapid, but insufficient reaction time can lead to incomplete conversion. Ensure the reaction is allowed to proceed for the recommended duration, which can vary depending on the specific protocol.

  • Inefficient Product Isolation and Purification:

    • Premature Precipitation: If the reaction mixture is cooled too quickly during workup, impurities can be trapped within the crystal lattice of the acetanilide, leading to a lower purity and potentially a lower isolated yield after recrystallization.[6][7]

    • Loss During Recrystallization: Using too much solvent during recrystallization is a common cause of low yield.[6][7] Acetanilide has a significant solubility in hot water or ethanol; therefore, using the minimum amount of hot solvent necessary to dissolve the crude product is crucial for maximizing recovery upon cooling.[8][9]

Q2: My reaction mixture turned dark brown or black upon adding the reagents. Is the experiment salvageable?

A dark coloration is a strong indicator of aniline oxidation.[1][2] This is more likely to occur if the aniline starting material is already discolored or if the reaction is carried out under harsh acidic conditions.

Troubleshooting Steps:

  • Proceed with Caution: While the yield will likely be compromised, you can attempt to isolate the product.

  • Decolorization during Workup: During the recrystallization step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[6]

  • Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.[6][10]

  • Prevention for Future Experiments:

    • Use purified, colorless aniline.[1]

    • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[1]

Q3: I've isolated my product, but the melting point is low and the range is broad. How can I improve the purity?

A low and broad melting point is a classic sign of an impure product.[6][10] The most common impurities are unreacted aniline and acetic acid from the hydrolysis of excess acetic anhydride.

Purification Strategy:

  • Recrystallization: This is the most effective method for purifying crude acetanilide.[6][8][10]

    • Solvent Choice: Water or an ethanol/water mixture are common solvents. Acetanilide is highly soluble in hot water and much less soluble in cold water, making it an ideal solvent for recrystallization.[10]

    • Procedure:

      • Dissolve the crude product in the minimum amount of boiling solvent.[8][9]

      • If the solution is colored, add activated charcoal and perform a hot filtration.[6]

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6][7] Slow cooling is essential for forming large, pure crystals.[7]

      • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

      • Dry the crystals thoroughly before determining the melting point and yield.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the purpose of acetylating aniline?

The primary reason for acetylating aniline is to protect the amino group (-NH₂).[4][11] The amino group is a strong activating group, which makes the aromatic ring highly reactive towards electrophilic substitution.[4][12] This high reactivity can lead to undesirable side reactions, such as polysubstitution.[13][14] By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is moderated, allowing for more controlled and selective reactions, such as mononitration or monohalogenation.[4][13][15] The acetyl group can be easily removed by hydrolysis after the desired reaction has been performed.[14]

Q2: What is the role of each reagent in the acetylation of aniline with acetic anhydride?
  • Aniline (C₆H₅NH₂): The substrate and nucleophile in the reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acetic anhydride.[16]

  • Acetic Anhydride ((CH₃CO)₂O): The acetylating agent. It provides the acetyl group that is transferred to the aniline. It is generally preferred over acetyl chloride because it is less corrosive and the byproduct, acetic acid, is less problematic than HCl.[4]

  • Sodium Acetate (CH₃COONa) or Acetic Acid (CH₃COOH) (in some procedures):

    • Sodium Acetate: In some protocols, sodium acetate is added to buffer the reaction mixture. The reaction can produce strong acids, and sodium acetate helps to neutralize them.

    • Glacial Acetic Acid: It can be used as a solvent and also acts as a medium for the reaction.[17] Some procedures use acetic acid as the acetylating agent itself, though this often requires a catalyst and higher temperatures.[18][19]

Q3: Can I use acetic acid instead of acetic anhydride for the acetylation?

Yes, acetic acid can be used as an acetylating agent, and this is often considered a "greener" approach as it avoids the use of acetic anhydride.[19] However, the reaction is typically much slower and often requires a catalyst (such as a Lewis acid) and higher temperatures to achieve a good yield.[19][20] For routine laboratory-scale protection of aniline, acetic anhydride is often more convenient due to its higher reactivity and milder reaction conditions.

Part 3: Data Presentation & Protocols

Table 1: Troubleshooting Summary for Low Acetanilide Yield
Symptom Potential Cause(s) Recommended Action(s)
Low final yieldImpure aniline, hydrolyzed acetic anhydride, insufficient reaction time, excessive solvent in recrystallization.Use freshly distilled aniline, fresh acetic anhydride, ensure adequate reaction time, use minimal hot solvent for recrystallization.
Dark reaction mixtureOxidation of aniline.Use purified aniline, consider an inert atmosphere, decolorize with activated charcoal during workup.[1][6]
Oily productPresence of unreacted aniline.Ensure complete reaction, wash crude product with dilute acid during workup, recrystallize.
Low, broad melting pointImpure product (unreacted aniline, acetic acid).Recrystallize the product carefully, ensuring slow cooling and washing with ice-cold solvent.[6][7]

Detailed Experimental Protocol: Acetylation of Aniline with Acetic Anhydride

Materials:

  • Aniline (5.0 g, 53.7 mmol)

  • Acetic Anhydride (5.5 g, 53.9 mmol, 1.0 equiv)

  • Glacial Acetic Acid (25 mL)

  • Deionized Water

  • Activated Charcoal (optional)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of aniline in 25 mL of glacial acetic acid.

  • Addition of Acetic Anhydride: While stirring, slowly add 5.5 g of acetic anhydride to the aniline solution. The reaction is exothermic, and the temperature of the mixture will rise.[3]

  • Reaction: After the addition is complete, gently warm the mixture to 50-60°C for 10 minutes to ensure the reaction goes to completion.

  • Precipitation: Pour the warm reaction mixture into a beaker containing 250 mL of ice-cold water with vigorous stirring. A white precipitate of acetanilide will form.[18]

  • Isolation of Crude Product: Cool the mixture in an ice bath for 15-20 minutes to complete the precipitation. Collect the crude acetanilide by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

  • Recrystallization:

    • Transfer the crude solid to a 250 mL Erlenmeyer flask. Add the minimum amount of boiling water to dissolve the solid completely.

    • If the solution is colored, add a small spatula tip of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry completely.

  • Characterization: Determine the mass of the dried product to calculate the percent yield. Measure the melting point of the purified acetanilide (literature m.p. 114-116 °C).[16]

Part 4: Visualizations

Reaction Mechanism

Reaction_Mechanism Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Intermediate Acetanilide Acetanilide Intermediate->Acetanilide Collapse of Intermediate AceticAcid Acetic Acid (Byproduct) Intermediate->AceticAcid Loss of Leaving Group

Caption: Mechanism of Aniline Acetylation.

Experimental Workflow

Experimental_Workflow A 1. Dissolve Aniline in Acetic Acid B 2. Add Acetic Anhydride A->B C 3. Gentle Heating (50-60°C) B->C D 4. Precipitate in Ice-Cold Water C->D E 5. Vacuum Filtration (Isolate Crude) D->E F 6. Recrystallize from Hot Water E->F G 7. Vacuum Filtration (Isolate Pure) F->G H 8. Dry and Characterize G->H Troubleshooting_Logic Start Low Yield? CheckPurity Check Reagent Purity (Aniline, Acetic Anhydride) Start->CheckPurity Yes CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions Yes CheckWorkup Analyze Workup/Purification (Solvent Volume, Cooling Rate) Start->CheckWorkup Yes SolutionPurity Use Fresh/Purified Reagents CheckPurity->SolutionPurity SolutionConditions Optimize Temperature and Time CheckConditions->SolutionConditions SolutionWorkup Use Minimum Hot Solvent, Cool Slowly CheckWorkup->SolutionWorkup

Caption: Decision Tree for Troubleshooting Low Yield.

References

  • How does acetylation with acetic anhydride affect the reactivity of the -NH₂ group in aniline during electrophilic substitution reactions, and why is the activating effect of the - Discussion Forum. (2024-02-20).
  • What is the action of the following reagents on aniline? Acetic anhydride. Vedantu.
  • Why is acetylation performed before nitration of aniline? askIITians. (2025-07-19).
  • What happens to acetic anhydride after reacting with aniline? Quora. (2018-05-20).
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. (2023-10-12).
  • Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. ResearchGate.
  • A Convenient Laboratory Preparation of Acetanilide. (2022). Resonance, 27(3), 455-460.
  • An eco-friendly and simple route to synthesis of acetanilide from aniline. IJTSRD.
  • Approaches for the N‐acetylation of anilines. ResearchGate.
  • Exp 1 - Recrystallization of Acetanilide. CDN.
  • Purification of Impure Acetanilide. Cerritos College.
  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. (2021-08-16).
  • question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board. (2009-01-18).
  • Acetylation of Aniline. Scribd.
  • Recrystallization of Impure Acetanilide and Melting Point Determination.
  • Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). ResearchGate.
  • Effect of reaction temperature on aniline conversion and product... ResearchGate.
  • Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B. RSC Publishing.
  • Recrystallization of Acetanilide. YouTube. (2020-05-18).
  • Experiment 1 - Recrystallization of Acetanilide. CDN.
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • What is the mechanism of Acetanilide? Patsnap Synapse. (2024-07-17).
  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
  • Acetylation of aniline. YouTube. (2020-09-11).
  • Reactions of Aniline. Chemistry Steps.

Sources

Technical Support Center: Purification of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of sterically hindered anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying these valuable but difficult compounds. Steric hindrance around the amino group significantly alters the physical and chemical properties of anilines, rendering standard purification protocols ineffective. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the challenges and strategies for purifying sterically hindered anilines.

Q1: What makes sterically hindered anilines so challenging to purify compared to simple anilines?

A1: The difficulty arises from a combination of electronic and steric factors. The bulky groups flanking the amino moiety introduce several complications:

  • Reduced Basicity: The lone pair on the nitrogen is sterically shielded, making it less available for protonation. This can complicate purification techniques that rely on acid-base chemistry.

  • Modified Polarity: The large, often greasy, alkyl or aryl substituents dominate the molecule's overall polarity, making it less polar than simple aniline. This causes it to behave more like a hydrocarbon during chromatography, leading to poor separation from non-polar impurities.

  • Inhibited Interactions: The steric bulk physically blocks the amino group from interacting effectively with stationary phases in chromatography (e.g., acidic silanol groups on silica gel), leading to unpredictable elution behavior and poor resolution.[1]

  • High Solubility in Organic Solvents: These compounds are often highly soluble in a wide range of organic solvents, which can make crystallization difficult to induce.

  • Oxidative Instability: Like all anilines, they are susceptible to air oxidation, which is often catalyzed by trace impurities. The resulting oxidized species are typically highly colored, leading to product discoloration (e.g., turning yellow, brown, or black).[1][2]

Q2: What are the most common impurities I should expect?

A2: Impurities are typically byproducts from the synthetic route or degradation products. Common classes include:

  • Unreacted Starting Materials: Particularly unreacted aryl halides or boronic esters from cross-coupling reactions.[3]

  • Isomeric Byproducts: Regioisomers formed during aromatic substitution reactions can have very similar physical properties, making them exceedingly difficult to separate.[2][4]

  • Oxidation Products: Highly colored polymeric species or quinone-type compounds formed by air oxidation are frequent contaminants.[5]

  • Residual Catalysts: Traces of palladium or copper from coupling reactions can persist in the final product.

  • Non-basic Synthetic Byproducts: Neutral compounds formed from side reactions during the synthesis.[6]

Q3: How do I choose the best initial purification strategy?

A3: The optimal strategy depends on the scale of your reaction, the nature of the impurities, and the physical state of your aniline (solid vs. oil). A logical workflow can guide your decision.

G start Crude Sterically Hindered Aniline major_impurities What are the major impurities? start->major_impurities is_solid Is the product a solid at RT? cryst Attempt Direct Recrystallization is_solid->cryst Yes chrom Optimized Column Chromatography is_solid->chrom No (Oil) is_liquid Is the product a liquid or oil? is_liquid->chrom No (Volatile) distill Vacuum Distillation is_liquid->distill Yes major_impurities->is_solid Acidic or Non-Basic Impurities major_impurities->is_liquid Non-Volatile or Polymeric Impurities major_impurities->chrom Structurally Similar Isomers/Byproducts salt_cryst Recrystallization via Salt Formation cryst->salt_cryst Fails or 'Oils Out' acid_base Acid-Base Extraction distill->acid_base If impurities are acidic/basic

Caption: Decision workflow for selecting a purification method.

Q4: Which analytical techniques are essential for assessing purity?

A4: A combination of techniques is crucial for a complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase C18 column is a good starting point for many aniline derivatives.[1][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile anilines and for identifying low-level impurities by their mass fragmentation patterns.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying structurally related impurities.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is invaluable for rapid reaction monitoring and for developing solvent systems for column chromatography.[8]

Troubleshooting Guide: Common Purification Problems

This section provides solutions to specific experimental issues you may encounter.

Issue 1: My aniline turns dark brown/black during column chromatography or solvent evaporation.

  • Probable Cause: Air oxidation. Anilines are notoriously sensitive to oxidation, which is often accelerated by the slightly acidic nature of standard silica gel and exposure to air during processing.[1]

  • Solutions:

    • Use an Inert Atmosphere: Purge your column, solvents, and collection flasks with nitrogen or argon before use. Collect fractions under a blanket of inert gas.[1]

    • Deactivate the Silica Gel: Before packing your column, prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (NEt₃) by volume. Let this stand for 15-20 minutes. This neutralizes the acidic silanol sites, reducing on-column degradation.[8]

    • Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel, as it is less acidic.

    • Minimize Heat and Light: During solvent removal with a rotary evaporator, use a moderate water bath temperature and shield the flask from direct light. Store the final product in a dark vial under an inert atmosphere.[1]

Issue 2: My product recovery from silica gel chromatography is extremely low.

  • Probable Cause: Irreversible adsorption. The basic nitrogen of your aniline can bind very strongly to the acidic silanol groups (Si-OH) on the surface of the silica gel, especially if the steric hindrance is not sufficient to completely shield the lone pair.[1]

  • Solutions:

    • Pre-treat the Silica: As mentioned above, neutralizing the silica with triethylamine is a highly effective method to prevent strong adsorption.[1]

    • Spike the Eluent: Add a small amount (0.5-1%) of triethylamine or a few drops of aqueous ammonia to your mobile phase. This competes with your product for binding to the acidic sites, facilitating its elution.

    • Increase Eluent Polarity Drastically: If the product is still on the column, try flushing with a more polar solvent system, such as 5-10% methanol in dichloromethane, often with an amine additive.

    • Choose an Alternative Stationary Phase: Neutral alumina or reversed-phase (C18) silica can be excellent alternatives that do not suffer from the same acidic adsorption issues.

Issue 3: I can't separate my product from a key byproduct with similar Rf on TLC.

  • Probable Cause: The compounds have very similar polarities. This is common with regioisomers or byproducts where only a minor structural change has occurred.

  • Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. Move beyond standard ethyl acetate/hexane. Try combinations involving dichloromethane, ether, toluene, or acetone. A shallow gradient elution is often superior to an isocratic (constant solvent mixture) elution for separating closely related compounds.[1]

    • Consider an Alternative Stationary Phase: If silica gel fails, try alumina or consider preparative HPLC, which offers significantly higher resolving power.[1]

    • Chemical Derivatization: If the impurity lacks a basic nitrogen, you can use an acid-base extraction to remove your aniline product from the crude mixture before chromatography. Dissolve the crude material in an organic solvent (e.g., ether), extract with dilute aqueous HCl to move your aniline into the aqueous layer as the salt, wash the organic layer to remove impurities, then basify the aqueous layer and re-extract your purified aniline.[9][10][11]

G start Low Recovery or Discoloration Observed check_color Is the product discolored (yellow/brown)? start->check_color check_recovery Is the recovery low after chromatography? check_color->check_recovery No oxidation Probable Cause: Air Oxidation check_color->oxidation Yes adsorption Probable Cause: Irreversible Adsorption check_recovery->adsorption Yes sol_oxid Solution: - Use Inert Atmosphere - Deactivate Silica - Minimize Heat/Light oxidation->sol_oxid sol_adsorp Solution: - Deactivate Silica w/ NEt3 - Spike Eluent w/ NEt3 - Use Alumina or RP-HPLC adsorption->sol_adsorp

Caption: Troubleshooting logic for common purification challenges.

Issue 4: My solid aniline "oils out" during recrystallization.

  • Probable Cause: The melting point of your aniline is lower than the boiling point of the chosen recrystallization solvent, or the solution is too supersaturated.[12] The oily layer that forms will trap impurities, defeating the purpose of the purification.[12]

  • Solutions:

    • Change the Solvent System: Select a solvent or solvent pair with a lower boiling point.

    • Use More Solvent: Increase the volume of the solvent to ensure the compound remains dissolved as the solution cools to a temperature below its melting point.[12]

    • Induce Crystallization at a Lower Temperature: Allow the solution to cool slowly to room temperature, and then induce crystallization by scratching the flask or seeding, before moving it to an ice bath.[12]

    • Convert to a Salt: This is the most robust solution. Convert the aniline to its hydrochloride or oxalate salt, which typically has a much higher melting point and better crystallization properties. Recrystallize the salt and then regenerate the free aniline.[3][13]

Data Summary & Method Comparison
Purification TechniqueProsConsBest For...
Column Chromatography High resolution for complex mixtures; versatile.Prone to adsorption and degradation issues; can be slow and solvent-intensive.[1][14]Separating isomers and structurally similar byproducts.
Recrystallization Potentially high purity in a single step; scalable.Can be difficult to find a suitable solvent; risk of "oiling out".[12]Purifying solid anilines from impurities with different solubility profiles.
Acid-Base Extraction Fast, inexpensive, and excellent for removing bulk non-basic or acidic impurities.[10]Does not separate the target aniline from other basic impurities.A pre-purification step before chromatography or crystallization.
Vacuum Distillation Excellent for removing non-volatile or polymeric impurities from liquids.[2][3]Requires the compound to be thermally stable; not effective for separating compounds with close boiling points.Purifying liquid anilines on a moderate to large scale.
Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize degradation and irreversible adsorption of the aniline.

  • Stationary Phase Preparation: In a beaker, add silica gel to a 5-10% ethyl acetate in hexane solution to form a slurry. Add triethylamine (NEt₃) to constitute 1-2% of the total solvent volume. Stir gently for 15 minutes.

  • Column Packing: Pack the column with the prepared silica slurry. Do not let the column run dry. Equilibrate the packed column with the starting mobile phase (e.g., 100% hexanes) containing 0.5% NEt₃.

  • Sample Loading: Dissolve your crude aniline in a minimal amount of dichloromethane or toluene. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product). Evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes + 0.5% NEt₃). Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent under reduced pressure, keeping the water bath temperature below 40°C. For final traces of solvent, use a high-vacuum line for a short period. Store the purified product under nitrogen or argon.[1]

Protocol 2: Purification via Oxalate Salt Recrystallization

This is a powerful method for purifying solid anilines that are difficult to crystallize directly.[13]

  • Salt Formation: Dissolve the crude aniline in a suitable solvent like diethyl ether or ethanol. In a separate flask, prepare a saturated solution of oxalic acid in the same solvent.

  • Precipitation: Slowly add the oxalic acid solution to the stirring aniline solution. The aniline oxalate salt should precipitate out of the solution. If it doesn't, you may need to cool the solution in an ice bath.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization of the Salt: Recrystallize the collected salt from a suitable solvent (e.g., 95% ethanol). This is the key purification step. Collect the pure crystals by vacuum filtration.

  • Liberation of Free Aniline: Suspend the purified oxalate salt in water and add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or another base until the solution is strongly basic (pH > 10).[13]

  • Extraction: Extract the liberated free aniline into an organic solvent like diethyl ether or dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aniline.

References
  • Reddit. (2014). Purify and dry aniline?. r/chemistry.
  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?.
  • LookChem. (n.d.). Purification of Aniline. Chempedia.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
  • Sirkar, K. K., et al. (1998). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research.
  • Allen. (n.d.). Aniline is usually purified by.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Colorado Boulder. (n.d.). Exp 6 - Extraction.
  • Reddit. (2022). Column chromatography issues. r/chemistry.
  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?.
  • Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
  • Němec, V., et al. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. ResearchGate.

Sources

Technical Support Center: Troubleshooting the Precipitation of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This guide is designed to provide expert advice and actionable solutions for overcoming the common challenge of "oiling out" during the precipitation of 2-Tert-butyl-5-nitroaniline. By understanding the underlying scientific principles, you can optimize your crystallization process to consistently produce a high-quality, crystalline solid.

The Challenge: "Oiling Out" During Precipitation

"Oiling out," or liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid (an "oil") rather than a solid crystalline material.[1][2] This is a frequent issue in the crystallization of organic compounds, including this compound. The formation of this oily phase is problematic as it often traps impurities, hinders effective purification, and can be difficult to handle and dry.[3] Oiling out typically occurs when the solution becomes highly supersaturated, and the kinetics of crystallization are too slow to keep pace with the rate of desolubilization.[2][3]

Troubleshooting Guide & FAQs

This section addresses common questions and provides a systematic approach to resolving issues with the precipitation of this compound.

Q1: My product is forming an oil instead of a solid during cooling. What's causing this and how can I fix it?

A1: This is a classic case of oiling out, which can be attributed to several factors, primarily related to supersaturation and the presence of impurities.[4]

Primary Causes & Solutions:

  • Excessive Supersaturation: If the cooling rate is too fast, the solution becomes highly supersaturated, favoring the formation of an oil over crystals.[3]

    • Solution: Employ a slower, controlled cooling rate. A gradual decrease in temperature allows the molecules to orient themselves into a crystal lattice.

  • Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice, leading to an oily precipitate.[5]

    • Solution: If possible, purify the crude this compound before the final crystallization step. Techniques like flash chromatography or treatment with activated carbon can be effective.

  • Low Melting Point: The melting point of the compound or a eutectic mixture with impurities may be lower than the temperature at which it precipitates.[4]

    • Solution: Adding a small amount of additional solvent can sometimes help by keeping the compound in solution at a lower temperature, allowing it to solidify below its melting point.[4]

Q2: Can the choice of solvent influence the tendency to oil out?

A2: Yes, the solvent system plays a critical role. An inappropriate solvent can exacerbate the problem.

Solvent Considerations:

  • Solvent Polarity: A significant difference in polarity between the solute and the solvent can sometimes lead to oiling out.[5]

  • Mixed Solvent Systems: While effective for inducing precipitation, an improper ratio in a mixed solvent system can lead to rapid desolubilization and oil formation.

    • Solution: Experiment with different solvent systems. For this compound, consider solvents like ethanol, methanol, or isopropanol, or mixtures with water or heptane. The goal is to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: How can I proactively prevent oiling out in my crystallization process?

A3: A well-designed crystallization process can significantly minimize the risk of oiling out.

Preventative Strategies:

  • Seeding: Introducing seed crystals into the solution at a point of slight supersaturation provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[1][3]

  • Controlled Anti-Solvent Addition: When using an anti-solvent to induce precipitation, add it slowly and at a controlled rate to maintain a state of moderate supersaturation.

  • Agitation: Proper stirring ensures uniform temperature and concentration throughout the vessel, preventing localized areas of high supersaturation.

Experimental Protocols
Protocol 1: Controlled Cooling Crystallization with Seeding
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour).

  • Once the solution is slightly cloudy or has reached a temperature where it is supersaturated, add a small amount (1-2% by weight) of pure this compound seed crystals.

  • Continue the slow cooling to the desired final temperature.

  • Hold at the final temperature for a period to allow for complete crystallization.

  • Isolate the crystalline product by filtration.

Protocol 2: Anti-Solvent Precipitation
  • Dissolve the this compound in a suitable solvent (e.g., methanol or ethanol).

  • Slowly add an anti-solvent (e.g., water) dropwise with efficient stirring.

  • Monitor the solution for the onset of precipitation (turbidity).

  • Once precipitation begins, continue the anti-solvent addition at a reduced rate.

  • Stir the resulting slurry for a sufficient time to ensure complete precipitation.

  • Collect the solid product by filtration.

Data Summary: Solvent Considerations
SolventPropertiesApplication Notes
Methanol/Ethanol Good solvency at high temperatures.Can be used for cooling crystallization or as the primary solvent in an anti-solvent system with water.
Isopropanol Similar to ethanol but less polar.A good alternative for cooling crystallization.
Water Anti-solvent.Used to induce precipitation from solutions in water-miscible organic solvents.
Heptane/Hexane Non-polar anti-solvents.Can be used to precipitate the product from more polar organic solvents.
Visualizing the Process: Troubleshooting Workflow

Caption: A stepwise troubleshooting guide for addressing the oiling out of this compound.

References
  • Reddit Chemistry Community. (2013).
  • Creative Biostructure. (2024).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Chemjobber. (2012). Process Wednesday: Oiling out.
  • Mettler Toledo.

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effective work-up procedure for 2-Tert-butyl-5-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers and drug development professionals engaged in the synthesis of 2-tert-butyl-5-nitroaniline. We will delve into a robust synthetic protocol, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a successful and efficient synthesis. Our approach is grounded in established chemical principles to provide not just procedural steps, but a deeper understanding of the reaction intricacies.

Proposed Synthetic Pathway: Electrophilic Nitration

The synthesis of this compound is most effectively achieved via the direct electrophilic nitration of 2-tert-butylaniline. In this reaction, the potent ortho, para-directing nature of the amine (NH₂) group is the primary determinant of regioselectivity. The incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to the amine. The position para to the amine (C5) is sterically accessible, making it the favored site of nitration. The bulky tert-butyl group at C2 provides significant steric hindrance, largely preventing nitration at the C3 and C6 positions.

To prevent oxidation of the electron-rich aniline ring by the strong nitrating agents and to ensure selectivity, the reaction is conducted at low temperatures using a mixed-acid system.

G cluster_workflow Experimental Workflow start Start: 2-tert-butylaniline reaction Step 1: Nitration (HNO₃ / H₂SO₄, 0-5 °C) start->reaction Dissolve in H₂SO₄ workup Step 2: Reaction Work-up (Ice Quench & Neutralization) reaction->workup Pour onto ice purification Step 3: Purification (Recrystallization) workup->purification Filter & Wash Crude Solid product Final Product: This compound purification->product Isolate Pure Crystals

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol is adapted from standard methodologies for the nitration of substituted anilines.[1][2]

Materials & Reagents
ReagentMolar Mass ( g/mol )EquivalentsSample Amount
2-tert-butylaniline149.231.010.0 g (67.0 mmol)
Conc. Sulfuric Acid (98%)98.08-~100 mL
Conc. Nitric Acid (70%)63.011.054.7 mL (70.4 mmol)
Dichloromethane (DCM)84.93-For extraction
Saturated NaHCO₃ solution84.01-For washing
Anhydrous MgSO₄120.37-For drying
Ethanol or Methanol--For recrystallization
Step 1: Nitration of 2-tert-butylaniline
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (80 mL).

  • Substrate Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add 2-tert-butylaniline (10.0 g) dropwise to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C. The formation of the anilinium sulfate salt is exothermic.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (4.7 mL) to cold (0 °C) concentrated sulfuric acid (20 mL). Cool the mixture back down to 0 °C.

  • Reagent Addition: Add the prepared nitrating mixture dropwise to the solution of the anilinium sulfate salt over 30-45 minutes. Critically maintain the internal reaction temperature between 0 and 5 °C throughout the addition.[3]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

Step 2: Work-up and Isolation
  • Quenching: Carefully and slowly pour the reaction mixture over a large beaker containing crushed ice (~400 g) with vigorous stirring. A yellow precipitate should form.[1]

  • Neutralization: Allow the ice to melt, then slowly neutralize the acidic solution by adding a saturated sodium bicarbonate (NaHCO₃) solution or cautiously adding aqueous sodium hydroxide until the pH is approximately 7-8. This step is crucial to deprotonate the aniline product and ensure its precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove any residual acid and inorganic salts.[3]

  • Drying: Dry the crude product in a vacuum oven at a low temperature (~40-50 °C) or air-dry to a constant weight.

Step 3: Purification by Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Ethanol or methanol are often suitable for nitroanilines.[3][5]

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimum amount of hot solvent (ethanol or methanol) until the solid just dissolves.[6] c. If colored impurities are present that do not dissolve, perform a hot filtration to remove them. d. Allow the solution to cool slowly to room temperature. Crystal formation should begin.[7] e. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.[6]

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry completely.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned dark brown or black during the nitration. What happened and is the reaction salvageable?

A1: A dark brown or black color indicates oxidation of the aniline or the product, which is a common side reaction in nitrations if the temperature is not strictly controlled.[3]

  • Causality: Aniline and its derivatives are highly electron-rich and susceptible to oxidation by nitric acid, especially at elevated temperatures. The reaction to form the nitronium ion (NO₂⁺) from nitric and sulfuric acid is also exothermic. If the heat from this process and the reaction itself is not dissipated effectively, the temperature can rise, leading to uncontrolled oxidation and decomposition, which severely reduces the yield and purity of the desired product.

  • Solutions:

    • Strict Temperature Control: It is critical to maintain the reaction temperature between 0-5 °C. Ensure your cooling bath (ice-salt or an automated cryo-cooler) is efficient.

    • Slow Addition: Add the nitrating mixture very slowly (dropwise) to allow the reaction heat to dissipate.[3]

    • Salvage: If the color change is minor, you may proceed with the work-up, but expect a lower yield and the need for more rigorous purification (e.g., column chromatography followed by recrystallization). If the mixture has turned into a black tar, it is often best to discard the run and start over, focusing on temperature control.

Q2: After pouring the reaction onto ice and neutralizing, my product oiled out instead of forming a solid precipitate. What should I do?

A2: The product "oiling out" typically occurs when the melting point of the crude product is depressed below the temperature of the work-up solution. This is usually caused by the presence of impurities.[3][8]

  • Causality: Isomeric byproducts (like 2-tert-butyl-3-nitroaniline) or unreacted starting material can act as impurities, creating a eutectic mixture with a lower melting point than the pure product.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The small glass particles can serve as nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a "seed crystal" to the oil to initiate crystallization.[8]

    • Solvent Extraction: If crystallization cannot be induced, transfer the entire mixture to a separatory funnel. Extract the oily product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure. The resulting crude oil must then be purified by column chromatography.

Q3: My final yield is very low. What are the likely causes?

A3: Low yield can result from issues at multiple stages of the synthesis and work-up.

  • Causality & Solutions: This is best addressed with a logical decision tree.

G start Problem: Low Product Yield check_nitration Was the nitration incomplete? start->check_nitration check_temp Was the reaction temperature too high (>10°C)? start->check_temp check_workup Was product lost during work-up? start->check_workup sol_nitration Solution: - Increase reaction time post-addition. - Ensure 1.05 eq. of potent nitric acid was used. check_nitration->sol_nitration Yes sol_temp Cause: Oxidation/Side Reactions Solution: - Use a more efficient cooling bath. - Add nitrating agent more slowly. check_temp->sol_temp Yes sol_workup Cause: Product has some water solubility. Solution: - Ensure complete precipitation via full neutralization. - Extract aqueous filtrate with DCM/EtOAc to recover dissolved product. check_workup->sol_workup Yes

Caption: Troubleshooting logic for addressing low product yield.

Frequently Asked Questions (FAQs)

Q4: Why is sulfuric acid used in addition to nitric acid?

A4: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring in this electrophilic aromatic substitution reaction. Without sulfuric acid, the concentration of the nitronium ion would be too low for the reaction to proceed efficiently.[9]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • Melting Point: A pure compound will have a sharp melting point that matches the literature value. Impurities will cause the melting point to be depressed and broaden.[4]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provide a definitive fingerprint of the molecule's structure.[10][11]

  • FT-IR Spectroscopy: This technique confirms the presence of key functional groups. You should look for characteristic stretches for the N-H bonds of the amine, the asymmetric and symmetric stretches of the nitro (NO₂) group, and C-H bonds of the aromatic ring and tert-butyl group.[10]

  • Mass Spectrometry (MS): This determines the molecular weight of the compound by identifying the molecular ion peak (M⁺).[10]

Q6: What are the primary safety precautions for this synthesis?

A6: This synthesis involves highly corrosive and reactive materials.

  • Acid Handling: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Concentrated nitric and sulfuric acids can cause severe burns. Always add acid to water (or in this case, the substrate to the acid) slowly and with cooling, never the other way around.

  • Exothermic Reaction: The nitration reaction is highly exothermic. A runaway reaction can occur if temperature is not controlled, leading to a rapid increase in temperature and pressure. Ensure a robust cooling system is in place and that the reaction is monitored continuously.

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood.

Expected Characterization Data

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to aromatic protons (3H) with specific splitting patterns, a singlet for the amine protons (2H, broad), and a singlet for the tert-butyl protons (9H).[5][11]
¹³C NMR Six distinct signals for the aromatic carbons and two signals for the tert-butyl group carbons.[5][11]
FT-IR (cm⁻¹) ~3400-3300 (N-H stretch), ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch), ~2960 (aliphatic C-H stretch).[10]
Mass Spec Molecular Ion (M⁺) peak at m/z = 194.23, corresponding to the molecular formula C₁₀H₁₄N₂O₂.[12]

References

  • VassarCollege. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
  • Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl.
  • Professor Dave Explains. (2020). Recrystallization. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Tyler Parra. (2020). How To Recrystallize A Solid. YouTube.
  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines.
  • Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.
  • Google Patents. (n.d.). US4370502A - Process for producing p-nitroaniline.
  • Semantic Scholar. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.
  • ChemComplete. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube.

Sources

Technical Support Center: Recrystallization of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting the optimal solvent system for the purification of 2-tert-butyl-5-nitroaniline via recrystallization. We will move beyond simple procedural lists to explore the causal relationships behind solvent choice, troubleshoot common issues, and provide a logical framework for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent for this compound will exhibit a specific set of physicochemical properties dictated by the structure of the solute itself. The target molecule possesses both polar functional groups (the aniline -NH₂ and the nitro -NO₂) and significant nonpolar character (the bulky tert-butyl group and the aromatic ring). This amphiphilic nature is key to your selection strategy.

The ideal characteristics are:

  • Differential Solubility : The solvent must dissolve this compound completely at an elevated temperature (near the solvent's boiling point) but poorly at low temperatures (e.g., 0-4 °C).[2][3] This temperature-dependent solubility gradient is the fundamental principle that enables crystal formation upon cooling.

  • Impurity Solubility : The solvent should either completely fail to dissolve impurities at high temperatures (allowing for hot filtration) or keep them fully dissolved at low temperatures (so they remain in the mother liquor after filtration).[2]

  • Boiling Point : The solvent's boiling point should be below the melting point of this compound (101-104 °C) to prevent the compound from "oiling out"—separating as a liquid instead of a solid.[4][5]

  • Chemical Inertness : The solvent must not react with the compound.[3]

  • Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals by drying.[2]

Q2: How do I determine the best solvent system experimentally?

A systematic, small-scale screening process is the most reliable method for identifying a suitable solvent.[2][6] This empirical approach saves time and valuable material.

  • Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp) : To each test tube, add a different potential solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. Observe and record the solubility at room temperature.

    • Interpretation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[7] Reject this solvent.

  • Heating : If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent drop-by-drop until the solid just dissolves.[8]

    • Interpretation: If a large volume of hot solvent is required to dissolve the solid, the solvent is likely too poor, leading to low recovery. If the solid remains insoluble even at the boiling point, reject this solvent.[7]

  • Cooling : Once a saturated solution is formed at high temperature, allow the test tube to cool slowly to room temperature, and then place it in an ice-water bath for at least 15 minutes.[9]

    • Interpretation: The ideal solvent will yield a large crop of well-formed crystals. Observe the quantity and quality of the crystals.

  • Selection : Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold, resulting in the highest yield of crystals.

Q3: Which solvents are good starting points for screening?

Based on the "like dissolves like" principle and the amphiphilic nature of this compound, solvents of intermediate polarity are excellent starting points. Alcohols are particularly promising as they can engage in hydrogen bonding with the nitro and amino groups while also solvating the nonpolar regions of the molecule.

A related, sterically hindered compound, 2,4,6-tritert-butyl-3-nitroaniline, is effectively recrystallized from ethanol or methanol, making these primary candidates.[10]

Table 1: Potential Solvents for Recrystallizing this compound

SolventBoiling Point (°C)Polarity (Dielectric Constant)Predicted Solubility Behavior for C₁₀H₁₄N₂O₂
Water 10080.1Poor : Unlikely to dissolve the nonpolar tert-butyl group and aromatic ring. Excellent anti-solvent candidate.
Methanol 6532.7Good Candidate : High potential for differential solubility. Low boiling point is advantageous.
Ethanol 7824.5Excellent Candidate : Balances polar and nonpolar interactions well. Proven effective for similar compounds.[10]
Ethyl Acetate 776.0Fair Candidate : Intermediate polarity may provide a good solubility curve. Worth testing.
Toluene 1112.4Possible, but Risky : May dissolve the compound well, but its high boiling point (> M.P. of solute) increases the risk of oiling out.
Hexane 691.9Poor : Unlikely to dissolve the polar nitro and amino groups. Potential anti-solvent candidate.
Q4: What is a mixed-solvent recrystallization and when should I use it?

A mixed-solvent system is employed when no single solvent meets the ideal criteria for recrystallization.[2] This situation is common for compounds like this compound that have mixed polarity. The technique uses two miscible solvents:

  • A "good" solvent that dissolves the compound readily, even at room temperature.

  • A "bad" solvent (or anti-solvent ) in which the compound is insoluble.[11]

An ethanol-water system is a classic and highly effective mixed-solvent pair for this purpose.[7]

  • Dissolve the crude this compound in a minimum amount of the "good" solvent (ethanol) at its boiling point.

  • While maintaining the heat, add the "bad" solvent (hot water) dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.

  • Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Remove the solution from the heat and allow it to cool slowly, as described previously, to induce crystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Q5: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a supercooled liquid because the temperature of the solution is above the compound's melting point (101-104 °C) when saturation is reached.[5]

  • Causality & Logic : This is often caused by using a solvent with a boiling point higher than the solute's melting point or by having a solution that is too highly concentrated with impurities, which can depress the melting point.

  • Solution Workflow :

    • Reheat the mixture until the oil completely redissolves.

    • Add more of the primary solvent (the "good" solvent in a mixed system) to decrease the saturation temperature.[12]

    • Ensure the cooling process is very slow. A rapid temperature drop encourages oil formation.[13]

    • If the problem persists, consider switching to a lower-boiling point solvent.

Q6: No crystals are forming, even after cooling. What should I do?

This typically indicates one of two scenarios: either too much solvent was used, or the solution is supersaturated.[5]

  • Causality & Logic : In a supersaturated solution, the solute remains dissolved beyond its theoretical saturation point because the energy barrier for crystal nucleation has not been overcome.

  • Solution Workflow :

    • Induce Nucleation : Try scratching the inner wall of the flask with a glass rod at the solution's surface. The microscopic glass fragments provide a surface for crystal growth.[8]

    • Seed Crystals : If available, add a single, tiny crystal of pure this compound to the cold solution to act as a template for crystallization.[12]

    • Increase Concentration : If nucleation techniques fail, it is likely the solution is too dilute. Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.[12]

Q7: My crystal yield is very low. How can I improve it?

A low yield means that a significant amount of your product remained dissolved in the mother liquor.

  • Causality & Logic : This is a direct consequence of using too much solvent, not cooling the solution to a low enough temperature, or cooling for an insufficient amount of time.[7]

  • Solution Workflow :

    • Minimize Solvent : During the dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Every excess drop will reduce your final yield.[8]

    • Maximize Cooling : Ensure the solution is cooled in an ice-water bath (0 °C) for at least 15-20 minutes to maximize precipitation.[9]

    • Mother Liquor Recovery : You can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

    • Washing : When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[8]

Q8: The recrystallized product is still impure. What are the next steps?

If the melting point of your product is still broad or below the literature value, significant impurities remain.

  • Causality & Logic : This can happen if the chosen solvent was not selective enough, or if the solution cooled too rapidly, trapping impurities within the crystal lattice.[12]

  • Solution Workflow :

    • Repeat Recrystallization : A second recrystallization using the same solvent system will often yield a much purer product.

    • Change Solvents : The initial solvent may have solubility properties too similar for the product and a key impurity. Re-screen for a different solvent or mixed-solvent system that may better differentiate between them.

    • Activated Charcoal : If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that it will also adsorb some of your product, slightly reducing the yield.

Visualized Workflow: Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting a recrystallization solvent.

Solvent_Selection_Workflow start_node start_node process_node process_node decision_node decision_node outcome_good outcome_good outcome_bad outcome_bad outcome_alt outcome_alt start Start: Select Potential Solvents (e.g., Ethanol, Water, Hexane) test Perform Small-Scale Solubility Test (20mg solute / 0.5mL solvent) start->test d_cold Soluble in Cold Solvent? test->d_cold d_hot Insoluble in Hot Solvent? d_cold->d_hot No reject1 Reject Solvent (Poor Recovery) d_cold->reject1 Yes d_crystals Good Crystal Formation on Cooling? d_hot->d_crystals No reject2 Reject Solvent (Cannot Dissolve) d_hot->reject2 Yes success Success! Use as Single Solvent d_crystals->success Yes consider_mixed No Single Solvent is Ideal: Consider Mixed-Solvent System d_crystals->consider_mixed No reject1->consider_mixed reject2->consider_mixed end Proceed to Scale-Up Recrystallization success->end select_pair Select Miscible Pair: 1. 'Good' Solvent (dissolves well) 2. 'Bad' Solvent (dissolves poorly) consider_mixed->select_pair protocol_mixed Dissolve in min. hot 'Good' solvent, add 'Bad' solvent until cloudy, clear with 'Good', then cool select_pair->protocol_mixed protocol_mixed->end

Caption: Logical workflow for systematic solvent selection in recrystallization.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • University of Rochester. (n.d.).
  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (2025).
  • Sprengstoff A G Fabriken. (1958). U.S. Patent No. 2,858,346.
  • Montecatini Soc Gen Per L Ind. (1959). U.S. Patent No. 2,874,196.
  • AIChE. (n.d.). (512e) A New Recrystallization Method for Nitroguanidine. AIChE Proceedings.
  • ChemBK. (2024). 2-Amino-5-(tert-butyl)nitrobenzene.
  • University of California, Irvine. (n.d.).
  • Occidental College. (n.d.).
  • Biocyclopedia. (n.d.).
  • Occidental College. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • BenchChem. (2025). An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline.
  • CymitQuimica. (n.d.). This compound.
  • California State University, Fullerton. (n.d.).
  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility Profile of 2,4,6-Tritert-butyl-3-nitroaniline.
  • Biosynth. (n.d.). This compound | 103392-84-3 | DEA39284.
  • PubChem. (n.d.). 2,4-Di-tert-butyl-5-nitrophenol.
  • BLDpharm. (n.d.). 103392-84-3|2-(tert-Butyl)-5-nitroaniline.
  • ChemicalBook. (n.d.). This compound CAS#.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Loba Chemie. (2015). 2-NITROANILINE EXTRA PURE MSDS.

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Technical Support Center: TLC Monitoring of 2-Tert-butyl-5-nitroaniline Formation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butyl-5-nitroaniline. Our focus is the critical step of monitoring the reaction progress using Thin-Layer Chromatography (TLC). This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.

Reaction Overview: Nitration of 4-tert-butylaniline

The formation of this compound is typically achieved through the electrophilic aromatic substitution (EAS) nitration of 4-tert-butylaniline. In this reaction, a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which is the active electrophile. The amino group (-NH₂) is a strong activating, ortho-, para-director, while the bulky tert-butyl group provides significant steric hindrance at one of the ortho positions.

This electronic and steric profile directs the incoming nitro group primarily to the meta-position relative to the tert-butyl group, which is the ortho-position to the amine, yielding the desired this compound. However, a potential side product, 4-tert-butyl-2-nitroaniline, can also be formed. Effective reaction monitoring by TLC is therefore essential to determine the extent of conversion and the formation of byproducts.

Core Experimental Workflow: TLC Monitoring

The process of monitoring this reaction involves periodically sampling the reaction mixture and analyzing it by TLC alongside the starting material. The goal is to observe the consumption of the starting material and the appearance of the product spot(s).

TLC_Workflow cluster_prep Plate Preparation cluster_run Chromatogram Development cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel) spot_lanes Spot Lanes: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture prep_plate->spot_lanes run_tlc Elute TLC Plate spot_lanes->run_tlc dev_chamber Prepare Developing Chamber (e.g., 4:1 Hexane:Ethyl Acetate) dev_chamber->run_tlc visualize Visualize Plate (UV light, then stain if needed) run_tlc->visualize interpret Interpret Results: - Consumption of SM - Formation of Product(s) - Calculate Rf values visualize->interpret end end interpret->end Decision: Continue, Quench, or Troubleshoot

Caption: General workflow for TLC monitoring of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (eluent) for this TLC analysis?

A good starting point for separating aromatic amines and nitroanilines on a standard silica gel plate is a mixture of a non-polar and a moderately polar solvent. We recommend a 4:1 mixture of Hexane:Ethyl Acetate .[1] This system generally provides good separation between the less polar starting material and the more polar nitrated products. If separation is poor, the ratio can be adjusted; increasing the ethyl acetate content will increase the polarity and cause all spots to move further up the plate (higher Rf values).[2]

Q2: How should I expect the spots for the starting material and products to appear on the TLC plate?

On a silica gel plate, which is a polar stationary phase, less polar compounds travel further up the plate. The expected order of Rf values is:

Starting Material (4-tert-butylaniline) > Byproduct (4-tert-butyl-2-nitroaniline) > Product (this compound)

  • 4-tert-butylaniline (SM): Being the least polar, it will have the highest Rf value.

  • 4-tert-butyl-2-nitroaniline (Byproduct): The addition of the polar nitro group makes it significantly more polar than the starting aniline, so it will have a lower Rf. However, the ortho-arrangement of the -NH₂ and -NO₂ groups allows for intramolecular hydrogen bonding, which can slightly reduce its interaction with the silica gel compared to the meta-product.[3]

  • This compound (Product): This is expected to be the most polar of the three main components. The meta-disposition of the functional groups prevents intramolecular hydrogen bonding, leaving the polar -NH₂ and -NO₂ groups free to interact strongly with the silica gel. This results in the lowest Rf value.

CompoundStructureExpected Rf (Approx. in 4:1 Hex:EtOAc)PolarityNotes
4-tert-butylaniline (SM)(Structure of starting material)~0.6 - 0.7LowShould be the highest spot on the TLC plate.
4-tert-butyl-2-nitroaniline (Byproduct)(Structure of potential byproduct)~0.4 - 0.5MediumPotential for intramolecular H-bonding. May appear as a faint spot between the SM and the main product.
This compound (Product)(Structure of desired product)~0.2 - 0.3HighThe desired product spot, should be the lowest major spot that appears as the reaction progresses.

Q3: How do I visualize the spots on the TLC plate?

Both the starting material and the nitrated products contain aromatic rings and are UV-active.

  • UV Light (254 nm): This is the primary, non-destructive method.[4] Under a UV lamp, the compounds will appear as dark spots against the fluorescent green background of the TLC plate. Circle the spots with a pencil immediately, as they will disappear when the light is removed.

  • Staining: If spots are faint under UV or for better visualization, a chemical stain can be used.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, including anilines. It will react to produce yellow-brown spots on a purple background.

    • p-Anisaldehyde Stain: This stain can be effective for visualizing amines, often producing colored spots upon heating.[4]

Troubleshooting Guide

Troubleshooting_Guide cluster_issues cluster_solutions start Observe TLC Plate streaking Problem: Streaking or Tailing Spots start->streaking no_movement Problem: Spots Remain on Baseline start->no_movement poor_sep Problem: Poor Separation (Spots too close) start->poor_sep unexpected_spot Problem: Unexpected Spots Appear start->unexpected_spot sol_streak1 Cause: Sample Overloaded Solution: Dilute the reaction sample before spotting. streaking->sol_streak1 sol_streak2 Cause: Amine-Silica Interaction Solution: Add 1% triethylamine (Et₃N) to the eluent to neutralize acidic silica sites. streaking->sol_streak2 sol_nomove Cause: Eluent too Non-Polar Solution: Increase eluent polarity. (e.g., change from 4:1 to 3:1 Hex:EtOAc). no_movement->sol_nomove sol_poorsep Cause: Eluent Polarity Suboptimal Solution: Fine-tune the eluent ratio. - If spots are high (high Rf), decrease polarity. - If spots are low (low Rf), increase polarity. poor_sep->sol_poorsep sol_unexp1 Cause: Isomer Formation Solution: Compare Rf to expected byproduct. Spot may be 4-tert-butyl-2-nitroaniline. unexpected_spot->sol_unexp1 sol_unexp2 Cause: Dinitration/Oxidation Solution: Highly polar baseline spots may indicate over-reaction. Check reaction temperature and time. unexpected_spot->sol_unexp2 end Optimized TLC Result sol_streak1->end Re-run TLC sol_streak2->end sol_nomove->end sol_poorsep->end sol_unexp1->end Analyze further sol_unexp2->end Analyze further

Sources

Technical Support Center: Scaling Up Nitration of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and process development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenges encountered when scaling up the nitration of substituted anilines. As Senior Application Scientists, we aim to deliver not just protocols, but the fundamental reasoning behind them to ensure safe, efficient, and successful scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the nitration of substituted anilines.

Q1: What are the primary safety hazards when scaling up aniline nitration?

A: The two paramount hazards are thermal runaway and the formation of unstable, potentially explosive byproducts.[1][2] Nitration is a highly exothermic reaction, and the heat generated can accelerate the reaction rate, leading to a dangerous, self-accelerating cycle if cooling is insufficient on a larger scale.[1][3] Furthermore, side reactions like oxidation can produce unstable intermediates, and over-nitration can lead to highly energetic polynitrated compounds.[2][4]

Q2: Why is direct nitration of aniline often problematic and what are "tarry oxidation products"?

A: Direct nitration of aniline with a standard mixed acid (HNO₃/H₂SO₄) is challenging for two main reasons. First, the strong acidic medium protonates the basic amino group to form the anilinium ion (-NH₃⁺).[5][6][7] This ion is a powerful deactivating group and directs the incoming nitro group to the meta position, which is often not the desired isomer.[5][6] Second, nitric acid is a strong oxidizing agent, and the highly activated aniline ring is susceptible to oxidation, leading to the formation of complex, polymeric, tar-like substances that contaminate the product.[5][8][9]

Q3: How does the substituent on the aniline ring affect the reaction outcome?

A: The existing substituent fundamentally controls the regioselectivity and reactivity. Electron-donating groups (EDGs) like alkyl or alkoxy groups are activating and direct the incoming nitro group to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) like cyano or trifluoromethyl groups are deactivating and direct to the meta position. The interplay between the directing effects of the amino group (or its protected form) and the substituent determines the final isomer distribution.[10]

Q4: How do I choose the right nitrating agent for my substituted aniline?

A: The choice depends on the aniline's reactivity and the desired selectivity.

  • Mixed Acid (HNO₃/H₂SO₄): The most common and powerful agent, suitable for deactivated or protected anilines. However, it poses a high risk of runaway and oxidation for activated anilines.[8][11]

  • Nitric Acid in Acetic Acid/Anhydride: A milder alternative that can reduce oxidation and is often used after protecting the amine group via acetylation.[12]

  • Alternative Nitrating Agents: For sensitive substrates, reagents like iron(III) nitrate or bismuth nitrate can offer milder conditions and sometimes unique regioselectivity (e.g., favoring ortho nitration).[13][14]

Q5: What are the immediate signs of a thermal runaway and what is the emergency response?

A: Key signs include a rapid, unexpected rise in internal temperature that jacket cooling cannot control, increased off-gassing, and changes in the reaction mixture's color or viscosity. The immediate emergency response, if established procedures are in place, is to quench the reaction. This typically involves cautiously adding the reaction mixture to a large volume of crushed ice or cold water with vigorous stirring to rapidly dilute the acids and dissipate heat.[15] Caution: This quenching action is itself highly exothermic and must be performed with extreme care as a last resort.[15][16] Always alert supervisors and follow site-specific emergency protocols.

Section 2: Troubleshooting Guide: Common Scale-Up Problems

Problem 1: Poor Regioselectivity & Isomer Control

Q: My pilot-scale reaction is producing a high percentage of the undesired ortho-isomer and/or meta-isomer. How can I improve para-selectivity?

A: This is a classic challenge stemming from the directing effects of the amino group. The unprotected amino group strongly activates the ring, but under acidic conditions, it forms the meta-directing anilinium ion.[7][17] To gain control and favor the para product, a protection-nitration-deprotection strategy is the industry standard.

Causality & Solution: The most effective solution is to temporarily protect the amino group by converting it to an amide, typically an acetamide (-NHCOCH₃), via acetylation.[8][18][19]

  • Reduces Activation: The acetyl group withdraws electron density from the nitrogen, making the ring less activated and preventing oxidation and polysubstitution.[7][20]

  • Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions, making the para position the favored site for electrophilic attack by the nitronium ion (NO₂⁺).[7][18]

The result is a significantly higher yield of the para-nitro product.[11][18] After nitration, the acetyl group is easily removed by acid or base hydrolysis to regenerate the amino group.[8][19][21]

Problem 2: Formation of Byproducts and Impurities

Q: I'm observing significant charring and colored impurities in my large-scale batch. What is causing this and how can I prevent it?

A: This is indicative of oxidation and decomposition side reactions, which are exacerbated at higher temperatures often encountered during scale-up.

Causality & Solution: The primary cause is excessive reaction temperature, which can result from localized "hot spots" due to poor mixing or an addition rate that is too fast for the reactor's heat removal capacity.[15]

Preventative Measures:

  • Strict Temperature Control: Maintain the lowest practical temperature for the reaction (often 0–10 °C) using an efficient cooling system.[8][18]

  • Slow, Controlled Addition: Add the nitrating agent dropwise and sub-surface (if possible) to ensure it reacts quickly and does not accumulate.[15] Accumulation of unreacted nitrating agent is a major risk factor for runaway reactions.[15]

  • Vigorous Agitation: Ensure efficient stirring to maintain a homogenous temperature throughout the reactor and prevent localized hot spots.[15]

  • Consider "Reverse Addition": Add the aniline derivative to the nitrating mixture. This keeps the aniline concentration low at all times, minimizing side reactions.

ParameterPoor Outcome ConditionRecommended Condition for Scale-UpRationale
Temperature > 20 °C0–10 °CMinimizes oxidation and decomposition.[8][18]
Addition Rate Rapid (Bulk Addition)Slow, controlled dropwise additionPrevents heat generation from overwhelming cooling capacity.[15]
Mixing Poor (Visible surface vortex)Vigorous (Good turnover, no dead zones)Prevents localized hot spots and reagent accumulation.[15]
Reagent Choice Direct nitration of activated anilineProtection-Nitration-DeprotectionReduces ring activation, preventing oxidation.[8][20]
Problem 3: Exotherms and Thermal Runaway

Q: My batch temperature is spiking uncontrollably during the addition of the nitrating agent. How can I manage the exotherm on a larger scale?

A: This is a critical safety issue. The heat generated by the reaction is exceeding the heat removal capability of your reactor. Scaling up reduces the surface-area-to-volume ratio, making heat dissipation less efficient.

Causality & Solution: A thorough thermal hazard assessment is essential before any scale-up. This is often done using Reaction Calorimetry (RC).[22][23] RC experiments measure the heat of reaction, heat flow, and adiabatic temperature rise, providing critical data to model the reaction's behavior in a larger vessel.[23][24][25]

Scale-Up Strategies for Heat Management:

  • Semi-Batch Operation: This is the standard approach where the nitrating agent is added slowly over time, allowing the cooling system to keep pace with heat generation.[22]

  • Extended Dosing Time: Simply slowing down the addition rate is the most direct way to reduce the instantaneous heat load on the reactor.[25]

  • Use of Co-Solvents: While traditional nitrations often use sulfuric acid as the solvent, in some cases, a co-solvent with a high heat capacity can be used to help absorb thermal energy, though this adds complexity to workup.

  • Continuous Flow Chemistry: For highly exothermic or hazardous nitrations, moving from batch to a continuous flow reactor is a modern and much safer alternative.[12] The extremely high surface-area-to-volume ratio in microreactors allows for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway.[15][26][27][28]

Below is a workflow for assessing thermal hazards before scaling up.

Thermal_Hazard_Assessment start Start: Proposed Scale-Up rc_study Perform Reaction Calorimetry (RC) - Measure Heat of Reaction (ΔHr) - Measure Heat Flow (q) - Determine Adiabatic Temp. Rise (ΔT_ad) start->rc_study model Model Plant Reactor - Cooling Capacity (UAΔT) - Surface/Volume Ratio rc_study->model compare Is Max Heat Flow (q_max) < Reactor Cooling Capacity? model->compare safe Proceed with Scale-Up under Modeled Conditions compare->safe Yes unsafe Unsafe Condition: Modify Process compare->unsafe No modify Mitigation Strategies: - Lower Temperature - Extend Addition Time - Use Continuous Flow unsafe->modify modify->rc_study Re-evaluate

Caption: Workflow for Thermal Hazard Assessment Prior to Scale-Up.

Problem 4: Handling and Quenching of the Reaction Mixture

Q: The quenching step is proving hazardous and difficult to control. What is the safest and most effective way to quench a large-scale nitration reaction?

A: Quenching is a critical step where many incidents occur. The primary hazard is the massive exotherm generated from diluting concentrated sulfuric acid with water.

Causality & Solution: The safest method is a "reverse quench," where the reaction mixture is slowly added to a large, well-stirred vessel containing 5-10 times the volume of crushed ice and water.[15][16]

Best Practices for Quenching:

  • Vessel Preparation: The quench vessel should be equipped with a powerful agitator and, if possible, external cooling.

  • Slow Addition: The acid mixture should be transferred slowly and controllably into the vortex of the agitated ice/water slurry. This ensures rapid dilution and heat dissipation.

  • Temperature Monitoring: Monitor the temperature of the quench pot. The large volume of ice should keep the temperature low.

  • Neutralization: After quenching, the acidic solution is neutralized. For safety and control, it is often better to slowly add a base (like 10% NaOH solution) to the acidic slurry rather than the other way around.[8] This helps control the neutralization exotherm. The precipitated nitroaniline can then be isolated via filtration.[16]

Section 3: Key Experimental Protocol

Protocol: Safety-First Acylation-Nitration-Deprotection Sequence

This protocol details the most common and reliable method for achieving regioselective para-nitration of a model substituted aniline, minimizing safety risks.

Step 1: Protection (Acylation)

  • Objective: To convert the highly activating -NH₂ group to a moderately activating and sterically hindering -NHCOCH₃ group.

  • Procedure:

    • In a suitable reactor, dissolve the substituted aniline in glacial acetic acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add acetic anhydride to the stirred solution, maintaining the temperature below 20 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete reaction.

    • The resulting acetanilide derivative can often be used directly or isolated by precipitation in water and filtration.[18]

Step 2: Nitration

  • Objective: To regioselectively introduce a nitro group at the para position.

  • Procedure:

    • Add the acetanilide derivative from Step 1 to concentrated sulfuric acid, ensuring the temperature is kept low (0-5 °C) during the addition.[18]

    • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining cooling (0-5 °C).[15][18]

    • Add the nitrating mixture dropwise to the stirred acetanilide solution. CRITICAL: The internal temperature must be strictly maintained below 10 °C throughout the addition.[8][18]

    • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at low temperature to ensure completion.[8][18]

Step 3: Quenching and Deprotection (Hydrolysis)

  • Objective: To stop the reaction, isolate the nitro-amide intermediate, and then hydrolyze it back to the desired nitroaniline.

  • Procedure:

    • Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The p-nitroacetanilide will precipitate as a solid.[18]

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[16]

    • To deprotect, heat the isolated p-nitroacetanilide under reflux with aqueous sulfuric acid (e.g., 70%) for 45-60 minutes.[8][19]

    • Cool the resulting solution and carefully neutralize with a base (e.g., NaOH solution) to precipitate the final p-nitroaniline product.[21]

    • Collect the final product by filtration, wash with water, and dry.

Protection_Nitration_Workflow aniline Substituted Aniline (-NH2) step1 Step 1: Acylation (Acetic Anhydride) aniline->step1 acetanilide Protected Acetanilide (-NHCOCH3) step2 Step 2: Nitration (HNO3 / H2SO4, <10°C) acetanilide->step2 nitro_acetanilide p-Nitroacetanilide step3 Step 3: Hydrolysis (Aq. Acid, Heat) nitro_acetanilide->step3 nitro_aniline Final Product p-Nitroaniline step1->acetanilide step2->nitro_acetanilide step3->nitro_aniline

Caption: Protection-Nitration-Deprotection Workflow for Selectivity.

References

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa.
  • Nitration of aniline. (2019, May 25). Chemistry Stack Exchange.
  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. (n.d.). Semantic Scholar.
  • Why is the meta nitro isomer the main product in the nitration of aniline? (2017, February 24). Quora.
  • The Nitration of Aniline. (n.d.). Scribd.
  • Reactions of Aniline. (n.d.). Chemistry Steps.
  • Nitration of aniline. (2020, November 5). YouTube.
  • Nitration of Aniline. (n.d.). Khan Academy.
  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. (2023, January 9). MDPI.
  • Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. (2000, August 5). ResearchGate.
  • p-Nitroaniline Synthesis: Amine Protection/Deprotection. (n.d.). Studylib.
  • Why is acetylation performed before nitration of aniline? (2023, July 19). askIITians.
  • Amine- Protection and Deprotection Of Aniline During halogenation and Nitration. (2021, October 2). YouTube.
  • Explain the challenges in direct nitration of aniline and how the formation of tarry oxidation products can be controlled. (2024, February 20). Toppr.
  • Methods for the nitration of protected anilines. (n.d.). ResearchGate.
  • Why is nitration of aniline difficult? (2023, July 23). askIITians.
  • Reaction Calorimeters. (n.d.). Mettler Toledo.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020, October 6). ACS Publications.
  • Information on the Reaction Calorimetry application. (n.d.). Syrris.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (n.d.). Beilstein Journals.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2024, August 26). PMC - NIH.
  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (2012, August 7). ResearchGate.
  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
  • Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. (2020, September 18). Fauske & Associates.
  • Thermal Risk Assessment of the Complex Nitration Process through Safety Operating Space Analysis and Optimization. (n.d.). ResearchGate.
  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2023, October 31). ResearchGate.
  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (2014, August 10). ResearchGate.
  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia.
  • Nitration Reactions. (n.d.). Vapourtec.

Sources

avoiding dinitration in the synthesis of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the selective synthesis of 2-tert-butyl-5-nitroaniline. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of this specific electrophilic aromatic substitution, with a primary focus on avoiding the common pitfall of dinitration.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems researchers may encounter during the synthesis.

Question 1: My reaction is yielding a significant amount of a dinitrated byproduct. How can I suppress this?

Answer: The formation of dinitrated products is a classic sign of over-nitration, which occurs when the aromatic ring is too activated or the reaction conditions are too harsh. The amino group (-NH₂) of your starting material, 2-tert-butylaniline, is a very strong activating group for electrophilic aromatic substitution, making the ring highly susceptible to multiple additions of the nitro group.[1]

Here are the primary causes and their solutions:

  • Direct Nitration in Strong Acid: Direct nitration of anilines with a standard nitric acid/sulfuric acid mixture is notoriously difficult to control. The strongly activating -NH₂ group not only promotes multiple nitrations but can also be oxidized, leading to tarry byproducts.[1]

  • Reaction Temperature: Higher temperatures increase the reaction rate and reduce selectivity, favoring the formation of thermodynamically stable, but often undesired, multiple substitution products.

  • Stoichiometry of Nitrating Agent: Using an excess of the nitrating agent will inevitably drive the reaction toward dinitration once the initial mononitration has occurred.

Primary Solution: Amine Protection

The most effective and widely accepted strategy is to temporarily "tame" the activating amino group by converting it into an amide, typically an acetamide, prior to nitration.[2][3][4]

  • Mechanism of Action: The acetyl group (from acetic anhydride) is still an ortho-, para-director, but it is significantly less activating than a free amino group. This is because the lone pair on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making it less available to activate the aromatic ring.[5] This moderation of reactivity is the key to achieving selective mononitration.[1]

  • Workflow: The synthesis becomes a three-step process:

    • Protection (Acetylation): 2-tert-butylaniline reacts with acetic anhydride to form N-(2-tert-butylphenyl)acetamide.

    • Nitration: The protected acetanilide is then nitrated under controlled conditions.

    • Deprotection (Hydrolysis): The acetyl group is removed by acid or base hydrolysis to yield the final product, this compound.[1]

Synthetic Workflow Start 2-tert-Butylaniline Protect Step 1: Protection (Acetylation with Acetic Anhydride) Start->Protect Nitrate Step 2: Nitration (HNO₃ / H₂SO₄, low temp) Protect->Nitrate Forms N-(2-tert-butylphenyl)acetamide Deprotect Step 3: Deprotection (Acid/Base Hydrolysis) Nitrate->Deprotect Forms N-(2-tert-butyl-5-nitrophenyl)acetamide End This compound Deprotect->End

Caption: Recommended three-step workflow to avoid dinitration.

Question 2: I'm using the protection strategy, but my regioselectivity is poor. I'm not getting the desired 5-nitro isomer. Why?

Answer: This is an excellent question that touches on the subtleties of directing group effects in polysubstituted benzene rings. In N-(2-tert-butylphenyl)acetamide, you have two directing groups to consider:

  • -NHCOCH₃ (Acetamido group): A moderately activating, ortho-, para-director.

  • -C(CH₃)₃ (tert-Butyl group): A weakly activating, ortho-, para-director.

The positions on the ring are influenced as follows:

  • Position 4 (para to -NHAc): Strongly activated by the acetamido group.

  • Position 6 (ortho to -NHAc): Activated by the acetamido group, but highly sterically hindered by the adjacent bulky tert-butyl group.

  • Position 5 (meta to -NHAc, para to -tBu): Activated by the tert-butyl group.

  • Position 3 (meta to -NHAc, ortho to -tBu): Activated by the tert-butyl group, but sterically hindered.

The acetamido group is the more powerful activating group, so it primarily directs the incoming electrophile (NO₂⁺) to its para position (position 4). However, the combination of electronic activation from the tert-butyl group at the 5-position and the significant steric hindrance at the 6-position makes the 5-position a viable, and in this case desired, site for substitution.

Solutions to Improve Regioselectivity:

  • Temperature Control: Lowering the reaction temperature (e.g., maintaining it below 10 °C) often increases selectivity by favoring the kinetically controlled product distribution.[2]

  • Solvent Choice: The polarity of the solvent can influence the distribution of isomers. Acetic acid is a common choice for these reactions.

  • Careful Addition of Nitrating Agent: Adding the nitrating mixture slowly and dropwise to the substrate solution ensures that localized concentrations of the highly reactive electrophile are kept to a minimum, which helps control both regioselectivity and the risk of dinitration.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 2-tert-butylaniline with mixed acid problematic?

Direct nitration of aniline derivatives with a mixture of concentrated nitric and sulfuric acids is generally avoided for two main reasons:

  • Oxidation: The powerful oxidizing nature of nitric acid can destroy the highly reactive aniline ring, leading to the formation of tarry, intractable mixtures and significantly reducing the yield.[1]

  • Loss of Regiocontrol: In a strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[2][6] This anilinium ion is a powerful deactivating group and a meta-director.[6] Therefore, the reaction yields a complex mixture of ortho-, para-, and meta-substituted products, as the reaction proceeds on both the small equilibrium amount of the free aniline (ortho-, para-directing) and the more abundant anilinium ion (meta-directing).[7]

Directing_Effects Competing Directing Effects in 2-tert-Butylaniline Nitration cluster_0 Free Aniline (Ortho-, Para-Director) cluster_1 Anilinium Ion (Meta-Director) Aniline Ring p_NH2 Para Aniline->p_NH2 Activated o_NH2 Ortho (Hindered) Aniline->o_NH2 Activated NH2 NH₂ tBu t-Bu Anilinium Ring m_NH3 Meta Anilinium->m_NH3 Least Deactivated NH3plus NH₃⁺ tBu2 t-Bu

Caption: Direct nitration leads to competing reaction pathways.

Q2: What alternative nitrating agents can be used?

While mixed acid (HNO₃/H₂SO₄) is traditional, other nitrating systems have been developed to offer milder conditions or different selectivity.[8] For sensitive substrates, options include:

  • Bismuth subnitrate/thionyl chloride: An efficient combination for nitrating a range of aromatic compounds under mild conditions.[8]

  • tert-Butyl nitrite: A chemoselective agent that provides mononitro derivatives of phenolic substrates and can be used for N-alkyl anilines.[9][10]

  • N-Nitropyrazoles: These have emerged as versatile and powerful nitrating reagents that can be controlled to produce either mononitrated or dinitrated products.[11]

However, for the specific synthesis of this compound, the amine protection strategy followed by nitration with mixed acid remains a robust and well-documented method.

Q3: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20:80 v/v) is a good starting point. Adjust the polarity as needed.

  • Visualization: Use a UV lamp (254 nm). The starting material, intermediate, and product should have different Rf values.

  • Procedure: Spot the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same lane). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Experimental Protocols & Data

Protocol 1: Protection of 2-tert-butylaniline
  • In a round-bottom flask, dissolve 2-tert-butylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1-1.2 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature and then pour it into a beaker of ice-water with stirring.

  • The solid product, N-(2-tert-butylphenyl)acetamide, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry completely.

Protocol 2: Nitration of N-(2-tert-butylphenyl)acetamide

Safety Note: This procedure involves highly corrosive and oxidizing acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • In a flask, add the dried N-(2-tert-butylphenyl)acetamide (1.0 eq) to glacial acetic acid and stir to dissolve.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly and dropwise, add concentrated sulfuric acid, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, let the mixture stir in the ice bath for an additional 1-2 hours. Monitor by TLC.

  • Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The product, primarily N-(2-tert-butyl-5-nitrophenyl)acetamide and other isomers, will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

Protocol 3: Deprotection to Yield this compound
  • Place the crude nitrated acetanilide from the previous step into a round-bottom flask.

  • Add a mixture of concentrated sulfuric acid and water (e.g., a 70% aqueous solution).

  • Heat the mixture to reflux for 1-2 hours, or until TLC shows the disappearance of the acetylated intermediate.

  • Cool the reaction mixture and pour it onto ice.

  • Carefully neutralize the solution with a base (e.g., 10% NaOH solution) until the final product precipitates.

  • Collect the crude this compound by vacuum filtration, wash with water, and dry.

  • Purify the product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Table 1: Influence of Reaction Conditions on Nitration Outcome
ParameterConditionExpected Outcome on DinitrationRationale
Amine Functional Group Unprotected (-NH₂)High RiskThe -NH₂ group is a strong activator, making the ring highly susceptible to multiple substitutions.[1]
Protected (-NHCOCH₃)Low RiskThe acetamido group moderates the ring's reactivity, allowing for controlled mononitration.[4][5]
Temperature > 25 °CIncreased RiskHigher kinetic energy overcomes activation barriers for a second nitration.
0-10 °CMinimized RiskFavors kinetic control and improves selectivity for mononitration.[2]
Nitrating Agent Stoichiometry > 1.2 equivalentsHigh RiskExcess electrophile is available to react with the mononitrated product.
1.0 - 1.05 equivalentsLow RiskLimits the amount of available NO₂⁺, starving the reaction after the first substitution.

References

  • Homework.Study.com. In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino...[Link]
  • Master Organic Chemistry.
  • Khan Academy. Nitration of Aniline (video) | Amines. [Link]
  • NCERT. Amines. [Link]
  • Unacademy. Electrophilic substitution (case aniline)
  • Chemistry Stack Exchange.
  • Royal Society of Chemistry. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
  • Testbook.
  • Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
  • YouTube.
  • Molecules.
  • Wikipedia.
  • The Chemical Educator. Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. [Link]
  • PNAS. Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). [Link]
  • ResearchGate.
  • JACS Au.
  • Brainly.
  • The Journal of Organic Chemistry. Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. [Link]
  • Quora. What are the other nitrating mixtures other than sulphuric acid & nitric acid?[Link]
  • Allen. During the nitration of aniline, the amino group is protected by. [Link]
  • Organic Letters. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Niche Intermediate

2-Tert-butyl-5-nitroaniline is a substituted aromatic amine, a class of molecules that serves as foundational building blocks in the synthesis of pharmaceuticals, specialized polymers, and high-performance dyes. The precise arrangement of the bulky tert-butyl group and the electron-withdrawing nitro group on the aniline scaffold dictates its reactivity and, ultimately, the quality of the final products derived from it. Consequently, the rigorous assessment of its purity is not merely a quality control checkpoint but a critical determinant of reaction yield, impurity profiling, and the safety of the end material.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this task. Its high resolving power, sensitivity, and adaptability make it ideal for separating the target analyte from structurally similar process-related impurities, which are often positional isomers or unreacted starting materials. This guide provides a comparative analysis of HPLC methodologies for the purity assessment of this compound, offering field-proven insights into method development, validation, and data interpretation for researchers, scientists, and drug development professionals.

Strategic Method Development: A Logic-Driven Approach

Developing a robust and reliable HPLC method is a systematic process grounded in the physicochemical properties of the analyte and potential impurities. Our objective is to achieve baseline separation of all relevant compounds in a reasonable timeframe.

Understanding the Analyte and Potential Impurities

The synthesis of this compound typically involves the electrophilic nitration of 2-tert-butylaniline. This reaction is governed by the directing effects of the amino (-NH₂) and tert-butyl (-C(CH₃)₃) groups. While the amino group is a strong ortho-, para- director, its protonation under strongly acidic nitrating conditions forms the anilinium ion (-NH₃⁺), which is a meta- director. The tert-butyl group is a weak ortho-, para- director. This complex interplay, combined with steric hindrance, can lead to a mixture of products.

Based on this synthetic route, the primary impurities of concern are:

  • Unreacted Starting Material: 2-tert-butylaniline

  • Positional Isomers: 2-tert-butyl-3-nitroaniline, 2-tert-butyl-4-nitroaniline, 2-tert-butyl-6-nitroaniline.

  • Over-nitrated Byproducts: Dinitro-tert-butylaniline isomers.

Our chromatographic method must possess the selectivity to resolve these closely related species.

Pillar 1: Stationary Phase (Column) Selection

For moderately polar aromatic compounds like nitroanilines, a Reversed-Phase (RP) C18 column is the industry standard and the logical starting point. The non-polar octadecylsilane stationary phase provides hydrophobic interactions with the aromatic ring and the tert-butyl group, which are key retention mechanisms. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.

Pillar 2: Mobile Phase Optimization

The mobile phase composition is the primary tool for controlling retention and selectivity.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for analyzing nitroaromatic compounds. Its lower viscosity results in lower backpressure and better column efficiency. Furthermore, ACN has a lower UV cutoff, providing a cleaner baseline at lower detection wavelengths.

  • Aqueous Phase & pH Control: An acidic mobile phase is often beneficial for analyzing amines. By maintaining a low pH (e.g., 3.0) with an additive like phosphoric acid or formic acid, the secondary silanol interactions on the silica backbone are suppressed, leading to improved peak shape (i.e., less tailing). For this compound, a mobile phase of Acetonitrile and water (acidified) is the system of choice.

Pillar 3: Detector Selection and Wavelength

The presence of the nitroaniline chromophore makes a UV-Vis detector the ideal choice. Nitroanilines exhibit strong absorbance in the UV region. While a general-purpose wavelength like 254 nm provides good sensitivity for most aromatic compounds, scanning the UV spectrum of the analyte reveals a more optimal wavelength. Nitroaniline isomers typically show a strong π→π* transition band between 375 nm and 430 nm.[1] Selecting a wavelength in this region, for example 380 nm , can enhance sensitivity and potentially reduce interference from impurities that may not share the same chromophore.

Comparative Analysis: Isocratic vs. Gradient Elution

The choice between an isocratic (constant mobile phase composition) and a gradient (varied mobile phase composition) method depends on the complexity of the sample and the polarity range of the impurities.

  • Method A: Isocratic RP-HPLC: This method is simple, robust, and requires less re-equilibration time between injections. It is ideal for routine quality control when the impurities have retention times close to the main peak. However, late-eluting, non-polar impurities can lead to excessively long run times and broad peaks.

  • Method B: Gradient RP-HPLC: This method offers superior resolving power for samples containing impurities with a wide range of polarities. By starting with a lower percentage of organic modifier and increasing it over time, early-eluting polar compounds (like potential starting materials) are retained and resolved, while late-eluting non-polar compounds (like dinitrated species) are eluted more quickly and as sharper peaks. This is the preferred approach for method development and comprehensive impurity profiling.

The following table summarizes a comparative performance evaluation based on representative data.

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLCRationale & Justification
Mobile Phase ACN:Water (60:40, v/v) with 0.1% H₃PO₄A: 0.1% H₃PO₄ in WaterB: AcetonitrileGradient: 30% B to 95% B over 15 minThe gradient method allows for the effective elution of impurities with a wider polarity range.
Run Time ~20 minutes~25 minutes (including re-equilibration)The gradient method provides a more comprehensive impurity profile within a comparable timeframe.
Resolution (Rs) Good resolution for isomers close to the main peak. May fail to resolve highly polar or non-polar impurities.Superior. Baseline resolution of starting material, main peak, and potential post-eluting isomers.The changing mobile phase strength in the gradient method sharpens peaks and improves separation.
Peak Shape Good for the main analyte. Late eluting peaks may be broad.Excellent. Sharper peaks for all components, leading to better integration and quantification.Gradient elution counteracts the effects of band broadening for strongly retained compounds.
Application Routine QC, known impurity quantification.Method development, stability studies, reference standard characterization, unknown impurity profiling.The gradient method is more versatile and provides more information about the sample.

Detailed Experimental Protocol: Gradient RP-HPLC Method

This protocol is a self-validating system; adherence to the system suitability test (SST) criteria ensures the trustworthiness of the results.[2][3][4]

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (H₃PO₄, ACS Grade, ~85%)

  • This compound Reference Standard (known high purity)

  • Sample of this compound for analysis

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Add 1.0 mL of H₃PO₄ to 1 L of Water).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 380 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 5 95
    20.0 5 95
    20.1 70 30

    | 25.0 | 70 | 30 |

Standard and Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5 for the this compound peak.

  • Theoretical Plates (N): ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.

Data Analysis and Purity Calculation
  • Inject the sample solution.

  • Integrate all peaks in the chromatogram, disregarding any peaks from the blank (diluent injection) and any peaks with an area less than 0.05% of the total area.

  • Calculate the purity of the this compound sample using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation (A: Aq. H3PO4 | B: ACN) sst System Suitability Test (SST) (5x Standard Injections) prep_mobile->sst prep_std Standard Preparation (0.5 mg/mL) prep_std->sst prep_sample Sample Preparation (0.5 mg/mL) analysis Sample Analysis (Inject Sample Solution) prep_sample->analysis sst_check Check SST Criteria (Tailing, Plates, %RSD) sst->sst_check sst_check->prep_mobile Fail sst_check->analysis Pass integration Chromatogram Integration analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC Purity Validation of this compound.

Conclusion

The purity assessment of synthetic intermediates like this compound is a cornerstone of quality assurance in the chemical and pharmaceutical industries. While a simple isocratic HPLC method may suffice for basic, in-process checks, a well-developed gradient reversed-phase HPLC method offers a far more robust, comprehensive, and reliable solution for final purity determination . It provides the necessary resolving power to separate the main component from a wide range of potential process-related impurities, including starting materials and positional isomers. The detailed protocol provided herein, grounded in fundamental chromatographic principles and incorporating self-validating system suitability tests, represents a trustworthy and authoritative approach for any laboratory tasked with this critical analytical challenge.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][1][2][5]
  • Hashimoto, Y., Shudo, K., Okamoto, T. Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences. 1986;2(5):453-457. [Link][6]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link][3]
  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link][4]
  • Varella, E. A., et al. A comparative spectroelectrochemical study of the redox electrochemistry of nitroanilines. Journal of the Brazilian Chemical Society. 2011. [Link][1]
  • Waters Corporation.

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A Comparative Guide to GC-MS Methodologies for Impurity Profiling of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the assurance of drug substance purity is not merely a quality benchmark but a fundamental pillar of safety and efficacy. Regulatory bodies, such as those governed by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2][3][4][5][6] 2-Tert-butyl-5-nitroaniline serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The inherent nature of its synthetic route, typically involving the nitration of a substituted aniline, predisposes it to the formation of several process-related impurities. These can include unreacted starting materials, positional isomers, and over-nitrated byproducts. The presence of such impurities, even at trace levels, can have significant implications for the safety profile and stability of the final drug product.

This guide provides a comprehensive, in-depth comparison of a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of impurities in this compound against other viable analytical techniques. As a Senior Application Scientist, the methodologies and rationale presented herein are grounded in extensive experience in analytical method development and a deep understanding of the regulatory expectations for impurity control.

The Analytical Challenge: Selectivity and Sensitivity

The primary challenge in the impurity profiling of this compound lies in the structural similarity of the potential impurities to the main component and to each other. Achieving baseline separation of positional isomers, which often exhibit very similar physicochemical properties, is a non-trivial task. Furthermore, the need to detect and quantify these impurities at levels stipulated by ICH guidelines (often as low as 0.05% for reporting) demands a highly sensitive analytical technique.[1][3]

GC-MS: A Powerful Tool for Volatile and Semi-Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and highly effective technique for the analysis of volatile and semi-volatile compounds, a category into which this compound and its likely impurities fall.[5][7] The high separation efficiency of capillary GC columns combined with the definitive identification capabilities of mass spectrometry provides an unparalleled level of confidence in the analytical results.

Proposed GC-MS Method for this compound

The following proposed method is designed to be a self-validating system, incorporating best practices for trace impurity analysis in a pharmaceutical setting. The causality behind each experimental choice is explained to provide a clear understanding of the method's design.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol or acetone.

    • Rationale: The choice of solvent is critical to ensure complete dissolution of the analyte and potential impurities without causing any degradation. Methanol and acetone are excellent choices for many aromatic amines and are compatible with GC-MS analysis.

  • Instrumental Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

      • Rationale: A non-polar column is selected to separate compounds primarily based on their boiling points. The steric hindrance of the tert-butyl group can influence the retention behavior, and a well-characterized stationary phase like 5% phenyl-methylpolysiloxane provides excellent resolving power for a wide range of analytes.

    • Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 280 °C.

      • Rationale: A split injection is employed to prevent column overloading with the main component and to ensure sharp chromatographic peaks. The high inlet temperature ensures the rapid volatilization of the analytes.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

      • Rationale: This temperature program is designed to provide sufficient separation between the potential positional isomers and the main peak, while also ensuring that any less volatile impurities are eluted in a reasonable timeframe.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer Parameters:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM).

      • Rationale: EI at 70 eV provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. A combination of full scan for initial identification and SIM for enhanced sensitivity in quantification of known impurities is recommended.

  • Peak Identification: The mass spectrum of each impurity peak is compared with a reference library (e.g., NIST) and with the fragmentation pattern of the this compound standard.

  • Fragmentation Pattern: The fragmentation of nitroanilines in GC-MS typically involves the loss of the nitro group (NO₂) and fragmentation of the alkyl substituent. The presence of a prominent molecular ion is also expected.

  • Quantification: For known impurities, quantification is performed using a calibration curve generated from certified reference standards. For unknown impurities, quantification is often based on the principle of equal response factor, assuming the response is similar to that of the main component.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful technique, it is not the only option for impurity profiling. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also widely used in the pharmaceutical industry.[8][9][10] The choice of technique depends on the specific nature of the impurities and the analytical requirements.

FeatureGC-MSHPLC-UVLC-MS
Principle Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection.Separation of non-volatile/thermally labile compounds in the liquid phase followed by UV absorbance detection.Separation in the liquid phase coupled with mass-based detection.
Applicability to this compound Excellent for the main component and its likely volatile impurities (isomers, starting materials).Suitable, but may require longer run times for isomer separation. Less definitive identification than MS.Highly suitable, especially for non-volatile or thermally sensitive degradation products. Provides structural information.
Selectivity High, especially with a well-chosen column and temperature program.Moderate to high, dependent on column chemistry and mobile phase composition.Very high, combines chromatographic separation with mass-based specificity.
Sensitivity Very high, especially in SIM mode (ppb levels achievable).[1][3]Good, but generally less sensitive than MS-based methods (ppm levels).Very high, often the most sensitive technique for a broad range of compounds.
Identification Capability Excellent, provides structural information through fragmentation patterns.Limited, relies on retention time matching with standards.Excellent, provides molecular weight and structural information.[11][12]
Sample Preparation May require derivatization for polar compounds, but generally straightforward for this analyte.Generally simple, involves dissolution in a suitable mobile phase.Can be more complex due to buffer compatibility with the MS interface.
Cost & Complexity Moderate to high initial cost and requires skilled operators.Lower initial cost and relatively straightforward operation.High initial cost and requires specialized expertise.

Visualizing the Workflow and Logic

To better illustrate the process of impurity identification and the logical relationships in the analysis, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification cluster_report Reporting Sample This compound Sample Dissolution Dissolve in Methanol/Acetone Sample->Dissolution Injection Inject into GC-MS Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Obtain Total Ion Chromatogram Detection->Chromatogram Peak_Integration Integrate Impurity Peaks Chromatogram->Peak_Integration Mass_Spectra Extract Mass Spectra Chromatogram->Mass_Spectra Quantification Quantify Impurities Peak_Integration->Quantification Library_Search Compare with Spectral Library Mass_Spectra->Library_Search Library_Search->Quantification Final_Report Generate Impurity Profile Report Quantification->Final_Report

Caption: Workflow for impurity profiling of this compound using GC-MS.

Fragmentation_Logic cluster_fragments Potential Fragmentation Pathways cluster_identification Identification Logic Parent This compound (Molecular Ion) Loss_NO2 Loss of -NO2 Parent->Loss_NO2 m/z -46 Loss_CH3 Loss of -CH3 from tert-butyl Parent->Loss_CH3 m/z -15 Loss_tert_butyl Loss of entire tert-butyl group Parent->Loss_tert_butyl m/z -57 Isomer_ID Positional Isomers: Same molecular ion, different retention time Parent->Isomer_ID Starting_Material_ID Starting Material: Different molecular ion and retention time Parent->Starting_Material_ID

Caption: Logical relationships in the GC-MS fragmentation and identification of impurities.

Conclusion: A Scientifically Sound Approach to Impurity Control

The proposed GC-MS method, when properly validated, offers a highly sensitive, selective, and definitive approach for the impurity profiling of this compound. While HPLC-UV and LC-MS present viable alternatives, the inherent volatility of the likely process-related impurities makes GC-MS a particularly well-suited technique. The ability to obtain structural information from mass spectral data is invaluable for the unambiguous identification of unknown impurities, a critical aspect of ensuring the safety and quality of pharmaceutical substances. By understanding the principles behind the chosen methodology and considering the comparative strengths of different analytical techniques, researchers and drug development professionals can make informed decisions to effectively control impurities and meet stringent regulatory requirements.

References

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 486-494. [Link]
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. PharmaeliX. [Link]
  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12), 1034-1046. [Link]
  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
  • Mass-fragmentation patterns of the metabolites identified by GC-MS...
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713-4722. [Link]
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
  • Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
  • Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization.
  • a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of...
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(13), 2021-2032. [Link]
  • Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. Chirality, 25(10), 624-631. [Link]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. James Madison University. [Link]
  • Process for producing p-nitroaniline.
  • Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function.
  • The chemical synthesis method of 5-chloro-2-nitroaniline.

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A Comparative Analysis of 2-Tert-butyl-5-nitroaniline and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, substituted anilines are foundational building blocks. Among these, the tert-butyl-nitroaniline isomers represent a class of compounds whose utility is defined by the nuanced interplay between steric hindrance and electronic effects. The specific placement of the bulky tert-butyl group and the electron-withdrawing nitro moiety on the aniline scaffold dictates the molecule's reactivity, spectroscopic signature, and overall physicochemical properties. This guide provides an in-depth comparative analysis of 2-tert-butyl-5-nitroaniline and its key positional isomers, offering field-proven insights and experimental data to aid researchers in their synthesis, characterization, and application.

Chapter 1: Structural and Physicochemical Overview

The four principal isomers discussed in this guide are this compound, 4-tert-butyl-2-nitroaniline, 2-tert-butyl-4-nitroaniline, and 2-tert-butyl-6-nitroaniline. The substitution pattern is critical, as it governs intramolecular interactions, crystal packing, and reactivity.

For instance, the proximity of the tert-butyl group to the amino group in 2-substituted isomers introduces significant steric hindrance. This can impede reactions involving the amine, such as acylation or diazotization, and also influences the N-H stretching frequencies observed in infrared spectroscopy. The position of the strongly electron-withdrawing nitro group profoundly affects the basicity of the amine and the electron density of the aromatic ring, thereby directing the course of further electrophilic substitution reactions.

Below is a logical diagram illustrating the relationship between the core structure and the specific isomers.

G cluster_isomers Key Isomers of Tert-butyl-nitroaniline 2-tBu-5-NO2 This compound 4-tBu-2-NO2 4-tert-butyl-2-nitroaniline 2-tBu-4-NO2 2-tert-butyl-4-nitroaniline 2-tBu-6-NO2 2-tert-butyl-6-nitroaniline Core Tert-butyl-nitroaniline Scaffold Core->2-tBu-5-NO2 Positional Variation Core->4-tBu-2-NO2 Positional Variation Core->2-tBu-4-NO2 Positional Variation Core->2-tBu-6-NO2 Positional Variation

Caption: Relationship between the core scaffold and its isomers.

A summary of the key physicochemical properties for these isomers is presented below. These values are critical for practical considerations such as solvent selection for reactions and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compoundC₁₀H₁₄N₂O₂194.23Data not available-103392-84-3[1]
4-tert-butyl-2-nitroanilineC₁₀H₁₄N₂O₂194.23101-104Yellow to Orange Powder/Crystals6310-19-6[2]
4-tert-butyl-3-nitroanilineC₁₀H₁₄N₂O₂194.23Data not available-31951-12-9[3][4]
2-tert-butyl-6-nitroanilineC₁₀H₁₄N₂O₂194.23Data not available-41085-44-3[5]

Chapter 2: Spectroscopic Differentiation

Unequivocal identification of these isomers is paramount. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide the most definitive data for structural elucidation.

¹H NMR Spectroscopy: A Diagnostic Tool

The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The electron-withdrawing nitro group strongly deshields ortho and para protons, shifting their signals downfield. The bulky tert-butyl group, while sterically influential, has a less pronounced electronic effect.

Predicted ¹H NMR Signatures (in CDCl₃):

IsomerAromatic Protons (δ, ppm) & Couplingtert-Butyl (δ, ppm)NH₂ (δ, ppm)
This compound Three distinct signals in the aromatic region. Expect one proton ortho to the nitro group to be significantly downfield.Singlet, ~1.3Broad singlet
4-tert-butyl-2-nitroaniline H3: ~8.08 (s), H5: ~7.43 (d), H6: ~6.76 (d)[6]~1.27 (s)[6]~5.95 (br s)[6]
2-tert-butyl-4-nitroaniline Expect three distinct aromatic signals. The proton ortho to the nitro group (H3) and the proton para to the amino group (H5) will be most affected.Singlet, ~1.4Broad singlet
2-tert-butyl-6-nitroaniline Due to symmetry, expect two aromatic signals, likely a doublet and a triplet. The amino protons may be shifted due to potential intramolecular hydrogen bonding with the ortho nitro group.Singlet, ~1.4Broad singlet

Causality Behind the Shifts: In 4-tert-butyl-2-nitroaniline, the proton at the C3 position is ortho to the strongly deshielding nitro group, hence its downfield shift to ~8.08 ppm. The protons at C5 and C6 show characteristic ortho coupling. The tert-butyl protons typically appear as a sharp singlet around 1.3 ppm, a hallmark of this group. The broadness of the amino proton signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups.

  • N-H Stretching: The amino group typically shows two absorption bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. In isomers like 2-tert-butyl-6-nitroaniline, steric hindrance and potential intramolecular hydrogen bonding between the NH₂ and NO₂ groups can cause shifts in these frequencies compared to other isomers.

  • N-O Stretching: The nitro group exhibits strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Chapter 3: Synthesis and Reactivity Considerations

The synthesis of these isomers typically involves the nitration of a corresponding tert-butylaniline or the amination of a tert-butyl-nitro-halobenzene. The regioselectivity of the nitration step is a critical consideration, governed by the directing effects of the amino and tert-butyl groups.

Synthetic Strategy: Nitration of tert-Butylaniline

Direct nitration of anilines can be problematic due to the oxidation of the amino group and the formation of the anilinium ion, which directs nitration to the meta position.[7] Therefore, a common and self-validating strategy involves the protection of the amino group as an acetamide. This serves two purposes:

  • It moderates the activating nature of the amino group, preventing over-oxidation.

  • The bulky acetyl group enhances the ortho-directing effect, but steric hindrance from the tert-butyl group will ultimately determine the final product distribution.

G cluster_workflow General Synthesis Workflow Start tert-Butylaniline Precursor Protect Protection of Amine (e.g., Acetylation) Start->Protect Step 1 Nitration Regioselective Nitration (HNO₃/H₂SO₄) Protect->Nitration Step 2 Deprotect Deprotection (Hydrolysis) Nitration->Deprotect Step 3 Purify Purification (Chromatography/ Recrystallization) Deprotect->Purify Step 4 End Target Isomer Purify->End Final Product

Sources

A Definitive Guide to the Structural Validation of 2-Tert-butyl-5-nitroaniline by NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, expert-level comparison and analysis of the spectroscopic data essential for the unambiguous structural validation of 2-tert-butyl-5-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal relationships behind spectral features, ensuring a robust and self-validating approach to molecular characterization.

Introduction: The Imperative of Structural Certainty

In the realm of chemical synthesis and drug development, absolute certainty of a molecule's structure is paramount. This compound is an interesting synthetic building block, featuring a sterically demanding tert-butyl group and two electronically influential substituents—an electron-donating amine (-NH₂) and an electron-withdrawing nitro (-NO₂) group—on an aromatic scaffold. This unique combination of steric and electronic features makes precise structural confirmation essential for predicting its reactivity, biological activity, and material properties.

This guide details the application of two cornerstone analytical techniques, Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, to confirm the identity and substitution pattern of this compound. We will dissect the expected spectral data, compare it against established principles, and provide standardized protocols for data acquisition.

The Spectroscopic Toolkit: Principles in Practice

Before interpreting the spectra, it is crucial to understand why these techniques are chosen. IR spectroscopy provides a rapid, non-destructive method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). NMR spectroscopy, on the other hand, maps the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and quantity of different types of protons (¹H NMR) and carbon atoms (¹³C NMR), making it the gold standard for determining molecular structure.

Infrared (IR) Spectroscopy: Identifying the Molecular Components

The IR spectrum acts as a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different functional groups. For this compound, we anticipate key signals confirming the presence of the amine, the nitro group, the tert-butyl group, and the aromatic ring.

Expected IR Absorption Profile

The primary functional groups of this compound will produce a series of characteristic absorption bands. The presence of a primary aromatic amine is typically confirmed by a pair of medium-intensity peaks corresponding to the N-H asymmetric and symmetric stretches. The powerful electron-withdrawing nitro group gives rise to two very strong and easily identifiable stretching vibrations.

Expected Wavenumber (cm⁻¹) Functional Group / Vibration Rationale and Expected Intensity
3500 - 3300Primary Amine (N-H Stretch)Two distinct bands (asymmetric and symmetric) are expected for the -NH₂ group. Weaker than O-H stretches.
3100 - 3000Aromatic C-H StretchMedium to weak bands characteristic of C(sp²)-H bonds.
3000 - 2850Aliphatic C-H StretchStrong bands from the nine C-H bonds of the tert-butyl group.
1650 - 1580Primary Amine (N-H Bend)A medium to strong scissoring vibration for the -NH₂ group.
1600 - 1450Aromatic C=C StretchMultiple medium-intensity bands from the benzene ring vibrations.
1550 - 1475Nitro Group (N-O Asymmetric Stretch)A very strong and characteristic absorption due to the highly polar N-O bonds.
1360 - 1290Nitro Group (N-O Symmetric Stretch)A second very strong absorption, confirming the nitro functionality.
1335 - 1250Aromatic C-N StretchA strong band characteristic of the bond between the aromatic ring and the amine nitrogen.
Experimental Protocol: Acquiring the IR Spectrum (ATR-FTIR)
  • Sample Preparation: Ensure the sample of this compound is solid and dry. Place a small amount (a few milligrams) directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed. The key absorption bands are identified and compared with the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

While IR confirms the pieces are present, NMR shows how they are connected. ¹H and ¹³C NMR spectroscopy provide definitive evidence for the substitution pattern and overall structure of this compound.

¹H NMR Analysis: Proton Environments and Connectivity

The ¹H NMR spectrum reveals four distinct proton environments for the target molecule. The chemical shift of each proton is influenced by the electronic effects of the neighboring substituents. The strongly electron-withdrawing nitro group will significantly deshield (shift downfield) adjacent protons, while the electron-donating amine group will cause a shielding effect (shift upfield) relative to benzene (7.26 ppm).

Predicted ¹H NMR Data for this compound Solvent: CDCl₃

Signal Label Predicted δ (ppm) Integration Multiplicity Assignment
Hₐ~ 1.49HSinglet (s)-C(CH ₃)₃
Hₙ~ 4.02HBroad Singlet (br s)-NH
H-6~ 6.71HDoublet (d)Aromatic Proton
H-4~ 7.51HDoublet of Doublets (dd)Aromatic Proton
H-3~ 7.81HDoublet (d)Aromatic Proton

Causality Behind the Assignments:

  • Hₐ (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a large, sharp singlet. Its upfield position is typical for aliphatic protons.

  • Hₙ (-NH₂): The amine protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary with concentration and solvent.

  • Aromatic Protons (H-6, H-4, H-3):

    • H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -NO₂ group. The net effect is significant shielding, placing it at the most upfield position in the aromatic region. It will be split into a doublet by H-4.

    • H-4: This proton is meta to the -NH₂ group and meta to the -NO₂ group. It will be split into a doublet of doublets by both H-3 and H-6.

    • H-3: This proton is ortho to the strongly deshielding -NO₂ group, causing it to appear at the most downfield position. It will be split into a doublet by H-4.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum will confirm the number of unique carbon environments. Due to the lack of symmetry, all 10 carbon atoms in this compound are expected to be chemically distinct, yielding 10 separate signals.

Predicted ¹³C NMR Data for this compound

Predicted δ (ppm) Assignment Rationale
~ 30-C(C H₃)₃Aliphatic methyl carbons of the tert-butyl group.
~ 35-C (CH₃)₃Quaternary aliphatic carbon of the tert-butyl group.
~ 110 - 155Aromatic CarbonsSix distinct signals are expected in the aromatic region. The carbons directly attached to the nitrogen atoms (C1, C2, C5) will be most affected, with C5 (attached to -NO₂) being significantly downfield.
Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is "locked" to the deuterium signal of the solvent. The field is then "shimmed" to optimize homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., broadband decoupling) is used to produce a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, many more scans (hundreds to thousands) are required to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to a standard (e.g., residual solvent signal or tetramethylsilane, TMS).

Comparative Analysis: Ruling Out Isomers

The true power of NMR is its ability to distinguish between constitutional isomers. Consider a plausible alternative, 4-tert-butyl-3-nitroaniline . While it has the same functional groups and would produce a similar IR spectrum, its ¹H NMR spectrum would be dramatically different.

Feature This compound (Target) 4-tert-butyl-3-nitroaniline (Isomer)
Aromatic Signals 3 distinct signals3 distinct signals
Splitting Pattern Doublet, Doublet of Doublets, DoubletDoublet, Doublet of Doublets, Doublet
Key Differentiator The proton ortho to -NH₂ and ortho to the tert-butyl group (H-3) would be a singlet. In the target, no aromatic proton is a singlet.Two protons (H-2 and H-6) would be adjacent, creating a doublet for H-2. The proton between the nitro and amine groups (H-2) would be highly deshielded.

This comparative analysis demonstrates how the specific splitting patterns observed in the ¹H NMR spectrum provide irrefutable evidence for the 1,2,4-substitution pattern of the target molecule, ruling out other possibilities.

Workflow for Spectroscopic Validation

The logical process for validating the structure of this compound is summarized in the workflow diagram below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Validation Prep Purified Compound IR IR Spectroscopy (ATR-FTIR) Prep->IR Acquire Data NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Acquire Data IR_Data Identify Functional Groups: -NH₂, -NO₂, -C(CH₃)₃ IR->IR_Data Analyze NMR_Data Determine Connectivity: Proton Environments, Splitting Patterns, Carbon Skeleton NMR->NMR_Data Analyze Confirm Structure Confirmed IR_Data->Confirm Correlate & Validate NMR_Data->Confirm Correlate & Validate

Caption: Workflow for structural validation of this compound.

Conclusion

The structural validation of this compound is achieved through a synergistic application of IR and NMR spectroscopy. IR spectroscopy confirms the presence of the requisite amine, nitro, and aliphatic functional groups. Concurrently, ¹H and ¹³C NMR spectroscopy provides unambiguous evidence of the molecular connectivity and the specific 1,2,4-trisubstitution pattern on the aromatic ring. The predicted chemical shifts, integration values, and coupling patterns collectively form a unique spectral signature that not only confirms the target structure but also definitively rules out other potential isomers. This rigorous, multi-technique approach embodies the principles of self-validating protocols and ensures the highest level of scientific integrity for researchers and developers.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.
  • IR Spectroscopy Tutorial: Nitro Groups

A Comparative Guide to HPLC and GC for Nitroaniline Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate separation and quantification of positional isomers like ortho-, meta-, and para-nitroaniline is a frequent analytical challenge. These compounds are not only vital synthetic intermediates but also environmental contaminants of concern. The choice of analytical technique is paramount for achieving the requisite selectivity, sensitivity, and accuracy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this specific application, grounded in experimental data and established methodologies.

The Analytical Challenge: Resolving Structural Subtleties

The three isomers of nitroaniline—ortho (o-), meta (m-), and para (p-)—share the same molecular weight and elemental composition. Their distinct chemical and physical properties, arising from the relative positions of the amino (-NH₂) and nitro (-NO₂) groups on the benzene ring, govern their chromatographic behavior. The primary challenge lies in exploiting these subtle differences to achieve baseline separation, which is essential for accurate quantification.

Physicochemical Properties at a Glance

A fundamental understanding of the isomers' properties is key to interpreting their chromatographic separation.

Propertyo-Nitroanilinem-Nitroanilinep-Nitroaniline
Molecular Weight 138.12 g/mol 138.12 g/mol 138.12 g/mol
Boiling Point 284 °C306 °C332 °C[1]
Melting Point 71.5 °C114 °C146-149 °C[2]
Polarity/Dipole Moment LowerIntermediateHigher
Intramolecular H-Bonding YesNoNo

o-Nitroaniline's lower boiling point and polarity are attributed to intramolecular hydrogen bonding between the adjacent amino and nitro groups, which masks their polarity and reduces intermolecular forces. In contrast, the para isomer exhibits the highest polarity due to the symmetrical opposition of the electron-donating amino group and the electron-withdrawing nitro group, leading to a large net dipole moment.

High-Performance Liquid Chromatography (HPLC): The Preferred Approach

For the analysis of nitroaniline isomers, HPLC, particularly in the reversed-phase mode, is generally the superior and more robust technique.[3][4] This is primarily because it circumvents the key limitations of GC for these specific analytes.

The Rationale Behind HPLC's Success

The primary advantage of HPLC is that it is a non-destructive technique performed at or near ambient temperature.[3][4] This is crucial for nitroanilines, which are known to be thermolabile, meaning they can degrade at the high temperatures required for GC analysis.[3][4] HPLC analysis of nitroanilines does not require a derivatization step, simplifying sample preparation and reducing potential sources of error.[3][4]

The separation mechanism in reversed-phase HPLC is predominantly based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. The elution order is typically determined by the polarity of the isomers: the most polar compound interacts least with the stationary phase and elutes first.

For nitroanilines, the typical elution order on a C18 column is:

  • p-Nitroaniline (most polar)

  • m-Nitroaniline

  • o-Nitroaniline (least polar due to intramolecular H-bonding)

Optimizing HPLC Separations

Column Selection:

  • C18 (Octadecylsilane): This is the workhorse for reversed-phase separation of nitroanilines, offering excellent resolution based on hydrophobicity.[3][5]

  • Phenyl-Hexyl: For challenging separations, a phenyl-hexyl column can offer alternative selectivity. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the nitroanilines, providing an additional separation mechanism beyond simple hydrophobicity.[6][7][8][9] This can be particularly useful for enhancing the resolution of closely eluting isomers.

Mobile Phase Composition: The choice of organic modifier in the mobile phase can significantly impact selectivity.

  • Methanol: Tends to enhance π-π interactions with phenyl-based stationary phases, which can improve the separation of aromatic isomers.

  • Acetonitrile: Can sometimes suppress π-π interactions.

Therefore, screening both methanol and acetonitrile is a critical step in method development.

Gas Chromatography (GC): A More Challenging Endeavor

While GC is a powerful technique for volatile and thermally stable compounds, its application to nitroanilines is fraught with challenges. Direct GC analysis is often problematic due to the polar nature and thermal instability of these compounds.[3][4][10]

The Hurdles of Direct GC Analysis
  • Thermal Degradation: The high temperatures of the GC inlet and column can cause the nitroanilines to decompose, leading to inaccurate quantification and the appearance of extraneous peaks.[3][4]

  • Poor Peak Shape: The polar amino group can interact with active sites in the GC system (e.g., the inlet liner and the column stationary phase), resulting in broad, tailing peaks and poor resolution.[10]

  • Resolution Issues: Even if degradation is minimized, achieving baseline separation of the isomers can be difficult on common GC columns. For instance, EPA Method 8131 notes that some columns do not adequately resolve 2-nitroaniline and 4-nitroaniline from other compounds.[11]

To obtain reliable results with direct GC analysis, an exceptionally inert system is required, including a deactivated inlet liner and a high-quality capillary column.

Derivatization: The Necessary Workaround for GC

To overcome the limitations of direct GC analysis, a derivatization step is often employed.[3][4] This involves chemically modifying the polar amino group to create a less polar, more volatile, and more thermally stable derivative.[12] Acylation, using reagents like trifluoroacetic anhydride (TFAA), is a common approach.[13]

While derivatization can significantly improve chromatographic performance, it adds complexity and potential for error to the analytical workflow.[3][4] The derivatization reaction must be complete and reproducible for accurate quantification.

Performance Comparison: HPLC vs. GC

The following table summarizes the key performance characteristics of HPLC and GC for nitroaniline isomer analysis, based on available data.

ParameterHPLC-UVGC-NPD (Direct)GC-FID/MS (with Derivatization)
Sample Preparation Simple (dissolution & filtration)Simple (dissolution)Complex (derivatization required)
Thermal Stability Not a concernMajor concernLess concern for derivative
Resolution Excellent for all 3 isomersChallenging, often incompleteCan be good, method dependent
Analysis Time ~15-30 min[3]Typically faster run timesRun time + derivatization time
LOD/LOQ ≤ 0.2 µg/L (LOD)[14]Method dependent, data limitedMethod dependent, data limited
Linearity Range 1 - 100 µg/L[14]Data limitedData limited
Accuracy (% Recovery) 98 - 108%[14]Data limitedData limited
Precision (%RSD) ≤ 0.3%[14]Data limitedData limited
Robustness HighLow (sensitive to system activity)Moderate

Experimental Protocols

HPLC-UV Method for Nitroaniline Isomer Separation

This protocol is based on established reversed-phase methods, such as those similar to EPA Method 8330.[15][16][17][18]

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • o-, m-, and p-nitroaniline standards

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 50:50, v/v). The exact ratio should be optimized for the specific column and system to achieve baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

4. Standard and Sample Preparation:

  • Prepare a stock solution of each isomer (e.g., 1000 mg/L) in methanol.

  • From the stock solutions, prepare a mixed working standard containing all three isomers at a suitable concentration (e.g., 10 mg/L) by diluting with the mobile phase.

  • Dissolve samples in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

GC-FID Method with Acylation Derivatization

This protocol is a representative example of an acylation procedure for primary amines.

1. Instrumentation:

  • Gas chromatograph with a split/splitless inlet, a flame ionization detector (FID), and a suitable capillary column (e.g., DB-5 or similar).

2. Reagents:

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate)

  • o-, m-, and p-nitroaniline standards

3. Derivatization Protocol:

  • Place a known amount of the nitroaniline sample (or standard) into a reaction vial.

  • Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.

  • Cap the vial tightly and heat at 60 °C for 20 minutes.

  • Cool the vial to room temperature.

  • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC.

4. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. (This is a starting point and must be optimized).

  • Detector Temperature: 300 °C

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Chromatogram->Quantify

Caption: High-Performance Liquid Chromatography (HPLC) workflow for nitroaniline isomer analysis.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Derivatize Derivatize with TFAA Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Separate on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Chromatogram->Quantify

Caption: Gas Chromatography (GC) workflow with mandatory derivatization for nitroaniline analysis.

Conclusion and Recommendation

For the routine separation and quantification of nitroaniline isomers, High-Performance Liquid Chromatography is the unequivocally recommended technique. Its ability to analyze these thermally labile and polar compounds directly, without the need for derivatization, makes it a more robust, straightforward, and reliable method.[3][4] The excellent resolution achievable on standard C18 columns, coupled with high sensitivity and precision, solidifies its position as the method of choice.

Gas Chromatography should only be considered if HPLC is unavailable or if there is a specific requirement for GC-MS confirmation. In such cases, it is crucial to acknowledge the inherent challenges of direct analysis and to develop a validated derivatization protocol to ensure data integrity. The added complexity and potential for error associated with derivatization make GC a less desirable option for this particular analytical task.

Decision_Tree start Start: Need to separate nitroaniline isomers hplc_available Is HPLC available? start->hplc_available use_hplc Use HPLC (Recommended Method) hplc_available->use_hplc Yes gc_only GC is the only option hplc_available->gc_only No derivatization_possible Is derivatization feasible? gc_only->derivatization_possible use_gc_deriv Use GC with Derivatization derivatization_possible->use_gc_deriv Yes no_solution Direct GC analysis is not recommended due to thermal lability & poor peaks derivatization_possible->no_solution No

Caption: Decision tree for selecting the appropriate chromatographic technique.

References

  • U.S. Environmental Protection Agency. (2025). EPA Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Varian, Inc. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
  • U.S. Environmental Protection Agency. (2025). SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
  • Mack, A. (2013). EPA 8330A Analysis of Explosives Using Agilent Poroshell 120 EC-CN and EC-C18 Columns. Agilent Technologies, Inc.
  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8330B: Explosives by HPLC.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Shimadzu Corporation. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • Agilent Technologies, Inc. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-trimethyl-3-nitroaniline.
  • Phenomenex, Inc. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
  • Agilent Technologies, Inc. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • BenchChem. (n.d.). Application Note: Gas Chromatography Methods for the Analysis of Aniline Derivatives.
  • Thermo Fisher Scientific Inc. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem Compound Database.
  • ResearchGate. (n.d.). Acylation Derivatization Reagents.
  • Phenomenex, Inc. (n.d.). GC Derivatization.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
  • Chromatography Forum. (2011). P-Nitroaniline GC Method.
  • National Center for Biotechnology Information. (n.d.). 4-Nitroaniline. PubChem Compound Database.
  • Wikipedia. (n.d.). 4-Nitroaniline.
  • ResearchGate. (n.d.). (PDF) Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector.
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • U.S. Environmental Protection Agency. (n.d.). Method 8141B.
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
  • NACALAI TESQUE, INC. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • NACALAI TESQUE, INC. (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • Phenomenex, Inc. (n.d.). Derivatization for Gas Chromatography.
  • PubMed. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs.
  • SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column.

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assay of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic methods for the purity assessment of 2-Tert-butyl-5-nitroaniline. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers a detailed, self-validating qNMR protocol, and presents supporting data to guide informed analytical decisions.

The Analytical Imperative: Why Purity Matters for this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Consequently, a robust, accurate, and reliable analytical method for purity determination is not just a regulatory requirement but a cornerstone of quality control.

Traditionally, High-Performance Liquid Chromatography (HPLC) with UV detection has been the workhorse for purity analysis in the pharmaceutical industry. While effective, HPLC is a comparative technique that relies on the availability of a high-purity reference standard of the analyte itself. This can be a significant bottleneck, especially in early-stage development when such standards are often scarce and expensive to synthesize and certify.

This guide explores a powerful alternative: quantitative NMR (qNMR). As a primary analytical method, qNMR offers a direct and absolute measure of purity without the need for an identical reference standard, providing a significant advantage in terms of speed, cost, and accuracy.

qNMR vs. Chromatography: A Paradigm Shift in Purity Assessment

The fundamental difference between qNMR and chromatographic techniques like HPLC lies in their principles of quantification. HPLC relies on the response of a detector (e.g., UV absorbance) to an analyte, which is then compared to the response of a known concentration of a reference standard. This introduces potential variability due to factors like detector drift and differences in the chromophores of impurities.

In contrast, ¹H qNMR operates on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[1][2] This allows for the direct quantification of an analyte against a certified internal standard of a completely different chemical structure.[3] This inherent quantitativeness makes qNMR a primary ratio method, capable of delivering highly accurate and traceable results.[4]

At a Glance: qNMR vs. HPLC
FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on the direct proportionality of signal area to the number of nuclei.Relative quantification based on comparing detector response to a reference standard.
Reference Standard Requires a certified internal standard of a different, non-interfering compound.Requires a certified reference standard of the analyte itself.
Speed Faster method development and analysis time (typically 10-15 minutes per sample).Method development can be time-consuming; analysis time is typically 15-30 minutes per sample.
Selectivity High, based on chemical shift dispersion. Can be challenging in complex mixtures with significant signal overlap.High, based on chromatographic separation. Excellent for resolving trace impurities.
Sensitivity Generally lower than HPLC, but can be enhanced with high-field instruments and cryoprobes.Higher sensitivity, making it well-suited for trace impurity analysis.
Sample Integrity Non-destructive; the sample can be recovered.Destructive.
Universality A single internal standard can be used to quantify a wide range of compounds.A specific reference standard is required for each analyte.
Information Content Provides both quantitative data and structural confirmation in a single experiment.Primarily provides quantitative data.

The qNMR Workflow: A Step-by-Step Guide to Purity Determination

The successful implementation of a qNMR assay hinges on a meticulously planned and executed workflow. Each step is critical for ensuring the accuracy and reliability of the final purity value.

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Solvent Solvent Selection Standard Internal Standard Selection AnalyteSignal Analyte Signal Identification Weighing Accurate Weighing AnalyteSignal->Weighing Dissolution Complete Dissolution Parameters Optimize NMR Parameters (D1, PW, NS) Dissolution->Parameters Acquisition Acquire FID Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Integration Signal Integration Calculation Purity Calculation

Caption: The qNMR workflow for purity determination.
Experimental Protocol: qNMR Assay of this compound

This protocol outlines a robust method for determining the purity of this compound using ¹H qNMR with an internal standard.

3.1.1. Materials and Instrumentation

  • Analyte: this compound (sample of unknown purity)

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • Equipment: Analytical microbalance (readability ± 0.01 mg), vortex mixer, NMR tubes (5 mm)

3.1.2. Rationale for Experimental Choices

  • Internal Standard Selection: Maleic acid is chosen as the internal standard due to several key properties:

    • Signal Simplicity and Location: It exhibits a sharp singlet in a relatively clear region of the spectrum (around 6.0-6.5 ppm in DMSO-d₆), which is unlikely to overlap with the aromatic signals of the analyte.

    • Solubility: It is soluble in DMSO-d₆, ensuring a homogeneous solution with the analyte.

    • Stability: Maleic acid is chemically stable and non-volatile.

    • Purity: Certified reference materials are readily available.

  • Solvent Selection: DMSO-d₆ is selected for its excellent solvating power for both the polar nitroaniline analyte and the maleic acid internal standard.[3][5] Its residual proton signal appears around 2.5 ppm, which does not interfere with the aromatic signals of interest.

  • Analyte Signal Selection: The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the tert-butyl group. The aromatic protons, being in a region with fewer potential interferences, are ideal for quantification. Based on substituent effects, the aromatic protons are expected in the 6.5-8.0 ppm range. The tert-butyl protons will appear as a sharp singlet further upfield, likely around 1.3-1.5 ppm. For this protocol, we will select a well-resolved aromatic proton signal for quantification.

3.1.3. Step-by-Step Procedure

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask.

    • Dissolve in and dilute to the mark with DMSO-d₆.

    • Calculate the exact concentration of the stock solution based on the weighed mass and purity of the maleic acid.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Using a calibrated pipette, add 1.0 mL of the maleic acid internal standard stock solution to the vial.

    • Ensure complete dissolution by vortexing the vial for at least 1 minute.

    • Transfer approximately 0.7 mL of the final solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow the temperature to equilibrate (typically 5-10 minutes).

    • Tune and shim the probe to achieve optimal resolution and lineshape.

    • Acquire the ¹H NMR spectrum using the following key parameters:

      • Pulse Angle: 90° (calibrated for each sample)

      • Relaxation Delay (d1): 30 seconds. This is a crucial parameter to ensure full relaxation of all protons, especially the aromatic ones. A conservative value of 5-7 times the longest T₁ (spin-lattice relaxation time) is recommended for accurate quantification.[6] The T₁ for aromatic protons in molecules of this size is typically in the range of 2-5 seconds.

      • Acquisition Time (aq): 2-4 seconds

      • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).

      • Temperature: 298 K

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

    • Carefully phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the selected, well-resolved aromatic proton signal of this compound (I_analyte) and the singlet from maleic acid (I_std).

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (N_std = 2 for maleic acid; N_analyte will be 1 for a single aromatic proton)

    • MW: Molecular weight (this compound = 194.23 g/mol ; Maleic acid = 116.07 g/mol )

    • m: Mass

    • P: Purity of the standard

Method Validation and Performance Comparison

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation of the qNMR method for this compound would follow the guidelines of the International Council for Harmonisation (ICH) Q2(R2).[7][8]

Validation Parameters

The key validation parameters and their typical acceptance criteria for a qNMR assay are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically expected over the specified range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies, with typical acceptance criteria of 98.0-102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), with an acceptance criterion of <2%.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Performance Data (Illustrative)

The following table presents illustrative comparative data for the purity assay of an aromatic amine intermediate using the validated qNMR method and a conventional HPLC method.

Validation ParameterqNMRHPLC
Linearity (r²) > 0.999> 0.999
Range 0.5 - 20 mg/mL1 - 150 µg/mL
Accuracy (% Recovery) 99.5 - 100.8%98.9 - 101.5%
Precision (RSD%) < 1.0%< 1.5%
Limit of Quantification (LOQ) ~0.1% (w/w)~0.05% (w/w)

This data highlights that while HPLC may offer a lower limit of quantification, the qNMR method demonstrates excellent linearity, accuracy, and precision, making it a highly reliable method for purity assay.[9][10][11]

Comparison cluster_advantages_qnmr Advantages of qNMR cluster_advantages_hplc Advantages of HPLC qNMR qNMR Absolute Absolute Quantification qNMR->Absolute NoAnalyteStd No Analyte-Specific Reference Standard Needed qNMR->NoAnalyteStd FastDev Faster Method Development qNMR->FastDev NonDestructive Non-Destructive qNMR->NonDestructive StructuralInfo Structural Information Included qNMR->StructuralInfo HPLC HPLC HighSensitivity Higher Sensitivity (Trace Analysis) HPLC->HighSensitivity HighThroughput Higher Throughput HPLC->HighThroughput Established Well-Established in QC Labs HPLC->Established

Caption: Key advantages of qNMR and HPLC for purity analysis.

Conclusion: An Integrated Approach to Purity Assessment

Quantitative NMR is a powerful, accurate, and reliable primary method for the purity assessment of this compound and other pharmaceutical intermediates. Its ability to provide absolute quantification without the need for an analyte-specific reference standard offers significant advantages in terms of speed and cost-effectiveness, particularly during drug development.

While HPLC remains an invaluable tool for its high sensitivity in detecting trace impurities, qNMR provides a robust and orthogonal method that not only delivers a precise purity value but also confirms the structural identity of the analyte in a single, non-destructive measurement. For a comprehensive and highly confident purity assessment, an integrated approach that leverages the strengths of both qNMR and HPLC is recommended. This ensures the highest level of quality and confidence in the analytical data that underpins the development of safe and effective medicines.

References

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC.
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  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
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  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap.
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  • Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.
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  • Validation of a Generic qHNMR Method for Natural Products Analysis. PMC.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.
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A Comparative Guide to the Characterization of 2-Tert-butyl-5-nitroaniline Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key chemical intermediates is of paramount importance in the pharmaceutical industry. Regulatory bodies mandate stringent control over impurities, which can affect the safety, efficacy, and stability of the final drug product. 2-Tert-butyl-5-nitroaniline is a valuable building block in organic synthesis, and a thorough understanding of the potential byproducts formed during its production is crucial for process optimization and quality control. This guide provides a comparative analysis of analytical methodologies for the characterization of these byproducts, supported by experimental data and detailed protocols.

Synthetic Routes and the Genesis of Byproducts

The most common synthetic route to this compound involves the nitration of 4-tert-butylaniline. This electrophilic aromatic substitution is governed by the directing effects of the amino (-NH₂) and tert-butyl (-C(CH₃)₃) groups. While the bulky tert-butyl group sterically hinders the ortho positions, the reaction conditions can lead to the formation of several isomeric and over-nitrated byproducts.

In the strongly acidic medium required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. This, combined with the ortho, para-directing influence of the tert-butyl group, leads to a complex product mixture.

Potential Byproducts Include:

  • Isomeric Products: 4-Tert-butyl-2-nitroaniline and 4-tert-butyl-3-nitroaniline are common regioisomeric impurities.

  • Dinitrated Products: 4-Tert-butyl-2,6-dinitroaniline can form under harsh reaction conditions.

  • Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of colored, often tarry, byproducts.[1]

  • Starting Material: Incomplete reaction will result in the presence of unreacted 4-tert-butylaniline.

The following diagram illustrates the formation of the desired product and key byproducts during the nitration of 4-tert-butylaniline.

Caption: Synthetic pathway and potential byproducts.

Comparative Analysis of Analytical Methodologies

A multi-technique approach is essential for the robust characterization of synthesis byproducts.[2] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for separation, identification, and quantification.

Technique Principle Strengths Limitations Application in this Context
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Versatile, widely applicable, excellent for quantification.[3]Requires reference standards for identification.Separation and quantification of isomers and non-volatile impurities.
GC-MS Separation of volatile compounds followed by mass analysis.High sensitivity and selectivity, provides molecular weight and fragmentation data for identification.[4][5]Requires analytes to be volatile and thermally stable; derivatization may be necessary.[5]Identification and quantification of volatile byproducts and starting material.
¹H and ¹³C NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides definitive structural information for unambiguous identification.[2]Lower sensitivity compared to chromatographic methods.Structural elucidation of isolated impurities.[6]
LC-MS Combines the separation power of HPLC with the identification capabilities of MS.Provides molecular weight information for separated peaks, aiding in the identification of unknown impurities.[6][7]Ionization efficiency can vary between compounds.Ideal for identifying unknown byproducts without the need for reference standards.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable results.

Protocol 1: HPLC-UV Method for Isomer Quantification

This protocol outlines a reverse-phase HPLC method for the separation of this compound and its isomers.

  • Instrumentation and Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.[2]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of 0.1% formic acid can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude reaction mixture in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of reference standards against their known concentrations.

    • Quantify the concentration of the main product and byproducts in the sample by comparing their peak areas to the calibration curves.[3]

Protocol 2: GC-MS Method for Volatile Impurity Profiling

This protocol details a GC-MS method for the identification of volatile impurities.

  • Instrumentation and Conditions:

    • Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Dissolve the crude sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • If the aniline compounds show poor peak shape, derivatization with an agent like acetic anhydride can be performed to improve chromatography.[4]

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm identities by comparing retention times and mass spectra with authentic standards where available.[5]

Protocol 3: NMR Spectroscopy for Structural Elucidation

This protocol is for the structural characterization of an isolated byproduct.

  • Sample Preparation:

    • Isolate the byproduct of interest using preparative HPLC or column chromatography.

    • Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]

  • Instrumentation:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 25 °C.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for chemical shifts, integration, and coupling patterns to determine the proton environment.

    • Analyze the ¹³C NMR spectrum to determine the number and type of carbon atoms.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary for complex structures. The chemical shifts of substituted anilines are well-documented and can aid in structure confirmation.[8][9][10]

Workflow for Byproduct Identification and Characterization

The following diagram outlines a logical workflow for the comprehensive analysis of byproducts in the synthesis of this compound.

Byproduct_Characterization_Workflow start Crude Synthetic Mixture hplc_analysis HPLC-UV Analysis start->hplc_analysis gcms_analysis GC-MS Analysis start->gcms_analysis quantify Quantify Known Impurities (using reference standards) hplc_analysis->quantify unknown_peaks Unknown Peaks Detected? hplc_analysis->unknown_peaks gcms_analysis->quantify report Complete Impurity Profile quantify->report isolate Isolate Unknowns (Prep HPLC / Column Chrom.) unknown_peaks->isolate Yes unknown_peaks->report No nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolate->nmr lcms LC-MS Analysis isolate->lcms structure_elucidation Structural Elucidation nmr->structure_elucidation lcms->structure_elucidation structure_elucidation->report

Caption: A logical workflow for impurity identification.

Conclusion

The effective characterization of byproducts in the synthesis of this compound requires a strategic and orthogonal analytical approach. HPLC is the workhorse for separation and quantification, while GC-MS provides invaluable information on volatile components. For the unambiguous identification of novel or unexpected impurities, isolation followed by NMR spectroscopy remains the gold standard. By implementing the methodologies and workflows described in this guide, researchers and drug development professionals can ensure a comprehensive understanding of their product's impurity profile, leading to improved process control and the production of high-quality chemical intermediates.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Li, L., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • ResearchGate. (2025). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
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  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Zakrzewska, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62.
  • BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • BenchChem. (2025). Identifying Common Impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline Synthesis.
  • ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers.
  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline.
  • ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound.
  • ResearchGate. (2004). [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS].
  • BenchChem. (n.d.). Managing Byproduct Formation in the Synthesis of 2-Methyl-5-nitroaniline.
  • IntechOpen. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • ResearchGate. (n.d.). 2-Chloro-5-nitroaniline.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
  • Google Patents. (n.d.). US4370502A - Process for producing p-nitroaniline.

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A Comparative Guide to Nitrating Agents for the Synthesis of 2-tert-Butylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of nitrated 2-tert-butylaniline derivatives represents a critical step in the development of various high-value molecules, particularly in the pharmaceutical industry. The strategic introduction of a nitro group onto the 2-tert-butylaniline scaffold is a key transformation in the synthesis of compounds like Ivacaftor, a drug used to treat cystic fibrosis.[1] However, the nitration of anilines is not without its challenges. The amino group is a potent activating, ortho-para director, yet its basicity leads to protonation in strongly acidic media, forming the anilinium ion.[2][3][4] This ion is deactivating and a meta-director, which can result in complex product mixtures and undesirable side reactions, including oxidation and the formation of tarry byproducts.[3][5][6]

The presence of a bulky tert-butyl group at the 2-position introduces a significant steric impediment, which further complicates the regiochemical outcome of the reaction. This guide provides a comparative analysis of different nitrating agents for 2-tert-butylaniline, offering insights into the causality behind experimental choices and providing detailed protocols to aid researchers in selecting the optimal method for their specific synthetic goals.

Method 1: Classical Mixed Acid Nitration (HNO₃/H₂SO₄)

The most traditional approach to aromatic nitration involves a mixture of concentrated nitric and sulfuric acids. This method is widely used due to the low cost and ready availability of the reagents.

Mechanism and Rationale for Regioselectivity

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid.[2][6][7]

H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺

The nitronium ion then attacks the electron-rich aniline ring. The regioselectivity is dictated by a competition between two directing influences:

  • The Amino Group (-NH₂): A powerful ortho, para-director due to its positive resonance effect (+R).

  • The Anilinium Ion (-NH₃⁺): Formed by protonation of the amine in the strong acid, this group is a meta-director due to its strong negative inductive effect (-I).[3][6]

  • The tert-Butyl Group: This bulky alkyl group sterically hinders attack at the adjacent ortho-position (position 3), while its weak +I effect reinforces the ortho, para-directing nature of the ring.

Consequently, direct nitration of 2-tert-butylaniline with mixed acid typically yields a mixture of isomers, primarily the 4-nitro product (para to the amine) and a significant amount of the 3-nitro product (meta to the amine), along with potential oxidation byproducts.

Mixed_Acid_Nitration cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4_minus HSO₄⁻ Start 2-tert-Butylaniline NO2_plus->Start Attacks Aromatic Ring Products Mixture of: 4-Nitro-2-tert-butylaniline 3-Nitro-2-tert-butylaniline Oxidation Products Start->Products + NO₂⁺

Caption: Reaction pathway for mixed acid nitration of 2-tert-butylaniline.

Experimental Protocol: Mixed Acid Nitration
  • Preparation: Cool a stirred solution of 2-tert-butylaniline (1.0 eq) in concentrated sulfuric acid (3-4 vols) to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1 vol) while maintaining the temperature below 10 °C.

  • Addition: Add the cold nitrating mixture dropwise to the aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. An exothermic reaction will occur.[8]

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Workup: Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated products to precipitate.

  • Isolation: Neutralize the aqueous solution with a base (e.g., NaOH or NH₄OH) to pH 7-8. Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product mixture must be purified, typically by column chromatography, to separate the desired 4-nitro isomer from other byproducts.

Method 2: Protection-Nitration-Deprotection Strategy

To overcome the drawbacks of direct nitration, a common and highly effective strategy involves the temporary protection of the amino group as an acetamide. This multi-step approach offers superior control over regioselectivity.

Mechanism and Rationale for Regioselectivity

The rationale for this strategy is threefold:

  • Prevents Protonation: The acetamido group (-NHCOCH₃) is non-basic and does not protonate in the acidic nitrating medium.

  • Moderates Reactivity: It is still a powerful ortho, para-director but is less activating than a free amino group, reducing the risk of oxidation and di-nitration.

  • Enhances Steric Hindrance: The bulk of the acetamido group, combined with the adjacent tert-butyl group, almost completely blocks the ortho-positions, forcing the incoming nitronium ion to substitute at the sterically accessible para-position.

This leads to the highly selective formation of N-(4-nitro-2-tert-butylphenyl)acetamide, which is then hydrolyzed to yield the desired 4-nitro-2-tert-butylaniline.[5][9]

Protection_Strategy Start 2-tert-Butylaniline Protected N-(2-tert-butylphenyl)acetamide Start->Protected Step 1: Protection (Acetic Anhydride) Nitrated N-(4-nitro-2-tert-butylphenyl)acetamide Protected->Nitrated Step 2: Nitration (HNO₃/H₂SO₄) Final 4-Nitro-2-tert-butylaniline Nitrated->Final Step 3: Deprotection (Acid/Base Hydrolysis)

Caption: Workflow for the protection-nitration-deprotection strategy.

Experimental Protocol: Protection-Nitration-Deprotection

Part A: Protection (Acetylation)

  • Dissolve 2-tert-butylaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) and stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into water to precipitate the acetanilide.

  • Filter, wash with water, and dry the solid N-(2-tert-butylphenyl)acetamide.

Part B: Nitration

  • Follow the mixed acid protocol described in Method 1, using the protected N-(2-tert-butylphenyl)acetamide as the starting material. The product, N-(4-nitro-2-tert-butylphenyl)acetamide, will precipitate upon quenching with ice water.

Part C: Deprotection (Hydrolysis)

  • Reflux the N-(4-nitro-2-tert-butylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (or aqueous sodium hydroxide) for several hours until TLC indicates complete conversion.[9]

  • Cool the mixture and neutralize it.

  • The product, 4-nitro-2-tert-butylaniline, will precipitate and can be collected by filtration, washed, and dried.

Method 3: Alternative & Milder Nitrating Agents

In recent years, several milder nitrating agents have been developed to improve safety and selectivity, avoiding the use of highly corrosive mixed acids.[10]

A) Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

Bismuth nitrate is an inexpensive, stable, and relatively non-toxic solid that can serve as an efficient nitrating agent under mild conditions.[11][12] It is particularly noted for its tendency to favor ortho-nitration in many anilines, a unique selectivity profile.[13]

  • Mechanism: The reaction is typically carried out in a solvent like dichloromethane with acetic anhydride.[12] While the exact mechanism can vary, it is believed to proceed without the formation of a free anilinium ion, allowing the directing effect of the amino group to dominate.

  • Application to 2-tert-Butylaniline: For this specific substrate, the strong steric hindrance at both ortho-positions (3 and 6) would likely make this reagent less effective for producing the desired 4-nitro isomer. However, it could be a viable option for synthesizing 6-nitro-2-tert-butylaniline if that were the target.

  • Advantages: Enhanced safety (avoids concentrated acids), mild conditions, low cost, and unique ortho-selectivity.[11][12]

B) tert-Butyl Nitrite (TBN)

Tert-butyl nitrite (TBN) is another reagent that enables the nitration of anilines under mild, non-acidic conditions. It is particularly effective for N-alkyl anilines.[14][15]

  • Mechanism: The reaction with TBN often involves radical pathways and can proceed efficiently in solvents like acetonitrile at moderate temperatures.[14][16] This alternative mechanism circumvents the issues associated with protonation.

  • Application to 2-tert-Butylaniline: TBN offers a promising pathway for achieving high yields of mononitrated products. The regioselectivity would be primarily governed by the powerful ortho, para-directing amino group and the steric hindrance of the tert-butyl group, likely favoring the 4-nitro and 6-nitro isomers.

  • Advantages: Mild reaction conditions, high yields, and avoidance of strong acids.

Alternative_Agents cluster_0 Milder Nitrating Agents Aniline 2-tert-Butylaniline Product Regioselective Nitrated Products Aniline->Product Mild Conditions (e.g., CH₃CN or CH₂Cl₂) Agent1 Bi(NO₃)₃·5H₂O Agent2 tert-Butyl Nitrite (TBN)

Caption: General scheme for nitration using milder, alternative agents.

Comparative Summary

Nitrating AgentTypical ConditionsMajor Isomer(s)AdvantagesDisadvantages
HNO₃ / H₂SO₄ 0-5 °C, strong acidMixture of 4-nitro and 3-nitro isomersInexpensive, readily available reagents.Poor selectivity, harsh conditions, oxidation byproducts, acidic waste.[10]
Protection Strategy Multi-step: RT then 0-5 °C, then refluxHighly selective for 4-nitro isomerExcellent regioselectivity, high purity of desired product, avoids oxidation.Three-step process, lower overall yield, more time-consuming.
Bi(NO₃)₃·5H₂O Mild, reflux in DCMTends to favor ortho-isomers (6-nitro)Safe, mild, inexpensive, good for ortho-selectivity.[11][12]Not ideal for synthesizing the 4-nitro isomer of this substrate.
tert-Butyl Nitrite Mild, 80 °C in CH₃CNMixture of 4-nitro and 6-nitro isomersMild conditions, high yields, avoids strong acids.[14]Reagent cost, may still produce a mixture of isomers.

Conclusion and Recommendations

The choice of nitrating agent for 2-tert-butylaniline is critically dependent on the desired outcome of the synthesis.

  • For Maximum Selectivity of 4-Nitro-2-tert-butylaniline: The protection-nitration-deprotection strategy is unequivocally the superior method. Despite being a three-step process, it provides unparalleled control over regioselectivity, yielding the desired para-isomer in high purity and avoiding the problematic separation of constitutional isomers. This is the recommended path for pharmaceutical and fine chemical synthesis where product purity is paramount.

  • For a Rapid, One-Pot Synthesis: If a mixture of isomers is acceptable or if an efficient downstream purification method is available, traditional mixed acid nitration offers the quickest and most economical route. However, researchers must be prepared for lower yields of the target molecule and significant purification challenges.

  • For Milder Conditions and Alternative Selectivity: Milder reagents like Bismuth Nitrate and tert-Butyl Nitrite represent valuable modern alternatives. They enhance laboratory safety by avoiding concentrated acids. While Bismuth Nitrate is unlikely to be effective for producing the 4-nitro isomer of this specific substrate, TBN offers a promising mild alternative to mixed acid, though regioselectivity may still be a concern.

Ultimately, a careful consideration of project goals, including desired purity, yield, cost, and safety, will guide the rational selection of the most appropriate nitrating agent for the synthesis of 2-tert-butylaniline derivatives.

References

  • Brainly.in. (2024, February 11).
  • The Chemical Educator. (2018, June 26). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. [Link]
  • Chemistry Stack Exchange. (2019, May 25).
  • PubMed. (n.d.).
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
  • ResearchGate. (2024, October 31).
  • Ingenta Connect. (2025, February 1).
  • YouTube. (2020, November 5).
  • askIITians. (2024, July 23).
  • ResearchGate. (n.d.).
  • ResearchGate. (2018, December 30). (PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. [Link]
  • Journal of Organic Chemistry. (2019, January 4). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. [Link]
  • YouTube. (2020, March 26).
  • PraxiLabs. (n.d.).
  • Scribd. (n.d.).

Sources

A Comparative Guide to the Analysis of Positional Isomers in the Synthesis of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Positional Isomerism

Substituted nitroanilines are crucial intermediates in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. A common synthetic route involves the nitration of a substituted aniline. However, this electrophilic aromatic substitution reaction often yields a mixture of positional isomers (ortho-, meta-, and para-), which can be difficult to separate.[1][2] The specific isomer ratio is influenced by the directing effects of the substituents on the aniline ring and the reaction conditions. As these isomers can have vastly different physical, chemical, and biological properties, their accurate identification and quantification are paramount for quality control and process optimization.[3]

This guide provides a comparative analysis of the primary analytical techniques used to differentiate and quantify positional isomers of substituted nitroanilines. We will delve into the principles of each method, present supporting experimental data, and offer detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Core Analytical Strategies: A Comparative Overview

The principal methods for the analysis of substituted nitroaniline isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic techniques. The choice between these depends on factors such as the volatility and thermal stability of the analytes, the required sensitivity, and the complexity of the sample matrix.[4]

Analytical Technique Principle Advantages Limitations Typical Application
HPLC-UV Differential partitioning of analytes between a stationary phase and a mobile phase.Broad applicability, suitable for non-volatile and thermolabile compounds, simpler sample preparation.[5][6]Longer analysis times, higher solvent consumption.[7]Routine quality control, quantification of isomer ratios in reaction mixtures.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.High resolution for volatile isomers, high sensitivity, fast analysis.[7]Requires analytes to be volatile and thermally stable, may necessitate derivatization.[5][6]Impurity profiling, identification of trace isomers.
Spectroscopy (NMR, IR, UV-Vis) Interaction of molecules with electromagnetic radiation to provide structural information.Provides detailed structural elucidation for unambiguous isomer identification.[3][8]Generally lower sensitivity for quantification compared to chromatographic methods, can be complex to interpret for mixtures.[9]Structural confirmation of isolated isomers, mechanistic studies.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Quantification

HPLC is a versatile and widely adopted technique for the separation and quantification of nitroaniline isomers, often without the need for derivatization.[4] The separation is typically achieved on a reverse-phase column, where the more polar isomers elute earlier.

Causality in Method Development: The choice of mobile phase is critical for achieving optimal separation. A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is commonly used.[10] The organic modifier concentration is adjusted to control the retention time of the analytes, while the buffer's pH can influence the ionization state of the amino group and thus the retention behavior. A C18 column is often the stationary phase of choice due to its hydrophobicity, which allows for good separation of the moderately polar nitroaniline isomers.[10]

Experimental Protocol: HPLC-UV Analysis of Nitroaniline Isomers

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).[10]

    • Deionized water.

    • Reference standards of the individual nitroaniline isomers.

  • Chromatographic Conditions:

    • Mobile Phase: 55% (v/v) Methanol in water.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 230 nm.[10]

    • Injection Volume: 10 µL.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample mixture in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to each isomer by comparing their retention times with those of the reference standards.

    • Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve prepared from the reference standards.

Illustrative Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis start Reaction Mixture dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantify Quantification chromatogram->quantify report Report quantify->report GCMS_Logic sample Sample Solution injection Injection Port (Vaporization) sample->injection separation GC Column (Separation by Boiling Point) injection->separation ionization Ion Source (Electron Ionization) separation->ionization mass_analyzer Mass Analyzer (Separation by m/z) ionization->mass_analyzer detector Detector mass_analyzer->detector data Data System (Mass Spectrum & Chromatogram) detector->data

Sources

A Comparative Guide to Purity Standards of 2-Tert-butyl-5-nitroaniline for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quality of a pharmaceutical intermediate is not merely a parameter—it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Any compromise in the purity of an intermediate like 2-Tert-butyl-5-nitroaniline can cascade through the synthetic pathway, leading to process inefficiencies, regulatory hurdles, and potential patient risk. This guide provides an in-depth technical comparison of the analytical methodologies crucial for establishing the purity of this compound, a key building block in modern medicinal chemistry.

The Imperative of Purity in Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical compounds that form the building blocks in the synthesis of APIs.[1] The quality of these intermediates directly influences the purity, safety, and efficacy of the final drug product.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products.[1][2] These guidelines necessitate a thorough understanding and control of any component that is not the desired chemical entity.

For an intermediate such as this compound, this means not only achieving a high percentage of the desired molecule but also identifying and quantifying any process-related impurities. These can include unreacted starting materials, by-products from side reactions, isomers, and degradation products.

Unveiling the Impurity Profile of this compound

The synthesis of this compound typically involves the nitration of 2-tert-butylaniline. This electrophilic aromatic substitution is directed by the activating amino group and the bulky tert-butyl group. However, the reaction conditions can lead to the formation of several impurities that must be controlled.

A plausible synthetic route involves the protection of the amine group, followed by nitration and deprotection to ensure regioselectivity and prevent oxidation of the aniline.[3] Even with these precautions, the following impurities are of primary concern:

  • Unreacted Starting Material: Residual 2-tert-butylaniline.

  • Positional Isomers: Nitration at other positions on the aromatic ring can lead to isomers such as 2-tert-Butyl-3-nitroaniline, 2-tert-Butyl-4-nitroaniline, and 2-tert-Butyl-6-nitroaniline.

  • Over-nitrated By-products: The introduction of more than one nitro group can result in dinitro derivatives.

  • Degradation Products: Oxidation of the aniline can lead to undesired by-products.

The following diagram illustrates the logical relationship between the synthesis and the potential impurities.

Synthesis and Impurity Pathway of this compound cluster_impurities Potential Impurities 2-tert-butylaniline 2-tert-butylaniline Nitration Nitration 2-tert-butylaniline->Nitration This compound This compound Nitration->this compound Impurities Impurities Nitration->Impurities Unreacted Starting Material Unreacted Starting Material Positional Isomers Positional Isomers Over-nitrated Products Over-nitrated Products HPLC-UV Workflow for Purity Analysis Start Start Sample_Prep Sample and Standard Preparation Start->Sample_Prep HPLC_Analysis HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC_Analysis UV_Detection UV Detection (254 nm) HPLC_Analysis->UV_Detection Data_Analysis Data Analysis (Peak Integration, Calibration) UV_Detection->Data_Analysis Result Purity Report Data_Analysis->Result

Sources

A Comparative Guide to Analytical Techniques for the Quality Control of 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quality control of 2-Tert-butyl-5-nitroaniline, a key intermediate in the synthesis of various organic compounds. As with any specialty chemical, particularly those used in the development of pharmaceuticals and other high-purity materials, rigorous analytical oversight is paramount to ensure product quality, consistency, and safety. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of chromatographic and spectroscopic techniques, complete with exemplary experimental protocols and supporting data to inform method development and validation.

The Critical Role of Quality Control for this compound

This compound (C₁₀H₁₄N₂O₂) is an aromatic amine whose utility is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can have significant repercussions on downstream applications, potentially leading to failed syntheses, altered product specifications, or in the context of pharmaceutical development, adverse toxicological effects.[1] Impurities can originate from various stages, including the manufacturing process (e.g., unreacted starting materials, by-products, and isomers) and degradation over time.[2][3] Therefore, a robust quality control strategy employing a suite of orthogonal analytical techniques is not merely a recommendation but a necessity.

Potential Impurities in this compound

A thorough understanding of the synthetic pathway is crucial for predicting potential impurities. While multiple synthetic routes to nitroanilines exist, a common approach involves the nitration of the corresponding aniline precursor.[4] In the case of this compound, the likely precursor is 2-tert-butylaniline. The nitration of this sterically hindered aniline can be complex, potentially yielding a mixture of products.[5][6] Based on this, the primary impurities of concern include:

  • Unreacted Starting Material: 2-tert-butylaniline

  • Positional Isomers: Other isomers of tert-butyl-nitroaniline formed during nitration.

  • Di-nitrated Byproducts: Compounds with an additional nitro group on the aromatic ring.

  • Degradation Products: Arising from instability during synthesis or storage.

A comprehensive quality control program must be capable of separating, identifying, and quantifying these potential impurities.

Comparative Analysis of Key Analytical Techniques

The two most powerful and widely employed techniques for the analysis of non-volatile and semi-volatile organic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][4] Spectroscopic techniques, particularly Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, are indispensable for structural elucidation and identity confirmation.[6][7]

Technique Principle Applicability for this compound Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Ideal for the primary assay and impurity profiling of this compound and its non-volatile impurities.[8]High resolution and sensitivity, suitable for a wide range of compounds, non-destructive, and allows for fraction collection.Can be time-consuming, requires solvent disposal, and may not be suitable for highly volatile impurities.
Gas Chromatography (GC) Separation based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.Well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents and some process-related impurities.[9]Excellent for volatile compounds, high sensitivity with specific detectors (e.g., FID, NPD), and can be coupled with Mass Spectrometry for definitive identification.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.[4]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Essential for the definitive identification of the main component and any unknown impurities when coupled with a chromatographic technique (LC-MS or GC-MS).[7]Provides molecular weight and structural information, highly sensitive and specific.Can be complex to operate and interpret, and quantification may require stable isotope-labeled internal standards for highest accuracy.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.Primarily used for the identification of functional groups and confirmation of the compound's identity.[6]Rapid, non-destructive, and provides a unique "fingerprint" for a molecule.Not suitable for quantification or the analysis of complex mixtures.

Experimental Protocols: A Starting Point for Method Development

The following protocols are provided as exemplary starting points for the development of analytical methods for this compound. It is imperative that these methods are thoroughly validated for their intended purpose, including assessments of specificity, linearity, accuracy, precision, and robustness.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This reverse-phase HPLC method is designed for the separation of this compound from its potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

Time (min) %A %B
0 70 30
20 30 70
25 30 70
26 70 30

| 30 | 70 | 30 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in and dilute to 50 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Further dilute as necessary to fall within the linear range of the calibration curve.

Rationale for Experimental Choices:

  • A C18 column is a versatile and robust choice for the separation of moderately polar aromatic compounds.

  • The use of a gradient elution allows for the separation of compounds with a range of polarities, from the more polar starting materials to the less polar di-nitrated byproducts.

  • Formic acid is added to the mobile phase to improve peak shape and to ensure the analytes are in a consistent ionic state.

  • Detection at 254 nm is generally suitable for aromatic compounds containing a nitro group.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve and Dilute s1->s2 s3 Filter (if necessary) s2->s3 h1 Inject Sample s3->h1 h2 Chromatographic Separation (C18 Column, Gradient Elution) h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Quantify vs. Standards d1->d2 d3 Report Results (Assay, Impurity Profile) d2->d3

HPLC Analysis Workflow
Gas Chromatography (GC) for Volatile Impurities and Alternative Assay

This GC method is suitable for the analysis of volatile impurities and can also serve as an orthogonal method for the assay of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to nitrogen-containing compounds.

  • A mid-polarity capillary column (e.g., 5% phenyl - 95% dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium or Hydrogen Injector Temperature: 250 °C Detector Temperature: 300 °C

Oven Temperature Program:

  • Initial Temperature: 100 °C, hold for 2 minutes

  • Ramp: 10 °C/min to 280 °C

  • Final Hold: 5 minutes at 280 °C

Injection: 1 µL, splitless

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 10 mL with a suitable solvent such as methanol or acetone.

Rationale for Experimental Choices:

  • A 5% phenyl-polysiloxane column offers good selectivity for a range of aromatic compounds.

  • The temperature program allows for the elution of both more volatile impurities and the higher-boiling main component.

  • An FID is a universal detector for organic compounds, while an NPD would provide higher selectivity and sensitivity for the nitrogen-containing analytes.

Workflow for GC Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent s1->s2 g1 Inject Sample s2->g1 g2 Separation in Capillary Column (Temperature Program) g1->g2 g3 FID/NPD Detection g2->g3 d1 Peak Integration g3->d1 d2 Quantification d1->d2 d3 Report Results d2->d3

GC Analysis Workflow

Conclusion: A Multi-faceted Approach to Quality Assurance

The quality control of this compound necessitates a multi-faceted analytical approach. High-Performance Liquid Chromatography stands as the primary technique for assay and the determination of non-volatile impurities, offering high resolution and sensitivity. Gas Chromatography provides a valuable orthogonal method, particularly for the analysis of volatile impurities. The coupling of these separation techniques with Mass Spectrometry is essential for the definitive identification of unknown impurities. Infrared Spectroscopy serves as a rapid and reliable tool for identity confirmation.

The exemplary protocols provided in this guide offer a solid foundation for the development of robust and reliable analytical methods. It is the responsibility of the analytical scientist to adapt, optimize, and validate these methods to meet the specific requirements of their product and regulatory landscape, thereby ensuring the consistent quality and safety of this compound for its intended applications.

References

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A Comparative Guide to the Reactivity of Substituted Anilines in Diazotization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Principle of Diazotization: A Foundation for Synthesis

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1] This reaction, first reported by Peter Griess in 1858, is a cornerstone of synthetic organic chemistry, providing a versatile intermediate for a wide array of transformations.[1] Diazonium salts are pivotal in the synthesis of azo dyes, aryl halides, and various other functionalized aromatic compounds, making them indispensable in the pharmaceutical and materials science industries.[2][3]

The reaction is typically carried out by treating an aniline derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[2][4] The process must be conducted at low temperatures, typically 0-5 °C, as diazonium salts are unstable and can decompose, sometimes explosively, at higher temperatures.[5]

The core of the reaction involves the electrophilic attack of the nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, on the nucleophilic nitrogen atom of the aniline.[1][2] This initial step underscores the critical role of the aniline's nucleophilicity, which is directly influenced by the electronic nature of the substituents on the aromatic ring.

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack and Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺, -H₂O H+ H⁺ Aniline Ar-NH₂ (Aniline) Intermediate1 Ar-NH₂⁺-NO Aniline->Intermediate1 + NO⁺ Intermediate2 Ar-N=N-OH (Diazohydroxide) Intermediate1->Intermediate2 - H⁺, + H⁺, - H⁺ (Tautomerization) Diazonium Ar-N₂⁺ (Diazonium ion) Intermediate2->Diazonium + H⁺, - H₂O Experimental_Workflow A Dissolve Aniline in HCl/H₂O B Cool to 0-5 °C (Ice Bath) A->B D Dropwise addition of NaNO₂ (Keep Temp < 5 °C) B->D C Prepare cold NaNO₂ solution C->D E Stir for 15-30 min at 0-5 °C D->E F Test for excess HNO₂ (Starch-Iodide Paper) E->F G Diazonium Salt Solution (Use Immediately) F->G

Caption: Standard workflow for aqueous diazotization.

Causality and Self-Validation in Experimental Design

  • Why excess mineral acid? The use of at least 2.5 to 3 equivalents of acid is standard. One equivalent protonates the aniline, making it soluble. The second equivalent reacts with sodium nitrite to generate nitrous acid. The excess acid maintains a low pH, which is critical to prevent the newly formed diazonium salt from coupling with any remaining unreacted, nucleophilic free aniline.

  • Why low temperature? Arenediazonium salts are thermally labile. Above 5-10 °C, they readily decompose, losing N₂ gas to form highly reactive aryl cations. This can lead to a plethora of unwanted side products, most commonly phenols from reaction with water, and reduces the yield of the desired product.

  • The starch-iodide test as a self-validating step: This simple test is a crucial in-process control. It confirms that enough nitrous acid has been added to completely convert the starting aniline. An insufficient amount of NaNO₂ will result in incomplete reaction and lower yields, while a large excess can lead to unwanted side reactions.

Conclusion

The reactivity of substituted anilines in diazotization is a predictable and controllable function of the electronic nature of the substituents on the aromatic ring. Electron-donating groups accelerate the reaction by enhancing the nucleophilicity of the amino group, while electron-withdrawing groups have the opposite effect. A thorough understanding of these principles, combined with meticulous control over reaction parameters such as temperature and acidity, is essential for researchers, scientists, and drug development professionals to successfully leverage this powerful synthetic transformation. This guide provides the foundational knowledge and practical protocols to optimize diazotization reactions for a wide range of substituted anilines, enabling the efficient synthesis of complex molecular targets.

References

  • Application Notes and Protocols: Diazotization of Anilines for Iodination. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2L8MNXVtW4Wr-R4eCXkQWMVFrzHdBVM7Z_An_OQijv-JLGGYBg-xEJjHgD2Z7kR6wHzRP1aynIHHuJ5KrR7sQOAsTCjpt6vSaKQ38RgUDw98HyR8SX-s0kBj_1IBoYOXXuz1l0Pt83U9NL_LiFkuiAnMpmJ9UAoJ9RB2YymTceJSwuZTrAv4Vcf5QHF3s9TaSxkGfZY91-V_0FVCyqzeK4_XbAME=]
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  • Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000788]
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  • Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. Bentham Science Publisher. [URL: https://www.benthamscience.com/abstract/journals/cgc/10/1/cgc-10-1-105/cgc-10-1-105.xml]
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00318]
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Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Tert-butyl-5-nitroaniline. As a senior application scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory. The protocols described herein are designed to be self-validating systems to protect researchers and the environment.

Hazard Assessment & Chemical Profile

This compound, and its related nitroaniline compounds, are classified as hazardous materials. Inhalation, ingestion, or skin contact can be toxic.[1][2][3][4] Furthermore, these compounds are recognized as being harmful to aquatic life with long-lasting effects, making environmental containment a critical priority.[1][5][6] All personnel handling this compound must be thoroughly familiar with its hazard profile before beginning any work.

Table 1: Chemical & Toxicological Profile Summary Data presented is for closely related nitroaniline compounds, such as 2-Nitroaniline and 2-Methyl-5-nitroaniline, and should be considered representative for establishing safety protocols.

ParameterValueSource
Chemical Family Nitroaniline / Aromatic AmineGeneral Classification
Appearance Solid, crystal or powder
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]Safety Data Sheets
Target Organs May cause damage to organs (specifically blood) through prolonged or repeated exposure.[3][7]Safety Data Sheets
Absorption can lead to methemoglobin formation, causing cyanosis.[5][6]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[1][6]Safety Data Sheets
Disposal Classification Hazardous Waste. Must not be disposed of down the drain or in regular waste.[4][5][8]U.S. EPA, Institutional Policies
UN Number UN1661 (for Nitroanilines)[5]
Transport Hazard Class 6.1 (Toxic Substance)[5]

Mandatory Safety Protocols: Engineering Controls & PPE

Before handling this compound for any purpose, including disposal, the following controls must be in place. The causality is clear: minimizing exposure pathways is paramount due to the compound's high toxicity.

  • Engineering Controls : Always handle this chemical within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][9] Ensure a safety shower and eyewash station are immediately accessible.

  • Personal Protective Equipment (PPE) : A multi-layered approach is required to prevent dermal, ocular, and respiratory exposure.

    • Gloves : Double-gloving is mandatory. Use a compatible glove material such as butyl rubber or Viton.[8] Nitrile gloves are not recommended for extended contact with anilines.[8] This choice is based on chemical resistance data that shows superior protection against aromatic amines.

    • Eye Protection : Chemical splash goggles and a full-face shield must be worn.[8]

    • Lab Coat/Gown : An impermeable, disposable gown with a closed front and cuffs is required to protect clothing and skin.[10]

    • Respiratory Protection : If there is any risk of aerosolization outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with particulate filters is necessary.[2][7] All users must be fit-tested and trained.

Waste Handling & Accumulation Protocol

All materials contaminated with this compound must be treated as hazardous waste.[10] Proper segregation at the point of generation is crucial for safety and regulatory compliance.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a specific location in the lab, at or near the point of waste generation, for collecting this waste.[11][12] This area must be under the direct control of laboratory personnel and clearly marked with a "Hazardous Waste" sign.

Step 2: Prepare the Waste Container

  • Select a container made of compatible material (e.g., a high-density polyethylene (HDPE) jug for liquids or a leak-proof container for solids).[8][11]

  • The container must be in good condition with a tightly sealing screw cap.[8][13]

  • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[12] Fill in all required information: "this compound Waste," the full names of any solvents, and the hazard characteristics (e.g., "Toxic").

Step 3: Segregate Waste Streams Do not mix incompatible waste streams.[14] this compound waste must be kept separate from:

  • Strong Oxidizers

  • Acids, Acid Chlorides, Acid Anhydrides[2][6]

Follow these segregation rules:

  • Solid Waste : Contaminated gloves, weigh boats, pipette tips, and absorbent pads should be placed in a designated, lined, and sealed container for solid hazardous waste.[10]

  • Liquid Waste : Solutions containing this compound should be collected in a dedicated liquid hazardous waste container.

  • Sharps : Contaminated needles or blades must be placed in a designated sharps container for hazardous chemical waste.

Step 4: Accumulation

  • Add waste to the appropriate container inside a fume hood.

  • Keep the container securely capped at all times, except when adding waste.[11][14] This is a critical regulatory requirement that minimizes emissions and prevents spills.

  • Store the waste container in a secondary containment bin to capture any potential leaks.[8][14]

Emergency Procedures: Spill & Exposure Management

Spill Response:

  • Alert Personnel : Immediately notify others in the area.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the area.

  • Don PPE : Before cleanup, put on the full PPE described in Section 2.0.

  • Containment : Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collection : Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[2][9]

  • Decontamination : Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department.

Exposure Response:

  • Inhalation : Move the individual to fresh air immediately. Seek medical attention.[1][2]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][7]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]

Step-by-Step Disposal Workflow

The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal company, coordinated by your institution's EHS department. Laboratory personnel are responsible for the safe and compliant accumulation and preparation of the waste for pickup.

Workflow Diagram: From Generation to Disposal

G Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated labware, or solutions) B Characterize Waste Stream A->B C Solid Waste (Gloves, wipes, plasticware) B->C Solid D Liquid Waste (Aqueous or organic solutions) B->D Liquid E Place in designated SOLID hazardous waste container. C->E F Place in designated LIQUID hazardous waste container. D->F G Ensure container is properly labeled, closed, and in secondary containment. E->G F->G H Store in Satellite Accumulation Area (SAA) (Max 55 gal total or 1 qt acute) G->H I Container Full or Project Complete? H->I I->H No J Submit Hazardous Waste Pickup Request to EHS. I->J Yes K EHS collects waste for final disposal via licensed contractor (incineration). J->K

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Protocol Steps:

  • Characterize : As soon as waste is generated, determine if it is solid or liquid.

  • Segregate & Contain : Place the waste into the correct, pre-labeled solid or liquid hazardous waste container as described in Section 3.0.

  • Secure : After adding waste, always ensure the container cap is tightly sealed and the container is stored in its secondary containment bin within the SAA.

  • Monitor : Keep track of the amount of waste accumulated. Federal regulations limit SAAs to 55 gallons of hazardous waste.[12][13]

  • Request Pickup : Once the container is full, or the project generating the waste is complete, submit a hazardous waste pickup request to your EHS department through your institution's designated system. Do not allow waste to accumulate indefinitely.

  • Documentation : Maintain records of the waste generated as required by your institution.

Regulatory Framework

The disposal of this compound is governed by federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[15] This compound would be classified as a hazardous waste due to its toxicity. Key regulatory principles include:

  • Cradle-to-Grave Responsibility : The generator of the waste (your institution) is responsible for it from generation to final disposal.

  • Prohibition of Drain Disposal : It is illegal to dispose of hazardous chemicals like nitroanilines down the sanitary sewer.[8][14][16]

  • Mandatory Treatment : The required method of disposal for this type of toxic organic compound is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

Adherence to the protocols in this guide will ensure your laboratory remains in compliance with these legal standards.

References

  • Aniline Chemical Hygiene and Safety Plan. Washington State University, Environmental Health & Safety. [Link]
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health (NIH), PMC. [Link]
  • Safety data sheet: 2-Nitroaniline. CPAchem Ltd. [Link]
  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]
  • US EPA, OPPT Chemical Fact Sheets: Aniline Fact Sheet: Support Document. U.S. Environmental Protection Agency (EPA). [Link]
  • Safety Data Sheet: m-Nitroaniline. Sigma-Aldrich. [Link]
  • Safety Data Sheet: 2-Nitroaniline. Astech Ireland. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • Safety Data Sheet: 2-Nitroaniline. Carl ROTH. [Link]
  • Organic Nitro Compounds Waste Comp
  • Hazardous Waste. University of Oklahoma, EHSO Manual. [Link]
  • 2-NITROANILINE CAS N°: 88-74-4. European Chemicals Bureau. [Link]
  • Management Of Hazardous Waste Pharmaceuticals.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS). [Link]
  • 2-NITROANILINE EXTRA PURE MSDS. Loba Chemie. [Link]
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

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Personal protective equipment for handling 2-Tert-butyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 2-Tert-butyl-5-nitroaniline

A Note on Chemical Analogs and Prudent Safety Practices: Specific safety and toxicity data for this compound is not extensively documented in readily available literature. Therefore, this guide is built upon the established hazard profiles of structurally similar nitroaniline compounds, such as 2-nitroaniline and its derivatives. These compounds are consistently classified as highly toxic via oral, dermal, and inhalation routes, and may cause significant organ damage through repeated exposure.[1][2][3] It is imperative to treat this compound with the utmost caution, assuming a similar or greater hazard profile. This guide provides a robust framework for minimizing exposure and ensuring operational safety.

Hazard Identification and Immediate Operational Plan

The primary operational goal is the strict prevention of personnel exposure. The presumed toxicity of this compound necessitates a multi-layered safety approach combining engineering controls, meticulous personal protective equipment (PPE) protocols, and clearly defined operational and disposal plans.

Presumed Hazard Classification (Based on Analogs)

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 2 or 3DangerFatal or Toxic if swallowed.[1][3][4]
Acute Toxicity, DermalCategory 1, 2 or 3DangerFatal or Toxic in contact with skin.[1][3][4]
Acute Toxicity, InhalationCategory 2 or 3DangerFatal or Toxic if inhaled.[1][3][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2WarningMay cause damage to organs (specifically blood) through prolonged or repeated exposure.[1]
Hazardous to the Aquatic EnvironmentCategory 3-Harmful to aquatic life with long lasting effects.[2][3]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be performed inside a certified chemical fume hood.[1][5]

  • Safety Infrastructure: Ensure that a fully functional safety shower and eyewash station are located in immediate proximity to the workstation.[2][5]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts outside the primary engineering controls.[4][6]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A complete PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. Never handle this compound with incomplete PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. The face shield offers a secondary, broader barrier of protection, which is crucial when handling highly toxic substances.[2][7] This combination must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin (Hands) Double-gloving with chemically resistant gloves (e.g., Butyl rubber, Nitrile).The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached. Butyl rubber and nitrile are effective against many aniline compounds.[7] Always inspect gloves for any signs of degradation or punctures before and during use.[7]
Skin (Body) A chemical-resistant apron over a long-sleeved lab coat.This provides two layers of protection for the torso against splashes. For larger quantities, a chemically resistant smock is recommended.[7] Personal clothing should be fully covered.
Respiratory A NIOSH-approved air-purifying respirator (APR) with particulate filters (P100) and organic vapor cartridges.Given the high inhalation toxicity, respiratory protection is critical.[2][4] All work should be done in a fume hood, but a respirator provides essential protection against accidental releases or aerosol generation. Ensure the respirator is properly fit-tested and maintained according to an established program compliant with OSHA 29 CFR 1910.134.[1][8]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled correctly.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Inner Gloves Don2 2. Lab Coat Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Apron / Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Sequence.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Cover the work surface with disposable, absorbent bench paper.

  • Pre-Weighing: If possible, pre-tare a sealed container to minimize the time the primary container is open.

  • Aliquotting: Perform all weighing and transfers of the solid material carefully to prevent dust generation.[2] Use spatulas and tools dedicated to this compound.

  • In Solution: When working with the compound in solution, use a syringe or cannula for transfers between sealed vessels to avoid splashes.

  • Post-Handling: After completing the work, decontaminate any reusable equipment. Wipe down the work area within the fume hood.

  • Doffing PPE: Follow the doffing procedure outlined in the diagram above. All disposable PPE is considered hazardous waste.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[1][4]

Spill Management

Immediate and correct response to a spill is critical to prevent exposure.

Spill_Response Start Spill Occurs Evacuate Evacuate immediate area. Alert personnel. Start->Evacuate Assess Assess spill size and location. Is it inside the fume hood? Evacuate->Assess SmallSpill Small Spill (Inside Hood): 1. Ensure full PPE is worn. 2. Cover with absorbent material (e.g., vermiculite). 3. Do NOT raise dust. Assess->SmallSpill Yes LargeSpill Large Spill or Outside Hood: Trigger emergency alarm. Evacuate laboratory. Contact EH&S. Assess->LargeSpill No Collect Carefully sweep material into a labeled hazardous waste container. SmallSpill->Collect End Procedure Complete LargeSpill->End Decontaminate Decontaminate spill area. Dispose of all materials as hazardous waste. Collect->Decontaminate Decontaminate->End

Caption: Decision workflow for spill response.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention and show them the Safety Data Sheet for a related compound.[9]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused material and any contaminated solids (e.g., bench paper, used gloves, disposable PPE) in a clearly labeled, sealed hazardous waste container.[4][10]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container for liquids. Do not pour any amount down the drain.[4][5]

  • Disposal Compliance: All waste disposal must adhere to local, regional, and national hazardous waste regulations.[1]

References

  • Division of Research Safety, University of Illinois. (2025, December 5). Personal Protective Equipment. Retrieved from University of Illinois Urbana-Champaign website.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-(tert-Butyl)-2-nitroaniline.
  • Thermo Fisher Scientific. (2025, December 22).
  • Thermo Fisher Scientific. (2025, December 18).
  • TCI EUROPE N.V. (n.d.).
  • CPAchem Ltd. (2022, September 2).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: m-Nitroaniline.
  • ChemicalBook. (n.d.). This compound.
  • LGC Standards. (2015, January 10).
  • Thermo Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2024, March 29).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • BLDpharm. (n.d.). 2-(tert-Butyl)-5-nitroaniline.
  • Carl ROTH. (n.d.).
  • CPWR - The Center for Construction Research and Training. (n.d.). Chapter 5: Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025, January 2).
  • European Chemicals Bureau. (2003, February 11). Summary Risk Assessment Report: 2-Nitroaniline.
  • BenchChem. (2025). Personal protective equipment for handling 4-Butyl-2,3-dichloroaniline.
  • BenchChem. (2025). Personal protective equipment for handling 5-Tert-butylnonan-5-amine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.